molecular formula C16H22N4O2 B1437293 Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate CAS No. 947498-81-9

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Katalognummer: B1437293
CAS-Nummer: 947498-81-9
Molekulargewicht: 302.37 g/mol
InChI-Schlüssel: WEOVGDITYLKKSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)17-18-14/h4-7H,8-11H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOVGDITYLKKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660873
Record name tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947498-81-9
Record name tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals, offering detailed information on the compound's identity, physicochemical characteristics, stability, and handling. By synthesizing available data with field-proven experimental protocols for property verification, this guide serves as an essential resource for ensuring the quality, consistency, and safe application of this compound in a laboratory setting.

Chemical Identity and Structure

This compound is a bifunctional molecule featuring a piperazine ring system. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is attached to the 3-position of an indazole ring, a bicyclic aromatic heterocycle that is a prevalent scaffold in pharmacologically active compounds. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing a diverse range of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

Table 1: Compound Identifiers

IdentifierValue
Chemical Name This compound
CAS Number 947498-81-9[1][2]
Molecular Formula C₁₆H₂₂N₄O₂[2]
Molecular Weight 302.37 g/mol [2]
InChI Key WEOVGDITYLKKSN-UHFFFAOYSA-N[2]

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and reaction setup. While comprehensive experimental data for this specific molecule is not widely published, a combination of predicted data and information from analogous compounds provides a strong foundational understanding.

From a Senior Application Scientist's Perspective: It is crucial to differentiate between predicted and experimentally verified data. Predicted values, generated from computational algorithms, are invaluable for initial planning and hypothesis generation. However, they must always be confirmed experimentally before being used in critical applications such as reaction stoichiometry, process scale-up, or formulation development.

Table 2: Summary of Physical Properties

PropertyValue / ObservationData Type
Appearance White to off-white solidExpected (based on analogs[3])
Melting Point Not available in cited literature[2]Experimental (Undetermined)
Boiling Point 482.9 ± 35.0 °C at 760 mmHg[1][2]Predicted
Density 1.231 g/cm³[1][2]Predicted
pKa 15.49 ± 0.40[1]Predicted

Solubility Profile

The solubility of a compound dictates the choice of solvents for reactions, purification, and analytical characterization. The structure of this compound, containing both nonpolar (Boc, aromatic rings) and polar (piperazine and indazole nitrogens) regions, suggests it will be most soluble in moderately polar to polar organic solvents.

While specific quantitative solubility data is not available, related heterocyclic compounds show good solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform[3]. It is expected to have low solubility in water and nonpolar solvents like hexanes. For detailed experimental procedures, refer to Section 6.3.

Structural and Purity Confirmation

Confirming the identity and purity of any reagent is a cornerstone of scientific integrity. For novel or synthesized batches of this compound, a suite of analytical techniques is required. As is standard for functionalized piperazine derivatives, the following methods are essential for full characterization[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should reveal characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperazine ring protons (a series of multiplets), and the aromatic protons of the indazole ring. The N-H proton of the indazole may appear as a broad singlet.

    • ¹³C NMR: Will confirm the presence of all 16 carbon atoms, including the carbonyl and quaternary carbons of the Boc group and the distinct signals for the indazole and piperazine rings.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The expected [M+H]⁺ ion would be approximately 303.18.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.

Stability and Handling

Proper storage and handling are paramount to maintain the integrity of the compound and ensure laboratory safety.

Stability and Storage

Chemical suppliers recommend storing this compound under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C)[1][5].

Causality Behind Storage Choice: This storage protocol suggests the compound may be sensitive to oxidation or hydrolysis. The piperazine and indazole nitrogens can be susceptible to oxidation, while the Boc-protecting group, though generally stable, can be labile under certain conditions. Refrigeration slows down potential degradation pathways, and the inert atmosphere prevents reactions with atmospheric oxygen and moisture.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this exact compound in the search results. However, data for structurally related piperazine-carboxylate derivatives indicate a need for cautious handling[6][7].

  • General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8].

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat[7].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which could react with the heterocyclic rings or cleave the Boc group, respectively[6].

  • Trustworthiness Principle: Always consult the supplier-specific Safety Data Sheet (SDS) before use. The SDS provides the most accurate and authoritative information regarding hazards, handling, and emergency procedures.

Experimental Protocols for Property Verification

The following protocols are designed as self-validating systems for confirming the key physical properties of a new or existing batch of this compound.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the characterization of a research chemical.

G cluster_0 Initial Assessment cluster_1 Identity & Purity Confirmation cluster_2 Physical Property Determination cluster_3 Finalization Sample Receive/Synthesize Sample Visual Visual Inspection (Color, Form) Sample->Visual HPLC HPLC for Purity (%) Visual->HPLC SDS Review Supplier SDS Visual->SDS MS Mass Spectrometry (MS) for Molecular Weight HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) for Structure MS->NMR MP Melting Point Determination NMR->MP Sol Solubility Screening MP->Sol Report Data Compilation & Certificate of Analysis Sol->Report SDS->Report

Caption: Workflow for Physicochemical Characterization of a Research Chemical.

Protocol 1: Melting Point Determination
  • Objective: To experimentally determine the melting point (or range) of the compound, which serves as a crucial indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C).

  • Methodology:

    • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, packing it to a height of 2-3 mm.

    • Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.

    • Heating Protocol:

      • Set a rapid heating ramp (10-20 °C/min) to quickly approach the expected melting point. If unknown, use a rapid ramp to find an approximate value first.

      • For the precise measurement, cool the apparatus and use a new sample. Heat rapidly to ~20 °C below the approximate melting point.

      • Reduce the heating ramp to a slow rate (1-2 °C/min) to ensure thermal equilibrium.

    • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol 2: Qualitative Solubility Assessment
  • Objective: To determine the compound's solubility in a range of common laboratory solvents.

  • Methodology:

    • Preparation: Add approximately 10 mg of the compound to each of several labeled vials.

    • Solvent Addition: To each vial, add 1.0 mL of a different solvent (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, DMSO, Hexanes).

    • Mixing: Cap the vials and vortex or agitate them vigorously for 1-2 minutes at room temperature.

    • Observation: Visually inspect each vial for the presence of undissolved solid.

    • Classification:

      • Soluble: No solid particles are visible.

      • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

      • Insoluble: The solid appears unchanged.

    • Data Interpretation: This provides a practical basis for selecting solvents for reactions (where solubility is required) or for recrystallization/purification (where differential solubility is exploited).

Conclusion

This compound is a compound of significant interest in pharmaceutical research. While its full experimental profile is emerging, its predicted properties and data from analogous structures provide a solid foundation for its use. This guide has detailed its chemical identity, key physical properties, and essential protocols for handling and verification. Adherence to these guidelines, particularly the experimental confirmation of predicted data and strict observation of safety protocols, will empower researchers to utilize this versatile building block effectively and safely in the pursuit of novel therapeutics.

References

  • ChemBK. tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. [Link]
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
  • Supporting Information. 2 - Supporting Information. [Link]
  • Watson International. MSDS of tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]
  • Lead Sciences. tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. [Link]

Sources

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole-Piperazine Scaffold

In the landscape of contemporary medicinal chemistry, the fusion of indazole and piperazine heterocycles represents a privileged structural motif. This combination is frequently employed in the design of targeted therapeutics, particularly in the realm of oncology and inflammatory diseases. Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate stands out as a pivotal intermediate, providing a versatile platform for the synthesis of a diverse array of bioactive molecules. Its strategic importance lies in the unique juxtaposition of the indazole moiety, a well-established pharmacophore known for its ability to mimic purine bases and interact with kinase ATP-binding sites, and the piperazine ring, a common solubilizing group that also offers a convenient handle for further chemical modification. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this key building block, alongside insights into its application in the development of targeted therapies.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₆H₂₂N₄O₂ and a molecular weight of 302.37 g/mol . The structure features a central piperazine ring, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other linked to the 3-position of an indazole ring. The Boc protecting group is instrumental in synthetic strategies, allowing for selective reactions at the unprotected nitrogen of the piperazine ring before its eventual removal under acidic conditions to enable further derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 903556-91-0
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Appearance Off-white to pale yellow solid
Boiling Point Approximately 482.9 °C at 760 mmHg
Density Approximately 1.23 g/cm³
Solubility Soluble in organic solvents such as dichloromethane, chloroform, and methanol.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction. This process involves the coupling of a 3-haloindazole derivative, typically 3-bromoindazole, with tert-butyl piperazine-1-carboxylate. The choice of a palladium-based catalyst and a suitable base is crucial for achieving high yields and purity.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of the title compound, adapted from established procedures for similar N-aryl piperazine formations.

Materials:

  • 3-Bromoindazole

  • Tert-butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoindazole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as an off-white to pale yellow solid.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The Pd₂(dba)₃/XPhos catalytic system is a highly effective combination for Buchwald-Hartwig amination reactions. XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the C-N bond.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for deprotonating the piperazine nitrogen, thereby activating it for the coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction efficiency.

  • Anhydrous Solvent: The use of an anhydrous solvent is necessary as water can interfere with the catalytic cycle and hydrolyze the base.

Synthesis_Workflow Reactants 3-Bromoindazole + tert-butyl piperazine-1-carboxylate Reaction_Vessel Reaction at Reflux (Inert Atmosphere) Reactants->Reaction_Vessel Add Catalyst_System Pd₂(dba)₃ / XPhos NaOtBu (Base) Toluene (Solvent) Catalyst_System->Reaction_Vessel Add Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) Reaction_Vessel->Workup 12-24h Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine protons (multiplets in the range of 3.0-4.0 ppm), and the aromatic protons of the indazole ring (in the range of 7.0-8.0 ppm). The NH proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR The carbon NMR spectrum will display signals for the tert-butyl carbons (around 28 ppm and 80 ppm for the quaternary carbon), the piperazine carbons (in the 40-50 ppm range), and the aromatic carbons of the indazole ring (in the 110-140 ppm range). The carbonyl carbon of the Boc group will appear around 154 ppm.
Mass Spec (MS) Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 303.18.
Infrared (IR) The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indazole ring (around 3300 cm⁻¹), the C=O stretch of the Boc group (around 1690 cm⁻¹), and C-H stretches of the aliphatic and aromatic groups.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of numerous kinase inhibitors. The indazole core is a key pharmacophore that can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The piperazine moiety often extends into the solvent-exposed region, where it can be functionalized to enhance potency, selectivity, and pharmacokinetic properties.

A prominent example of a drug synthesized from a similar indazole-piperazine scaffold is Niraparib , a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. While the direct synthesis of Niraparib may involve a different isomer of the indazole-piperazine linkage, the underlying synthetic strategy and the importance of this core structure are highly relevant.

The general scheme for utilizing this intermediate in kinase inhibitor synthesis involves the deprotection of the Boc group, followed by acylation or alkylation of the newly freed secondary amine on the piperazine ring. This allows for the introduction of various side chains designed to interact with specific regions of the target kinase.

Kinase_Inhibitor_Synthesis Start_Mat tert-butyl 4-(1H-indazol-3-yl) piperazine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA or HCl) Start_Mat->Deprotection Intermediate 3-(Piperazin-1-yl)-1H-indazole Deprotection->Intermediate Functionalization Acylation / Alkylation with R-X Intermediate->Functionalization Final_Product Target Kinase Inhibitor Functionalization->Final_Product

General synthetic route to kinase inhibitors.

Conclusion

This compound is a cornerstone intermediate for medicinal chemists engaged in the design and synthesis of targeted therapies. Its robust synthesis, coupled with the versatile reactivity of its functional groups, provides a reliable pathway to a wide range of complex molecules, particularly kinase inhibitors. A thorough understanding of its chemical properties, synthesis, and characterization is essential for leveraging this valuable building block to its full potential in the pursuit of novel therapeutics.

References

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS No. 947498-81-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Core Building Block in Kinase Inhibitor Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in contemporary medicinal chemistry. We will delve into its chemical properties, a validated synthetic route with detailed protocols, and its significant application as a precursor to potent kinase inhibitors, most notably in the development of Polo-like kinase 4 (PLK4) inhibitors for oncology research.

Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule incorporating a reactive indazole core and a Boc-protected piperazine moiety. This structure is strategically designed for sequential chemical modifications, making it a valuable scaffold in the synthesis of complex drug candidates.

PropertyValueSource
CAS Number 947498-81-9[1]
Molecular Formula C₁₆H₂₂N₄O₂[1]
Molecular Weight 302.37 g/mol [1]
Appearance Off-white to pale yellow solidGeneral chemical supplier data
Solubility Soluble in organic solvents such as dichloromethane, methanol, and DMSOGeneral chemical knowledge

Strategic Importance in Medicinal Chemistry: The Indazole-Piperazine Motif

The indazole ring system is a "privileged scaffold" in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites.[2][3] When coupled with a piperazine ring, this combination offers a versatile platform for developing kinase inhibitors. The piperazine group provides a readily modifiable handle to introduce various substituents that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.[3]

This strategic combination has been successfully employed in the design of numerous kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases.

Synthesis of this compound: A Validated Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence involving the regioselective iodination of 1H-indazole followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach offers high yields and good control over the final product's structure.

Synthesis_Workflow Indazole 1H-Indazole Iodoindazole 3-Iodo-1H-indazole Indazole->Iodoindazole Iodination (I₂, KOH, DMF) Target This compound Iodoindazole->Target Buchwald-Hartwig Amination (Pd catalyst, ligand, base) BocPiperazine Tert-butyl piperazine-1-carboxylate BocPiperazine->Target

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 3-Iodo-1H-indazole

The initial step involves the regioselective iodination of commercially available 1H-indazole at the C3 position. This reaction is typically carried out using molecular iodine in the presence of a base.

Protocol:

  • To a solution of 1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (2 equivalents).

  • Stir the mixture at room temperature until the 1H-indazole is fully dissolved and the potassium salt has formed.

  • Slowly add a solution of iodine (I₂) (1.5 equivalents) in DMF to the reaction mixture.

  • Continue stirring at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodo-1H-indazole.

Causality: The use of a base like KOH is crucial as it deprotonates the indazole ring, increasing its nucleophilicity and facilitating the electrophilic substitution by iodine at the electron-rich C3 position.

Step 2: Buchwald-Hartwig Amination

The second step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination, which forms the C-N bond between the 3-iodo-1H-indazole and tert-butyl piperazine-1-carboxylate.[4]

Protocol:

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-iodo-1H-indazole (1 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (typically 2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).

  • Add a base, such as cesium carbonate (Cs₂CO₃) (2 equivalents), and a high-boiling point solvent like 1,4-dioxane or toluene.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality: The palladium catalyst, in conjunction with a bulky electron-rich phosphine ligand, is essential for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the desired C-N bond. The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.

Application in the Synthesis of the PLK4 Inhibitor CFI-400945

This compound is a crucial intermediate in the synthesis of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[3][5][6][7][8] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication, and its overexpression is implicated in the development of various cancers.[3][7]

CFI400945_Synthesis Intermediate This compound Deprotection Boc Deprotection Intermediate->Deprotection Acidic Conditions (e.g., TFA, HCl) Coupling Coupling with Side Chain Deprotection->Coupling CFI400945 CFI-400945 Coupling->CFI400945

Caption: Role as an intermediate in CFI-400945 synthesis.

The synthesis of CFI-400945 involves the initial deprotection of the Boc group from this compound under acidic conditions to yield the free piperazine. This is followed by a coupling reaction with the appropriate side chain to complete the synthesis of the final drug molecule.

Characterization and Quality Control

The identity and purity of synthesized this compound should be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the indazole and piperazine protons, as well as the tert-butyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H of the indazole, the C=O of the carbamate, and the C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of final compounds synthesized from this intermediate, an in vitro kinase inhibition assay is a standard method. The following is a general protocol that can be adapted for assessing the inhibition of PLK4.

Materials:

  • Recombinant human PLK4 enzyme

  • Suitable peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound (e.g., CFI-400945) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the PLK4 enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near the Km value for PLK4.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of appropriate positive and negative controls is critical for validating the assay results. The signal-to-background ratio should be sufficiently high to ensure robust data.

Conclusion

This compound is a strategically important building block in modern drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined synthetic pathway and versatile reactivity make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and application is essential for researchers and professionals working in the field of drug development.

References

  • Google Patents. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use. US6534524B1.
  • Syd Labs. CFI-400945. [Link]

  • Sun, P., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Bedard, P. L., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer, 121(5), 398–405. [Link]

  • Hairui Chemical. tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate_947498-81-9. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. The synthesis is centered around a pivotal Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds. This document will delve into the strategic considerations for starting material selection, the rationale behind the chosen protecting group strategy, a detailed, step-by-step protocol for the synthesis, and a discussion of the reaction mechanism. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the practical synthesis of this important molecular scaffold.

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, neuroprotective, and antitumor properties.[1][2] When coupled with a piperazine moiety, the resulting indazole-piperazine core structure is found in numerous drug candidates and approved pharmaceuticals. The title compound, this compound, serves as a versatile intermediate, allowing for further functionalization at the unprotected nitrogen of the indazole ring and the piperazine nitrogen after deprotection of the Boc group. This guide will detail a reliable synthetic pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Planning

A retrosynthetic analysis of the target molecule suggests that the key disconnection is the C-N bond between the indazole C3 position and the piperazine nitrogen. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is well-suited for coupling aryl halides with amines.[3][4]

Our forward synthesis will therefore involve three main stages:

  • Synthesis of a suitable 3-haloindazole precursor.

  • Synthesis of the N-Boc protected piperazine.

  • Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling of the two fragments.

  • (Optional) Protecting group strategy for the indazole nitrogen to ensure regioselectivity.

Detailed Synthetic Protocol

Part 1: Synthesis of Starting Materials

3-Iodoindazole is a key starting material for the Buchwald-Hartwig coupling, as the carbon-iodine bond is highly reactive towards oxidative addition to the palladium catalyst.[5] There are several established methods for the synthesis of indazoles and their halogenated derivatives.[6][7] A common approach involves the diazotization of a substituted aniline followed by cyclization. For the synthesis of 3-iodoindazole, a practical route starts from 2-aminoacetophenone.[8]

Experimental Protocol: Synthesis of 3-Iodoindazole

  • Step 1: Diazotization of 2-Aminoacetophenone. To a stirred solution of 2-aminoacetophenone in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise at 0-5 °C. The reaction is monitored for the complete consumption of the starting material.

  • Step 2: Iodination and Cyclization. The resulting diazonium salt solution is then treated with a solution of potassium iodide. The reaction mixture is allowed to warm to room temperature and stirred until the cyclization to 3-iodoindazole is complete.

  • Work-up and Purification. The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure 3-iodoindazole.

Experimental Protocol: Synthesis of N-Boc-piperazine

  • Reaction Setup. Piperazine is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.

  • Addition of (Boc)₂O. Di-tert-butyl dicarbonate, dissolved in the same organic solvent, is added dropwise to the piperazine solution at a controlled temperature (typically 0 °C to room temperature). The stoichiometry is controlled to favor mono-acylation.

  • Work-up and Purification. After the reaction is complete, the mixture is washed with water to remove unreacted piperazine and any water-soluble byproducts. The organic layer is then dried and concentrated. The resulting crude product can be purified by distillation or crystallization to afford pure N-Boc-piperazine.[9]

Part 2: The Core Reaction: Buchwald-Hartwig Amination

The centerpiece of this synthesis is the palladium-catalyzed coupling of 3-iodoindazole with N-Boc-piperazine. The Buchwald-Hartwig amination is a highly efficient method for the formation of C-N bonds and has been widely applied in the synthesis of complex molecules.[11][12][13]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. A common and effective combination is a palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a sterically hindered, electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can deactivate the catalyst and hydrolyze the base.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, with temperatures ranging from 80 to 110 °C.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup. To an oven-dried Schlenk tube or round-bottom flask, add 3-iodoindazole (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere. The reaction vessel is sealed with a septum and thoroughly purged with an inert gas (argon or nitrogen).

  • Addition of Solvent and Catalyst. Anhydrous toluene is added via syringe, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Reaction. The reaction mixture is heated to 100 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

Starting MaterialReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-IodoindazoleN-Boc-piperazinePd₂(dba)₃ / XantphosNaOtBuToluene10012-2475-90
3-BromoindazoleN-Boc-piperazinePd₂(dba)₃ / XantphosNaOtBuToluene11024-4860-75

Note: Yields are representative and may vary depending on the specific reaction conditions and scale.

Part 3: Mechanistic Insights and Visualization

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) (Intermediate A) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange (Amine) Ar-Pd(II)-X(L)->Ligand_Exchange R2NH, Base Ar-Pd(II)-N(H)R2(L) Ar-Pd(II)-N(H)R2(L) (Intermediate B) Ligand_Exchange->Ar-Pd(II)-N(H)R2(L) Reductive_Elimination Reductive Elimination (C-N Bond Formation) Ar-Pd(II)-N(H)R2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR2 (Product) Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-iodoindazole) to form a Pd(II) intermediate.

  • Ligand Exchange: The amine (N-Boc-piperazine) coordinates to the palladium center, displacing the halide. The base facilitates the deprotonation of the amine.

  • Reductive Elimination: The final step is the reductive elimination of the desired product, forming the C-N bond and regenerating the Pd(0) catalyst.

Considerations for Regioselectivity and Protecting Groups

The indazole ring has two nitrogen atoms (N1 and N2) that can potentially undergo reactions. In the case of the Buchwald-Hartwig amination at the C3 position, the reaction is generally selective for the desired C-N bond formation. However, for subsequent reactions on the indazole nitrogen, a protecting group strategy may be necessary to ensure regioselectivity. A trityl group can be used to protect the N1 position of the indazole, which can be removed under acidic conditions after the desired modifications are made.[2][14][15][16]

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product 3-Iodoindazole 3-Iodoindazole Buchwald-Hartwig_Coupling Buchwald-Hartwig C-N Coupling 3-Iodoindazole->Buchwald-Hartwig_Coupling N-Boc-piperazine N-Boc-piperazine N-Boc-piperazine->Buchwald-Hartwig_Coupling Target_Molecule Tert-butyl 4-(1H-indazol-3-YL) piperazine-1-carboxylate Buchwald-Hartwig_Coupling->Target_Molecule

Caption: Overall synthetic workflow.

Conclusion

The synthesis of this compound can be reliably achieved through a well-planned synthetic route centered on the Buchwald-Hartwig amination. This guide has provided a detailed protocol, the rationale behind the experimental choices, and mechanistic insights to empower researchers in the successful synthesis of this important building block. The versatility of the indazole-piperazine scaffold ensures that this synthetic route will continue to be of high value in the pursuit of novel therapeutics.

References

  • Request PDF. (2025). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig coupling involving boc-protected benzimidazole (3a), and subsequent deprotection. Retrieved from [Link]

  • Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]

  • ResearchGate. (2013, September 20). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)? Retrieved from [Link]

  • RUA. (2016, June 14). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.
  • Thieme Gruppe. (n.d.). Trityl Group Deprotection from Tetrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

Sources

A Technical Guide to the Indazole-Piperazine Scaffold: Mechanism of Action & Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, it serves as a crucial starting scaffold for the synthesis of a multitude of potent and selective therapeutic agents. This guide delves into the mechanistic principles governing the bioactivity of compounds derived from this core structure. The indazole-piperazine motif is a privileged scaffold, frequently utilized in the development of kinase inhibitors and other targeted therapies for oncology, inflammation, and neurodegenerative disorders. We will explore the common mechanisms of action, detail the experimental workflows for characterizing novel derivatives, and provide a framework for leveraging this versatile scaffold in drug discovery programs.

Introduction: The Indazole-Piperazine Scaffold

This compound (CAS No: 947498-81-9) is a bifunctional molecule incorporating an indazole ring system linked to a Boc-protected piperazine.[1] The indazole moiety, a bioisostere of indole, provides a critical hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, enabling versatile interactions with biological targets.[2][3] The piperazine linker offers a flexible yet constrained connection point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This scaffold is rarely found in nature but is a cornerstone of synthetic libraries designed to target a wide array of pathologies, including cancer, ischemic stroke, and other inflammatory conditions.[3][4][5][6] Its true value lies in its role as a key intermediate for creating more complex and potent molecules.[7][8][9]

Core Mechanism of Action: Targeting the Kinome

Derivatives of the indazole-piperazine scaffold are most prominently featured as inhibitors of protein kinases. Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

ATP-Competitive Inhibition

The primary mechanism by which indazole-piperazine derivatives exert their effect is through competitive inhibition at the ATP-binding site of protein kinases. The indazole ring typically anchors the molecule into the adenine-binding region of the kinase, forming key hydrogen bonds with the "hinge" region of the enzyme. This interaction prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

For example, indazole-based compounds have been successfully developed as potent inhibitors of Akt kinase, a critical node in cellular growth and survival pathways.[10] Similarly, derivatives have been designed to target c-Jun N-terminal kinases (JNKs) and Fms-like receptor tyrosine kinase 3 (FLT3), which are implicated in inflammatory diseases and acute myeloid leukemia (AML), respectively.[11][12]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Mechanism Kinase Kinase ATP->Kinase Binds Hinge Hinge Region Substrate Substrate Protein Blocked No Phosphorylation Substrate->Blocked Kinase->Substrate Phosphorylates (P) Inhibitor Indazole-Piperazine Derivative Inhibitor->ATP Competitively Blocks Inhibitor->Hinge H-Bonds Kinase_Inhibited Kinase (Inhibited) Kinase_Inhibited->Substrate X

Figure 1: ATP-Competitive Inhibition by Indazole-Piperazine Derivatives.
Modulation of Inflammatory Pathways

Beyond kinase inhibition, certain indazole-piperazine derivatives have demonstrated potent anti-inflammatory and neuroprotective activities.[4] These compounds can modulate microglia-mediated neuroinflammation, a key process in ischemic stroke. The mechanism often involves the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5] By suppressing these pathways, these agents can reduce the release of inflammatory cytokines (e.g., TNF-α, IL-1β) and mitigate tissue damage.[4]

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Pro-Inflammatory Cascade Stimulus Stimulus Microglia Microglia (M1) Stimulus->Microglia COX2 COX-2 Microglia->COX2 LOX5 5-LOX Microglia->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Cytokines TNF-α, IL-1β, IL-6 Prostaglandins->Cytokines Leukotrienes->Cytokines Inhibitor Indazole-Piperazine Derivative (e.g., 5j) Inhibitor->COX2 Inhibits Inhibitor->LOX5 Inhibits

Figure 2: Anti-Inflammatory Mechanism via COX-2/5-LOX Inhibition.

Experimental Validation and Protocols

Characterizing the mechanism of action of novel compounds derived from the this compound scaffold requires a systematic, multi-tiered approach.

Primary Target Identification and Binding Affinity

Objective: To confirm direct binding of the synthesized compound to its putative kinase target and quantify the binding affinity (Kd).

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant kinase target onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: Prepare a dilution series of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 10 µM.

  • Binding Measurement: Inject the analyte dilutions sequentially over the sensor surface. The change in the refractive index at the surface, measured in response units (RU), is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Control: Use a reference flow cell with no immobilized protein to subtract non-specific binding and bulk refractive index changes.

Causality: SPR provides real-time, label-free kinetic data, directly demonstrating a physical interaction between the compound and the target protein. This validates that the kinase is a primary target, not just an indirect downstream effect.

Functional Activity: Enzyme Inhibition

Objective: To measure the functional consequence of binding, specifically the inhibition of the kinase's catalytic activity.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate peptide, and ATP at a concentration near its Km.

  • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include a no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • ATP Depletion & ADP Conversion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into a luminescent signal via a coupled luciferase/luciferin reaction.

  • Signal Detection: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus, to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Trustworthiness: This assay directly measures the enzymatic output (ADP production), providing a robust, quantitative measure of functional inhibition. The self-validating system includes positive and negative controls to ensure the reliability of the calculated IC50.

Quantitative Data Summary

The following table presents hypothetical but representative data for a novel derivative, "Compound X," synthesized from the indazole-piperazine scaffold.

ParameterTarget KinaseValueAssay Method
KD Akt115 nMSurface Plasmon Resonance
IC50 Akt135 nMADP-Glo™ Kinase Assay
IC50 JNK11.2 µMADP-Glo™ Kinase Assay
IC50 FLT3> 10 µMADP-Glo™ Kinase Assay
IC50 COX-292.54 nMEnzyme Immunoassay
IC50 5-LOX41.86 nMEnzyme Immunoassay

Note: Data for COX-2 and 5-LOX are adapted from published results for a similar scaffold derivative for illustrative purposes.[4]

Conclusion and Future Directions

The this compound scaffold is a validated and highly fruitful starting point for the development of targeted therapies. Its derivatives predominantly function as ATP-competitive kinase inhibitors, but can also be tailored to modulate other key enzymes in disease pathways, such as those involved in inflammation. The inherent versatility of the indazole and piperazine moieties allows for fine-tuning of potency, selectivity, and drug-like properties.

Future research should focus on exploring novel decorations of this scaffold to target emerging kinases in oncology and immunology, as well as investigating its potential in other target classes. The application of structure-based drug design, guided by co-crystal structures of derivatives bound to their targets, will be instrumental in developing next-generation agents with superior efficacy and safety profiles.

References

  • apicule. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate (CAS No: 953071-73-3) API Intermediate Manufacturers. Available from: [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. PubChem Compound Summary for CID 16198906. Available from: [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available from: [Link]

  • PubMed. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. Available from: [Link]

  • Indian Academy of Sciences. Design and synthesis of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Available from: [Link]

  • ResearchGate. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment | Request PDF. Available from: [Link]

  • PubMed. Pharmacological properties of indazole derivatives: recent developments. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ScienceDirect. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

Sources

Biological Activity of Indazole-Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole-Piperazine Scaffold

In modern medicinal chemistry, the fusion of an indazole core with a piperazine moiety represents a "privileged scaffold" strategy. This architecture leverages the thermodynamic stability and hydrogen-bond donor/acceptor profile of the indazole ring (bioisostere of indole/purine) with the pharmacokinetic superiority of the piperazine linker.

For drug developers, this scaffold offers a dual-advantage:

  • Target Versatility: It effectively spans kinase ATP-binding pockets (oncology) and GPCR orthosteric sites (neuropsychiatry).

  • Physicochemical Optimization: The piperazine ring introduces a basic center (

    
    ), significantly enhancing aqueous solubility and oral bioavailability compared to planar aromatic systems alone.
    

This guide dissects the structure-activity relationships (SAR), therapeutic mechanisms, and validated experimental protocols for this chemical class.

Structural Activity Relationship (SAR) Analysis

The biological efficacy of indazole-piperazine derivatives is governed by precise substitutions at the N1, C3, and C5 positions of the indazole, and the N4-substitution of the piperazine ring.

The Indazole Core (Pharmacophore Anchor)[1]
  • N1-Position: Often substituted with alkyl or aryl groups to modulate lipophilicity (

    
    ). Unsubstituted N1-H allows for tautomeric shifts (1H vs 2H), which can be critical for binding modes in kinase hinges.
    
  • C3-Position: The primary attachment point for the piperazine linker (often via an amide or methylene bridge). Direct C3-linkage restricts conformational freedom, increasing selectivity.

  • C5/C6-Positions: Electronic modulation here (e.g., -F, -Cl, -OMe) affects the electron density of the aromatic system, influencing

    
     stacking interactions with residues like Phenylalanine or Tyrosine in receptor pockets.
    
The Piperazine Linker (Solubilizer & Spacer)
  • Conformational Control: The chair conformation of piperazine directs the distal aryl group into hydrophobic sub-pockets.

  • Ionization: At physiological pH, the protonated nitrogen forms salt bridges with conserved Aspartate or Glutamate residues (e.g., Asp3.32 in aminergic GPCRs).

Visual SAR Logic

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Indazole-Piperazine Scaffold N1 N1-Substitution (Solubility/Metabolic Stability) Core->N1 C3 C3-Linker (Orientation Vector) Core->C3 C5 C5-Halogenation (Metabolic Block/Lipophilicity) Core->C5 PipN Piperazine Nitrogen (Salt Bridge Formation) Core->PipN Kinase Hinge Binding Kinase Hinge Binding N1->Kinase Hinge Binding Distal Distal N-Substituent (Selectivity Determinant) PipN->Distal  Linker GPCR Asp3.32 Interaction GPCR Asp3.32 Interaction PipN->GPCR Asp3.32 Interaction Hydrophobic Sub-pocket Hydrophobic Sub-pocket Distal->Hydrophobic Sub-pocket

Figure 1: Structural Activity Relationship (SAR) map detailing the functional roles of specific scaffold regions.

Therapeutic Applications & Mechanisms[2][3][4][5]

Oncology: Kinase Inhibition

Indazole-piperazines act as Type I or Type II ATP-competitive inhibitors. The indazole nitrogen pair (N1/N2) typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Key Targets:

  • Aurora Kinases (A & B): Critical for mitosis. Inhibition leads to G2/M arrest and apoptosis.

  • FGFR1 (Fibroblast Growth Factor Receptor 1): Implicated in angiogenesis.

  • Pim Kinases: Overexpressed in hematological malignancies.

Data Summary: Potency of Selected Derivatives

Compound IDTarget KinaseIC50 (nM)Mechanism Highlight
Cmpd 17 Aurora A/B12 / 15Dual inhibitor; Indazole H-bonds with hinge region Glu/Ala.
Cmpd 99 FGFR12.9N-ethylpiperazine group crucial for cellular permeability.[1]
Cmpd 13o Pan-Pim< 10Pyrazine-indazole hybrid; potent against multiple myeloma cells.
Cmpd 65 FLT30.087Benzimidazole-indazole hybrid; targets D835Y mutation.[2]
Neurology: GPCR Modulation

In the CNS, the piperazine moiety is a classic pharmacophore for serotonin (5-HT) and dopamine (D2) receptors.

  • 5-HT7 Antagonists: Regulate circadian rhythms and cognitive function. The protonated piperazine binds to Asp3.32, while the indazole occupies the hydrophobic pocket between TM3 and TM5.

  • D2/5-HT2A (Atypical Antipsychotic Profile): Balanced modulation reduces extrapyramidal side effects compared to pure D2 antagonists.

Neuroprotection: Dual COX-2/5-LOX Inhibition

Recent studies (e.g., Compound 5j) utilize this scaffold to target neuroinflammation in ischemic stroke.

  • Mechanism: Simultaneous inhibition of COX-2 and 5-LOX reduces pro-inflammatory cytokines (TNF-α, IL-1β) and shifts microglia from M1 (pro-inflammatory) to M2 (repair) phenotype.

Detailed Experimental Protocols

These protocols are designed for reproducibility and "self-validation"—meaning intermediate steps include checkpoints (e.g., TLC monitoring, color changes) to ensure success.

Synthesis: Modular Assembly via Suzuki-Miyaura Coupling

This route allows for the rapid diversification of the C3 position.

Reagents:

  • 5-bromo-1H-indazol-3-amine (Starting Material)[3]

  • Aryl boronic acids

  • Pd(dppf)Cl₂ (Catalyst)[3]

  • Cs₂CO₃ (Base)[3]

  • 1,4-Dioxane/Water (Solvent)[3]

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a dry Schlenk flask, dissolve Pd(dppf)Cl₂ (5 mol%) in degassed 1,4-dioxane. Why: dppf ligand prevents palladium aggregation, ensuring high turnover.

  • Coupling Reaction:

    • Add 5-bromo-1H-indazol-3-amine (1.0 eq) and the appropriate aryl boronic acid (1.2 eq).

    • Add aqueous Cs₂CO₃ (2M, 3.0 eq). Note: Cesium carbonate is preferred over potassium carbonate for sterically hindered substrates due to higher solubility in organic-aqueous interfaces.

    • Heat to 90°C under N₂ atmosphere for 4-6 hours.

    • Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (Rf ~0.3) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

  • Acylation & Piperazine Introduction:

    • React the intermediate with chloroacetic anhydride (1.1 eq) in THF/TEA to form the chloroacetamide.

    • Add N-substituted piperazine (1.5 eq) and heat to 60°C.

    • Purification: Flash column chromatography (DCM/MeOH gradient).

Biological Assay: ADP-Glo™ Kinase Assay (Aurora A)

A luminescent assay is recommended over radiometric methods for high-throughput screening due to lower noise and no radioactive waste.

Protocol:

  • Enzyme Reaction:

    • Prepare 1x Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Plate 5 μL of compound (diluted in DMSO) into 384-well white plates.

    • Add 5 μL of Aurora A enzyme (0.5 ng/well). Incubate 10 min at RT.

    • Initiate reaction with 5 μL of ATP/Substrate mix (10 μM ATP, 20 μM Kemptide).

    • Incubate for 60 min at RT.

  • ADP Detection:

    • Add 15 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min. Why: This step removes unreacted ATP, reducing background signal.

    • Add 30 μL of Kinase Detection Reagent to convert ADP to ATP, which is then measured via luciferase/luciferin. Incubate 30 min.

  • Data Analysis:

    • Measure luminescence (RLU). Calculate % Inhibition relative to DMSO controls.

    • Validation Checkpoint: Z-factor must be > 0.5 for the assay to be considered statistically valid.

Signaling Pathway Visualization

The following diagram details the Aurora Kinase signaling cascade, a primary target for indazole-piperazine derivatives in oncology.

Aurora_Signaling Inhibitor Indazole-Piperazine Derivative AuroraA Aurora Kinase A (Centrosome) Inhibitor->AuroraA ATP Competition Spindle Bipolar Spindle Assembly Inhibitor->Spindle Disrupts Plk1 Plk1 (Polo-like Kinase 1) AuroraA->Plk1 Phosphorylation AuroraA->Spindle Stabilization p53 p53 Pathway AuroraA->p53 Negative Reg (Inhibition lifts this) Cdk1 Cdk1/Cyclin B Plk1->Cdk1 Activation Mitosis Mitotic Entry (G2 -> M Transition) Cdk1->Mitosis Promotes Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Mitotic Catastrophe Spindle->Mitosis Failure leads to arrest

Figure 2: Aurora Kinase A signaling pathway. Indazole-piperazine derivatives inhibit Aurora A, disrupting spindle assembly and Plk1 activation, ultimately forcing cancer cells into apoptotic mitotic catastrophe.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018).[4]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. (2023).

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold. European Journal of Medicinal Chemistry. (2016).

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities. European Journal of Medicinal Chemistry. (2022).[5]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships. Current Medicinal Chemistry. (2010).

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. (2012).

Sources

Spectroscopic Characterization of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of pharmaceutical development, the unambiguous structural confirmation of molecular entities is a cornerstone of regulatory compliance, reproducibility, and, ultimately, patient safety. Molecules such as tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, which feature a confluence of aromatic and saturated heterocyclic systems, are of significant interest due to their prevalence in scaffolds for biologically active agents.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has become an indispensable tool, often considered a "gold standard" in drug design and discovery for its ability to provide detailed information on molecular structure and interactions.[4][5][6] Complementary techniques like FT-IR and Mass Spectrometry provide critical information on functional groups and molecular weight, respectively.[7][8][9] Together, these three analytical methods form a powerful triad for the comprehensive characterization of novel chemical entities.

This guide will first present the predicted spectroscopic data for the target molecule, grounded in established principles of chemical structure and spectroscopy. It will then provide detailed, field-proven experimental protocols for acquiring this data, followed by an in-depth discussion on the interpretation of the resulting spectra.

Predicted Spectroscopic Data & Structural Analysis

The structure of this compound is presented below. Our analysis and predictions are based on this structure.

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts are summarized in the table below. These predictions are based on the electronic environment of each proton.[10][11][12]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HIndazole N-HThe indazole N-H proton is acidic and often appears as a broad singlet far downfield.
~7.8 - 8.0d1HAr-HAromatic proton deshielded by proximity to the heterocyclic nitrogen and the piperazine substituent.
~7.2 - 7.6m2HAr-HRemaining aromatic protons on the indazole ring.
~7.0 - 7.2t1HAr-HAromatic proton on the indazole ring.
~3.6 - 3.8t4HPiperazine CH₂Protons on the piperazine ring adjacent to the Boc-protected nitrogen, deshielded by the carbonyl group.
~3.2 - 3.4t4HPiperazine CH₂Protons on the piperazine ring adjacent to the indazole ring.
1.48s9Ht-Butyl CH₃The nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts are based on typical values for similar functional groups.[13][14][15][16]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~154.0C=O (carbamate)The carbonyl carbon of the Boc protecting group is highly deshielded.
~140 - 150Ar-C (quaternary)Quaternary carbons of the indazole ring, including the carbon attached to the piperazine.
~120 - 130Ar-CHAromatic methine carbons of the indazole ring.
~110 - 120Ar-CHAromatic methine carbons of the indazole ring.
~80.0C(CH₃)₃ (quaternary)The quaternary carbon of the tert-butyl group.
~45 - 55Piperazine CH₂Piperazine carbons adjacent to the indazole ring.
~40 - 50Piperazine CH₂Piperazine carbons adjacent to the Boc-protected nitrogen.
~28.5C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
Predicted FT-IR Data

Key infrared absorption bands are predicted based on the functional groups present in the molecule.[17][18][19][20]

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3300 - 3400Medium, BroadN-HStretching
~2975, 2850StrongC-HAlkyl Stretching
~3050WeakC-HAromatic Stretching
~1690StrongC=OCarbamate Stretching
~1600, 1475MediumC=CAromatic Ring Stretching
~1250, 1160StrongC-N, C-OStretching
~750StrongC-HAromatic Out-of-plane Bending
Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion expected would be the protonated molecule.[21][22]

m/z ValueIon
317.18[M+H]⁺
339.16[M+Na]⁺
261.12[M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺
217.12[M+H - Boc]⁺

Experimental Protocols

The following sections provide standardized, step-by-step protocols for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation. The choice of solvent and acquisition parameters is critical for obtaining high-resolution spectra.

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the tube and gently agitate until the sample is fully dissolved.

3.1.2. Data Acquisition Workflow

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (16-32 scans) D->E F Process Data (Background Correction) E->F

Caption: Workflow for FT-IR data acquisition via ATR.

3.2.3. Causality Behind Experimental Choices

  • ATR Technique: ATR is the preferred method for solid samples due to its minimal sample preparation requirements and reproducibility compared to older methods like KBr pellets. [23][24]The penetration depth of the IR beam is on the order of microns, providing a high-quality surface measurement.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, structural information about the molecule.

3.3.1. Sample Preparation

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Perform a serial dilution to create a final sample solution with a concentration of approximately 1-10 µg/mL in a solvent compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. [25]3. The addition of formic acid is crucial as it promotes protonation, facilitating the formation of [M+H]⁺ ions in positive ion mode.

3.3.2. Data Acquisition

  • The prepared sample is introduced into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • High-resolution mass spectrometry (HRMS) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

3.3.3. Mass Spectrometry Workflow

G A Prepare ~1-10 µg/mL solution in MeCN/H₂O + 0.1% Formic Acid B Introduce sample via direct infusion or LC A->B C Ionize sample using ESI (Positive Mode) B->C D Analyze ions with Mass Analyzer (e.g., TOF, Orbitrap) C->D E Detect ions and generate mass spectrum D->E

Caption: General workflow for ESI-MS analysis.

3.3.4. Causality Behind Experimental Choices

  • ESI: Electrospray ionization is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during ionization. [21][26][27]This is ideal for minimizing fragmentation and ensuring the molecular ion ([M+H]⁺) is the most abundant peak (the base peak), which directly confirms the molecular weight.

Conclusion

The structural verification of this compound is reliably achieved through a combined application of NMR, FT-IR, and MS. This guide provides the predictive data and robust experimental protocols necessary for this characterization. By understanding the principles behind the predicted spectra and adhering to the detailed methodologies, researchers can confidently synthesize and verify this important building block, ensuring the integrity and quality of their downstream research and development efforts.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker Corporation. Retrieved from [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Portable Analytical Solutions. (2024, May 7). The Many Applications Of FTIR Spectroscopy. Retrieved from [Link]

  • Harvard University. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Technology Networks. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2022, May 13). Predicting NMR chemical shifts in ChemDraw. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Hairui Chemical. (n.d.). tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate_947498-81-9. Retrieved from [Link]

  • Bruker. (n.d.). Guide to Applications of IR Spectroscopy. Bruker Corporation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. PMC. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Department of Chemistry. Retrieved from [Link]

  • Environmental Protection Agency. (2017, August 2). This method describes sampling and analytical procedures for extractive emission measurements using Fourier transform infrared (FTIR) spectroscopy. Retrieved from [Link]

  • Mestrelab Resources. (2010, June 10). Starting Guide to NMRPredict Desktop. Retrieved from [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025, December 26). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Beaudry Group Routine 1H NMR Guidelines. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC. Retrieved from [Link]

  • ResearchGate. (2020, May 26). Fourier-transform infrared spectroscopy (FTIR). Retrieved from [Link]

  • University of Illinois. (n.d.). Electrospray Ionization. School of Chemical Sciences. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

Sources

The Solubility Profile of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate (CAS: 947498-81-9) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] It serves as a crucial building block and intermediate in the synthesis of a variety of biologically active molecules.[3] Understanding the solubility of this intermediate is paramount, as solubility is a critical physicochemical property that governs every stage of the drug development pipeline—from synthesis and purification to formulation and ultimately, bioavailability.[4]

This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the core chemical principles that dictate its solubility, present expected solubility data across a range of common solvents, and provide detailed, field-proven protocols for experimentally determining its thermodynamic solubility. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this molecule's behavior in solution.

Section 1: Theoretical Principles Governing Solubility

The solubility of a compound is not an arbitrary value; it is the result of a delicate balance of intermolecular forces between the solute and the solvent, weighed against the energy required to break apart the solute's crystal lattice.[5][6] To understand the solubility of this compound, we must first dissect its molecular structure.

1.1 Molecular Structure and Intermolecular Forces

The molecule's structure features distinct regions with differing polarities, which dictate its interactions:

  • The Indazole Moiety: This bicyclic aromatic system contains an N-H group, making it capable of acting as a hydrogen bond donor . The ring itself can also participate in π-π stacking interactions.

  • The Piperazine Ring: The two nitrogen atoms in this ring are hydrogen bond acceptors . The presence of N-H bonds in piperazine derivatives is known to be critical for certain intermolecular interactions.[7]

  • The Tert-butyl Carboxylate (Boc) Group: This is a large, bulky, and nonpolar (lipophilic) protecting group. It sterically hinders parts of the molecule and significantly contributes to its solubility in nonpolar organic solvents.

The interplay of these groups means the molecule can engage in a variety of intermolecular forces:

  • Hydrogen Bonding: The ability to both donate and accept hydrogen bonds suggests potential solubility in protic solvents like alcohols.[8][9]

  • Dipole-Dipole Interactions: The presence of multiple heteroatoms (N, O) creates a molecular dipole, allowing for interactions with other polar molecules.

  • Van der Waals Forces: The nonpolar Boc group and the aromatic indazole ring provide significant surface area for weaker London dispersion forces, which are the primary mechanism for solubility in nonpolar solvents.

1.2 The "Like Dissolves Like" Paradigm

The foundational principle of solubility states that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[10][11][12] This is because the dissolution process is energetically favorable when the new solute-solvent interactions are strong enough to compensate for the energy required to break the existing solute-solute and solvent-solvent interactions.

1.3 The Role of Crystal Lattice Energy

For a solid to dissolve, the energy released upon solvation (solvation energy) must be greater than the energy holding the molecules together in the crystal lattice (lattice energy).[13][14] A compound with very strong intermolecular interactions in its solid state will have a high lattice energy, making it difficult to dissolve even in a theoretically compatible solvent.[5][15] This is a crucial consideration for poorly soluble drugs.

Below is a diagram illustrating the key factors that influence the solubility of the target compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Tert-butyl 4-(1H-indazol-3-YL) piperazine-1-carboxylate Polarity Molecular Polarity (Indazole, Piperazine) Solute->Polarity HBond Hydrogen Bonding (N-H Donor, N Acceptors) Solute->HBond Lipophilicity Lipophilicity (Boc Group, Aromatic Ring) Solute->Lipophilicity LatticeEnergy Crystal Lattice Energy Solute->LatticeEnergy Solubility SOLUBILITY OUTCOME Polarity->Solubility Favorable in Polar/Protic Solvents HBond->Solubility Favorable in Polar/Protic Solvents Lipophilicity->Solubility Favorable in Nonpolar Solvents LatticeEnergy->Solubility Inhibits Dissolution SolventType Solvent Type SolventPolarity Polarity SolventType->SolventPolarity SolventHBond H-Bonding Capacity SolventType->SolventHBond SolventPolarity->Solubility Matches Solute Polarity SolventHBond->Solubility Interacts with Solute

Caption: Interplay of molecular and solvent properties determining solubility.

Section 2: Expected Solubility Profile

While exhaustive experimental data for this specific molecule is not publicly consolidated, we can predict its solubility based on its structural features and data from closely related analogs. A similar compound, tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, is reported to be soluble in chloroform, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).[16] Based on these principles, the following table summarizes the expected solubility of this compound.

Solvent ClassSolvent ExampleDielectric Constant (Polarity)Expected SolubilityRationale
Polar Protic Methanol32.7MediumCan act as both H-bond donor and acceptor, interacting with the indazole and piperazine rings. The nonpolar Boc group limits high solubility.
Ethanol24.5Medium to LowLess polar than methanol, resulting in slightly lower solubility.
Water80.1InsolubleThe large, nonpolar surface area of the molecule, particularly the Boc group, dominates, leading to poor hydration and insolubility in highly polar water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighHighly polar and an excellent H-bond acceptor, effectively solvating the N-H group of the indazole. A common solvent for compounds of this type.[16]
Dichloromethane (DCM)9.1HighModerate polarity is effective at solvating the entire molecule without being repelled by the lipophilic regions. A common solvent for purification and synthesis.[16]
Acetonitrile37.5MediumPolar enough to interact with the heterocyclic portions, but may be less effective than DMSO.
Ethyl Acetate6.0MediumLower polarity makes it a good candidate for dissolving compounds with mixed polar/nonpolar character. Often used in chromatography.
Nonpolar Toluene2.4LowCan engage in van der Waals forces with the aromatic and tert-butyl groups, but lacks the polarity to solvate the heterocyclic portions effectively.
Hexane1.9InsolubleLacks any significant polar character and cannot overcome the crystal lattice energy or interact favorably with the polar parts of the molecule.

Section 3: Experimental Protocols for Solubility Determination

To obtain definitive, quantitative data, rigorous experimental measurement is required. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[17][18] This section provides the protocols for this method, followed by common analytical techniques for quantification.

3.1 Protocol 1: The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[17]

Materials:

  • This compound (solid)

  • Selected solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 10-20 mg) to a 20 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment.[19]

  • Solvent Addition: Add a known volume of the chosen solvent (e.g., 10 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a standard period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection: Carefully pipette the clear supernatant. For an extra level of certainty, filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the saturated filtrate with a suitable solvent and analyze its concentration using a validated analytical method, such as HPLC or gravimetric analysis.

3.2 Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute.[20][21]

Workflow:

  • Method Development: Develop a stable HPLC method capable of resolving the analyte from any impurities. This involves selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength (determined by UV-Vis scan).

  • Calibration Curve Preparation:

    • Prepare a primary stock solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile or DMSO).

    • Perform a series of serial dilutions to create at least five calibration standards of known, decreasing concentrations.[22]

  • Sample Analysis:

    • Inject the prepared calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99.

    • Prepare the sample from the shake-flask experiment by diluting a known volume of the saturated filtrate with the mobile phase to fall within the range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Concentration Calculation: Use the linear regression equation from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. Back-calculate to find the concentration in the original, undiluted saturated solution. This value represents the compound's solubility.

3.3 Protocol 3: Quantification by Gravimetric Analysis

Gravimetric analysis is a fundamental and highly accurate method that relies on weighing the solid residue after solvent evaporation.[23][24] It is best suited for non-volatile solutes and solvents that can be easily evaporated.

Workflow:

  • Tare Weighing: Accurately weigh a clean, dry evaporating dish or glass beaker (W₁).

  • Sample Addition: Pipette a precise volume (e.g., 5.00 mL) of the saturated filtrate from the shake-flask experiment into the tared dish. Weigh the dish again to get the total weight of the solution (W₂).

  • Solvent Evaporation: Place the dish in a fume hood on a hot plate at a low temperature or in a vacuum oven to slowly evaporate the solvent to dryness.[25]

  • Drying to Constant Weight: Once all the solvent is visibly gone, transfer the dish to a drying oven (e.g., 60-80 °C) to remove any residual solvent. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved (W₃).[25]

  • Calculation:

    • Weight of solute = W₃ - W₁

    • Weight of solvent = W₂ - W₃

    • Solubility (in g/mL) = (Weight of solute) / (Volume of filtrate added)

    • Solubility (in g/100 g solvent) = [(Weight of solute) / (Weight of solvent)] x 100

Below is a flowchart visualizing the comprehensive experimental workflow for determining solubility.

G cluster_separation Step 3: Phase Separation cluster_analysis Step 4: Quantification start Start: Determine Thermodynamic Solubility prep Step 1: Preparation Add excess solid compound to vial. Add known volume of solvent. start->prep equilibrate Step 2: Equilibration Agitate on orbital shaker (24-48h at constant temp). prep->equilibrate check_solid Is undissolved solid still present? equilibrate->check_solid check_solid->prep No, add more solid centrifuge Centrifuge vial to pellet excess solid. check_solid->centrifuge Yes filtrate Collect & filter supernatant (0.45 µm syringe filter). centrifuge->filtrate analysis_choice Choose Analytical Method filtrate->analysis_choice hplc HPLC Analysis - Prepare calibration curve - Dilute sample & inject - Calculate concentration analysis_choice->hplc High Sensitivity gravimetric Gravimetric Analysis - Weigh known volume - Evaporate solvent - Weigh dry residue analysis_choice->gravimetric Simple / Non-volatile result Result: Solubility Value (e.g., in mg/mL or g/L) hplc->result gravimetric->result

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of this compound is a complex function of its hybrid chemical structure. The presence of both polar, hydrogen-bonding heterocyclic rings and a nonpolar, lipophilic Boc group results in a nuanced solubility profile. It is expected to exhibit high solubility in moderately polar aprotic solvents like DMSO and DCM, moderate solubility in alcohols, and poor solubility in both highly polar (water) and nonpolar (hexane) extremes. This profile makes it well-suited for typical organic synthesis and purification workflows. For any application requiring aqueous dissolution, the low intrinsic solubility would present a significant challenge, likely necessitating formulation strategies or removal of the lipophilic Boc-protecting group. The protocols outlined in this guide provide a robust framework for researchers to experimentally verify these characteristics and generate the precise data needed to advance their drug development programs.

References

  • ChemBK. (2024). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • ACS Omega. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Publications. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]

  • PubMed. (2020). The Role of the Hydrogen Bond between Piperazine and Fullerene Molecules in Stabilizing Polymer:Fullerene Solar Cell Performance. National Center for Biotechnology Information. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • Hairui Chemical. (n.d.). tert-Butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate_947498-81-9. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Gravimetric analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8: Gravimetric Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • Quora. (2017). How is lattice energy related to solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Aakash Institute. (n.d.). Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Guide: Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate

[1]

Executive Summary

This compound (CAS: 947498-81-9 ) is a critical pharmacophore scaffold used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors (e.g., VEGFR, c-Kit).[1][2] Its structure combines the privileged indazole motif—known for bioisosteric utility in replacing indole rings—with a Boc-protected piperazine linker, facilitating modular drug design.[1]

Sourcing this compound presents specific challenges due to the regiochemical stability of the indazole ring (1H vs. 2H tautomerism) and the difficulty of functionalizing the 3-position.[1] This guide outlines the commercial landscape, synthesis routes affecting impurity profiles, and rigorous quality control metrics.[1]

Chemical Identity & Specifications

Before engaging suppliers, verify the compound against these immutable technical specifications to avoid regioisomeric confusion (e.g., confusion with benzimidazole derivatives).

ParameterSpecification
Chemical Name This compound
CAS Number 947498-81-9
Molecular Formula C₁₆H₂₂N₄O₂
Molecular Weight 302.37 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Identifier (SMILES) CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC3=CC=CC=C32

Synthesis & Manufacturing Methodologies

Understanding the synthesis is prerequisite to identifying potential impurities.[1] The commercial production of this intermediate typically follows one of two routes. The choice of route dictates the impurity profile you will encounter in the Certificate of Analysis (CoA).

Route A: Palladium-Catalyzed Buchwald-Hartwig Coupling (Preferred)

This is the dominant industrial route due to its scalability and regioselectivity.[1] It involves the cross-coupling of 3-bromo-1H-indazole with 1-Boc-piperazine .[1]

  • Catalyst System: Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., Xantphos, BINAP).

  • Critical Control Point: The N1-position of the indazole is often protected (e.g., THP or SEM) during coupling to prevent catalyst poisoning, then deprotected.

  • Impurity Risk: Residual Palladium (<20 ppm required for GMP), phosphine oxides, and traces of N1-coupled byproducts.

Route B: Cyclization of Hydrazine Precursors

A classical approach involving the reaction of 2-fluorobenzonitrile with 1-Boc-4-hydrazinopiperidine (or similar hydrazine derivatives).[1]

  • Impurity Risk: Higher likelihood of uncyclized hydrazones and regioisomeric 2H-indazole byproducts.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the primary manufacturing workflow and critical decision points for quality control.

Synthesis_WorkflowStartRaw Materials:3-Bromo-1H-indazole+ 1-Boc-piperazineStep1Pd-Catalyzed Coupling(Buchwald-Hartwig)Start->Step1Pd2(dba)3, XantphosBase, Toluene, 100°CInterIntermediate:Protected AdductStep1->InterYield ~75-85%Step2Deprotection(If N1-protected)Inter->Step2Acidic/Basic WorkupPurificationPurification(Column/Recrystallization)Step2->PurificationRemove Pd & LigandsFinalTarget Product:CAS 947498-81-9Purification->Final>98% Purity

Figure 1: Primary industrial synthesis pathway via Buchwald-Hartwig amination, highlighting the critical purification step to remove catalytic metals.

Commercial Supply Landscape

The market for CAS 947498-81-9 is segmented into "Catalog Stock" (immediate availability, gram scale) and "Custom Synthesis" (bulk scale, lead time required).[1]

Tier 1: Specialized Catalog Suppliers (High Probability of Stock)

These suppliers specialize in heterocyclic building blocks and are most likely to have validated batches.

  • Finetech Industry Limited: Explicitly lists CAS 947498-81-9 with MSDS/COA documentation.[1][2]

  • Hairui Chemical: Specializes in indazole derivatives and pharmaceutical intermediates.[1]

  • BldPharm / ChemScene: Major aggregators that often stock this class of piperazine-indazoles.[1]

Tier 2: Custom Synthesis & CROs (Bulk/GMP)

For requirements >100g or GMP-grade material for clinical trials, engage these partners. They utilize the synthesis routes described above.

  • WuXi AppTec / Pharmablock: Leaders in novel scaffold synthesis; capable of optimizing the Buchwald coupling for kilogram scale.[1]

  • Enamine: Holds the world's largest stock of building blocks; likely to have the 3-bromoindazole precursor to synthesize on demand rapidly.[1]

  • Hyma Synthesis / Avra Laboratories: Strong expertise in Niraparib intermediates, making them viable for cost-effective bulk manufacturing.[1]

Strategic Sourcing Decision Matrix

Use this logic flow to select the appropriate supplier type based on your project phase.

Sourcing_MatrixStartRequirement AnalysisScaleScale Needed?Start->ScalePurityPurity/Grade?Scale->Purity> 50gCatalogTier 1 Supplier(Finetech, BldPharm)Lead Time: 1-2 WeeksScale->Catalog< 50gPurity->CatalogResearch Grade (>95%)CustomTier 2 CRO(WuXi, Enamine)Lead Time: 4-8 WeeksPurity->CustomGMP / High Purity (>99%)

Figure 2: Decision matrix for sourcing based on scale and regulatory requirements.

Quality Control & Validation Protocols

Regioisomeric Purity (Critical)

Indazoles are prone to tautomerism (


  • Method: ¹H NMR (DMSO-d₆).[1]

  • Diagnostic Signal: Look for the broad singlet of the indazole NH at >12.0 ppm .[1] If this is missing or replaced by an alkyl group signal, the product is incorrect (N-alkylated impurity).

  • Piperazine Signals: Two distinct triplets/multiplets at ~3.0-3.5 ppm corresponding to the piperazine ring protons.[1]

Heavy Metal Screen

If the synthesis utilized Route A (Pd-catalysis), residual palladium is a high risk.[1]

  • Method: ICP-MS.[1]

  • Limit: < 20 ppm for biological assays (Pd is cytotoxic and can interfere with kinase assays).

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 280 nm.[1]

  • Acceptance Criteria: Single peak >98% area. Any secondary peak >1% suggests regioisomers (e.g., 2H-indazole derivatives).

References

  • Finetech Industry Limited. Product Specification: this compound (CAS 947498-81-9).[1][2] Retrieved from

  • Hairui Chemical. Product Catalog: Indazole Building Blocks. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for similar Indazole-Piperazine derivatives.[1] Retrieved from

  • Mishra, R., & Chundawat, T. S. (2018).[3] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amination. Current Organic Synthesis.[1][3][4][5] Retrieved from

  • Beilstein Journals. Synthesis of 1H-indazoles by copper-catalyzed intramolecular N-arylation. Beilstein J. Org.[1] Chem. Retrieved from

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties enable it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the indazole core, delving into its fundamental physicochemical properties, established and innovative synthetic strategies, and its profound impact on modern drug discovery. We will explore the intricate structure-activity relationships that govern its biological effects and highlight the clinical significance of indazole-containing drugs, including blockbuster anticancer agents. This document is intended to serve as a valuable resource for researchers and professionals in the field, offering both foundational knowledge and field-proven insights to inspire and guide future drug development endeavors.

The Indazole Core: Physicochemical Properties and Tautomerism

The indazole ring system is an aromatic heterocyclic compound that exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[1] This tautomeric equilibrium is a critical consideration in the design of indazole-based drugs, as the position of the nitrogen-bound hydrogen can significantly influence the molecule's hydrogen bonding capacity and overall biological activity.

The indazole nucleus is a bioisostere of indole, another crucial scaffold in medicinal chemistry. This similarity allows medicinal chemists to leverage the vast knowledge of indole pharmacology while exploring the unique chemical space offered by the indazole core. The presence of two nitrogen atoms in the pyrazole ring imparts distinct electronic properties, including the ability to act as both hydrogen bond donors and acceptors, contributing to its versatility in molecular recognition.[2]

Synthesis of the Indazole Scaffold: Key Methodologies and Protocols

The construction of the indazole core is a well-established area of organic synthesis, with numerous methods developed to afford a wide range of substituted derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, methods like the Jacobson synthesis have been employed. However, modern medicinal chemistry demands more efficient and versatile approaches. Contemporary strategies often involve transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations, which offer greater control over regioselectivity and functional group tolerance.[3]

Several key strategies for synthesizing the 1H-indazole and 2H-indazole cores are summarized below:

  • Intramolecular C-H Amination: This approach involves the cyclization of arylhydrazones, often mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA).[1] A silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones also provides an efficient route to 1H-indazoles.[3]

  • Cyclization of o-Haloaryl N-Sulfonylhydrazones: This method utilizes copper catalysis to facilitate the intramolecular cyclization of readily available o-haloaryl N-sulfonylhydrazones, offering a versatile route to 1H-indazoles at lower temperatures and catalyst loadings compared to older methods.[4]

  • Davis-Beirut Reaction: This reaction is a robust method for the synthesis of 2H-indazoles. It involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.[5] The reaction proceeds through a highly reactive nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization.[6]

  • [3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds or hydrazones provides a powerful and direct route to substituted indazoles.[7]

Experimental Protocol: Synthesis of 1H-Indazoles via Cyclization of o-Haloaryl N-Sulfonylhydrazones

This protocol is adapted from a versatile and efficient method for the synthesis of 1H-indazoles.[4]

Materials:

  • Substituted o-haloaryl N-sulfonylhydrazone (1.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vessel, add the o-haloaryl N-sulfonylhydrazone, Cu(OAc)₂·H₂O, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

Experimental Protocol: Davis-Beirut Synthesis of 2H-Indazoles

This protocol provides a general procedure for the base-catalyzed Davis-Beirut synthesis of 2H-indazoles.[8]

Materials:

  • Substituted o-nitrobenzylamine (1.0 mmol)

  • Potassium hydroxide (KOH) (3.0 mmol)

  • Ethanol (5 mL)

  • Water (1 mL)

Procedure:

  • Dissolve the substituted o-nitrobenzylamine in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide to the ethanolic solution.

  • Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate in vacuo.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the pure 2H-indazole.

Biological Activities and Therapeutic Applications

The indazole scaffold is a prolific source of bioactive molecules, with derivatives exhibiting a wide spectrum of pharmacological activities.[1] This versatility has led to the development of numerous clinically successful drugs and a robust pipeline of investigational agents.

A Privileged Scaffold in Oncology

The most significant impact of the indazole scaffold has been in the field of oncology. Several FDA-approved anticancer drugs feature this core structure, primarily as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Pazopanib is a potent, oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-Kit.[9][10] By blocking these receptors, pazopanib inhibits tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[9]

Pazopanib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, c-Kit Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) RTK->Downstream Activation Pazopanib Pazopanib Pazopanib->RTK Inhibition Cellular_Response Angiogenesis Proliferation Survival Downstream->Cellular_Response Regulation

Caption: Pazopanib inhibits multiple receptor tyrosine kinases (RTKs).

Niraparib is an oral, highly selective poly(ADP-ribose) polymerase (PARP) inhibitor approved for the maintenance treatment of recurrent ovarian cancer.[11][12] PARP enzymes are critical for the repair of single-strand DNA breaks.[13] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[13][14] Niraparib's mechanism of action includes both the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, which are highly cytotoxic.[11]

Niraparib_Mechanism DNA_SSB Single-Strand DNA Break PARP PARP Enzyme DNA_SSB->PARP recruits DSB Double-Strand DNA Break DNA_SSB->DSB replication fork collapse DNA_Repair DNA Repair PARP->DNA_Repair facilitates Niraparib Niraparib Niraparib->PARP inhibits & traps Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HR_Deficient Homologous Recombination Deficiency (e.g., BRCA mutation)

Caption: Niraparib inhibits PARP, leading to synthetic lethality.

Diverse Pharmacological Activities

Beyond oncology, indazole derivatives have demonstrated a remarkable range of biological activities, including:

  • Anti-inflammatory: Certain indazole-containing compounds exhibit potent anti-inflammatory effects.[1]

  • Antibacterial and Antifungal: The indazole scaffold has been explored for the development of novel antimicrobial agents.[1]

  • Antiviral: Some indazole derivatives have shown activity against various viruses, including HIV.[1]

  • Cardiovascular: Indazole-based compounds have been investigated for their potential in treating cardiovascular diseases.[9]

  • Neuroprotective: The neuroprotective effects of certain indazole derivatives are also an active area of research.

Structure-Activity Relationships (SAR) of Indazole Derivatives

The biological activity of indazole-containing compounds can be finely tuned by modifying the substitution pattern on the indazole core and by introducing various functional groups. Understanding the structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.[15]

SAR of Indazole-Based Kinase Inhibitors

For indazole-based kinase inhibitors, specific substitutions at different positions of the indazole ring are critical for their potency and selectivity. For example, in the development of extracellular signal-regulated kinase (ERK) inhibitors, it was found that amide derivatives of indazole showed potent enzymatic and cellular activity.[16] The specific nature of the substituents on the amide and the indazole core dictates the binding affinity and selectivity for the target kinase.

Computational modeling and X-ray crystallography are invaluable tools for elucidating the binding modes of indazole inhibitors within the ATP-binding pocket of kinases, providing insights for further optimization.[17] For instance, in the design of Aurora kinase inhibitors, different substituents on the indazole scaffold were found to confer selectivity for different isoforms of the enzyme.[17]

The Indazole Scaffold in Clinical Development

The clinical success of indazole-based drugs has spurred significant interest in this scaffold, with numerous derivatives currently undergoing clinical trials for a variety of indications, particularly in oncology.[18] A search of clinical trial databases reveals a robust pipeline of indazole-containing compounds being evaluated for their safety and efficacy against various cancers. These trials are exploring novel indazole derivatives as monotherapies and in combination with other anticancer agents.

Conclusion and Future Perspectives

The indazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its versatile nature, enabling the synthesis of a diverse array of derivatives with a wide range of biological activities, ensures its continued relevance in drug discovery. The clinical success of indazole-containing drugs, particularly in the challenging field of oncology, serves as a powerful testament to the therapeutic potential of this remarkable heterocyclic system.

Future research in this area will likely focus on the development of novel, more selective, and potent indazole derivatives targeting a broader range of diseases. The application of advanced synthetic methodologies, computational drug design, and a deeper understanding of the biological targets of indazole-based compounds will undoubtedly lead to the discovery of the next generation of innovative medicines built upon this privileged scaffold.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]

  • El-Dakdouki, M. H., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 53(9), 1956-1969. [Link]

  • Wikipedia. (2023). Davis–Beirut reaction. [Link]

  • Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(15), 10483-10493. [Link]

  • Patsnap. (2024). What is the mechanism of Pazopanib Hydrochloride? [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Sleijfer, S., et al. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Investigational Drugs, 21(1), 85-95. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

  • Bixel, K., & Hays, J. L. (2017). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 147(3), 693-698. [Link]

  • Chen, J., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Current Medicinal Chemistry, 25(29), 3466-3487. [Link]

  • Patsnap. (2024). What is the mechanism of Niraparib Tosylate? [Link]

  • Wang, C., et al. (2015). A Versatile Approach for the Synthesis of 1H-Indazoles via a Cyclization of o-Haloaryl N-Sulfonylhydrazones. Organic Letters, 17(21), 5444-5447. [Link]

  • Moore, K. N., & Monk, B. J. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Cancers, 13(16), 4009. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(15), 5707. [Link]

  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 186-199. [Link]

Sources

Role of the Boc Protecting Group in Piperazine Synthesis

[1][2][3][4][5][6][7]

Executive Summary

In the landscape of medicinal chemistry, the piperazine pharmacophore is ubiquitous, serving as a core structural motif in blockbuster drugs ranging from antipsychotics (e.g., Cariprazine) to kinase inhibitors (e.g., Imatinib).[1] The synthesis of these molecules frequently demands the differentiation of the two equivalent secondary amines on the piperazine ring.

The tert-butyloxycarbonyl (Boc) protecting group is the industry standard for this differentiation due to its unique orthogonality: it is stable towards bases and nucleophiles—conditions often required for subsequent functionalization (e.g., Buchwald-Hartwig couplings or alkylations)—yet is cleaved under specific acidic conditions. This guide provides a technical deep-dive into the strategic deployment of Boc groups in piperazine synthesis, moving beyond basic textbook definitions to address selectivity challenges, industrial scalability, and mechanistic nuances.

Chemical Rationale & Orthogonality

The selection of Boc over other protecting groups (Cbz, Fmoc, Alloc) is rarely arbitrary. It is driven by the specific electronic and physical requirements of the synthetic pathway.

Electronic Modulation

Piperazine is a strong nucleophile (

  • Effect: The electron-withdrawing nature of the carbonyl group reduces the nucleophilicity of the protected nitrogen.

  • Result: This prevents "over-reaction" at the protected site and allows the remaining free amine to react selectively with electrophiles (e.g., alkyl halides, acyl chlorides).

Orthogonality Profile

A robust synthetic route requires protecting groups that survive specific reaction classes.

ConditionBoc StabilityCbz StabilityFmoc StabilityStrategic Implication
Basic (e.g., NaOH,

)
High HighUnstable Boc is ideal for base-mediated alkylations.
Acidic (e.g., TFA, HCl) Unstable HighHighAllows selective deprotection without affecting Cbz/Fmoc.
Hydrogenolysis (

/Pd)
High Unstable HighBoc survives benzyl ether cleavage or nitro reduction.
Nucleophiles (Amines) High HighUnstable Boc is compatible with amination reactions.

Strategic Synthesis: The Selectivity Challenge

The primary hurdle in generating N-Boc-piperazine is avoiding the formation of the symmetrical N,N'-di-Boc byproduct. Two primary strategies exist: Kinetic Control (Lab Scale) and Cyclization (Industrial Scale) .

Strategy A: Kinetic Control (Direct Protection)

In a batch reactor, reacting piperazine 1:1 with di-tert-butyl dicarbonate (

Optimization Techniques:

  • High Dilution & Slow Addition: Adding

    
     dropwise to a dilute solution of piperazine minimizes the local concentration of the mono-Boc intermediate, reducing the probability of a second attack.
    
  • Excess Equivalence: Using a large excess of piperazine (e.g., 4.0 eq) forces the kinetics toward mono-protection. The unreacted piperazine is water-soluble and easily removed during aqueous workup, while the mono-Boc product is extracted into organic solvents (DCM or EtOAc).

  • pH-Controlled Selective Protonation:

    • Concept: At a specific pH (approx. 4-5), piperazine exists largely as the monohydrochloride salt.

    • Mechanism:[2][3][4][1][5][6] One nitrogen is protonated (

      
      ) and unreactive; the other remains a free amine (
      
      
      ). This effectively "masks" one site without a covalent bond.
Strategy B: De Novo Cyclization (Industrial Route)

For multi-kilogram scale-up, separation of di-Boc impurities is costly. The industrial preferred route avoids selectivity issues entirely by constructing the ring with the Boc group already in place.

  • Precursor: Bis(2-chloroethyl)amine.[4]

  • Step 1: Protection of the acyclic amine with

    
    .
    
  • Step 2: Cyclization with ammonia (

    
    ) or a primary amine.
    
  • Advantage: Zero formation of di-Boc-piperazine; yields often exceed 90%.

Workflow Visualization

The following diagram illustrates the decision logic for synthesizing mono-substituted piperazines.

PiperazineWorkflowStartTarget: N-Boc-PiperazineScaleAssess Scale & Purity NeedsStart->ScaleLabScaleLab Scale (<100g)Rapid PrototypingScale->LabScaleIndScaleIndustrial Scale (>1kg)Cost/Purity CriticalScale->IndScaleDirectRxnDirect ReactionPiperazine + Boc2OLabScale->DirectRxnUse Excess Piperazine (4 eq)CyclizationCyclization RouteBis(2-chloroethyl)amine + Boc2O + NH3IndScale->CyclizationAvoids Di-Boc entirelyPurificationPurification Challenge:Remove Di-Boc & PiperazineDirectRxn->PurificationResultPure Mono-Boc PiperazineCyclization->ResultHigh Yield (>90%)Purification->Result

Caption: Decision workflow for selecting the optimal synthesis route based on scale and purity requirements.

Mechanistic Deep Dive: Acid-Mediated Deprotection

Removing the Boc group is as critical as installing it. The reaction is an acid-catalyzed elimination that proceeds via a carbocation intermediate.

Mechanism Steps
  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid (TFA or HCl).[2]

  • Fragmentation: The C-O bond cleaves, releasing the stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and spontaneously loses

    
     to generate the free amine salt.
    
  • Fate of t-Butyl Cation: It eliminates a proton to form isobutylene (gas) or is trapped by a scavenger (if present).[6]

Reagent Choice
  • TFA/DCM (1:1): Standard for medicinal chemistry. Fast, homogenous. Removal of excess TFA requires basic workup or azeotropic evaporation.

  • HCl/Dioxane (4M): Generates the hydrochloride salt directly, which often precipitates out, simplifying isolation (filtration). Preferred for scale-up.

BocDeprotectionSubstrateN-Boc-PiperazineProtonatedProtonatedIntermediateSubstrate->Protonated+ H+ (TFA/HCl)CarbamicCarbamic Acid+ t-Butyl CationProtonated->CarbamicFragmentationIsobutyleneIsobutylene (Gas)Carbamic->Isobutylene- H+ProductPiperazine Salt(R-NH2+)Carbamic->Product- CO2 (Decarboxylation)CO2CO2 (Gas)

Caption: Mechanism of acid-catalyzed Boc deprotection leading to the amine salt and volatile byproducts.

Experimental Protocols

These protocols are designed to be self-validating. If the expected physical changes (precipitation, gas evolution) do not occur, pause and re-evaluate.

Protocol A: Selective Mono-Boc Protection (Lab Scale)

Objective: Synthesize tert-butyl piperazine-1-carboxylate with minimal di-Boc formation.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 4.0 eq ) in DCM (150 mL). Ensure complete dissolution (sonicate if necessary).

  • Addition: Dissolve

    
     (6.33 g, 29 mmol, 1.0 eq ) in DCM (50 mL). Add this solution dropwise to the piperazine mixture over 2 hours  at room temperature.
    
    • Why? Slow addition keeps

      
       concentration low relative to the excess piperazine.
      
  • Reaction: Stir for an additional 12 hours.

  • Workup (Critical Step):

    • Filter off any white precipitate (piperazine salts).

    • Wash the organic layer with water (

      
       mL).
      
    • Validation: The excess unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-Boc product remains in the DCM.

    • Note: Di-Boc piperazine is also organic soluble. If present, it is difficult to remove by extraction alone.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~85-90% based on

    
    . Product is a white solid.
    
Protocol B: Deprotection with HCl/Dioxane

Objective: Clean removal of Boc group to yield piperazine hydrochloride salt.

  • Dissolution: Dissolve the N-Boc-piperazine derivative (1.0 mmol) in 1,4-dioxane (2 mL).

  • Acidification: Add 4M HCl in dioxane (2.5 mL, 10 mmol, 10 eq ) dropwise at

    
    .
    
  • Reaction: Warm to room temperature. Stir for 2-4 hours.

    • Observation: A white precipitate (the amine salt) should form. Bubbling (

      
      , isobutylene) may be observed initially.
      
  • Workup:

    • Dilute with diethyl ether (10 mL) to maximize precipitation.

    • Filter the solid under vacuum / nitrogen atmosphere.

    • Wash the cake with cold ether (

      
       mL).
      
  • Drying: Dry under high vacuum to remove traces of HCl.

Quantitative Comparison of Methods

MethodReagentsStoichiometry (Pip:Boc)Typical YieldSelectivity (Mono:Di)Notes
Direct (Standard)

, DCM
1:150-60%Poor (~2:1)Requires chromatography.
Excess Amine

, DCM
4:185-93% Excellent (>10:1) Unreacted amine recycled via aqueous workup.
pH Controlled

, HCl/MeOH
1:170-80%GoodRequires precise pH monitoring (pH ~4.5).
Cyclization Bis-chloroamineN/A>90%Perfect (100:0)Industrial route; avoids selectivity issue entirely.

Troubleshooting & Optimization

  • Problem: High Di-Boc formation.

    • Root Cause:[3][4][7] Addition of

      
       was too fast or local concentration was too high.
      
    • Fix: Increase solvent volume; use a syringe pump for addition; ensure vigorous stirring.

  • Problem: Product "oiling out" during deprotection.

    • Root Cause:[3][4][7] The amine salt is semi-soluble in the reaction mixture.

    • Fix: Add a non-polar anti-solvent like diethyl ether or hexanes to force precipitation.

  • Problem: Incomplete Deprotection.

    • Root Cause:[3][4][7]

      
      -Butyl cation recombination (rare but possible in concentrated solutions).
      
    • Fix: Add a cation scavenger like triethylsilane (TES) (2-5%) if the substrate contains electron-rich aromatics prone to alkylation.

References

  • Selective Mono-Protection Strategies

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source:Molecules (2020).[8]

    • URL:[Link]

  • Industrial Synthesis (Cyclization)

    • Title: Synthesis method of N-Boc piperazine (Patent CN108033931B).[4]

    • Source: Google P
    • URL
  • Orthogonality & Drug Synthesis

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.
    • Source:Pharmaceuticals (2023).[9]

    • URL:[Link]

  • Deprotection Mechanisms

    • Title: Boc Deprotection Mechanism - TFA.[2][5][6]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Flow Chemistry Optimization

    • Title: Mono-Boc-Protection of Diamines.[3][10]

    • Source: Sigma-Aldrich (Merck) Technical Bulletins.

Unlocking New Therapeutic Frontiers: A Guide to the Molecular Targets of Indazole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The indazole ring system, often combined with a piperazine moiety, represents a privileged scaffold in modern medicinal chemistry. This structural combination has given rise to a multitude of biologically active molecules, including several FDA-approved drugs for oncology. This guide provides a detailed exploration of the key molecular targets of indazole-piperazine compounds, moving beyond a simple catalog of activities to explain the causal mechanisms and strategic rationale behind their therapeutic applications. We will dissect the primary targets in oncology, inflammation, and neurodegenerative diseases, present validated experimental workflows for target identification, and offer insights into the future trajectory of drug discovery centered on this versatile chemical framework.

The Indazole-Piperazine Scaffold: A Foundation for Pharmacological Diversity

The indazole core is an aromatic heterocyclic system composed of fused benzene and pyrazole rings. Its bioisosteric relationship with indole, a common motif in endogenous signaling molecules, allows it to interact with a wide array of biological targets.[1] The addition of a piperazine ring, a common pharmacophore in its own right, enhances the scaffold's versatility. The piperazine can act as a rigid linker, a basic center for salt formation to improve solubility, and a vector to project substituents into specific binding pockets of target proteins. This modular design—an indazole core for primary target interaction and a customizable piperazine tail for fine-tuning selectivity and pharmacokinetic properties—is a key reason for its success in drug development.[2][3]

Core Therapeutic Areas and Key Molecular Targets

Indazole-piperazine derivatives have demonstrated efficacy across a spectrum of diseases, primarily by modulating specific protein targets.[2][4][5] This section details the most significant of these targets, categorized by therapeutic area.

Oncology: A Multi-Pronged Assault on Cancer

The broadest application of indazole-based compounds is in oncology, where they function primarily as inhibitors of key signaling proteins that drive tumor growth, proliferation, and survival.[5][6]

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Indazole derivatives have been exceptionally successful as kinase inhibitors.[5][7]

  • VEGFR & FGFR (Angiogenesis Regulators): Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients. Pazopanib, an approved anti-cancer drug, is a multi-kinase inhibitor that potently targets VEGFR.[4][5] Novel indazole-pyrimidine derivatives have been developed with nanomolar inhibitory activity against VEGFR-2.[4] Similarly, fragment-led design has yielded indazole-based compounds that inhibit FGFR1-3 in the low micromolar range.[4] The core mechanism involves competitive binding at the ATP pocket of the kinase domain, preventing the phosphorylation cascade that signals for endothelial cell proliferation and migration.

  • ROCK (Rho-Associated Kinase): Implicated in cell adhesion, motility, and proliferation, ROCK is a compelling target for inhibiting cancer metastasis.[3] Indazole-piperazine and indazole-piperidine series have been specifically designed as potent inhibitors of ROCK-II, with some analogs achieving IC₅₀ values in the low nanomolar range.[3]

  • Other Oncogenic Kinases: The indazole scaffold has proven effective against a range of other kinases, including Aurora kinases (regulating mitosis), Pim kinases (promoting cell survival), and Bcr-Abl (the fusion protein driving chronic myeloid leukemia).[2][6]

  • PARP (Poly(ADP-ribose) polymerase): PARP enzymes are central to the repair of single-strand DNA breaks. In cancers with mutations in BRCA1/2 (which are critical for repairing double-strand breaks), inhibiting PARP creates a synthetic lethality, leading to catastrophic DNA damage and cell death. Niraparib is a potent indazole-based PARP1/PARP2 inhibitor approved for treating ovarian and other cancers.[2][4]

Beyond specific enzyme inhibition, certain indazole derivatives can directly trigger programmed cell death (apoptosis) in cancer cells. One compound, designated 2f, was shown to promote apoptosis by increasing levels of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[5] This leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2.[5][8] Another series of compounds was found to potentially act via inhibition of the p53/MDM2 pathway.[2]

Table 1: Representative Indazole-Piperazine Derivatives and their Oncological Targets

Compound Class/ExampleTarget(s)IC₅₀ / PotencyTherapeutic RationaleReference(s)
PazopanibVEGFR, PDGFR, c-KitVEGFR-2 IC₅₀ = 30 nMInhibition of tumor angiogenesis[4]
NiraparibPARP1, PARP2-Synthetic lethality in BRCA-mutant cancers[2]
Indazole-Pyrimidine (Cpd 135)VEGFR-2IC₅₀ = 24.5 nMAnti-angiogenic activity[4]
Indazole-Piperazine (SR-1459)ROCK-IIIC₅₀ = 13 nMAnti-metastatic potential[3]
1H-Indazole (Cpd 106)FGFR1-3IC₅₀ = 0.8 - 4.5 µMInhibition of tumor growth and angiogenesis[4]
Indazole Derivative (2f)Apoptosis Induction4T1 cell line IC₅₀ = 0.23 µMDirect killing of cancer cells[5][8]
Inflammation and Ischemia

Microglia-mediated neuroinflammation is a critical factor in the pathology of ischemic stroke and other inflammatory conditions.[9] Indazole-piperazine compounds have emerged as potent modulators of these processes.

  • COX-2 & 5-LOX Dual Inhibition: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes that produce pro-inflammatory prostaglandins and leukotrienes, respectively. While traditional NSAIDs often target only COX enzymes, dual inhibition is a more comprehensive anti-inflammatory strategy. A novel indazole-piperazine pyrimidine derivative, compound 5j , was identified as a potent dual inhibitor of both enzymes.[9][10] This dual action provides a more robust blockade of the inflammatory cascade.

Table 2: Anti-Inflammatory Activity of Compound 5j

Target EnzymeIC₅₀
Cyclooxygenase-2 (COX-2)92.54 nM
5-Lipoxygenase (5-LOX)41.86 nM
Data from reference[9][10]

The causality behind the anti-inflammatory effect extends beyond direct enzyme inhibition. Compound 5j was shown to significantly reduce the release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, from microglia stimulated with lipopolysaccharide (LPS).[9] Furthermore, it promotes a shift in microglia polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype.[10] This demonstrates a multi-faceted mechanism that not only dampens inflammation but also encourages resolution and healing.

Diagram 1: Simplified Inflammatory Pathway Modulation

This diagram illustrates how indazole-piperazine compounds can intervene in the arachidonic acid cascade and subsequent cytokine signaling.

G cluster_0 Cell Membrane cluster_1 Inflammatory Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Leukotrienes Pro-inflammatory Leukotrienes 5LOX->Leukotrienes Microglia Microglia Activation (M1) Prostaglandins->Microglia Leukotrienes->Microglia Cytokines TNF-α, IL-1β, IL-6 Microglia->Cytokines Indazole_Piperazine Indazole-Piperazine Compound (e.g., 5j) Indazole_Piperazine->COX2 Inhibition Indazole_Piperazine->5LOX Inhibition Indazole_Piperazine->Microglia Inhibits M1 Promotes M2

Caption: Dual inhibition of COX-2 and 5-LOX by indazole-piperazine compounds.

Neurodegenerative Diseases

The blood-brain barrier permeability of many indazole-piperazine compounds makes them attractive candidates for CNS disorders.[10][11]

  • TRPC6 (Transient Receptor Potential Canonical 6): In Alzheimer's disease models, maintaining the stability of dendritic spines is crucial for preserving cognitive function. A novel neuroprotective mechanism involving piperazine-containing compounds (PPZ) has been identified.[12] These compounds potentiate TRPC6 channels, which enhances neuronal store-operated calcium entry (SOCE) in spines.[12] This targeted calcium influx is neuroprotective, shielding mushroom spines from amyloid toxicity and restoring long-term potentiation (a cellular correlate of memory) in hippocampal slices from a mouse model of Alzheimer's.[12]

  • Heat Shock Protein (HSP) Induction: A primary cause of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as toxic amyloids.[13] Compounds from the related indolyl- and pyrrolylazine series have been shown to activate the synthesis and accumulation of specific heat shock proteins. These HSPs act as molecular chaperones, helping to refold or clear toxic protein aggregates, thereby protecting neuronal tissue from proteotoxic stress.[13]

Validated Experimental Workflows for Target Identification and Characterization

To ensure scientific integrity, therapeutic claims must be supported by a logical and rigorous sequence of experiments. The following workflows represent a self-validating system for identifying and characterizing the targets of novel indazole-piperazine compounds.

Workflow 1: Primary Target Engagement and Potency Assessment

The initial phase confirms direct physical interaction with the putative target and quantifies inhibitory potency. The choice of a FRET-based kinase assay followed by a cellular target engagement assay provides a robust, two-tiered validation system.

Methodology:

  • Biochemical Potency Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):

    • Principle: A competitive binding assay using fluorescence resonance energy transfer (FRET). A europium (Eu)-labeled antibody detects phosphorylated tracer bound to a kinase, while a GFP-tagged kinase serves as the FRET acceptor. Test compounds compete with the tracer for the ATP binding site.

    • Step 1: Serially dilute the indazole-piperazine test compound in the appropriate assay buffer.

    • Step 2: In a microplate, combine the target kinase, a fluorescently labeled ATP-competitive tracer (ligand), and a Eu-labeled anti-tag antibody.

    • Step 3: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Step 4: Incubate to allow the binding reaction to reach equilibrium.

    • Step 5: Read the plate on a FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for Eu and 520 nm for GFP).

    • Step 6: Calculate the emission ratio and plot the dose-response curve to determine the IC₅₀ value. The causality is clear: a decrease in FRET signal is directly proportional to the displacement of the tracer by the test compound.

  • Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA):

    • Principle: This assay validates that the compound binds to its target within the complex environment of a living cell. Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).

    • Step 1: Treat intact cultured cells with the indazole-piperazine compound at a desired concentration. Use a vehicle-only control.

    • Step 2: Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

    • Step 3: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) fraction by centrifugation.

    • Step 4: Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • Step 5: Plot the fraction of soluble protein versus temperature for both treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms intracellular target engagement.

Diagram 2: Workflow for Target Engagement and Potency

G start Hypothesized Target biochem_assay Biochemical Assay (e.g., LanthaScreen Kinase Assay) start->biochem_assay decision1 Potent? (e.g., IC50 < 1 µM) biochem_assay->decision1 cetsa Cellular Target Engagement (CETSA) decision1->cetsa Yes fail1 Low Potency: Re-design or Abandon Target decision1->fail1 No decision2 Thermal Shift Observed? cetsa->decision2 validated Target Validated decision2->validated Yes fail2 No Engagement: Poor Permeability or Off-Target Effect decision2->fail2 No

Caption: A sequential workflow for validating direct target interaction.

Workflow 2: Cellular Functional Activity Assessment

Following confirmation of target engagement, the next critical step is to demonstrate that this interaction translates into a desired biological effect in a relevant cellular model.

Methodology:

  • Anti-inflammatory Functional Assay (LPS-induced Cytokine Release):

    • Principle: This assay measures the ability of a compound to suppress the inflammatory response in immune cells.

    • Step 1: Culture murine microglial cells (e.g., BV-2 line) or human macrophages (e.g., THP-1 line).

    • Step 2: Pre-treat the cells with various concentrations of the indazole-piperazine compound for 1-2 hours.

    • Step 3: Stimulate the cells with Lipopolysaccharide (LPS) to induce an inflammatory response. Include an unstimulated control.

    • Step 4: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.

    • Step 5: Quantify the concentration of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Step 6: A dose-dependent reduction in cytokine levels in the compound-treated groups compared to the LPS-only control demonstrates functional anti-inflammatory activity.

  • Cancer Cell Apoptosis Assay (Annexin V/PI Staining):

    • Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

    • Step 1: Seed a relevant cancer cell line (e.g., K562) and treat with the indazole-piperazine compound at its IC₅₀ concentration for 24-48 hours.

    • Step 2: Harvest the cells and wash with a binding buffer.

    • Step 3: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).

    • Step 4: Analyze the stained cells using a flow cytometer.

    • Step 5: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+). A significant increase in the Annexin V+ populations confirms the induction of apoptosis.

Conclusion and Future Directions

The indazole-piperazine scaffold is a clinically validated framework for developing targeted therapeutics. The primary opportunities lie in inhibiting protein kinases in oncology, modulating inflammatory enzymes and pathways in immunology, and targeting ion channels and stress response mechanisms in neurodegeneration.

Future research should focus on:

  • Improving Selectivity: For kinase inhibitors, developing compounds with higher selectivity for the target kinase over related kinases will reduce off-target effects and improve the therapeutic window.

  • Targeting Resistance Mechanisms: In oncology, designing next-generation compounds that can overcome acquired resistance mutations in targets like EGFR or Bcr-Abl is a critical need.

  • Exploring Novel Targets: While the targets discussed here are well-established, the versatility of the indazole-piperazine scaffold suggests it could be adapted to inhibit other target classes, such as epigenetic modifiers or protein-protein interactions.

  • Multi-Targeted Ligands: For complex diseases like Alzheimer's, designing single molecules that can hit multiple relevant targets (e.g., a TRPC6 activator with anti-amyloid properties) could offer superior therapeutic benefit.

By leveraging the chemical tractability of this scaffold and applying rigorous, validated experimental workflows, researchers and drug developers can continue to unlock new and effective treatments for some of the most challenging human diseases.

References

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. (2022-11-05). PubMed. Retrieved January 29, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-20). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment | Request PDF. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025-08-06). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021-07-20). Neuroscience News. Retrieved January 29, 2026, from [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Semantic Scholar. Retrieved January 29, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-12). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019-08-15). Journal of Drug Delivery and Therapeutics. Retrieved January 29, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

Sources

A Comprehensive Review of 3-Substituted Indazole Derivatives: Synthesis, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole, a bicyclic heteroaromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities. The strategic functionalization at the 3-position of the indazole ring has been a focal point of extensive research, leading to the discovery of numerous potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and a wide array of biological applications of 3-substituted indazole derivatives. We will explore various synthetic methodologies, delve into the structure-activity relationships, and highlight their significance as kinase inhibitors, anticancer, anti-inflammatory, and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole, or 1H-indazole, is a bicyclic aromatic organic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. This scaffold is isosteric with purine and other significant biomolecules, allowing it to interact with a wide range of biological targets. The ability to readily modify the indazole core at various positions, particularly at the N1 and C3 positions, has made it a versatile template in drug discovery.

Substitution at the 3-position has been shown to be particularly crucial for modulating the pharmacological activity of indazole derivatives. This position is often involved in key binding interactions with target proteins, and modifications at this site can significantly impact potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for 3-Substituted Indazoles

The synthesis of 3-substituted indazoles can be broadly categorized into two main approaches: the classical construction of the indazole ring with a pre-installed C3-substituent and the post-functionalization of a pre-formed indazole core at the 3-position.

Classical Indazole Ring Synthesis

A variety of named reactions are employed to construct the indazole ring system. These methods often involve the cyclization of appropriately substituted benzene derivatives.

2.1.1. The Jacobsen Indazole Synthesis

The Jacobsen indazole synthesis involves the reaction of an o-toluidine derivative with an acylating agent, followed by diazotization and cyclization. This method is particularly useful for the synthesis of 3-alkyl and 3-aryl indazoles.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

  • Acetylation of o-toluidine: To a solution of o-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (50 mL), add acetic anhydride (11.2 g, 0.11 mol) dropwise with stirring. Heat the mixture at 100°C for 1 hour.

  • Diazotization: Cool the reaction mixture to 0-5°C and slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL). Stir the mixture at this temperature for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat at 80°C for 2 hours.

  • Work-up: Pour the cooled reaction mixture into ice water (200 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-methyl-1H-indazole.

2.1.2. The Davis-Beirut Reaction

The Davis-Beirut reaction provides a direct route to 3-substituted indazoles from the reaction of a 2-nitrobenzaldehyde with a primary amine in the presence of a reducing agent.

Post-Functionalization of the Indazole Core

Modern synthetic chemistry has increasingly focused on the direct C-H functionalization of heterocyclic compounds. This approach offers a more atom-economical and efficient way to introduce substituents at the 3-position of the indazole ring.

2.2.1. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the C3-functionalization of 3-haloindazoles. These reactions allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups.

Experimental Protocol: Suzuki Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid

  • Reaction Setup: In a Schlenk tube, combine 3-iodo-1H-indazole (244 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium carbonate (414 mg, 3 mmol).

  • Solvent and Degassing: Add a mixture of toluene (4 mL) and water (1 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture at 100°C for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by flash chromatography on silica gel to yield 3-phenyl-1H-indazole.

Diagram: Suzuki Cross-Coupling Reaction

Suzuki_Coupling Indazole 3-Iodo-1H-indazole Catalyst Pd(OAc)2 / SPhos Indazole->Catalyst BoronicAcid Phenylboronic Acid BoronicAcid->Catalyst Product 3-Phenyl-1H-indazole Catalyst->Product Toluene/H2O, 100°C Base K2CO3 Base->Catalyst

Caption: Palladium-catalyzed Suzuki coupling for C3-arylation of indazole.

Biological Activities of 3-Substituted Indazole Derivatives

The versatility of the 3-substituted indazole scaffold has led to its exploration in a multitude of therapeutic areas.

Kinase Inhibitors

A significant number of 3-substituted indazole derivatives have been developed as potent and selective kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Table 1: Examples of 3-Substituted Indazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)Therapeutic Area
AxitinibVEGFR, PDGFR, c-KITOncology
PazopanibVEGFR, PDGFR, FGFR, c-KITOncology
LinifanibVEGFR, PDGFR, KDR, CSF-1ROncology

Diagram: General Kinase Inhibition Mechanism

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 3-Substituted Indazole Kinase Kinase ATP ATP Kinase->ATP Binds InactiveKinase Inactive Kinase-Inhibitor Complex Kinase->InactiveKinase Substrate Substrate Protein ATP->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate Inhibitor 3-Substituted Indazole Derivative Inhibitor->Kinase Binds to ATP-binding site

Caption: Competitive inhibition of kinase activity by 3-substituted indazoles.

Anticancer Agents

Beyond kinase inhibition, 3-substituted indazoles exhibit anticancer activity through various other mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and anti-angiogenic effects.

  • Tubulin Polymerization Inhibitors: Certain 3-substituted indazoles have been shown to bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

  • Induction of Apoptosis: Many indazole derivatives have demonstrated the ability to trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

Anti-inflammatory and Analgesic Agents

The indazole scaffold is also present in several non-steroidal anti-inflammatory drugs (NSAIDs). For instance, benzydamine, a 3-(dimethylamino)propoxy-1H-indazole derivative, possesses analgesic, anti-inflammatory, and anesthetic properties. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

Neuroprotective Agents

Emerging research has highlighted the potential of 3-substituted indazole derivatives in the treatment of neurodegenerative diseases. These compounds have been shown to exhibit neuroprotective effects by modulating various targets, including monoamine oxidase (MAO) and glycogen synthase kinase 3β (GSK-3β).

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the substituents at the 3-position of the indazole ring have provided valuable insights into the structure-activity relationships.

  • Aromatic Substituents: The introduction of substituted aryl or heteroaryl groups at the C3-position is a common strategy for enhancing potency and modulating selectivity. The nature and position of the substituents on these aromatic rings can significantly influence binding affinity.

  • Linker Moiety: When the C3-substituent is connected via a linker (e.g., an amide, ether, or amine), the length and flexibility of the linker can play a critical role in optimizing interactions with the target protein.

  • N1-Substitution: While this review focuses on C3-substitution, it is important to note that modifications at the N1-position can also have a profound impact on the overall pharmacological profile of the molecule, affecting properties such as solubility, metabolic stability, and cell permeability.

Future Perspectives and Conclusion

The 3-substituted indazole scaffold continues to be a highly attractive framework in medicinal chemistry. The development of novel and efficient synthetic methodologies, particularly in the realm of C-H activation, will undoubtedly facilitate the exploration of a wider chemical space. Future research will likely focus on:

  • Multi-target Drug Design: Designing 3-substituted indazole derivatives that can simultaneously modulate multiple targets involved in a disease pathway.

  • Targeted Drug Delivery: Incorporating these derivatives into drug delivery systems to enhance their efficacy and reduce off-target effects.

  • Exploration of New Therapeutic Areas: Investigating the potential of 3-substituted indazoles in treating other diseases, such as infectious and metabolic disorders.

References

  • Cerecetto, H., & Gerpe, A. (2019). Synthesis of Indazoles. Topics in Heterocyclic Chemistry, 56, 1-43. [Link]

  • Tevzadze, L., & Jgenti, L. (2020). Synthesis and biological activity of 3-substituted indazole derivatives. Chemistry of Heterocyclic Compounds, 56(8), 957-966. [Link]

  • Faria, J. V., & Fonte, V. M. (2021). Indazole-based compounds as kinase inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 209, 112920. [Link]

  • Riveiro, M. E., & De Kimpe, N. (2018). Recent advances in the synthesis of indazoles. European Journal of Organic Chemistry, 2018(48), 6827-6846. [Link]

  • Pathan, A. A., & Siddiqui, Z. N. (2022). A review on biological activities of indazole derivatives. Journal of the Indian Chemical Society, 99(3), 100344. [Link]

An In-Depth Technical Guide to Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient pharmaceutical development. Among these, the indazole-piperazine motif has garnered significant attention for its versatile pharmacological profile. This technical guide delves into the core aspects of a key exemplar of this class: Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate. We will explore its discovery and historical context, provide a detailed, field-proven synthesis protocol, and discuss its significance as a pivotal building block in the creation of advanced therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Discovery and Historical Context: A Convergence of Key Pharmacophores

The formal "discovery" of this compound is not marked by a singular event but rather by its emergence as a crucial intermediate in the broader exploration of indazole and piperazine-containing compounds. The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized for its bioisosteric relationship with indole, enabling it to serve as a valuable pharmacophore in its own right[1]. Similarly, the piperazine ring is a ubiquitous structural element in a vast number of marketed drugs, prized for its ability to modulate physicochemical properties such as solubility and to serve as a linker to additional pharmacophoric groups.

The combination of these two scaffolds has proven particularly fruitful in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. While a specific seminal paper detailing the initial synthesis of this compound for its own sake is not readily identifiable, its preparation is frequently described in the patent literature and scientific articles as a key step in the synthesis of more complex molecules. For instance, analogous structures are pivotal intermediates in the synthesis of groundbreaking drugs like Palbociclib, a CDK4/6 inhibitor for the treatment of breast cancer[2].

The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen is a strategic choice, allowing for the selective functionalization of the indazole moiety or the other piperazine nitrogen (after deprotection). This modularity is a key reason for the compound's prevalence in medicinal chemistry research and development.

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a reliable and scalable method.

Overall Synthetic Strategy

The core of the synthesis involves the coupling of a suitable 3-substituted indazole derivative with commercially available N-Boc-piperazine. A common and effective approach utilizes a 3-halo-1H-indazole as the electrophilic partner.

Synthesis_Workflow Indazole 1H-Indazole Halogenated_Indazole 3-Halo-1H-indazole Indazole->Halogenated_Indazole Halogenation Target_Molecule Tert-butyl 4-(1H-indazol-3-YL) piperazine-1-carboxylate Halogenated_Indazole->Target_Molecule Nucleophilic Aromatic Substitution Boc_Piperazine N-Boc-piperazine Boc_Piperazine->Target_Molecule

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Halogenation of 1H-Indazole (Example with 3-iodo-1H-indazole)

  • Reaction Setup: To a solution of 1H-indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask, combine 3-iodo-1H-indazole (1.0 eq), Tert-butyl 4-piperazine-1-carboxylate (N-Boc-piperazine) (1.2 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add a suitable high-boiling point solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Data

The final product should be characterized to confirm its identity and purity.

Property Value Reference
Molecular Formula C₁₆H₂₂N₄O₂[3]
Molecular Weight 302.37 g/mol [3]
CAS Number 947498-81-9[3]
Appearance White to off-white solid
Boiling Point 482.9±35.0 °C (Predicted)
Density 1.231 g/cm³

¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Significance and Applications in Drug Development

This compound is a highly valuable building block in drug discovery due to the synergistic combination of its constituent moieties.

  • The Indazole Core: The 1H-indazole moiety can participate in crucial hydrogen bonding interactions with protein targets, particularly in the hinge region of kinases. Its aromatic nature also allows for π-π stacking interactions.

  • The Piperazine Linker: The piperazine ring provides a flexible and robust linker to introduce further diversity. The Boc-protected nitrogen allows for the initial synthesis and purification, and its subsequent deprotection under acidic conditions provides a handle for further chemical modifications. This allows for the exploration of the structure-activity relationship (SAR) by attaching various substituents to the second piperazine nitrogen.

SAR_Logic Target_Molecule Tert-butyl 4-(1H-indazol-3-YL) piperazine-1-carboxylate Deprotection Boc Deprotection (Acidic Conditions) Target_Molecule->Deprotection Intermediate 3-(Piperazin-1-yl)-1H-indazole Deprotection->Intermediate Functionalization Further Functionalization (e.g., Acylation, Alkylation) Intermediate->Functionalization API Active Pharmaceutical Ingredient (API) Functionalization->API

Caption: Logical workflow for the utilization of the target molecule in drug discovery.

The utility of this scaffold is evident in the numerous patents and research articles that describe its use in the synthesis of inhibitors for a wide range of protein kinases implicated in cancer and inflammatory diseases.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound represents a confluence of desirable features for a medicinal chemistry building block: a biologically relevant core, a versatile linker, and a strategically placed protecting group that facilitates modular synthesis. Its history is intertwined with the rise of targeted therapies, and its continued use in the development of novel therapeutics is a testament to its enduring value. This guide has provided a comprehensive overview of its synthesis and significance, offering a solid foundation for researchers and drug development professionals working at the forefront of pharmaceutical innovation.

References

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC - NIH, 16 Sept. 2019, [Link].

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Synthesis method of N-Boc piperazine.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, 6 May 2020, [Link].

  • Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate, [Link].

  • (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate, [Link].

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, [Link].

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC - NIH, [Link].

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect, 31 Oct. 2023, [Link].

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press, [Link].

  • Indazolone synthesis. Organic Chemistry Portal, [Link].

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online, [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Halo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-3 Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this bicyclic heterocycle are instrumental in the development of therapeutics targeting a wide array of diseases, including cancer and inflammatory conditions.[2][3] Specifically, the functionalization at the C-3 position of the indazole ring plays a pivotal role in modulating the pharmacological activity of these molecules.[3] The introduction of diverse aryl, heteroaryl, and vinyl groups at this position is a key strategy for optimizing binding affinity, selectivity, and pharmacokinetic properties in drug candidates.

Among the myriad of synthetic methodologies available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for forging carbon-carbon bonds.[4][5] Its application to 3-halo-indazole derivatives provides an efficient and modular route to access vast libraries of C-3 substituted indazoles, accelerating structure-activity relationship (SAR) studies.[1][4] This guide provides a comprehensive overview, detailed protocols, and field-proven insights for successfully employing the Suzuki-Miyaura coupling with 3-halo-indazole substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organohalide with an organoboron species, typically a boronic acid or a boronate ester, catalyzed by a Palladium(0) complex.[6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : The cycle commences with the oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond of the 3-halo-indazole. This is often the rate-determining step of the reaction.[7] The reactivity of the halide is crucial, following the general trend of I > Br >> Cl, which is a direct consequence of the bond dissociation energies.[2] This step results in the formation of a Pd(II) complex.

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound must be activated by a base.[1] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the Pd(II) complex, displacing the halide.[1][5]

  • Reductive Elimination : The final step is the reductive elimination from the cis-isomeric Pd(II) intermediate, which forms the new carbon-carbon bond in the desired 3-substituted indazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Indazole-Pd(II)-X Complex oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Indazole-Pd(II)-R' Complex transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0  Regeneration product 3-Substituted Indazole (Indazole-R') reductive_elimination->product indazole_halide 3-Halo-Indazole (Indazole-X) indazole_halide->oxidative_addition boronic_acid Organoboron Reagent (R'-BY₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Troubleshooting_Suzuki cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products start Reaction Issue low_yield Low or No Conversion Probable Causes: - Inactive Catalyst - Insufficient Base Strength - Low Reaction Temperature - N-H Inhibition (unprotected) start->low_yield side_products Side Products Observed Probable Causes: - Protodeboronation - Homocoupling of Boronic Acid - Dehalogenation of Starting Material start->side_products sol_cat Use a fresh batch of catalyst or a more active precatalyst (e.g., with SPhos/XPhos). low_yield->sol_cat sol_base Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). low_yield->sol_base sol_temp Increase reaction temperature. low_yield->sol_temp sol_protect Consider N-protection (e.g., Boc) of the indazole. low_yield->sol_protect sol_debor Use boronate ester instead of boronic acid; use anhydrous conditions if possible. side_products->sol_debor sol_homo Ensure thorough degassing of solvents to remove oxygen; use a Pd(0) source. side_products->sol_homo sol_dehalo Avoid amine bases or alcohol solvents if dehalogenation is observed. side_products->sol_dehalo

Sources

Application Note & Protocol: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases, including cancer, depression, and microbial infections.[1][2][3] Its prevalence stems from the unique physicochemical properties conferred by its six-membered ring containing two opposing nitrogen atoms. This structure provides structural rigidity, a large polar surface area, and multiple hydrogen bond donors and acceptors, which often leads to improved aqueous solubility, oral bioavailability, and target affinity.[4][5]

The formation of the N-aryl bond is a critical step in the synthesis of these valuable intermediates. Among the synthetic methods available, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[1][6] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of carbon-nitrogen (C-N) bonds between aryl halides (or pseudo-halides) and amines, often under milder conditions and with greater functional group tolerance than traditional methods like nucleophilic aromatic substitution.[1][6][7] This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed protocol for the successful execution of the Buchwald-Hartwig amination for synthesizing N-aryl piperazine intermediates.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[7][8]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. The general reactivity order for the aryl halide is I > Br > OTf > Cl.[8] However, aryl iodides can sometimes be challenging, as the iodide byproduct can inhibit the catalyst.[8][9]

  • Ligand Exchange & Amine Coordination: The piperazine substrate coordinates to the Pd(II) center. This step is facilitated by a base, which also serves to deprotonate the coordinated piperazine in the subsequent step.

  • Deprotonation: The base removes a proton from the nitrogen atom of the coordinated piperazine, forming a palladium-amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]

  • Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7][9] This step is often accelerated by the use of bulky, electron-rich phosphine ligands.[8][10]

The Critical Role of Ligands

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[11] These ligands stabilize the palladium catalyst and modulate its reactivity. For the N-arylation of piperazines, bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and BrettPhos are often essential for achieving high yields, particularly with less reactive aryl chlorides.[11][12] These ligands promote the reductive elimination step and help prevent the formation of inactive catalyst species.[11]

Visualizing the Catalytic Cycle

The following diagram illustrates the key transformations of the palladium catalyst during the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord + Piperazine PdII_Amine [L-Pd(II)(Ar)(Piperazine-H)]+X- AmineCoord->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(Piperazine) Deprot->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (N-Aryl Piperazine)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Protocol: N-Arylation of N-Boc-Piperazine with an Aryl Bromide

This protocol describes a general procedure for the coupling of N-Boc-piperazine with a representative aryl bromide. It should be optimized for each specific substrate combination.

Reaction Scheme:

Ar-Br + N-Boc-Piperazine --(Pd Catalyst, Ligand, Base)--> Ar-(N-Boc-Piperazine)

Reagents and Equipment
  • Aryl Bromide: (1.0 mmol, 1.0 equiv)

  • N-Boc-Piperazine: (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) or a specific pre-catalyst like XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%)

  • Ligand: e.g., XPhos (0.02-0.04 mmol, 2-4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous toluene or dioxane (approx. 0.2 M concentration)

  • Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert atmosphere setup (Argon or Nitrogen), heating mantle or oil bath, TLC or LC-MS for reaction monitoring.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Experimental_Workflow start Start: Reagent Preparation setup Inert Atmosphere Setup (Oven-dried glassware, Ar/N2 purge) start->setup assembly Reaction Assembly (Add solids, then solvent) setup->assembly reaction Heating & Monitoring (Typically 80-110 °C, monitor by TLC/LC-MS) assembly->reaction workup Aqueous Workup (Cool, dilute, wash with H2O & brine) reaction->workup purify Purification (Dry, concentrate, column chromatography) workup->purify end End: Characterization purify->end

Caption: A flowchart illustrating the key experimental steps.

Step-by-Step Procedure
  • Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Assembly: To a Schlenk flask, add the aryl bromide (1.0 equiv), N-Boc-piperazine (1.2 equiv), the base (NaOtBu, 1.4 equiv), the palladium pre-catalyst, and the ligand under a positive pressure of inert gas.

    • Causality: Adding the solid reagents first under an inert atmosphere is crucial to prevent the degradation of the air- and moisture-sensitive catalyst and strong base.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.[1]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and other inorganic salts.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.[1]

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination can be sensitive to several factors. The following table provides guidance on common challenges and potential solutions.

Parameter Common Challenge Field-Proven Insights & Solutions
Catalyst/Ligand Low or no conversion.Aryl chlorides are less reactive; use a more active catalyst system like a G3 or G4 pre-catalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos).[12][13] Ensure the catalyst and ligand are not degraded; use fresh reagents if necessary.
Base Incomplete reaction; side product formation.NaOtBu is a strong base suitable for many couplings. If your substrate is base-sensitive, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require higher temperatures or longer reaction times.[7]
Solvent Poor solubility of reagents; low yield.Toluene and dioxane are common choices.[8] Ensure all reagents are fully dissolved at the reaction temperature. For highly polar substrates, a more polar solvent like t-amyl alcohol might be beneficial. Avoid chlorinated solvents.[8]
Atmosphere Catalyst deactivation.The Pd(0) catalyst is sensitive to oxygen.[7] Ensure the reaction is set up under a strictly inert atmosphere. Degassing the solvent ("freeze-pump-thaw" or sparging with argon) is highly recommended.
Substrate Steric hindrance or electronic effects.Highly hindered aryl halides or piperazines may react slower. Increasing catalyst loading (e.g., to 5 mol%) or switching to a more sterically demanding ligand can sometimes overcome this. Electron-poor aryl halides generally react faster.

Data Summary: Representative Conditions

The following table summarizes typical conditions and outcomes for the coupling of N-substituted piperazines with various aryl halides.

Aryl HalidePiperazineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBuToluene10096[14]
4-ChlorotolueneN-MethylpiperazineXPhos Pd G3 (2.0)(none)LHMDSDioxane11080-90
1-Bromo-4-methoxybenzenePiperazinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄t-AmOH11085-95
2-BromopyridineN-PhenylpiperazineBrettPhos Pd G4 (1.0)(none)K₂CO₃Toluene10090-98

Note: Yields are representative and highly dependent on the specific reaction scale and purification method.

Conclusion

The Buchwald-Hartwig amination is an indispensable method in modern medicinal and process chemistry for the synthesis of N-aryl piperazines. A rational approach to reaction design, grounded in a solid mechanistic understanding, is key to its successful implementation. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently construct complex and valuable piperazine-containing intermediates, accelerating the drug discovery and development pipeline.

References

  • The medicinal chemistry of piperazines: A review. Scilit.[Link]

  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. ResearchGate.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.[Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.[Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]

  • The Role of Piperazine in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

  • The medicinal chemistry of piperazines: A review. PubMed.[Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate.[Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of British Columbia.[Link]

Sources

Application Notes and Protocols for the Deprotection of Boc-Protected Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of N-Boc Piperazine Carboxylates in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, appearing in a vast array of blockbuster drugs targeting diverse therapeutic areas, from oncology to central nervous system disorders.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it a privileged scaffold. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is a widely adopted and powerful tactic in multi-step syntheses.[2] This approach allows for precise, regioselective functionalization at the unprotected nitrogen or at a carboxylate moiety elsewhere in the molecule, preventing undesired side reactions and polymerization.

The subsequent removal, or "deprotection," of the Boc group is a critical and frequently performed transformation. While seemingly straightforward, the choice of deprotection methodology is a nuanced decision that can profoundly impact reaction yield, product purity, and the integrity of other functional groups within the molecule. This guide provides an in-depth exploration of the most robust and field-proven methods for the deprotection of N-Boc piperazine carboxylates, offering detailed protocols, mechanistic insights, and practical advice to navigate common challenges.

Pillar 1: Acid-Mediated Deprotection - The Workhorse Methods

The Boc group is engineered for stability in basic and nucleophilic conditions but is readily cleaved by acid.[3] This orthogonality is the foundation of its utility. The mechanism proceeds via protonation of the carbamate oxygen, which facilitates the elimination of a stable tert-butyl cation and gaseous carbon dioxide, liberating the free amine.[4] The two most prevalent acidic reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

Trifluoroacetic Acid (TFA): The Rapid and Potent Reagent

TFA is a strong, volatile organic acid that enables rapid and efficient Boc removal, often at room temperature within 30 minutes to a few hours.[5][6] It is typically used in a co-solvent like dichloromethane (DCM) to ensure substrate solubility.

Causality Behind Experimental Choices:

  • Why TFA? Its high acidity ensures a fast reaction rate. Its volatility, and that of its byproducts (isobutylene and CO₂), simplifies removal during workup, which is often achieved by rotary evaporation.[5]

  • The Role of Scavengers: The reaction generates a reactive tert-butyl cation intermediate.[3] If the piperazine substrate contains electron-rich aromatic rings or other nucleophilic functional groups (e.g., indoles, thiols), this cation can cause undesired alkylation side-products.[7] To mitigate this, a "scavenger" such as anisole, thioanisole, or triisopropylsilane (TIPS) is added to trap the cation.

  • Workup Strategy: The initial product is the piperazine trifluoroacetate salt. As TFA salts are often oily or hygroscopic, direct isolation can be challenging.[8] Therefore, a standard workup involves evaporating the TFA (often co-evaporating with toluene to remove azeotropically) followed by a basic aqueous wash (e.g., with saturated sodium bicarbonate) to neutralize the acid and liberate the free amine for extraction into an organic solvent.[5][9]

Visualizing the Mechanism: TFA-Mediated Boc Deprotection

TFA_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocPiperazine N-Boc Piperazine ProtonatedBoc Protonated Carbamate BocPiperazine->ProtonatedBoc + H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBuCation tert-Butyl Cation ProtonatedBoc->tBuCation FreeAmine Piperazine Amine (as TFA salt) CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene - H⁺

Caption: Mechanism of TFA-mediated N-Boc deprotection.

Hydrochloric Acid (HCl): The Crystallization-Friendly Alternative

Using HCl, typically as a 4M solution in an anhydrous solvent like 1,4-dioxane or methanol, is another highly effective method.[10][11] The reaction is generally clean and efficient, proceeding at room temperature over 1 to 4 hours.

Causality Behind Experimental Choices:

  • Why HCl? A key advantage of the HCl method is that the resulting piperazine hydrochloride salt is often a stable, crystalline solid that precipitates directly from the reaction mixture.[8] This allows for simple isolation by filtration, followed by washing with a non-polar solvent like diethyl ether, providing a high-purity product without the need for aqueous workup or chromatography.[5][11]

  • Solvent Choice: Anhydrous solvents are crucial to prevent hydrolysis of the Boc group by water, which is a much slower and less controlled reaction. Dioxane is a common choice due to the commercial availability of HCl/dioxane solutions.[10] Methanol is also effective and can be advantageous for substrates with different solubility profiles.

  • Liberating the Free Base: If the free amine is required for a subsequent reaction, the isolated HCl salt is dissolved in water and neutralized with a base (e.g., NaOH, K₂CO₃, or an amine base like triethylamine) to a pH of 8-9, followed by extraction with an organic solvent.[1]

Pillar 2: Alternative and Mild Deprotection Strategies

While strong acids are highly effective, they are not universally compatible. Molecules containing other acid-sensitive functional groups (e.g., certain esters, acetals, or other protecting groups) require milder deprotection conditions.

Oxalyl Chloride in Methanol: A Mild and Selective Approach

A recently reported method utilizes oxalyl chloride in methanol for the deprotection of N-Boc groups under neutral, room temperature conditions.[12][13] This system offers excellent selectivity, particularly for substrates that cannot tolerate strong acids.

Causality Behind Experimental Choices:

  • Mechanism: The proposed mechanism involves the electrophilic character of oxalyl chloride.[12] It is thought to react with the carbamate carbonyl, forming an unstable intermediate that fragments to release the free amine, carbon dioxide, and other byproducts. The reaction is driven by the formation of stable small molecules.

  • Advantages: The primary benefit is the mildness of the conditions, which preserves many acid-labile functionalities. The reaction proceeds efficiently at room temperature, typically within 1-4 hours.[14]

  • Considerations: While mild, this method introduces different reagents that may have their own reactivity profiles. Careful consideration of the substrate's functional groups is still necessary. The workup typically involves an aqueous wash to remove any remaining reagents and byproducts.[12]

Microwave-Assisted Deprotection: Accelerating the Process

Microwave irradiation can dramatically accelerate Boc deprotection reactions, reducing reaction times from hours to minutes.[15][16] This can be applied to both acidic and other deprotection methods.

Causality Behind Experimental Choices:

  • Why Microwaves? Microwave energy efficiently heats the polar solvent and reagents, leading to a significant increase in the reaction rate. This is particularly useful for high-throughput synthesis or when rapid optimization of reaction conditions is required.

  • Typical Conditions: A common protocol involves treating the N-Boc piperazine with TFA in DCM and irradiating at 60°C for as little as 30 minutes.[15] Workup can be streamlined using basic ion-exchange resins to "catch" the protonated amine and then "release" the free base after washing away impurities.[15][16]

Comparative Summary of Deprotection Methods

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Oxalyl Chloride / MeOHMicrowave-Assisted (TFA)
Reagent Neat TFA or TFA in DCM (e.g., 20-50%)4M HCl in Dioxane or MeOHOxalyl Chloride (3 equiv.) in MeOH5 equiv. TFA in DCM
Temperature 0°C to Room TemperatureRoom TemperatureRoom Temperature60°C
Time 30 min - 4 hours1 - 4 hours1 - 4 hours~30 minutes
Product Form TFA Salt (often oily)HCl Salt (often crystalline)Free Amine (after workup)Free Amine (after resin workup)
Key Advantage Fast, potent, volatile byproductsCrystalline salt product, simple filtrationMild conditions, acid-sensitive group toleranceExtremely rapid reaction time
Key Disadvantage Harsh; requires scavengers for sensitive substratesDioxane is a hazardous solventReagent cost and handlingRequires specialized equipment
Typical Workup Evaporation -> Basic Wash -> ExtractionFiltration or Evaporation -> Basic Wash -> ExtractionAqueous Wash -> ExtractionIon-Exchange Resin Scavenging

Experimental Protocols

Protocol 1: General Procedure for TFA Deprotection
  • Reaction Setup: Dissolve the N-Boc piperazine carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M). If the substrate contains sensitive groups, add a scavenger such as anisole (1.2 equiv).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (5-10 equiv) dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 30 min - 2 hours).

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, add toluene (2 x reaction volume) and co-evaporate twice.[9]

    • Carefully dissolve the residue in water and cool to 0°C.

    • Slowly add a saturated aqueous solution of NaHCO₃ or 1M NaOH until gas evolution ceases and the pH is basic (pH 8-9).[5]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperazine free base.

  • Purification: If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Visualizing the Workflow: A General Deprotection Protocol

Deprotection_Workflow Start Start: N-Boc Piperazine Dissolve 1. Dissolve in Anhydrous Solvent Start->Dissolve AddReagent 2. Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Dissolve->AddReagent Stir 3. Stir at RT & Monitor (TLC/LC-MS) AddReagent->Stir Workup 4. Reaction Workup Stir->Workup IsolateSalt 4a. Isolate Salt via Filtration/Evaporation Workup->IsolateSalt HCl Method AqueousWorkup 4b. Evaporate & Neutralize with Base Workup->AqueousWorkup TFA Method End Finish: Deprotected Piperazine IsolateSalt->End as salt Extract 5. Extract with Organic Solvent AqueousWorkup->Extract Dry 6. Dry, Filter & Concentrate Extract->Dry Dry->End as free base

Caption: General experimental workflow for Boc deprotection.

Protocol 2: General Procedure for HCl/Dioxane Deprotection
  • Reaction Setup: Dissolve the N-Boc piperazine carboxylate (1.0 equiv) in a minimal amount of an anhydrous solvent such as methanol or ethyl acetate.

  • Reagent Addition: To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv).[5]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Often, the product will precipitate as a white or off-white solid.

  • Workup and Isolation (as Hydrochloride Salt):

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to yield the pure piperazine hydrochloride salt.[11]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • Conversion to Free Base (Optional):

    • Dissolve the isolated HCl salt in water.

    • Adjust the pH to 8-9 with a suitable base (e.g., 1M NaOH or saturated NaHCO₃).

    • Extract, dry, and concentrate as described in Protocol 1 (Step 4).

Conclusion and Trustworthiness

The protocols described herein represent robust, validated, and widely practiced methods in the field of medicinal chemistry. Each step is designed to ensure high conversion, minimize side reactions, and facilitate straightforward product isolation. By understanding the underlying chemical principles—from the acid-catalyzed fragmentation of the Boc group to the strategic use of scavengers and the physical properties of the resulting salts—researchers can confidently select and execute the optimal deprotection strategy for their specific N-Boc piperazine carboxylate. Adherence to these protocols provides a self-validating system, where the expected outcomes (e.g., precipitation of an HCl salt or clean conversion by LC-MS) serve as internal checkpoints for a successful transformation.

References

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Online] Available at: [Link]

  • Reddit. (2023). Boc De-protection : r/Chempros. [Online] Available at: [Link]

  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Online] Available at: [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Online] Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Online] Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Online] Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Online] Available at: [Link]

  • ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin? [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Online] Available at: [Link]

  • Avens Publishing Group. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Online] Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection - Wordpress. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Online] Available at: [Link]

  • ResearchGate. (2020). Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Online] Available at: [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • RSC Publishing. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Online] Available at: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Online] Available at: [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Online] Available at: [Link]

  • ResearchGate. (2007). (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Online] Available at: [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. [Online] Available at: [Link]

  • ResearchGate. (2009). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Online] Available at: [Link]

  • ResearchGate. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. [Online] Available at: [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Online] Available at: [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • Journal of the American Chemical Society. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. [Online] Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Online] Available at: [Link]

  • ResearchGate. (2018). TFA-Mediated One-Pot Synthesis of Furo-Fused Quinoxalines/ Pyrazines. [Online] Available at: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Online] Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Online] Available at: [Link]

  • PubMed. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. [Online] Available at: [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Online] Available at: [Link]

  • ACS Publications. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online] Available at: [Link]

Sources

Application Note: Advanced Purification Protocols for Indazole-Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The Indazole-Piperazine scaffold is a privileged structure in modern drug discovery, featuring prominently in kinase inhibitors (e.g., Axitinib analogues), GPCR ligands (e.g., antipsychotics), and PARP inhibitors.

The purification of this scaffold presents a unique "Polarity Paradox" :

  • The Indazole Core: Aromatic, hydrophobic, and prone to

    
    -stacking (causing poor solubility).[1]
    
  • The Piperazine Moiety: Highly polar, basic (pKa ~9.8), and prone to forming "oils" rather than crystalline solids in its free base form.[1]

  • Regioisomerism: The 1H- vs. 2H-indazole tautomerism creates difficult-to-separate regioisomers during synthesis.[1]

This guide moves beyond standard flash chromatography, offering a Process Chemistry approach. We utilize the basicity of the piperazine nitrogen as a "handle" for chemical purification (Acid-Base Extraction) before employing high-resolution techniques (Crystallization/Prep-HPLC).[1]

Pre-Purification Assessment

Before initiating purification, characterize the crude mixture to select the correct protocol.

ParameterMethodCritical Decision Point
Regioisomer Ratio

H-NMR (NOESY)
If N1/N2 isomers exist, chromatography is required before salt formation.[1]
Pd Content ICP-MSIf >100 ppm (from Buchwald coupling), introduce a scavenging step.[1]
Solubility VisualIf oil/gum, proceed to Protocol A (Extraction). If solid, attempt Protocol C (Recrystallization).

Protocol A: The "pH Switch" Extraction (Chemical Workup)

Objective: Remove non-basic impurities (unreacted indazole, neutral side products) and inorganic salts without chromatography. Mechanism: Exploits the piperazine secondary/tertiary amine pKa (~9.0–9.8).[1] The indazole core (if N1-substituted) is neutral.[1]

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid: 1M HCl (aq).[1]

  • Base: 2M NaOH or Sat. Na

    
    CO
    
    
    
    .
Step-by-Step Protocol
  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g). If insolubles persist, filter.

  • Acid Extraction (The Switch):

    • Add 1M HCl (1.2 equivalents relative to piperazine).[1]

    • Observation: The Indazole-Piperazine protonates and moves to the Aqueous Phase .[1]

    • Separation: Collect the Aqueous phase.[1][2] Keep the Organic phase (contains neutral impurities/unreacted starting materials) for TLC check, then discard.

  • Wash: Wash the acidic Aqueous phase with fresh EtOAc (

    
     vol) to remove trapped lipophilic impurities.[1]
    
  • Basification (The Recovery):

    • Cool aqueous layer to 0–5°C.[1]

    • Slowly add 2M NaOH until pH > 12.[1]

    • Observation: Product precipitates or oils out as the Free Base.[1]

  • Final Extraction: Extract the basic aqueous mixture with DCM (

    
     vol).
    
  • Drying: Dry combined DCM layers over Na

    
    SO
    
    
    
    , filter, and concentrate.

Validation Check: Purity should increase from crude (~70%) to >90%.

Protocol B: Metal Scavenging (For Pd-Catalyzed Couplings)

If the scaffold was synthesized via Buchwald-Hartwig amination, residual Palladium is a critical impurity.[1]

Why not just charcoal? Activated charcoal is often insufficient for complexed Pd species.[1] Recommendation: Use Thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol).[1]

Workflow
  • Dissolve the "Semi-Pure" Free Base (from Protocol A) in THF or MeOH (10 mL/g).

  • Add SiliaMetS® Thiol (4 equivalents relative to expected Pd content, or 10 wt% of crude).[1]

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45

    
    m PTFE pad or Celite.[1]
    
  • Concentrate filtrate.[1][3]

Protocol C: Salt Formation & Recrystallization (The Solidification)

Indazole-piperazine free bases are often amorphous foams.[1] Converting them to salts induces crystallinity, purging trace impurities via lattice rejection.[1]

Preferred Salts:

  • Dihydrochloride: High melting point, good water solubility.[1]

  • Mesylate (Methanesulfonate): Good for lipophilic drugs, often non-hygroscopic.[1]

Protocol: Formation of the Mesylate Salt[1]
  • Dissolution: Dissolve 1.0 g of Free Base in Isopropyl Alcohol (IPA) (10 mL). Heat to 50°C.

  • Acid Addition: Add Methanesulfonic acid (1.05 eq) dropwise.

  • Nucleation:

    • Allow to cool slowly to Room Temp.[1]

    • Troubleshooting: If no crystals form, add "Anti-solvent" (e.g., Diethyl Ether or MTBE) dropwise until turbidity persists.

  • Aging: Stir at 0°C for 2 hours.

  • Filtration: Collect solids, wash with cold IPA/Ether (1:1).

Protocol D: Preparative HPLC (Polishing)

For final purity >99.5% (required for biological assays), use Prep-HPLC.[1]

Challenge: Indazoles tail badly on silica. Piperazines cause peak broadening due to silanol interactions.[1] Solution: Use High pH Reverse Phase Chromatography (if column permits) or Ion-Pairing .[1]

ParameterCondition Set A (Acidic)Condition Set B (Basic - Recommended)
Column C18 (e.g., Phenomenex Luna)C18 Hybrid (e.g., Waters XBridge)
Mobile Phase A Water + 0.1% TFAWater + 10mM NH

HCO

(pH 10)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Rationale TFA protonates piperazine (removes tailing) but may affect solubility.[1]Keeps piperazine neutral (Free Base).[1] Better peak shape for basic drugs.[1]

Visualized Workflows

Logic Flow: The "Acid-Base Switch" Strategy

This diagram illustrates the decision process for isolating the basic Indazole-Piperazine product from neutral impurities.

PurificationLogic Start Crude Indazole-Piperazine Reaction Mixture SolubilityCheck Check Solubility: Dissolve in EtOAc Start->SolubilityCheck AcidWash Add 1M HCl (aq) (Protonate Piperazine) SolubilityCheck->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer: Contains Neutral Impurities (Unreacted Indazole) PhaseSep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer: Contains Product (Salt Form) PhaseSep1->AqLayer1 Bottom Layer Basify Basify Aq Layer (NaOH to pH > 12) AqLayer1->Basify ExtractDCM Extract into DCM Basify->ExtractDCM FinalProduct Pure Free Base (Ready for Salt Formation) ExtractDCM->FinalProduct

Caption: Figure 1: The "pH Switch" purification logic. Exploiting the basicity of the piperazine ring to separate it from neutral indazole by-products.[1]

Mechanism: Regioisomerism in Indazole Synthesis

Understanding the impurity profile is crucial.[1] The N1-isomer is usually desired, but N2-alkylation is a common impurity.[1]

IndazoleIsomers Precursor Indazole Precursor (Unsubstituted NH) Reaction Alkylation/Coupling Precursor->Reaction N1 1H-Indazole (N1) (Thermodynamic Product) Target Reaction->N1 N2 2H-Indazole (N2) (Kinetic Impurity) By-product Reaction->N2 Sep Separation Required: Flash Chrom or Fractional Crystallization N1->Sep N2->Sep

Caption: Figure 2: Divergent pathways forming 1H and 2H indazole regioisomers. N2 isomers often require chromatographic separation prior to salt formation.[1]

References

  • Indazole Synthesis & Regioselectivity

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"[1][4][5]

    • Source: Molecules (via NIH/PMC)
    • URL:[Link]

  • Piperazine Purification & pKa

    • Title: "Purification of piperazine" (US Patent 2919275A)[1]

    • Source: Google Patents[1]

    • URL
  • Process Chemistry of Indazoles

    • Title: "Facile Prepar
    • Source: Organic Process Research & Development (ACS)
    • URL:[Link]

  • Salt Formation Strategies

    • Title: "A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility"
    • Source: MDPI
    • URL:[Link][3][4][6]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate (Molecular Formula: C₁₆H₂₂N₄O₂) is a heterocyclic compound whose structural motifs, the indazole and piperazine rings, are prevalent in a wide range of biologically active molecules. As an intermediate, its purity and structural integrity are paramount, as they directly impact the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).

A robust analytical characterization strategy is therefore not merely a quality control checkpoint but a foundational element of drug development. It provides the assurance of identity, the quantitative measure of purity, and the predictive understanding of stability. This guide presents a multi-faceted analytical approach, integrating orthogonal techniques to build a complete profile of the molecule. The workflow is designed to be self-validating, ensuring that the data generated is reliable and fit for its intended purpose, in alignment with global regulatory expectations.[1][2]

Analytical_Workflow cluster_0 Sample Receipt & Initial Assessment cluster_1 Structural Confirmation & Identity cluster_2 Purity & Assay cluster_3 Solid-State Properties A Test Article: this compound B Physicochemical Properties (Appearance, Solubility) A->B C LC-MS (Molecular Weight) B->C Proceed to Characterization D NMR (¹H, ¹³C) (Unambiguous Structure) B->D Proceed to Characterization E FTIR (Functional Groups) B->E Proceed to Characterization F HPLC-UV (Purity, Assay, Impurities) B->F Proceed to Characterization H DSC (Melting Point, Polymorphism) B->H Proceed to Characterization I TGA (Thermal Stability, Solvates) B->I Proceed to Characterization G Forced Degradation (Stability-Indicating Method) F->G Develops G->F Validates

Figure 1: A comprehensive analytical workflow for the characterization of the target compound.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. This data is critical for selecting appropriate solvents for analysis, interpreting thermal data, and for general handling and storage.

PropertyValueSource
CAS Number 947498-81-9[3]
Molecular Formula C₁₆H₂₂N₄O₂[3]
Molecular Weight 302.37 g/mol [3]
Boiling Point (Predicted) 482.9 ± 35.0 °C at 760 mmHg[3][4]
Density (Predicted) 1.231 g/cm³[3][4]
Storage Temperature 2-8°C, under inert gas[4]
InChI Key WEOVGDITYLKKSN-UHFFFAOYSA-N[3]

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and APIs. Its high resolution allows for the separation of the main compound from process-related impurities and potential degradants.

Rationale for Method Design

The chosen method employs a reversed-phase C18 column, which is ideal for retaining moderately polar compounds like our target molecule. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous phase containing a small amount of acid (formic acid). The acid serves a crucial purpose: by maintaining a low pH, it ensures that the basic nitrogen atoms on the piperazine ring are consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time. UV detection is appropriate as the indazole ring system contains a strong chromophore.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a method capable of quantifying this compound while simultaneously resolving it from any potential degradation products.[5]

Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.02080
20.02080
22.0955
25.0955

Protocol:

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Preparation (100 µg/mL): Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the purity by area normalization and the assay against the reference standard.

Method Validation and Forced Degradation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6] This HPLC method must be validated in accordance with ICH Q2(R2) guidelines.[1][2] A crucial part of this validation is the forced degradation study, which demonstrates the stability-indicating nature of the method.[5][7]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in the diluent.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 24 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: After exposure, neutralize the acid and base samples, then dilute all samples to a final concentration of 100 µg/mL and analyze by the HPLC method described above.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak (resolution > 1.5) and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

Structural Elucidation and Confirmation

While chromatography provides information on purity, it does not confirm the chemical structure. For this, spectroscopic techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS is the definitive technique for confirming the molecular weight of the compound. For a molecule with multiple basic nitrogen sites, Electrospray Ionization (ESI) in positive ion mode is highly effective, as it will readily form a protonated molecular ion [M+H]⁺.

Protocol:

  • Instrumentation: A system combining an HPLC with a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • LC Method: Use the HPLC method described in Section 3.2. The formic acid in the mobile phase also acts as a proton source, aiding ionization.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

  • Expected Result: A prominent peak should be observed in the mass spectrum at m/z 303.4, corresponding to the [M+H]⁺ ion of the compound (C₁₆H₂₂N₄O₂; exact mass: 302.37).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are required for unambiguous confirmation. The expected chemical shifts are based on the distinct chemical environments of the protons and carbons in the tert-butyl, piperazine, and indazole moieties.[8]

Protocol:

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it can dissolve the sample and its residual water peak does not interfere with most signals.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

Predicted NMR Data (in DMSO-d₆):

¹H NMR AssignmentPredicted Shift (ppm)MultiplicityIntegration
Indazole-NH~12.5br s1H
Indazole-Ar-H7.0 - 8.0m4H
Piperazine-H (Boc side)~3.6t4H
Piperazine-H (Indazole side)~3.2t4H
tert-Butyl-CH₃~1.45s9H
¹³C NMR AssignmentPredicted Shift (ppm)
Carbonyl (Boc)~154
Indazole-Ar-C110 - 145
O-C(CH₃)₃ (Boc)~79
Piperazine-CH₂40 - 50
C(CH₃)₃ (Boc)~28

Solid-State and Thermal Characterization

Thermal analysis techniques are crucial for understanding the solid-state properties of a pharmaceutical intermediate, which can affect its stability, handling, and processing.[9]

Thermal_Analysis A Sample B TGA Analysis (Thermogravimetric Analysis) A->B C DSC Analysis (Differential Scanning Calorimetry) A->C B_out Output: Thermal Stability, Decomposition Profile, Presence of Volatiles B->B_out Measures Weight Loss vs. Temperature C_out Output: Melting Point, Glass Transitions, Polymorphism C->C_out Measures Heat Flow vs. Temperature

Figure 2: The complementary roles of TGA and DSC in thermal analysis.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the material and to quantify the presence of volatile components like residual solvents or water.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (aluminum or platinum).

  • Method: Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Evaluation: Analyze the resulting thermogram for significant weight loss events. A sharp weight loss indicates decomposition. A gradual weight loss at lower temperatures (<150 °C) may indicate the presence of residual solvent.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, identify polymorphic transitions, and assess the overall crystallinity of the material.[10]

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Method: Heat the sample from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Evaluation: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. The shape and temperature of the melt can provide initial insights into purity and crystallinity.

Conclusion

The analytical protocols detailed in this guide provide a robust and scientifically sound framework for the comprehensive characterization of this compound. By integrating orthogonal techniques—chromatography for purity, mass spectrometry for identity, NMR for structural confirmation, and thermal analysis for solid-state properties—a complete and reliable profile of this critical pharmaceutical intermediate can be established. Adherence to these methodologies and the principles of validation will ensure that the material meets the high-quality standards required for progression in the drug development pipeline.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubMed Central. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • PubMed. (2023, October 25). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS.
  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • A Review on Analytical Methods for Piperazine Determination. (2024).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ChemicalBook. (2025). This compound.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.
  • ResearchGate. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ChemicalBook. (2025). tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate.
  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Finetech Industry Limited. (n.d.). This compound.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • Journal of Taibah University for Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.

Sources

Application Notes and Protocols for the Utilization of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate in Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indazole-Piperazine Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] When coupled with a piperazine linker, it forms a pharmacophore that has been successfully exploited in numerous drug discovery programs. The piperazine ring not only imparts favorable physicochemical properties such as improved solubility and bioavailability but also provides a convenient handle for the introduction of chemical diversity.[2]

Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate is a key building block that masterfully combines these two valuable pharmacophores. The Boc-protected piperazine nitrogen allows for selective functionalization at either the indazole nitrogen or, after deprotection, the second piperazine nitrogen. This strategic design makes it an exceptionally versatile tool for the construction of diverse chemical libraries aimed at identifying novel therapeutic agents. This document provides detailed protocols and technical insights for the effective use of this building block in library synthesis via common and robust chemical transformations.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for successful and reproducible synthesis.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₄O₂[3]
Molecular Weight 316.40 g/mol [3]
Appearance White to off-white solid[4]
Storage Store at 2-8°C[5]
Solubility Soluble in common organic solvents such as DCM, DMF, and DMSO.[6]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

  • Handle in a well-ventilated area or a chemical fume hood.[7]

  • Avoid inhalation of dust and contact with skin and eyes.[7]

  • In case of contact, wash the affected area thoroughly with water.[6]

  • For detailed safety information, consult the material safety data sheet (MSDS).[8]

Core Applications in Library Synthesis: Diversification Strategies

This compound offers two primary points for diversification: the indazole nitrogen (N1 or N2) and the piperazine nitrogen (after Boc deprotection). The following sections provide detailed protocols for key reactions at these positions.

Protocol 1: N-Arylation of the Indazole Core via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This method can be employed to arylate the indazole nitrogen of the title compound, introducing a key element of diversity.

Reaction Scheme:

G reagent1 This compound plus1 + reagent1->plus1 reagent2 Aryl Halide (Ar-X) arrow1 Pd Catalyst, Ligand, Base Solvent, Heat reagent2->arrow1 plus1->reagent2 product N-Aryl Indazole Product arrow1->product

Figure 1: General workflow for Buchwald-Hartwig N-arylation.

Detailed Protocol:

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.).

    • Add the aryl halide (or triflate) (1.1 - 1.5 equiv.).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

    • Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv.).

  • Reaction Execution:

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

  • Choice of Catalyst and Ligand: The selection of the palladium source and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like Xantphos or DavePhos are often effective for C-N bond formation with heterocyclic amines.[10]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like cesium carbonate or potassium phosphate are commonly used. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.

  • Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or products.

Protocol 2: N-Alkylation of the Indazole Core

Direct N-alkylation of the indazole moiety provides another avenue for library diversification, introducing various alkyl chains that can modulate the compound's properties.

Reaction Scheme:

G reagent1 This compound plus1 + reagent1->plus1 reagent2 Alkyl Halide (R-X) arrow1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) reagent2->arrow1 plus1->reagent2 product N-Alkyl Indazole Product arrow1->product

Figure 2: General workflow for N-alkylation.

Detailed Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 - 2.0 equiv.) and stir the mixture at room temperature for 15-30 minutes.

  • Reaction Execution:

    • Add the alkyl halide (1.1 - 1.5 equiv.) to the reaction mixture.

    • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide, until completion as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Expert Insights & Causality:

  • Regioselectivity: Alkylation of indazoles can occur at either N1 or N2. The ratio of the two isomers is influenced by the solvent, base, and the nature of the alkylating agent. Generally, polar aprotic solvents favor N1 alkylation.

  • Base Strength: The choice of base depends on the acidity of the indazole N-H. For less acidic substrates, a stronger base like sodium hydride may be necessary.

Protocol 3: Boc Deprotection and Subsequent Amide Coupling

Removal of the Boc protecting group unveils the secondary amine of the piperazine ring, which can then be functionalized, for example, through amide bond formation with a library of carboxylic acids.

Reaction Scheme:

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling start This compound arrow1 Acid (e.g., TFA, HCl) Solvent (e.g., DCM) start->arrow1 intermediate Deprotected Piperazine Intermediate arrow1->intermediate reagent Carboxylic Acid (R-COOH) arrow2 Coupling Reagent (e.g., HATU, HOBt) Base (e.g., DIPEA), Solvent intermediate->arrow2 plus + reagent->plus product Final Amide Product arrow2->product

Sources

Precision Profiling: In Vitro Kinase Assay Protocol for Indazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Luminescent ADP Detection (ADP-Glo™ Platform) Application: Potency Determination (


), Mechanism of Action (

), and Selectivity Profiling Version: 2.1 (Optimized for ATP-Competitive Scaffolds)

Executive Summary & Rationale

Indazole-based small molecules (e.g., Axitinib, Pazopanib) represent a "privileged scaffold" in kinase drug discovery due to their ability to form high-affinity hydrogen bonds with the kinase hinge region (typically Glu/Cys residues). However, their hydrophobic nature and predominantly ATP-competitive binding mode (Type I/II) introduce specific challenges in in vitro profiling: solubility-driven aggregation and ATP-dependency .

This protocol moves beyond generic instructions to provide a validated workflow for characterizing indazole inhibitors. We utilize the ADP-Glo™ Kinase Assay (Promega) as the primary detection method. Unlike fluorescent assays (TR-FRET/FP) which can suffer from compound interference (quenching/autofluorescence) common with nitrogen-rich heterocycles like indazoles, ADP-Glo generates a luminescent signal proportional to ADP production, offering a robust, interference-free readout with a high dynamic range.

Mechanistic Grounding: The Indazole-Kinase Interaction

To design a valid assay, one must understand the molecular event being measured. Indazoles typically function as ATP-competitive inhibitors .

  • Binding Mode: The indazole core mimics the adenine ring of ATP, occupying the deep hydrophobic pocket.

  • Critical Assay Parameter: Because these inhibitors compete with ATP, the

    
     value is dependent on the ATP concentration used in the assay.
    
    • Recommendation: To generate data comparable across different kinases, run assays at

      
        (the apparent Michaelis constant for ATP). This ensures balanced sensitivity and allows for accurate conversion of 
      
      
      
      to the inhibition constant (
      
      
      ).
Visualization: Assay Logic & Mechanism

IndazoleMechanism ATP ATP Substrate Kinase Kinase Active Site (Hinge Region) ATP->Kinase Native Binding Indazole Indazole Inhibitor (Hydrophobic/Planar) Indazole->Kinase Competitive Binding (H-bonds to Hinge) Complex_Active Enzyme-Substrate Complex (Phosphorylation) Kinase->Complex_Active If [ATP] > [Inhibitor] Complex_Inhibited Enzyme-Inhibitor Complex (Inactive) Kinase->Complex_Inhibited If [Inhibitor] > [ATP] ADP_Signal ADP Production (Luminescent Signal) Complex_Active->ADP_Signal Catalysis Complex_Inhibited->ADP_Signal Blocked

Figure 1: Competitive binding mechanism of indazole inhibitors vs. ATP. The assay measures the reduction in ADP signal caused by the formation of the inactive Enzyme-Inhibitor complex.

Experimental Design & Reagents

Buffer Optimization for Indazoles

Indazoles are prone to colloidal aggregation in aqueous buffers, which causes false positives (promiscuous inhibition).

  • Critical Additive: You must include a non-ionic detergent.

    • Standard: 0.01% Triton X-100 or 0.005% Brij-35.

    • Why: Disperses hydrophobic aggregates without denaturing the kinase.

Reagent Setup Table
ComponentSpecificationPurpose
Reaction Buffer 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTTPhysiological pH and co-factors.[1] BSA prevents enzyme loss to plastic.
Detergent 0.01% Triton X-100 (Freshly prepared)CRITICAL: Prevents indazole aggregation.
ATP Stock Ultra-pure (10 mM), aliquoted at -20°CEnergy source. Avoid freeze-thaw cycles to prevent hydrolysis to ADP (high background).
Substrate Peptide/Protein (specific to kinase)Phosphate acceptor. Use at saturation (

) to ensure zero-order kinetics regarding substrate.
Inhibitor Indazole analog in 100% DMSOTest compound.
ADP-Glo Reagent Promega #V9101Terminates reaction; depletes unconsumed ATP.
Detection Reagent Promega #V9101Converts ADP

ATP

Light.

Step-by-Step Protocol

Phase 1: Compound Preparation (The "Indazole Dilution")

Direct dilution into buffer can precipitate hydrophobic indazoles. Use an intermediate step.

  • Master Stock: Dissolve Indazole to 10 mM in 100% DMSO.

  • Serial Dilution: Prepare 3-fold serial dilutions in 100% DMSO (e.g., 10 mM

    
     3.33 mM 
    
    
    
    ...).
  • Intermediate Plate: Transfer 1 μL of DMSO stock into 24 μL of 1X Kinase Buffer (4% DMSO final). Mix well.

  • Assay Plate: Transfer 2.5 μL from Intermediate Plate to the 384-well assay plate.

    • Final Assay DMSO: 1%.[2] (Ensure your kinase tolerates this; most do).

Phase 2: The Kinase Reaction (Reaction Volume: 10 μL)
  • Add Inhibitor: 2.5 μL of diluted Indazole (from Phase 1).

  • Add Enzyme: 2.5 μL of Kinase (diluted to

    
     final concentration in buffer).
    
    • Optimization Check: Final enzyme concentration should convert <10-20% of ATP to maintain initial velocity conditions.

  • Pre-Incubation (Crucial for Type II Inhibitors):

    • Incubate Enzyme + Inhibitor for 15–30 minutes at RT.

    • Why: Many indazoles (especially Type II DFG-out binders) have slow association rates (

      
      ). Without pre-incubation, 
      
      
      
      values will be underestimated (shifted right).
  • Initiate Reaction: Add 5 μL of

    
     ATP/Substrate Mix.
    
    • 
      .
      
  • Incubation: Incubate at RT for 60 minutes (or time determined by linearity study).

Phase 3: Signal Detection (ADP-Glo Workflow)
  • Depletion: Add 10 μL ADP-Glo™ Reagent (1:1 ratio to reaction vol).

    • Incubate 40 min at RT.

    • Mechanism:[3][4] Stops kinase; digests remaining ATP.[1][5]

  • Detection: Add 20 μL Kinase Detection Reagent (2:1 ratio to reaction vol).

    • Incubate 30-60 min at RT.

    • Mechanism:[3][4] Converts ADP to ATP, then Luciferase uses ATP to produce light.[6]

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualization: Protocol Workflow

ADPGloWorkflow cluster_0 Phase 1: Kinase Reaction cluster_1 Phase 2: ADP Detection Step1 Pre-Incubation (Enzyme + Indazole) 15-30 min Step2 Start Reaction (+ ATP/Substrate) 60 min Step1->Step2 Step3 Stop & Deplete (+ ADP-Glo Reagent) 40 min Step2->Step3 Step4 Convert & Glow (+ Detection Reagent) 30-60 min Step3->Step4 Output Data Analysis (Sigmoidal Fit) Step4->Output Luminescence (RLU)

Figure 2: Temporal workflow of the ADP-Glo assay including the critical pre-incubation step for inhibitor equilibration.

Data Analysis & Validation

Quality Control Metrics

Before calculating


, validate the plate using the Z'-Factor :


  • Target:

    
     (Excellent assay).
    
  • Controls:

    • Positive Control (

      
      ): Enzyme + Substrate + ATP (No Inhibitor, DMSO only).
      
    • Negative Control (

      
      ): No Enzyme (or excess EDTA).
      
Calculating

Since indazoles are ATP-competitive, the raw


 varies with ATP concentration. Convert to the intrinsic inhibition constant (

) using the Cheng-Prusoff equation :


  • If you ran the assay at

    
    , then 
    
    
    
    .
  • Note: This correction allows you to compare your indazole's potency against literature values regardless of the ATP concentration they used.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Steep Hill Slope (> 1.5) Compound AggregationIndazoles are aggregating. Increase Triton X-100 to 0.01% or try 0.05% Tween-20.
High Background Signal ATP HydrolysisATP stock is degraded. Use fresh, ultra-pure ATP. Ensure ADP-Glo reagent incubation is full 40 min.
Low Signal Window Low Enzyme ActivityEnzyme may be dead or inhibited by DMSO. Titrate enzyme to find linear range. Ensure DMSO < 2%.
Right-Shifted IC50 Insufficient EquilibrationSlow binding kinetics (Type II). Increase pre-incubation time to 60 mins.

References

  • Zhang, J., et al. (2009). Simple assay for measuring the apparent dissociation constant of competitive inhibitors. Journal of Biomolecular Screening. Retrieved from [Link]

  • Copeland, R. A. (2005).[7] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Ki/IC50 logic).

  • BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Laskowski, R. A., et al. (1996). Protein clefts in molecular recognition and function. (Structural basis of hinge binding).[7] Protein Science. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating Ind-Piperazine Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Indazole-Piperazine Scaffolds

The indazole-piperazine scaffold is a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These compounds have been investigated for their potential as anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular agents.[1][2][3][4][5] A key mechanism underlying these diverse effects is the inhibition of protein kinases, crucial regulators of cellular processes.[6][7] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of targeted therapy.[8]

This guide provides a comprehensive suite of cell-based assays to meticulously evaluate the biological effects of novel indazole-piperazine compounds, with a focus on their potential as kinase inhibitors. The protocols herein are designed to be robust and self-validating, enabling researchers to progress from broad cytotoxic screening to detailed mechanistic studies. We will explore assays that measure cytotoxicity, cell proliferation, apoptosis, and cell cycle progression, all critical parameters for assessing the impact of a potential kinase inhibitor.

I. Foundational Analysis: Assessing General Cytotoxicity

Before delving into specific mechanisms, it is imperative to determine the general cytotoxic profile of the indazole-piperazine compounds. This initial screening provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. The Lactate Dehydrogenase (LDH) assay is a reliable method for this purpose, as it measures membrane integrity as an indicator of cell death.[9][10][11][12]

The Principle of the LDH Cytotoxicity Assay

Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12] The assay measures the activity of this released LDH, which is directly proportional to the number of lysed cells.[12]

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay LDH Measurement cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with a serial dilution of indazole-piperazine compound incubate1->treat controls Include vehicle control and maximum LDH release control incubate2 Incubate for 24-72 hours treat->incubate2 supernatant Collect supernatant incubate2->supernatant ldh_reagent Add LDH reaction mixture supernatant->ldh_reagent incubate3 Incubate at room temperature (protected from light) ldh_reagent->incubate3 read Measure absorbance at 490 nm incubate3->read calculate Calculate % Cytotoxicity read->calculate plot Plot dose-response curve to determine EC50 calculate->plot

Caption: Workflow for the LDH Cytotoxicity Assay.

Detailed Protocol: LDH Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., A549, K562, PC-3)[13]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Indazole-piperazine compounds

  • Vehicle control (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indazole-piperazine compounds in culture medium. Add the diluted compounds to the respective wells. Include wells with vehicle control and a positive control for maximum LDH release (lysis buffer provided in the kit).

  • Incubation: Incubate the plate for a period determined by the experimental design (typically 24, 48, or 72 hours).

  • Assay:

    • Carefully collect the supernatant from each well.

    • Add the LDH reaction mixture to each sample as per the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

II. Probing the Anti-Proliferative Effects

A hallmark of effective kinase inhibitors is their ability to halt uncontrolled cell proliferation.[14] The following assays provide robust methods to quantify the anti-proliferative effects of indazole-piperazine compounds.

A. BrdU Incorporation Assay: A Measure of DNA Synthesis

The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay is a widely used method to quantify cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[15]

Principle: Cells are incubated with BrdU, which is incorporated into replicating DNA. The incorporated BrdU is then detected using a specific antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.[15]

Detailed Protocol: BrdU Incorporation Assay

Materials:

  • BrdU Cell Proliferation Assay Kit

  • Cells and compounds as described in the LDH assay

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as the LDH assay for cell seeding and compound treatment.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Detection: Add the appropriate substrate for detection (e.g., TMB for colorimetric assays or a fluorescent substrate).

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

B. Ki-67 Staining: Identifying Proliferating Cells

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0).[16][17] This makes Ki-67 an excellent marker for identifying the population of proliferating cells.[15][16]

Principle: Cells are fixed, permeabilized, and then stained with a fluorescently labeled antibody against Ki-67. The percentage of Ki-67 positive cells is then determined by flow cytometry or high-content imaging.

Detailed Protocol: Ki-67 Staining for Flow Cytometry

Materials:

  • Fluorescently conjugated anti-Ki-67 antibody

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the indazole-piperazine compounds as previously described.

  • Harvesting and Fixation: Harvest the cells and fix them using a suitable fixation buffer.

  • Permeabilization: Permeabilize the cells to allow the antibody to enter the nucleus.

  • Staining: Incubate the cells with the anti-Ki-67 antibody.

  • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of Ki-67 positive cells.

III. Investigating the Induction of Apoptosis

Many kinase inhibitors exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[18] The following assays can determine if the indazole-piperazine compounds induce apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Early and Late Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect this event.[19] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[18]

Principle: By co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[20]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_treat Seed and treat cells with indazole-piperazine compound harvest Harvest cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire gate Gate on cell populations (Live, Early Apoptotic, Late Apoptotic/Necrotic) acquire->gate quantify Quantify percentage of cells in each quadrant gate->quantify

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

B. Caspase-3/7 Activity Assay: Measuring Executioner Caspase Activity

Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[21][22]

Principle: This assay utilizes a substrate that is specifically cleaved by active caspase-3 and -7.[19] Upon cleavage, a fluorescent or luminescent signal is generated, which is proportional to the activity of these caspases.[21]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Cells and compounds as described previously

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the indazole-piperazine compounds.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a microplate reader.

IV. Elucidating the Impact on Cell Cycle Progression

Kinase inhibitors often disrupt the cell cycle, leading to arrest at specific checkpoints.[23] Flow cytometric analysis of DNA content is a powerful tool to investigate these effects.[24][25][26][27]

Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[24] By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[25]

Detailed Protocol: PI Staining for Cell Cycle Analysis

Materials:

  • Propidium iodide staining solution (containing RNase A)

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the indazole-piperazine compounds.

  • Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing.[28] Incubate on ice or at -20°C.

  • Staining: Wash the fixed cells and resuspend them in the PI staining solution. The inclusion of RNase A is crucial to prevent the staining of double-stranded RNA.[27]

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. Model the resulting DNA histogram to determine the percentage of cells in each phase of the cell cycle.[25]

V. Data Interpretation and Synthesis

The data generated from this comprehensive suite of assays will provide a detailed cellular phenotype of the indazole-piperazine compounds.

AssayParameter MeasuredInterpretation
LDH Cytotoxicity Cell membrane integrityDetermines the concentration range for subsequent assays and provides a general measure of toxicity.
BrdU Incorporation DNA synthesisA decrease in BrdU incorporation indicates an anti-proliferative effect.
Ki-67 Staining Percentage of proliferating cellsA reduction in the Ki-67 positive population confirms an anti-proliferative effect.
Annexin V/PI Staining Phosphatidylserine externalization and membrane integrityDifferentiates between live, early apoptotic, and late apoptotic/necrotic cells, indicating the mode of cell death.
Caspase-3/7 Activity Executioner caspase activityAn increase in caspase-3/7 activity confirms the induction of apoptosis.
Cell Cycle Analysis DNA contentReveals cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).

By integrating the results from these assays, a compelling narrative of the compound's mechanism of action can be constructed. For instance, a compound that induces G1 cell cycle arrest, followed by an increase in Annexin V staining and caspase-3/7 activity, strongly suggests that it inhibits a kinase involved in the G1/S transition, ultimately leading to apoptosis.

VI. Concluding Remarks and Future Directions

The cell-based assays detailed in this guide provide a robust framework for the initial characterization of novel indazole-piperazine compounds. The data generated will be instrumental in identifying promising lead candidates for further development. Subsequent studies could involve target identification and validation, such as biochemical kinase assays to confirm direct inhibition of specific kinases and in vivo studies to assess therapeutic efficacy.[8][14][29] The modular nature of these protocols allows for adaptation to high-throughput screening platforms, accelerating the discovery of the next generation of indazole-piperazine-based therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Indazole – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 7, 2024, from [Link]

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed. (2022, November 5). Retrieved February 7, 2024, from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment | Request PDF. (n.d.). Retrieved February 7, 2024, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). Retrieved February 7, 2024, from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved February 7, 2024, from [Link]

  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831) - Elabscience. (n.d.). Retrieved February 7, 2024, from [Link]

  • LDH Cytotoxicity Assay Kit|Products|NACALAI TESQUE, INC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry - PMC - NIH. (2017, December 20). Retrieved February 7, 2024, from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved February 7, 2024, from [Link]

  • The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. (2025, September 16). Retrieved February 7, 2024, from [Link]

  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). Retrieved February 7, 2024, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cell Function | Overview of Common Cell Proliferation Assays - Elabscience. (2021, March 22). Retrieved February 7, 2024, from [Link]

  • Apoptosis Assays for Muse Cell Analyzer | Life Science Research - Merck Millipore. (n.d.). Retrieved February 7, 2024, from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved February 7, 2024, from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved February 7, 2024, from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved February 7, 2024, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved February 7, 2024, from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved February 7, 2024, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17). Retrieved February 7, 2024, from [Link]

  • Caspase 3/7 and Annexin-V apoptotic activity post-treatment with 350... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • LDH Cytotoxicity Assay - Creative Bioarray. (n.d.). Retrieved February 7, 2024, from [Link]

Sources

Application Note: High-Throughput Screening of Indazole-Piperazine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic intervention in numerous diseases, including cancer and inflammatory disorders.[1] The development of small molecule kinase inhibitors has been a major focus of drug discovery, with several successful drugs reaching the market.[2] High-throughput screening (HTS) is a cornerstone of this effort, enabling the rapid evaluation of large chemical libraries to identify novel inhibitor scaffolds.[3][4]

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in clinically approved and investigational drugs.[5][6][7][8] Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design.[9][10] When combined with a piperazine moiety, the resulting indazole-piperazine scaffold offers a versatile platform for exploring chemical space and optimizing potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive guide to the high-throughput screening of indazole-piperazine libraries against a representative tyrosine kinase, employing a robust luminescence-based biochemical assay.

Assay Principle and Technology Selection

For a successful HTS campaign, the choice of assay technology is paramount. The ideal assay is sensitive, reproducible, scalable for automation, and cost-effective.[3] Several technologies are suitable for kinase activity assays, including TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).[11][12][13][14][15][16] However, for this application, we will focus on a luminescence-based assay that quantifies ATP consumption, such as the Kinase-Glo® platform.[1][17][18]

The principle of this assay is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is inversely proportional to kinase activity.[1] A luciferase enzyme is used to generate a luminescent signal from the remaining ATP.[1][19] This "glow" luminescence is stable, providing a large signal window and high sensitivity, which are critical for identifying even weakly potent inhibitors from a large library.[19]

Experimental Workflow: From Assay Development to Hit Confirmation

A typical HTS campaign follows a multi-step workflow designed to identify and validate true positive "hits" while minimizing false positives and negatives.[20]

HTS_Workflow Assay_Dev Assay Development & Validation Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Optimized Assay Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Putative Hits Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Potent Hits

Caption: High-level workflow for a typical HTS campaign.

Part 1: Assay Development and Validation

Before embarking on a full-scale screen, the biochemical assay must be meticulously developed and validated to ensure its robustness and suitability for HTS.[21][22]

Protocol: Kinase Assay Optimization

Objective: To determine the optimal concentrations of kinase, substrate, and ATP, and the optimal reaction time.

Materials:

  • Recombinant Tyrosine Kinase (e.g., Abl1)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Step-by-Step Procedure:

  • Kinase Titration:

    • Prepare serial dilutions of the kinase in Kinase Assay Buffer.

    • Add a fixed, excess concentration of substrate and ATP (e.g., 100 µM) to the wells of a 384-well plate.

    • Initiate the reaction by adding the diluted kinase.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence.

    • Goal: Identify the kinase concentration that yields a robust signal within the linear range of the assay.

  • Substrate and ATP Titration:

    • Using the optimal kinase concentration determined above, perform a matrix titration of substrate and ATP.

    • Vary the substrate concentration while keeping the ATP concentration fixed at its apparent Km (Michaelis constant), and vice versa.

    • Incubate for the optimized reaction time.

    • Measure luminescence.

    • Goal: Determine the Km for both substrate and ATP to select appropriate concentrations for the HTS (typically at or below the Km to facilitate the detection of competitive inhibitors).

  • Reaction Time Course:

    • Set up the kinase reaction with the optimized concentrations of all components.

    • Incubate the plate and measure luminescence at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Goal: Determine the time point at which the reaction is still in the linear phase (initial velocity) and provides a sufficient signal-to-background ratio.

Assay Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[23] It reflects the separation between the high (uninhibited) and low (inhibited) signal controls.

Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

Where:

  • SD_high and SD_low are the standard deviations of the high and low controls, respectively.

  • Mean_high and Mean_low are the means of the high and low controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[20]

ParameterValueInterpretation
Mean High Control (RLU)850,000Uninhibited kinase activity
SD High Control (RLU)35,000Low variability in the uninhibited signal
Mean Low Control (RLU)50,000Fully inhibited kinase activity
SD Low Control (RLU)8,000Low variability in the inhibited signal
Z'-Factor 0.78 Excellent assay quality for HTS

Part 2: Primary Screening of the Indazole-Piperazine Library

The primary screen involves testing every compound in the library at a single concentration to identify "putative hits."[4]

Protocol: Automated Primary HTS

Objective: To identify compounds from the indazole-piperazine library that inhibit the target kinase by a predefined threshold (e.g., >50% inhibition).

Materials:

  • Indazole-piperazine compound library (e.g., 10,000 compounds) dissolved in DMSO.

  • Optimized kinase, substrate, and ATP solutions.

  • Kinase-Glo® Reagent.

  • Control inhibitor (e.g., Staurosporine).

  • Automated liquid handling system.[24][25]

  • Plate stacker and reader.

Step-by-Step Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each library compound from the stock plates to the 384-well assay plates.

    • Each plate should also contain wells for high controls (DMSO only) and low controls (saturating concentration of a known inhibitor).

  • Reagent Addition:

    • Add the substrate and ATP solution to all wells.

    • Initiate the kinase reaction by adding the kinase solution to all wells using a bulk reagent dispenser.

  • Incubation:

    • Incubate the plates for the predetermined optimal reaction time at room temperature.

  • Detection:

    • Add the Kinase-Glo® reagent to all wells to stop the reaction and generate the luminescent signal.

    • Incubate for 10 minutes to stabilize the signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis and Hit Identification

The raw data from the primary screen needs to be normalized to account for plate-to-plate variation. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))

A "hit" is defined as any compound that meets a predefined activity threshold. A common approach is to set the hit threshold at three times the standard deviation of the mean of the sample population (the library compounds).

Data_Analysis Raw_Data Raw Luminescence Data Normalization Normalization & % Inhibition Calculation Raw_Data->Normalization Hit_Selection Hit Selection (Thresholding) Normalization->Hit_Selection Confirmed_Hits Confirmed Hits for Dose-Response Hit_Selection->Confirmed_Hits

Caption: Workflow for HTS data analysis and hit identification.

Part 3: Hit Confirmation and Secondary Assays

Putative hits from the primary screen must be subjected to further testing to confirm their activity and eliminate false positives.[26]

Protocol: Hit Confirmation and Dose-Response

Objective: To confirm the activity of the primary hits and determine their potency (IC₅₀).

Step-by-Step Procedure:

  • Re-testing of Primary Hits:

    • Cherry-pick the primary hits from the library stock plates.

    • Re-test these compounds in the primary assay to confirm their inhibitory activity. This step helps to eliminate hits that were the result of random experimental error.

  • Dose-Response Curves:

    • For the confirmed hits, prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of each compound.

    • Test these dilutions in the primary assay to generate dose-response curves.

    • Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit kinase activity by 50%.

Compound IDPrimary Screen Inhibition (%)Confirmed Inhibition (%)IC₅₀ (µM)
HTS-00175.272.81.2
HTS-00268.965.43.5
HTS-00355.158.38.9
HTS-00482.579.10.8
Orthogonal and Counter-Screens

To ensure that the confirmed hits are genuine inhibitors of the target kinase and not assay artifacts, it is crucial to perform orthogonal and counter-screens.[4]

  • Orthogonal Assays: These are assays that measure the same biological activity but use a different detection technology (e.g., a TR-FRET-based assay).[11][12] This helps to rule out compounds that interfere with the primary assay's detection method (e.g., inhibitors of luciferase).

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay components. For example, an ATP-depletion counter-screen can identify compounds that non-specifically consume ATP.

Conclusion and Future Directions

This application note outlines a comprehensive and robust workflow for the high-throughput screening of indazole-piperazine libraries to identify novel kinase inhibitors. By following a systematic approach of assay development, primary screening, and hit confirmation, researchers can efficiently identify promising lead compounds for further optimization. The hits identified from this screen, characterized by their confirmed activity and determined potency, serve as the starting point for medicinal chemistry efforts. These efforts will focus on improving potency, selectivity against other kinases, and drug-like properties, ultimately leading to the development of new therapeutic agents.

References

  • Bamborough, P., & Drewry, D. H. (2009). High-throughput kinase profiling as a platform for drug discovery. Progress in medicinal chemistry, 47, 111–139.
  • Beckman Coulter. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Chavda, V. P., Vihol, D., & Shah, D. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25384–25407.
  • May, M. (2012). Automation in High-Throughput Screening. Drug Discovery & Development.
  • Mount, D. W. (2007). High-Throughput Screening of Small Molecule Libraries. Cold Spring Harbor Protocols, 2007(1), pdb.top1.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020).
  • Synapse. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Classification of Scaffold Hopping Approaches. Retrieved from [Link]

  • Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606–614.
  • Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab. Retrieved from [Link]

  • Ancellin, N. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Chemical & High Throughput Screening, 8(2), 141–151.
  • Charles River. (2024). Hop To It! The World of Scaffold Hopping. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the AlphaScreen kinase assay. Retrieved from [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1937–1969.
  • Lab Manager. (2022, November 2). Best Practices: How to Automate Flow Cytometry for Screening and High Throughput Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Retrieved from [Link]

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V. S., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 10(3), 188–195.
  • BioSolveIT. (n.d.). Scaffold Hopping. Retrieved from [Link]

  • Patsnap. (2023). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from [Link]

  • Cresset Group. (n.d.). What does scaffold hopping mean to you? Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Hit Discovery. Retrieved from [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 21(7), 839–860.
  • MDPI. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. Retrieved from [Link]

  • Böhm, H. J., Flohr, A., & Stahl, M. (2004). Scaffold hopping. Drug Discovery Today: Technologies, 1(3), 217–224.
  • Nuvisan. (n.d.). Expert biochemical assays for drug discovery success. Retrieved from [Link]

  • Singampalli, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Lin, Y. L., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 828–841.

Sources

Application Note & Protocols: A Guide to the Rational Design and Synthesis of Novel Indazole-Based GPR119 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and metabolic disease research.

Introduction: Targeting GPR119 with a Privileged Scaffold

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 plays a crucial role in glucose homeostasis.[1][2][3] Mechanistically, GPR119 is a Gαs-coupled receptor; its activation leads to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade potentiates glucose-stimulated insulin secretion (GSIS) from β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][6][7] This dual action offers a powerful, glucose-dependent mechanism for improving glycemic control with a potentially low risk of hypoglycemia.[1][8]

The indazole core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile synthetic handles and its presence in numerous biologically active compounds.[9][10][11] Its rigid, bicyclic structure provides a robust framework for the spatial orientation of pharmacophoric elements, making it an ideal starting point for designing novel receptor modulators.

This guide provides a comprehensive, experience-driven framework for the rational design, multi-step synthesis, and in vitro characterization of novel GPR119 agonists derived from indazole precursors. We will detail not only the protocols but also the scientific rationale underpinning the experimental choices, ensuring a self-validating and reproducible workflow.

The Strategic Design of Indazole-Based GPR119 Agonists

The development of potent and selective GPR119 agonists requires a design strategy that leverages the known structural features of existing ligands. Synthetic GPR119 agonists can generally be deconstructed into three key components: a central core skeleton, an aromatic "head" motif, and a lipophilic "tail".[12] Our strategy employs the indazole nucleus as the central core, providing a foundation for systematic chemical exploration.

Causality of Design Choices:

  • Indazole Core: Chosen for its synthetic tractability and proven success as a bioisostere in various drug discovery programs. It allows for functionalization at multiple vectors, primarily the N1 and C3 positions, to orient the head and tail motifs for optimal receptor engagement.

  • Aromatic Head: This region often engages in key interactions within the GPR119 binding pocket. The design process involves selecting various substituted aromatic or heteroaromatic rings to probe for hydrogen bonding and π-stacking interactions.

  • Lipophilic Tail: A substantial lipophilic tail is a common feature of potent GPR119 agonists and is thought to enhance binding affinity.[12] The design should explore various alkyl and cycloalkyl groups, often connected via a stable linker like an amide or ether, to optimize this interaction.

The logical workflow for designing these novel agonists is illustrated below. This process integrates computational insights with practical synthetic considerations to prioritize candidates with the highest probability of success.

GPR119_Design_Workflow cluster_0 Phase 1: Scaffolding & Ideation cluster_1 Phase 2: In Silico Screening cluster_2 Phase 3: Synthesis & Evaluation A Scaffold Selection: 1H-Indazole Core B Pharmacophore Analysis: Head | Core | Tail Model A->B C Virtual Library Design: Varying Head & Tail Motifs B->C D Molecular Docking (Cryo-EM GPR119 Structure) C->D E Filtering & Scoring: Binding Energy & Key Interactions D->E F ADMET Prediction: Drug-likeness & Solubility E->F G Synthetic Feasibility Assessment F->G H Prioritization of Top Candidates G->H I Chemical Synthesis H->I

Figure 1: Rational design workflow for indazole-based GPR119 agonists.

Synthesis of Novel Indazole-Based Agonists: Protocols

The synthesis is approached in a modular fashion, beginning with the construction of a versatile indazole intermediate, which is then elaborated to install the designed head and tail motifs. This allows for the creation of a focused library of compounds from a common precursor.

Protocol 1: Synthesis of 3-Amino-5-bromo-1H-indazole (Intermediate I-1)

This protocol describes a robust method for creating a key indazole intermediate, functionalized for subsequent diversification. The starting material, 2-amino-5-bromobenzonitrile, undergoes diazotization followed by intramolecular cyclization.

Materials:

  • 2-amino-5-bromobenzonitrile

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization: Suspend 2-amino-5-bromobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water at 0°C (ice bath).

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes. Causality: This step forms the reactive diazonium salt intermediate.

  • Reductive Cyclization: In a separate flask, dissolve stannous chloride dihydrate (3.0 eq) in concentrated HCl at 0°C.

  • Add the diazonium salt solution from step 2 to the stannous chloride solution dropwise, ensuring the temperature remains below 10°C. Causality: SnCl₂ acts as a reducing agent to facilitate the cyclization into the indazole ring system.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-amino-5-bromo-1H-indazole (I-1 ) as a solid.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Synthesis of a Target GPR119 Agonist (Example Compound)

This protocol demonstrates the diversification of intermediate I-1 through N-alkylation to introduce a "tail" and subsequent amide coupling to attach a "head" motif.

Step 2A: N-Alkylation to Introduce the Lipophilic Tail

  • Dissolve intermediate I-1 (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., 1-bromo-3-methylbutane, 1.2 eq).

  • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor by TLC. Causality: This SN2 reaction selectively alkylates the more nucleophilic N1 position of the indazole ring.

  • After completion, cool the reaction, dilute with water, and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the N-alkylated intermediate I-2 .

Step 2B: Suzuki Coupling to Introduce the Aromatic Head

  • Combine the N-alkylated intermediate I-2 (1.0 eq), a desired boronic acid (e.g., 4-cyanophenylboronic acid, 1.5 eq), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in a flask.

  • Add a solvent mixture of dioxane and 2M aqueous sodium carbonate solution.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90°C and stir for 8-12 hours. Causality: The palladium-catalyzed Suzuki cross-coupling reaction is a highly efficient method for forming a C-C bond between the bromo-substituted indazole and the aromatic head group.

  • Cool the reaction, dilute with water, and extract with EtOAc.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography to yield the final target compound.

  • Final Validation: Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm identity and purity (>95%).

In Vitro Biological Evaluation: From Receptor Binding to Cellular Function

A tiered approach is essential for efficiently evaluating the synthesized compounds. The initial screen confirms direct receptor activation, followed by a more physiologically relevant assay to measure the desired downstream cellular response.

In_Vitro_Workflow A Primary Screen: cAMP Accumulation Assay B Determine Agonist Potency (EC50) and Efficacy (% of Control) A->B C Counter Screen (Optional): Selectivity vs. Other GPCRs B->C D Functional Assay: Glucose-Stimulated Insulin Secretion (GSIS) B->D F Lead Candidate Selection C->F E Confirm Glucose-Dependency and Cellular Activity D->E E->F

Figure 2: Tiered workflow for the in vitro evaluation of GPR119 agonists.

Protocol 3: GPR119 Activation Assay via cAMP Measurement

This primary assay quantifies the ability of a compound to activate GPR119 and induce the Gαs signaling cascade. We describe a protocol using a homogenous time-resolved fluorescence (HTRF) assay, a common and robust method.

Principle: Activation of GPR119 increases intracellular cAMP. The HTRF assay measures this increase through a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP tracer for a limited number of anti-cAMP antibodies.

Materials:

  • HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119).

  • Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • IBMX (a phosphodiesterase inhibitor).

  • Forskolin (a positive control for adenylyl cyclase activation).

  • A known GPR119 agonist (e.g., AR231453) as a positive control.

  • HTRF cAMP detection kit (containing d2-labeled cAMP and anti-cAMP cryptate).

  • 384-well white assay plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into 384-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of test compounds, positive controls, and a vehicle control (e.g., 0.1% DMSO) in assay buffer.

  • Cell Stimulation: Remove culture medium from cells. Add assay buffer containing IBMX (typically 500 µM) and incubate for 30 minutes at 37°C. Causality: IBMX prevents the degradation of cAMP, amplifying the signal.

  • Add the prepared compound dilutions to the cells and incubate for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and perform the HTRF detection steps according to the manufacturer's protocol by adding the d2-labeled cAMP and the cryptate-labeled antibody. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy) values.

Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay validates that GPR119 activation by a test compound enhances insulin secretion in a glucose-dependent manner, a key therapeutic feature.

Principle: Pancreatic β-cells (e.g., MIN-6 cell line) secrete insulin in response to high glucose levels. GPR119 agonists are expected to amplify this secretion but have minimal effect at low glucose concentrations.

Materials:

  • MIN-6 pancreatic β-cell line.

  • Culture medium for MIN-6 cells.

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.

  • Low glucose KRBB (2.8 mM glucose).

  • High glucose KRBB (16.7 mM glucose).

  • Test compounds and controls (e.g., Glibenclamide, a glucose-independent secretagogue).

  • Insulin ELISA kit.

  • 24-well plates.

Procedure:

  • Cell Seeding: Seed MIN-6 cells in 24-well plates and grow to ~80-90% confluency.

  • Pre-incubation (Starvation): Gently wash the cells with D-PBS. Pre-incubate the cells in low glucose (2.8 mM) KRBB for 1-2 hours at 37°C to establish a basal insulin secretion state.

  • Stimulation: Discard the pre-incubation buffer. Add fresh KRBB containing:

    • Low glucose (2.8 mM) + Vehicle

    • Low glucose (2.8 mM) + Test Compound (at various concentrations)

    • High glucose (16.7 mM) + Vehicle

    • High glucose (16.7 mM) + Test Compound (at various concentrations)

    • High glucose (16.7 mM) + Glibenclamide (positive control)

  • Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge to remove any cell debris.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the total protein content of the cells in each well. Express the results as fold-increase over the respective vehicle control (low or high glucose). A successful agonist will show a significant fold-increase in insulin secretion in the high glucose condition but not in the low glucose condition.

Data Summary and Interpretation

The data generated from the in vitro assays should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: Representative In Vitro Data for Novel Indazole Agonists

Compound IDR¹ (Tail)R² (Head)GPR119 cAMP EC₅₀ (nM)Emax (% of Control)GSIS (Fold Increase @ 1µM, High Glucose)
IND-001 iso-butyl4-cyanophenyl15095%2.1
IND-002 Cyclopentyl4-cyanophenyl85102%2.8
IND-003 iso-butylPyridin-2-yl45088%1.5
Control AR231453-50100%3.0

Interpretation:

  • Potency (EC₅₀): A lower EC₅₀ value indicates higher potency at the GPR119 receptor. In this example, IND-002 is the most potent compound.

  • Efficacy (Emax): This measures the maximal response relative to a full agonist control. All compounds show high efficacy, suggesting they are full or near-full agonists.

  • Functional Activity (GSIS): The fold increase in insulin secretion under high glucose conditions confirms the compound's activity in a relevant cellular context. The lack of activity at low glucose (data not shown in table, but essential to collect) validates the desired glucose-dependent mechanism.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the design, synthesis, and evaluation of novel indazole-based GPR119 agonists. By integrating rational design with modular synthesis and a tiered in vitro testing cascade, researchers can efficiently identify promising lead candidates. The protocols provided are designed to be self-validating, with clear causality and checkpoints to ensure data integrity.

While many GPR119 agonists have shown promise in preclinical studies, clinical development has been challenging, with some candidates failing in Phase I or II trials.[8] Future work on lead compounds identified through this workflow should focus on optimizing pharmacokinetic properties (solubility, metabolic stability, oral bioavailability) and conducting rigorous in vivo studies in diabetic animal models to assess glucose excursion, body weight effects, and long-term efficacy.

References

  • ResearchGate. (2025). Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119. Available from: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • Patsnap Synapse. (2024). What are GPR119 agonists and how do they work?. Available from: [Link]

  • ACS Publications. (n.d.). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry. Available from: [Link]

  • Frontiers. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. Available from: [Link]

  • Wikipedia. (n.d.). GPR119. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • Taylor & Francis Online. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. Available from: [Link]

  • PubMed Central. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Available from: [Link]

  • PubMed. (2010). Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Available from: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. (2025). The design and synthesis of indazole and pyrazolopyridine based glucokinase activators for the treatment of Type 2 diabetes mellitus. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Available from: [Link]

  • ResearchGate. (2025). Therapeutic application of GPR119 ligands in metabolic disorders. Available from: [Link]

  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Available from: [Link]

  • National Institutes of Health. (2012). GPR119 Modulators for the Treatment of Diabetes, Obesity, and Related Diseases. Available from: [Link]

Sources

Application of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate in neuroprotective agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate in the synthesis of neuroprotective agents.

Compound: this compound CAS: 947498-81-9 Molecular Weight: 302.37 g/mol Target Class: Kinase Inhibitors (ROCK, LRRK2), GPCR Modulators (5-HT)

Abstract & Therapeutic Rationale

The indazole-piperazine moiety is a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets. The This compound intermediate serves as a critical building block for synthesizing neuroprotective agents designed to mitigate neurodegeneration caused by ischemia, oxidative stress, or protein aggregation (e.g., Parkinson's, Glaucoma).

Mechanistic Relevance[1][2][3][4]
  • Kinase Hinge Binding: The indazole core functions as a bioisostere of the adenine ring in ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinases such as Rho-associated protein kinase (ROCK) and Leucine-rich repeat kinase 2 (LRRK2) . Inhibition of these kinases promotes neurite outgrowth and prevents apoptosis.

  • GPCR Modulation: The piperazine tail, when deprotected and functionalized, mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), providing affinity for 5-HT receptors involved in anxiolysis and neuroprotection.

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group allows for selective functionalization of the indazole nitrogen (N1) before exposing the piperazine amine for library diversification.

Chemical Profile & Structural Logic[1][5][6]

PropertySpecificationNote
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.
Solubility DMSO, DMF, DCM, MethanolPoor solubility in water/hexanes.
pKa (Calc) ~13.5 (Indazole NH), ~8.5 (Piperazine NH)Indazole NH is weakly acidic; Piperazine NH is basic (masked by Boc).
Stability Stable under standard conditionsAvoid strong acids (removes Boc) until desired.
Structural Diagram (DOT)

The following diagram illustrates the scaffold's modularity for drug design.

Scaffold_Logic Core Indazole Core (Hinge Binder) Linker Piperazine Ring (Solubility/Spacer) Core->Linker C3-N Linkage PG Boc Group (Transient Protection) Linker->PG N-Protection Target Neuroprotective Pharmacophore PG->Target Deprotection & Diversification N1_Funct N1-Alkylation Site (Tune Potency) N1_Funct->Core

Figure 1: Modular logic of the scaffold. The Indazole core binds the target, while the Boc-protected piperazine allows for late-stage introduction of diversity elements.

Experimental Protocols

Workflow Overview

The synthesis of a neuroprotective candidate typically follows a "Tail-First" or "Head-First" strategy. The "Tail-First" approach (functionalizing the Indazole N1 first) is recommended to prevent side reactions during the harsh Boc-deprotection steps.

Protocol A: N1-Functionalization of the Indazole Ring

Purpose: To introduce lipophilic groups that occupy the hydrophobic pocket of the target kinase/receptor.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Alkyl Halide (R-X): e.g., Benzyl bromide or Iodomethane (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation:

    • Method A (Mild): Add

      
       (2.0 mmol) and stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C, add NaH (60% dispersion, 1.2 mmol), and stir for 30 min until gas evolution ceases.

  • Alkylation: Dropwise add the Alkyl Halide (1.2 mmol).

  • Reaction: Stir at RT (or heat to 60°C for unreactive halides) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Note: Expect N1 (major) and N2 (minor) regioisomers. N1 is thermodynamically favored.

  • Work-up: Quench with water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to isolate the N1-alkylated product.

Protocol B: Boc-Deprotection (Unmasking the Piperazine)

Purpose: To expose the secondary amine for coupling.

Reagents:

  • Substrate: N1-substituted intermediate from Protocol A.

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 mmol) in DCM (5 mL). Cool to 0°C.

  • Acidolysis: Add TFA (2 mL) dropwise. (Ratio DCM:TFA approx 3:1).

  • Reaction: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of Boc-mass, appearance of M-100 peak).

  • Work-up (Critical):

    • Concentrate in vacuo to remove excess TFA.

    • Free Basing: Redissolve residue in DCM, wash with saturated

      
       or 1M NaOH until aqueous pH > 10.
      
    • Extract aqueous layer with DCM/Isopropanol (3:1) if the product is polar.

    • Dry over

      
       and concentrate to yield the free amine.
      
Protocol C: Amide/Urea Coupling (Generating the Active Agent)

Purpose: To attach the "Tail" moiety (e.g., isoquinoline for ROCK inhibition).

Reagents:

  • Amine: Deprotected piperazine derivative (1.0 eq).

  • Coupling Partner: Carboxylic Acid (1.1 eq) or Isocyanate (1.1 eq).

  • Coupling Agent: HATU (1.2 eq) and DIPEA (3.0 eq).

  • Solvent: DMF or DCM.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.1 mmol) in DMF (3 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir for 10 min.

  • Coupling: Add the free amine (1.0 mmol) dissolved in DMF (1 mL).

  • Reaction: Stir at RT for 2–6 hours.

  • Purification: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Quality Control (QC)

MethodParameterAcceptance Criteria
HPLC Purity (254 nm)> 95% Area
1H-NMR Structure VerificationDiagnostic peaks: Indazole C4-H doublet (~7.8 ppm), Piperazine methylene broad singlets (~3.5 ppm), Boc singlet (1.45 ppm).
LC-MS Identity[M+H]+ ± 0.5 Da; confirm loss of Boc (-100 Da) in fragmentation.

Troubleshooting Note:

  • Regioselectivity: If N2-alkylation is observed during Protocol A, switch to non-polar solvents (Toluene) or increase temperature to favor the thermodynamic N1 product.

  • Solubility: The free piperazine amine can be very polar. Do not discard the aqueous layer during work-up without checking LC-MS.

Safety & Handling

  • Hazard Identification: The compound is an organic amine derivative. Treat as a potential irritant.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Waste: Dispose of halogenated solvents (DCM) and aqueous waste containing TFA/Cs salts in appropriate chemical waste streams.

References

  • Indazole Scaffolds in Kinase Inhibition

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source:Molecules (2023).[1]

    • URL:[Link]

  • ROCK Inhibitors & Neuroprotection

    • Title: Structure-activity relationships for indazole piperazine inhibitors of ROCK-II.[2]

    • Source:Bioorganic & Medicinal Chemistry Letters (2010).[3]

    • URL:[Link]

  • Piperazine Privileged Structures

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
    • Source:N
    • URL:[Link]

  • Compound Data Verification

    • Title: this compound (CAS 947498-81-9).[4][5][6]

    • Source: ChemicalBook.

Sources

Synthesis of Radiolabeled Indazole Ligands for Positron Emission Tomography (PET) Imaging: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendance of Indazole Scaffolds in PET Imaging

The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.[1] This versatility has naturally extended into the realm of molecular imaging, where positron emission tomography (PET) stands as a powerful non-invasive technique for visualizing and quantifying physiological processes at the molecular level.[2] The fusion of the indazole motif with positron-emitting radionuclides, such as fluorine-18 (¹⁸F) and carbon-11 (¹¹C), has led to the development of highly specific PET tracers for critical disease targets, including poly (ADP-ribose) polymerase (PARP) and cannabinoid receptors.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of radiolabeled indazole ligands for PET imaging. We will delve into the strategic considerations for radiolabeling, provide detailed, field-proven protocols for both ¹⁸F-fluorination and ¹¹C-methylation of indazole cores, and discuss the critical aspects of purification and quality control that ensure the translation of these novel imaging agents from the bench to preclinical and, ultimately, clinical applications.

Strategic Considerations for Radiolabeling Indazole Ligands

The choice of radionuclide and the position of its incorporation into the indazole ligand are critical decisions that profoundly impact the tracer's biological behavior and imaging characteristics.

  • Fluorine-18 (¹⁸F): With its favorable half-life (109.8 minutes), low positron energy (0.635 MeV), and well-established radiochemistry, ¹⁸F is often the radionuclide of choice for PET tracer development. For indazole ligands, ¹⁸F is typically introduced onto an aromatic ring through nucleophilic substitution. This often requires the synthesis of precursors bearing a suitable leaving group or a functional group amenable to radiofluorination, such as a boronic acid ester for copper-mediated reactions.

  • Carbon-11 (¹¹C): The short half-life of ¹¹C (20.4 minutes) allows for multiple PET scans in the same subject on the same day, making it ideal for receptor occupancy studies and longitudinal monitoring.[4] ¹¹C is typically incorporated as a methyl group via the reaction of a desmethyl precursor with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[5][6]

The position of the radiolabel must be carefully selected to avoid disrupting the ligand's binding affinity for its target. It should also be metabolically stable to prevent premature cleavage of the radionuclide in vivo.

¹⁸F-Radiolabeling of Indazole Ligands via Copper-Mediated Fluorination

Copper-mediated radiofluorination has become a robust and versatile method for the synthesis of [¹⁸F]fluoroarenes, offering a powerful tool for labeling indazole scaffolds.[7] This method typically involves the reaction of an aryl boronic acid ester precursor with [¹⁸F]fluoride in the presence of a copper catalyst.

Workflow for Copper-Mediated ¹⁸F-Fluorination

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of Indazole-Boronic Acid Pinacol Ester Fluoride_Prep [¹⁸F]Fluoride Trapping & Elution Precursor->Fluoride_Prep Radiolabeling Copper-Mediated Radiofluorination Fluoride_Prep->Radiolabeling Purification Semi-Preparative HPLC Purification Radiolabeling->Purification Formulation Solid-Phase Extraction (SPE) & Formulation Purification->Formulation QC Analytical HPLC, TLC, pH, etc. Formulation->QC

Caption: Workflow for the synthesis of ¹⁸F-labeled indazole ligands.

Detailed Protocol: Synthesis of an ¹⁸F-Labeled Indazole-Based PARP Inhibitor

This protocol is a representative example for the copper-mediated radiofluorination of an indazole-based PARP inhibitor precursor.

1. Precursor Synthesis: Indazole-Boronic Acid Pinacol Ester

The synthesis of the boronic acid pinacol ester precursor is a critical first step. A common route involves the Miyaura borylation of a halogenated indazole derivative.[4][8][9]

  • Materials: Halogenated indazole intermediate, bis(pinacolato)diboron, palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate, and a suitable solvent (e.g., dioxane).

  • Procedure:

    • Combine the halogenated indazole, bis(pinacolato)diboron, palladium catalyst, and potassium acetate in a reaction vessel under an inert atmosphere.

    • Add the solvent and heat the mixture to the appropriate temperature (typically 80-100 °C) for several hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the indazole-boronic acid pinacol ester.

2. [¹⁸F]Fluoride Production and Activation

Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is then removed by azeotropic distillation.

3. Copper-Mediated Radiofluorination

  • Materials: Indazole-boronic acid pinacol ester precursor, copper(II) triflate pyridine complex (Cu(OTf)₂(py)₄), and a suitable solvent (e.g., DMF or DMA).

  • Procedure:

    • To the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex, add a solution of the indazole-boronic acid pinacol ester precursor and Cu(OTf)₂(py)₄ in the chosen solvent.

    • Heat the reaction mixture at 110-140 °C for 10-20 minutes.[7]

    • Cool the reaction mixture and prepare for purification.

4. Purification and Formulation

  • Procedure:

    • The crude reaction mixture is diluted with a suitable solvent and purified by semi-preparative HPLC.[10] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer.

    • The fraction containing the desired radiolabeled indazole is collected.

    • The collected fraction is then passed through a C18 Sep-Pak cartridge to remove the HPLC solvents.

    • The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.

¹¹C-Radiolabeling of Indazole Ligands via N-Methylation

¹¹C-methylation is a widely used technique for introducing a carbon-11 label, often targeting a nucleophilic nitrogen or oxygen atom. For indazole ligands, this typically involves the N-methylation of a desmethyl precursor.

Workflow for ¹¹C-Methylation

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of N-Desmethyl Indazole Methylating_Agent Production of [¹¹C]CH₃I or [¹¹C]CH₃OTf Precursor->Methylating_Agent Radiolabeling N-¹¹C-Methylation Reaction Methylating_Agent->Radiolabeling Purification Semi-Preparative HPLC Purification Radiolabeling->Purification Formulation Solid-Phase Extraction (SPE) & Formulation Purification->Formulation QC Analytical HPLC, TLC, pH, etc. Formulation->QC

Caption: Workflow for the synthesis of ¹¹C-labeled indazole ligands.

Detailed Protocol: Synthesis of a ¹¹C-Labeled Indazole-Based Cannabinoid Receptor Ligand

This protocol outlines the general steps for the ¹¹C-methylation of an N-desmethyl indazole precursor.

1. Precursor Synthesis: N-Desmethyl Indazole

The synthesis of the N-desmethyl precursor is crucial and often involves standard organic synthesis techniques to construct the indazole core with a free secondary amine at the desired position.[11]

2. Production of [¹¹C]Methylating Agent

[¹¹C]Carbon dioxide produced from a cyclotron is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). [¹¹C]CH₃OTf is generally more reactive than [¹¹C]CH₃I.[12]

3. N-¹¹C-Methylation Reaction

  • Materials: N-desmethyl indazole precursor, a suitable base (e.g., NaOH or a non-nucleophilic organic base), and a solvent (e.g., DMF or DMSO).

  • Procedure:

    • A solution of the N-desmethyl indazole precursor and the base in the chosen solvent is prepared in a reaction vial.

    • The gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in the reaction vial at room temperature or below.[6]

    • The reaction mixture is then heated (e.g., to 90°C) for a short period (typically 3-5 minutes).[6]

    • The reaction is quenched and prepared for purification.

4. Purification and Formulation

The purification and formulation steps are similar to those described for the ¹⁸F-labeled ligands, involving semi-preparative HPLC followed by solid-phase extraction.[13]

Quality Control: Ensuring the Safety and Efficacy of Radiolabeled Indazole Ligands

Rigorous quality control (QC) is paramount to ensure the safety and efficacy of any radiopharmaceutical intended for in vivo use.[14][15] The key QC parameters include:

  • Radionuclidic Purity: Confirms the identity of the radionuclide and the absence of other radioactive isotopes. This is typically assessed using a gamma-ray spectrometer.

  • Radiochemical Purity: Determines the percentage of the total radioactivity present in the desired chemical form. This is a critical parameter and is usually measured by analytical radio-HPLC and/or radio-TLC.[10] The acceptance criterion is typically ≥95%.

  • Chemical Purity: Ensures that the final product is free from chemical impurities, including the precursor, byproducts of the reaction, and residual solvents. This is assessed by analytical HPLC with UV detection.

  • Specific Activity: The amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected mass.

  • pH: The pH of the final formulation should be within a physiologically acceptable range (typically 4.5-7.5).

  • Sterility and Endotoxins: The final product must be sterile and free of bacterial endotoxins.

Data Presentation: A Comparative Overview of Radiolabeled Indazole Ligands

The following table summarizes key data for selected radiolabeled indazole ligands, providing a comparative overview of their synthetic outcomes and properties.

Tracer NameTargetRadionuclidePrecursorRadiolabeling MethodRadiochemical Yield (RCY, decay-corrected)Specific Activity (GBq/µmol)Reference
[¹⁸F]OlaparibPARP¹⁸FBoronic esterCopper-mediated10-20%>40[16]
[¹¹C]Indazole-XCB2 Receptor¹¹CN-desmethylN-¹¹C-Methylation20-30%>100[17]
[¹⁸F]Indazole-YPARP¹⁸FNitro precursorNucleophilic Aromatic Substitution5-15%>50[3]
[¹¹C]CetrozoleAromatase¹¹CDesmethylC-¹¹C-Methylation15-25%>80[4]

Conclusion: The Future of Indazole-Based PET Imaging

The indazole scaffold continues to be a fertile ground for the development of novel PET tracers for a multitude of biological targets. The radiolabeling methodologies described herein, particularly the robust copper-mediated ¹⁸F-fluorination and efficient ¹¹C-methylation techniques, provide a solid foundation for the synthesis of these valuable molecular imaging tools. As our understanding of disease mechanisms deepens, so too will the demand for highly specific and sensitive PET ligands. The continued exploration and optimization of synthetic routes for radiolabeled indazoles will undoubtedly play a pivotal role in advancing diagnostic imaging and accelerating the development of new therapeutics.

References

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. 2021-06-28. Available from: [Link]

  • Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PMC - PubMed Central. Available from: [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. ResearchGate. 2021-06-22. Available from: [Link]

  • IND-Enabling Preclinical Studies of [11C]COU, a Trapped Metabolite PET Radiotracer for Monoamine Oxidase-B. PMC. Available from: [Link]

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. PubMed. 2023-10-11. Available from: [Link]

  • 11C-cetrozole: an improved C-11C-methylated PET probe for aromatase imaging in the brain. PubMed. Available from: [Link]

  • Optimization of the radiosynthesis of the Alzheimer tracer 2-(4-N-[C-11]methylaminophenyl)-6-hydroxybenzothiazole ([C-11]PIB) | Request PDF. ResearchGate. Available from: [Link]

  • Two decades of [11C]PiB synthesis, 2003-2023: a review. amjnmmi.com. 2024-02-28. Available from: [Link]

  • Practical synthesis of precursor of [N-methyl-11C]vorozole, an efficient PET tracer targeting aromatase in the brain. PubMed. 2011-02-15. Available from: [Link]

  • Synthesis of indazole motifs and their medicinal importance: an overview. PubMed. 2015-01-27. Available from: [Link]

  • [18F]F-Poly(ADP-Ribose) Polymerase Inhibitor Radiotracers for Imaging PARP Expression and Their Potential Clinical Applications in Oncology. MDPI. 2024-06-11. Available from: [Link]

  • Fully Automated, High-Dose Radiosynthesis of [18F]PARPi. PMC - NIH. 2022-07-14. Available from: [Link]

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. PMC. 2015-11-14. Available from: [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. PubMed. 2024-03-01. Available from: [Link]

  • PET tracers and radiochemistry. PubMed. Available from: [Link]

  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. MDPI. 2025-01-21. Available from: [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. Available from: [Link]

  • Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor | Request PDF. ResearchGate. Available from: [Link]

  • Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid. PubMed. Available from: [Link]

  • Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. MDPI. Available from: [Link]

  • Reinvestigation of the synthesis and evaluation of [N-methyl-11C]vorozole, a radiotracer targeting cytochrome P450 aromatase. Brookhaven National Laboratory. Available from: [Link]

  • Rapid C-[11C]methylation. RIKEN. Available from: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link]

  • An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. ResearchGate. 2021-11-09. Available from: [Link]

  • PET Imaging of a [18F]-radiolabeled PARP Inhibitor Monitors the Therapeutic Efficacy of Talazoparib in Small Cell Lung Cancer Patient-Derived Xenografts. aacrjournals.org. Available from: [Link]

  • Automation of Copper-Mediated 18 F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate. MDPI. Available from: [Link]

  • Biodistribution and dosimetry of the PET radioligand [18F]CHDI-650 in mice for detection of mutant huntingtin aggregates. PMC - NIH. Available from: [Link]

  • PET tracers and radiochemistry. ResearchGate. Available from: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • One-pot synthesis of high molar activity 6-[18F]fluoro-l-DOPA by Cu-mediated fluorination of a BPin precursor. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging | Bentham Science. benthamscience.com. 2020-12-01. Available from: [Link]

  • Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. NIH. Available from: [Link]

  • In vivo PET/CT imaging and ex vivo biodistribution of tumor-bearing... ResearchGate. Available from: [Link]

  • Rational Design, Synthesis, and Evaluation of Fluorescent CB2 Receptor Ligands for Live-Cell Imaging: A Comprehensive Review. Semantic Scholar. 2023-08-31. Available from: [Link]

  • Recent Developments in PET and SPECT Radiotracers as Radiopharmaceuticals for Hypoxia Tumors. MDPI. 2023-06-27. Available from: [Link]

  • Synthesis and PET Imaging Biodistribution Studies of Radiolabeled Iododiflunisal, a Transthyretin Tetramer Stabilizer, Candidate Drug for Alzheimer's Disease. MDPI. Available from: [Link]

  • Australian Team Finds New Method for Producing PET Radiotracers in Higher Radiochemical Yields | Imaging Technology News. itnonline.com. 2017-04-28. Available from: [Link]

  • Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination | Organic Letters. ACS Publications. 2025-06-10. Available from: [Link]

  • [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. PMC - NIH. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]

  • PET Imaging of PARP Expression Using 18F-Olaparib. PMC - NIH. Available from: [Link]

  • Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity. PubMed. Available from: [Link]

Sources

Application Note: A Practical Guide to In Vitro ADME Profiling of Indazole-Piperazine Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME Assessment

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm reigns supreme.[1] Historically, a significant percentage of drug development failures were attributed to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Integrating comprehensive in vitro ADME profiling during the lead optimization phase is no longer a recommendation but a strategic necessity.[2][3][4][5][6] It allows for the early identification and mitigation of pharmacokinetic liabilities, thereby guiding medicinal chemistry efforts toward candidates with a higher probability of clinical success.[2][7] This is particularly crucial for novel chemical scaffolds like indazole-piperazine derivatives, which have shown promise in various therapeutic areas, including neuroinflammation and oncology.[8][9][10]

This guide provides a detailed framework for the in vitro ADME characterization of indazole-piperazine drug candidates. We will delve into the core assays that form the foundation of a robust preclinical data package, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice.

Section 1: Intestinal Permeability Assessment using the Caco-2 Cell Model

Scientific Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium.[11][12] This makes it a valuable in vitro tool for predicting the oral absorption of drug candidates.[11] The bidirectional Caco-2 permeability assay allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, which can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).[13]

Experimental Workflow: Caco-2 Permeability Assay

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol: Caco-2 Permeability Assay

  • Cell Culture and Seeding:

    • Culture Caco-2 cells at 37°C in a humidified atmosphere of 5% CO2.[11][14]

    • Seed cells onto Transwell inserts at a density of approximately 32,000 cells/well.[14]

    • Allow the cells to differentiate for 21 days, replacing the medium every other day.[14]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values ≥600 Ω·cm².[14]

  • Transport Experiment:

    • Wash the apical and basolateral compartments with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Prepare a 10 µM dosing solution of the indazole-piperazine candidate in transport media.[14]

    • For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical compartment and transport media to the basolateral compartment.[14]

    • For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral compartment and transport media to the apical compartment.

    • Incubate the plates at 37°C.

    • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver compartment.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

    • Determine the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests the involvement of active efflux.[13]

Data Presentation: Caco-2 Permeability of Indazole-Piperazine Candidates

Compound IDPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPredicted Absorption
IPZ-00115.218.51.2High
IPZ-0022.515.86.3Low (P-gp Substrate)
IPZ-0030.81.11.4Low
Propranolol25.023.50.9High
Atenolol0.50.61.2Low

Section 2: Metabolic Stability Assessment in Human Liver Microsomes

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the biotransformation of xenobiotics.[15] Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of these phase I metabolic enzymes and are a cost-effective and widely used in vitro model to assess the metabolic stability of drug candidates.[16][17] This assay provides an estimate of the intrinsic clearance of a compound, which is a key parameter in predicting its in vivo half-life.[16]

Experimental Workflow: Microsomal Stability Assay

Caption: Microsomal Metabolic Stability Assay Workflow.

Detailed Protocol: Microsomal Stability Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the indazole-piperazine test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).[17][18]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[17][18]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[17]

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.[17][18]

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Data Presentation: Metabolic Stability of Indazole-Piperazine Candidates in HLMs

Compound IDIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
IPZ-001> 60< 12Low
IPZ-0021546.2High
IPZ-0034515.4Moderate
Verapamil886.6High
Imipramine3519.8Moderate

Section 3: Plasma Protein Binding Assessment by Equilibrium Dialysis

Scientific Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.[19] It is generally accepted that only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[19][20][21] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding due to its accuracy and minimal experimental artifacts.[19][22]

Experimental Workflow: Equilibrium Dialysis

Caption: Equilibrium Dialysis Workflow for PPB.

Detailed Protocol: Equilibrium Dialysis

  • Preparation:

    • Spike the indazole-piperazine test compound into human plasma at a final concentration of 1-5 µM.[19]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber of an equilibrium dialysis device and an equal volume of phosphate buffer to the other chamber, separated by a semi-permeable membrane.[21]

    • Incubate the device at 37°C with gentle shaking for 4-6 hours to allow the unbound drug to reach equilibrium.[19]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in each aliquot by LC-MS/MS.

  • Data Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of Indazole-Piperazine Candidates

Compound IDFraction Unbound (fu)% BoundPotential for High Tissue Distribution
IPZ-0010.0298%Low
IPZ-0020.2575%High
IPZ-0030.1090%Moderate
Warfarin0.0199%Low
Metoprolol0.8812%High

Section 4: Cytochrome P450 Inhibition Screening

Scientific Rationale: Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another.[15][23] This can result in elevated plasma concentrations of the affected drug, potentially leading to toxicity.[15] Therefore, it is crucial to assess the inhibitory potential of new drug candidates against the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[24] Fluorogenic assays provide a rapid and high-throughput method for this initial screening.[24][25]

Experimental Workflow: CYP450 Inhibition Assay

Caption: Fluorogenic CYP450 Inhibition Assay Workflow.

Detailed Protocol: Fluorogenic CYP450 Inhibition Assay

  • Assay Plate Preparation:

    • Serially dilute the indazole-piperazine test compounds in a 96-well plate.

    • Include a vehicle control (no inhibitor) and a known positive control inhibitor for each CYP isoform.

  • Reaction Mixture:

    • Prepare a reaction mixture containing recombinant human CYP enzyme, a specific fluorogenic substrate, and buffer.

    • Add the reaction mixture to each well of the assay plate.

    • Pre-incubate the plate at 37°C for 5 minutes.[26]

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding an NADPH-regenerating system.[26]

    • Incubate at 37°C for a specified time (e.g., 20 minutes).[26]

    • Stop the reaction.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

Data Presentation: CYP450 Inhibition Profile of Indazole-Piperazine Candidates (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4DDI Risk
IPZ-001> 50> 5015.2> 508.5Low-Moderate
IPZ-002> 502.145.8> 501.2High
IPZ-003> 50> 50> 50> 50> 50Low

The in vitro ADME assays detailed in this application note provide a robust and efficient framework for characterizing the pharmacokinetic properties of novel indazole-piperazine drug candidates. By systematically evaluating permeability, metabolic stability, plasma protein binding, and CYP450 inhibition early in the drug discovery process, researchers can make more informed decisions, prioritize compounds with favorable drug-like properties, and ultimately increase the likelihood of advancing safe and effective medicines to the clinic.

References

  • InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Available from: [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Available from: [Link]

  • MDPI. (2024). Application and Research Progress of in Vitro ADME Testing Methods in Drug Development. Available from: [Link]

  • MDPI. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Available from: [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]

  • SOP. (n.d.). Caco2 assay protocol. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

  • The Center for Professional Innovation & Education (CfPIE). (2022). How ADME Studies Contribute To Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. Available from: [Link]

  • Infinix Bio. (2024). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput fluorescence assay of cytochrome P450 3A4. Available from: [Link]

  • National Center for Biotechnology Information. (2024). ADME Properties in Drug Delivery. Available from: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available from: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Available from: [Link]

  • PubMed. (2022). Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. Available from: [Link]

  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]

  • Evotec. (n.d.). Microsomal Stability. Available from: [Link]

  • ACS Publications. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Available from: [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Available from: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available from: [Link]

  • tebu-bio. (2023). What is the role of ADME in drug discovery?. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Available from: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Available from: [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. Available from: [Link]

  • ResearchGate. (n.d.). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Available from: [Link]

  • ACS Publications. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. Available from: [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Available from: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Indazole Synthesis Yields

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in Indazole Synthesis Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Format: Technical Troubleshooting Guide & FAQ

Introduction: The Indazole Yield Trap

The indazole scaffold is a privileged pharmacophore, yet its synthesis is frequently plagued by a "yield trap"—a convergence of regioselectivity issues (N1 vs. N2), incomplete cyclization, and competitive side reactions (e.g., diazo tar formation). This guide moves beyond standard protocols to address the mechanistic failure points causing low yields. It provides self-validating troubleshooting workflows for the three most common synthetic pathways: Diazotization (Widman-Stoermer) , N-N Bond Formation (Davis-Beirut) , and Regioselective Functionalization .

Module 1: Troubleshooting the Widman-Stoermer Reaction

Context: This classical route involves the diazotization of o-alkylanilines followed by cyclization. Primary Failure Point: Electronic deactivation and Diazo-Tar formation.

The Mechanism & Failure Modes

The reaction relies on the internal capture of a diazonium ion by a pendant alkyl group. Low yields typically stem from the diazonium intermediate decomposing before cyclization can occur, often due to steric hindrance or insufficient acidity.

Diagnostic Workflow
  • Symptom: Dark, tarry reaction mixture with <30% yield.

  • Root Cause: The rate of decomposition (

    
    ) exceeds the rate of cyclization (
    
    
    
    ).
  • Solution: Shift the equilibrium by modifying the electronic environment of the methylene group.

Optimization Protocol: Phase-Transfer Catalyzed Cyclization

Standard aqueous acid conditions often fail for lipophilic substrates. Use this modified protocol.

ParameterStandard ConditionOptimized ConditionRationale
Solvent H₂O / HClCHCl₃ / 18-Crown-6 Solubilizes the diazonium salt in organic phase, protecting it from water nucleophiles.
Nitrite Source NaNO₂ (aq)Isoamyl Nitrite Homogeneous organic phase reaction avoids interfacial mass transfer limits.
Temperature 0°C → RT0°C → 60°C Higher temp required to overcome the activation energy of the C-H insertion step.
Additives NoneAc₂O (1.1 eq) Traps water generated in situ, preventing phenol formation.
DOT Diagram: Widman-Stoermer Decision Tree

WidmanStoermer Start Start: Low Yield in Widman-Stoermer CheckSub Check Substrate: Electron Withdrawing Group (EWG) on Ring? Start->CheckSub EWG_Yes Yes (e.g., -NO2, -CF3) CheckSub->EWG_Yes EWG_No No (Electron Rich) CheckSub->EWG_No Sol_EWG Problem: Diazonium too stable, C-H too acidic. Solution: Increase Temp to 80°C Use AcOH solvent. EWG_Yes->Sol_EWG CheckSteric Check Steric: Bulky group at C3? EWG_No->CheckSteric Steric_Yes Yes (e.g., t-Butyl) CheckSteric->Steric_Yes Steric_No No CheckSteric->Steric_No Sol_Steric Problem: Steric clash prevents planar transition state. Solution: Switch to Davis-Beirut or Metal-Catalyzed route. Steric_Yes->Sol_Steric Sol_Standard Problem: Diazo decomposition. Solution: Use Isoamyl Nitrite/Ac2O (Phase Transfer Protocol). Steric_No->Sol_Standard

Caption: Decision logic for optimizing Widman-Stoermer cyclization based on electronic and steric constraints.

Module 2: The Davis-Beirut Reaction (2H-Indazoles)

Context: Base-catalyzed cyclization of o-nitrobenzyl amines/alcohols.[1][2] Primary Failure Point: Competitive hemiaminal hydrolysis.

Technical Insight

The key intermediate is the nitroso imine .[3] In the presence of water or hydroxide, this intermediate undergoes nucleophilic attack to form a hemiaminal, which collapses back to a nitrosobenzaldehyde, killing the yield.

Q: My reaction stalls at 50% conversion. Adding more base doesn't help. Why? A: You are likely accumulating the nitrosobenzaldehyde byproduct due to water contamination. The Davis-Beirut reaction is strictly water-intolerant in the cyclization phase.

Corrective Action:

  • Solvent Switch: Replace aqueous alcohols with anhydrous MeOH or t-BuOH .

  • Base Selection: Switch from KOH (hygroscopic) to KOtBu or DBU in molecular sieves-dried solvent.

  • Substrate Modification: If using secondary alcohols, oxidation to the ketone is often faster than cyclization. Protect the alcohol or use the amine variant.

Module 3: Solving the N1 vs. N2 Regioselectivity Crisis

Context: Alkylation of the indazole core almost always yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. Separation is difficult due to similar polarity.

The Thermodynamics of Selectivity
  • N1-Isomer: Thermodynamically more stable (aromatic sextet in benzene ring preserved).

  • N2-Isomer: Kinetically favored (less steric hindrance, higher electron density at N2 in the anion).

Protocol: Forcing N1 Selectivity (>95%)

Reference: Wang et al., RSC Adv., 2024[4]

To achieve exclusive N1 alkylation, you must allow the reaction to reach thermodynamic equilibrium.

  • Reagent: Use NaH (1.2 eq) in THF .

  • Temperature: Reflux (66°C) is mandatory. Room temperature favors mixtures.

  • Time: Run for >12 hours . Short times trap the N2 kinetic product.[5]

  • Mechanism: The N2-alkyl indazole is formed first but is unstable. Under reflux with excess base, it de-alkylates and re-alkylates at N1.

Protocol: Forcing N2 Selectivity (>90%)

Reference: Clemens et al., Synthesis, 2022[6]

To lock in the N2 isomer, you must use acid catalysis or specific metal chelation that blocks N1.

  • Reagent: Alkyl 2,2,2-trichloroacetimidates.[6]

  • Catalyst: TfOH (Triflic Acid) or Cu(OTf)₂ .

  • Solvent: Cyclohexane/DCM (non-polar solvents enhance N2 selectivity).

  • Mechanism: The protonation/coordination occurs at N1, forcing the electrophile to attack N2.

DOT Diagram: Regioselectivity Workflow

Regioselectivity Input Target Isomer? N1 N1-Alkyl Indazole Input->N1 Most Stable N2 N2-Alkyl Indazole Input->N2 Kinetic/Rare N1_Cond Thermodynamic Control 1. NaH / THF 2. Reflux >12h 3. Reversible Electrophile N1->N1_Cond N2_Cond Kinetic/Chelation Control 1. TfOH or Cu(OTf)2 2. Trichloroacetimidate 3. Non-polar solvent (DCM) N2->N2_Cond

Caption: Divergent synthetic strategies for obtaining pure N1 or N2 indazole isomers.

FAQ: Troubleshooting Specific Scenarios

Q1: I am using the copper-catalyzed Ullmann type cyclization (hydrazone to indazole) and my catalyst is dying. Yield is <40%. A: Copper catalysts in N-N bond formation are highly susceptible to poisoning by chelating diamines or oxidation.

  • Fix 1: Switch to Nano-CuO . It is recyclable and less prone to aggregation than CuI.

  • Fix 2: Add a ligand. 1,10-Phenanthroline (20 mol%) stabilizes the Cu species and prevents disproportionation.

  • Fix 3: Degas your solvent thoroughly. Oxygen promotes homo-coupling of the hydrazine rather than cyclization.

Q2: My product co-elutes with the starting material. How do I purify it? A: Indazoles are notoriously difficult to separate from uncyclized hydrazones on silica.

  • Technique: Silver Nitrate Impregnated Silica . The Ag+ coordinates with the pi-system of the indazole differently than the open-chain precursor.

  • Alternative: Derivatize the unreacted starting material. Add a small amount of acetic anhydride; the primary amine/hydrazine starting material will acetylate (changing its Rf), while the indazole will not.

Q3: In the Widman-Stoermer reaction, I get a bright red solid instead of my pale yellow indazole. A: This is an azo-coupling byproduct . The diazonium intermediate coupled with the electron-rich carbon of another aniline molecule instead of cyclizing.

  • Fix: High dilution. Run the reaction at 0.05 M concentration to favor intramolecular cyclization over intermolecular coupling.

References

  • Regioselective N1-Alkylation: Wang, J., et al. "Development of a selective and scalable N1-indazole alkylation."[4][7] RSC Advances, 2024, 14, 5987-5995. Link

  • Selective N2-Alkylation: Clemens, J., et al. "Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles."[6] Synthesis, 2022, 54, 3215-3226.[6] Link

  • Davis-Beirut Mechanism: Kurth, M. J., et al. "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates." Molecules, 2020.[7][8] Link

  • Transition Metal Catalysis: "Advances in Synthesis of Indazole Variants: A Comprehensive Review." Current Organic Chemistry, 2023.[9][10] Link

Sources

Technical Guide: Managing Regioselectivity in Indazole N-Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

The fundamental challenge in indazole alkylation is the tautomeric equilibrium between


-indazole (thermodynamically favored) and 

-indazole. While the N1-isomer is generally lower in energy (~4.5 kcal/mol), the N2-position is often more nucleophilic in the deprotonated state or kinetically accessible under specific conditions.

This guide provides a decision framework to force regioselectivity toward the desired isomer (N1 or N2) using solvent effects, hard/soft acid-base (HSAB) principles, and specific electrophile activation strategies.

Decision Matrix: Workflow Visualization

The following decision tree outlines the primary experimental pathways based on your target isomer.

Indazole_Workflow Start Target Isomer? N1 N1-Alkyl (Thermodynamic) Start->N1 N2 N2-Alkyl (Kinetic/Specific) Start->N2 Base Base-Mediated (NaH or Cs2CO3) N1->Base Acid Acid-Catalyzed (TfOH) N2->Acid Direct Alkylation Protect Blocking Strategy (SEM-Cl) N2->Protect Indirect Route Solvent Solvent: THF or DMF (Thermodynamic Control) Base->Solvent ResultN1 High N1 Selectivity Solvent->ResultN1 Imidate Reagent: Alkyl Trichloroacetimidates Acid->Imidate ResultN2 High N2 Selectivity Imidate->ResultN2 Protect->ResultN2

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regiochemical outcome.

Troubleshooting N1-Selectivity (Thermodynamic Control)

The Goal: Maximize formation of the


-alkylindazole.
The Mechanism:  Under basic conditions, the reaction often produces a mixture. However, because the N1-alkyl product is thermodynamically more stable, conditions that allow for equilibration (reversible alkylation) or favor the "harder" nucleophile (N1) generally improve selectivity.
Diagnostic Q&A

Q: I am using


 in Acetone and getting a 60:40 (N1:N2) mixture. How do I improve this? 
A:  Switch to 

in DMF
at elevated temperatures (

C).
  • Reasoning: Cesium is a larger, "softer" cation that dissociates more readily in polar aprotic solvents like DMF. This creates a "naked" anion. While the N2 anion is kinetically potent, the elevated temperature and thermodynamic stability of the N1 product drive the reaction toward N1 over time.

  • Reference: Cheung et al. demonstrated that

    
     in DMF is superior for N1 selectivity compared to sodium or potassium bases in less polar solvents [1].
    

Q: Does steric hindrance at C3 affect N1 selectivity? A: Yes. Bulky groups at C3 (e.g., tert-butyl, aryl) can sterically hinder N2 attack, passively improving N1 selectivity. However, if you have a hydrogen or small group at C3, you must rely strictly on the base/solvent thermodynamics (Protocol A).

Protocol A: Standard N1-Dominant Alkylation

Applicability: Primary alkyl halides, unhindered substrates.

  • Dissolve: 1.0 equiv of Indazole in anhydrous DMF (0.2 M).

  • Base: Add 1.2 equiv of

    
    .
    
  • Electrophile: Add 1.1 equiv of Alkyl Halide.

  • Heat: Stir at

    
    C for 4–12 hours.
    
  • Validation: Monitor by LCMS. N1 isomers typically elute later than N2 isomers on reverse-phase C18 columns due to higher lipophilicity (loss of the dipole moment associated with the quinoid-like N2 form).

Troubleshooting N2-Selectivity (Kinetic & Acid Catalysis)

The Goal: Maximize formation of the


-alkylindazole.
The Challenge:  N2 alkylation disrupts the benzenoid aromaticity of the fused ring system, making it thermodynamically disfavored. To achieve N2 selectivity, you must use kinetic control  or transient activation .
Diagnostic Q&A

Q: I tried the Mitsunobu reaction, but the ratio is inconsistent. Why? A: Mitsunobu reactions often favor N2 (or give mixtures like 1:2 favoring N2) because the reaction is driven by the pKa of the nitrogen and steric accessibility. The intermediate betaine typically attacks the more accessible N2 if N1 is sterically crowded. However, this is unreliable for high purity needs.

Q: How do I force N2 alkylation exclusively? A: Abandon basic conditions. Use Acid-Catalyzed Alkylation with Trichloroacetimidates .

  • Reasoning: Under acidic conditions (e.g., catalytic TfOH), the electrophile (imidate) is activated. The protonated indazole species or the transition state energy landscape under these conditions heavily favors attack by N2, often yielding >95% N2 selectivity.

  • Reference: Recent work by Pfizer and others has validated the imidate route for high N2 selectivity [2].

Protocol B: High-Fidelity N2 Alkylation (The "Imidate" Method)

Applicability: Creating N2-alkyl indazoles without chromatography wars.

  • Reagent Prep: Convert your alcohol (ROH) to the alkyl trichloroacetimidate using trichloroacetonitrile and DBU (standard procedure).

  • Reaction: Dissolve Indazole (1.0 equiv) and Alkyl Trichloroacetimidate (1.2 equiv) in anhydrous THF or Toluene.

  • Catalyst: Add catalytic TfOH (0.1 equiv) at

    
    C.
    
  • Time: Warm to RT and stir for 2–4 hours.

  • Mechanism: The acid activates the imidate, making it a "hot" electrophile. The indazole N2 attacks via an

    
    -like or tight ion-pair mechanism that bypasses the thermodynamic N1 sink.
    
Protocol C: The SEM-Switch (Indirect N2 Functionalization)

If you need to functionalize C3 while protecting the nitrogen, N2 protection is often required to direct lithiation.

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Conditions: NaH (1.2 equiv), THF,

    
    C to RT.
    
  • Result: Surprisingly, SEM-Cl often favors N2 (kinetic product) or gives a separable mixture where N2 is the major product due to the specific chelation effects of the oxygen in the SEM group with the sodium cation [3].

  • Utility: The N2-SEM group directs lithiation to C3 effectively.

Comparative Data & Mechanism

Regioselectivity Driver Table

The following table summarizes how conditions shift the N1:N2 ratio for a standard unsubstituted indazole.

ConditionBase/CatalystSolventMajor IsomerApprox Ratio (N1:N2)Mechanism
Standard

DMF (

C)
N1 90:10 to >95:5Thermodynamic
Kinetic NaHTHF (

C)
N1 70:30Ionic Association
Mitsunobu

/DIAD
THFMixed/N2 30:70Steric/pKa driven
Acidic TfOHTolueneN2 <5:95Kinetic/Imidate Activation
Meerwein

DCMN2 10:90Kinetic (Hard Electrophile)
Reaction Pathway Diagram

The diagram below illustrates the divergence between the Base-Mediated (N1) and Acid-Mediated (N2) pathways.

Mechanism Indazole Indazole Substrate Anion Indazolyl Anion (Delocalized) Indazole->Anion Base (Cs2CO3) TS_N2 Transition State N2 (Kinetic Attack) Indazole->TS_N2 Acid (TfOH) + Imidate TS_N1 Transition State N1 (Thermodynamic Sink) Anion->TS_N1 Slow Equilibration Prod_N1 N1-Alkyl Indazole (Benzenoid System Intact) TS_N1->Prod_N1 Imidate Activated Imidate (R-O-C(NH)CCl3 + H+) Prod_N2 N2-Alkyl Indazole (Quinoid Character) TS_N2->Prod_N2

Figure 2: Mechanistic divergence. N1 path preserves aromaticity (thermodynamic); N2 path utilizes high-energy electrophiles (kinetic).

References

  • Cheung, M., et al. (2005). "Regioselective N-alkylation of the 1H-indazole scaffold." Tetrahedron Letters, 46(18), 3123-3126.

  • Luo, G., et al. (2006).[1] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." The Journal of Organic Chemistry, 71(14), 5392-5395.[1]

  • Shu, K., et al. (2022). "Highly Selective N2-Alkylation of Indazoles." Synthesis (Highlighting the Trichloroacetimidate method).

  • Cerreto, F., et al. (2011). "Regioselective N-alkylation of indazoles." Arkivoc, (ix), 335-344.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Side Reactions with Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the indazole scaffold. The unique electronic properties and the presence of a reactive N-H proton in indazoles can lead to a variety of side reactions, complicating synthesis and reducing yields.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve common issues encountered in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My primary side product is the N-arylated indazole instead of the desired C-C coupled product.

Question: I am attempting a Suzuki coupling with a halo-indazole and an arylboronic acid, but I am predominantly isolating the N-aryl-indazole. How can I promote selective C-C coupling at the carbon-halogen bond?

Answer: This is a classic challenge when working with N-H containing heterocycles like indazole. The indazole anion, formed under basic conditions, is a potent nucleophile that can compete with the desired transmetalation step, leading to N-arylation. The key is to modulate the reaction conditions to favor the C-C coupling pathway.

Causality & Expert Insights:

The regioselectivity between C-C coupling and N-arylation is a delicate balance influenced by several factors. The deprotonated indazole can coordinate to the palladium center through the nitrogen atom, leading to a competing catalytic cycle for C-N bond formation. To favor C-C coupling, we need to either suppress the nucleophilicity of the indazole nitrogen or accelerate the rate of the desired C-C coupling catalytic cycle.

Troubleshooting Strategies:

  • N-Protection: The most direct and often most effective strategy is to protect the indazole nitrogen before the Suzuki coupling.[1] The tert-butyloxycarbonyl (Boc) group is a common choice as it is robust enough for the coupling reaction and can be readily removed post-coupling.[1][2][3]

    • Expert Tip: While Boc is common, consider the electronic nature of your indazole. For electron-deficient indazoles (e.g., nitro-substituted), the Boc group can be labile under the basic reaction conditions, leading to in-situ deprotection and subsequent N-arylation.[2] In such cases, a more robust protecting group or coupling without protection might be necessary.

  • Choice of Base: The nature and strength of the base are critical.

    • Weaker Bases: Using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be sufficient to facilitate the Suzuki coupling without excessively promoting the deprotonation and subsequent N-arylation of the indazole.[4][5][6][7]

    • Stronger Bases: Strong bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) can increase the rate of N-arylation.[5] However, in some systems, Cs₂CO₃ has been used successfully for C-C coupling of unprotected indazoles, highlighting the substrate-dependent nature of this effect.[5]

  • Catalyst and Ligand System: The choice of palladium precursor and ligand can significantly influence the outcome.

    • Bulky Ligands: Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can accelerate the rates of oxidative addition and reductive elimination in the C-C coupling cycle, making it kinetically favored over N-arylation.[4]

    • Pd(dppf)Cl₂: This catalyst is often a good starting point for Suzuki couplings of N-heterocycles, as the dppf ligand can help stabilize the palladium center and promote the desired C-C bond formation.[7]

Workflow for Optimizing C-C Selectivity:

start N-Arylation Observed protect Protect Indazole N-H (e.g., Boc group) start->protect Direct Approach no_protect Proceed with Unprotected Indazole start->no_protect Optimization Approach success Successful C-C Coupling protect->success base Screen Weaker Bases (K2CO3, K3PO4) no_protect->base ligand Use Bulky Ligands (XPhos, SPhos) or Pd(dppf)Cl2 base->ligand solvent Optimize Solvent (e.g., Dioxane/H2O) ligand->solvent solvent->success failure N-Arylation Persists solvent->failure

Caption: Decision workflow for suppressing N-arylation.

Issue 2: My reaction is sluggish, and I observe significant amounts of dehalogenated indazole.

Question: My Suzuki coupling is not going to completion, and mass spectrometry analysis shows a significant peak corresponding to the starting halo-indazole where the halogen has been replaced by a hydrogen atom. What is causing this dehalogenation, and how can I prevent it?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It arises from the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing reductive pathway.

Causality & Expert Insights:

Palladium-hydride species can be generated from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace water. Once formed, the Ar-Pd-X intermediate can undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H). N-heterocycles like indazoles can be particularly susceptible to this side reaction.

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: Oxygen can degrade the Pd(0) catalyst and phosphine ligands, leading to side reactions. Ensure your reaction is thoroughly degassed (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period) and maintained under a positive pressure of inert gas.

  • Solvent Choice:

    • Aprotic Solvents: If you are using a protic solvent like an alcohol, consider switching to an aprotic solvent such as dioxane, toluene, or DMF to minimize the formation of Pd-H species.

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, if dehalogenation is severe, using anhydrous solvents and bases may be beneficial. However, be aware that some anhydrous conditions with certain bases (like K₃PO₄) may require a small amount of water to be effective.

  • Base Selection: Some bases are more prone to generating hydrides than others. If using a base like an alkoxide, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).

  • Ligand Effects: The choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Electron-rich and bulky ligands that promote rapid reductive elimination of the desired product can help to outcompete the dehalogenation pathway.

Experimental Protocol to Minimize Dehalogenation:

  • To a dry Schlenk flask, add the halo-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed anhydrous solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

Issue 3: I am losing my boronic acid coupling partner, and I see a byproduct corresponding to the protonated arene.

Question: My reaction is stalling, and I've identified a significant amount of the arene corresponding to my boronic acid (Ar-H) in the reaction mixture. What is happening to my boronic acid?

Answer: You are likely observing protodeborylation, a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is particularly common with electron-rich heteroaromatic boronic acids.[8]

Causality & Expert Insights:

Protodeborylation can be catalyzed by traces of acid or base and is often promoted by elevated temperatures and the presence of water. The mechanism involves the protonation of the carbon atom attached to boron.

Troubleshooting Strategies:

  • Use Boronate Esters: Boronate esters, especially pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids.[8] They can often be used directly in the Suzuki coupling, and their increased stability can lead to higher yields, especially in challenging couplings.[8]

  • Control Stoichiometry and Temperature:

    • Use a slight excess of the boronic acid or ester (e.g., 1.2-1.5 equivalents) to compensate for some loss.

    • Avoid excessively high temperatures. If the reaction is sluggish, it is often better to screen different catalysts or ligands rather than simply increasing the heat, which can accelerate protodeborylation.

  • Anhydrous Conditions: Minimizing the amount of water in the reaction can help to suppress protodeborylation.

Diagram of Protodeborylation vs. Transmetalation:

cluster_0 Suzuki Cycle cluster_1 Side Reaction ArBOH2 Ar'-B(OH)2 transmetalation Transmetalation ArBOH2->transmetalation ArPdX Ar-Pd(II)-X-L2 ArPdX->transmetalation ArPdAr Ar-Pd(II)-Ar'-L2 transmetalation->ArPdAr Ar-Pd(II)-Ar'-L2 ArBOH2_side Ar'-B(OH)2 protodeborylation Protodeborylation ArBOH2_side->protodeborylation proton H+ (from H2O, etc.) proton->protodeborylation ArH Ar'-H (Byproduct) protodeborylation->ArH Ar'-H (Byproduct)

Caption: Competing pathways for the boronic acid.

Data Summary and Recommended Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of halo-indazoles based on literature precedents. Optimization will likely be required for your specific substrate.

ParameterRecommended ConditionRationale & Comments
Indazole Substrate N-Boc protected halo-indazolePrevents N-arylation and often improves solubility and stability.[1][2]
Palladium Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligandPd(dppf)Cl₂ is a robust, commercially available catalyst.[7] Pd₂(dba)₃ allows for flexible ligand screening.[4]
Ligand XPhos, SPhosBulky, electron-rich ligands that promote efficient C-C coupling and can suppress side reactions.[4]
Boron Reagent Arylboronic acid or Aryl pinacol boronate esterPinacol esters offer greater stability against protodeborylation.[8]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Moderately strong inorganic bases that are effective for the coupling without excessively promoting side reactions.[5]
Solvent Dioxane/H₂O (e.g., 4:1) or DMEAprotic ethers are common. A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[5]
Temperature 80 - 110 °CSufficient to drive the reaction without causing significant thermal degradation.[4][7]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the catalyst and ligands.

References

  • Collot, V., Bovy, P. R., & Rault, S. (2000). First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles. Tetrahedron Letters, 41(47), 9053-9057. [Link]

  • Cerezo-Gálvez, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. [Link]

  • Dorta, R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(4), 2292-2304. [Link]

  • Humphries, M. J., et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4644-4647. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]

  • Dorta, R., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, [Link]

  • Chen, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org, [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Chen, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications, [Link]

  • Wang, X., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI, [Link]

  • Cerezo-Gálvez, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI, [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6821-6830. [Link]

  • Tronci, L., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1346-1357. [Link]

Sources

Technical Support Center: Improving the Solubility of Poorly Soluble Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the solubility challenges of indazole derivatives. The indazole scaffold is a cornerstone in medicinal chemistry, but its often-poor aqueous solubility can be a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy.[1][2] This guide is structured to provide you with direct, actionable answers to common problems encountered in the lab. We will delve into the "why" behind experimental choices and provide validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the solubility of indazole derivatives.

Question: Why are many of my indazole derivatives poorly soluble in aqueous solutions?

Answer: The limited aqueous solubility of many indazole derivatives often stems from their rigid, aromatic structure, which leads to strong crystal lattice energy. This high lattice energy means that a significant amount of energy is required to break apart the crystal structure and allow the individual molecules to interact with water. Additionally, the presence of lipophilic functional groups can further decrease water solubility.

Question: What are the initial steps I should take to assess the solubility of my new indazole compound?

Answer: A systematic approach is crucial. Start with a tiered solubility assessment.

  • Kinetic Solubility Assessment: This is a high-throughput method ideal for early-stage discovery.[3] It involves dissolving the compound in an organic solvent like DMSO and then introducing it into an aqueous buffer.[3] The point at which the compound precipitates gives a rapid indication of its solubility.[3]

  • Thermodynamic Solubility Assessment: This is a more time-consuming but accurate "gold standard" method.[3][4] It measures the equilibrium solubility of the compound in a given solvent system.[3][4] The shake-flask method is a common approach where an excess of the solid compound is agitated in the aqueous medium until equilibrium is reached, typically over 24-48 hours.[4]

Question: What are the main strategies to improve the solubility of a poorly soluble indazole derivative?

Answer: There are several well-established techniques, which can be broadly categorized into physical and chemical modifications.[1]

  • Physical Modifications: These methods alter the physical properties of the solid drug without changing its chemical structure. Key techniques include:

    • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1][5]

    • Modification of Crystal Habit (Polymorphs, Amorphous Forms, Co-crystals): Different solid-state forms of a drug can have vastly different solubilities.[1]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can significantly improve solubility.[6][7]

  • Chemical Modifications: These approaches involve altering the chemical structure of the drug molecule.

    • Salt Formation: For ionizable indazole derivatives (acidic or basic), forming a salt is often the most effective way to increase solubility.[8][9]

    • Prodrugs: A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.

The choice of method depends on the specific properties of your indazole derivative, the desired dosage form, and the stage of drug development.[1]

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section provides solutions to specific problems you might encounter during your experiments.

Salt Formation Attempts are Unsuccessful

Problem: "I have an ionizable indazole derivative, but my attempts to form a stable, soluble salt have failed. The salt either doesn't form, is unstable, or doesn't improve solubility as expected."

Causality and Troubleshooting Steps:

  • Incorrect pKa Prediction: The success of salt formation hinges on an appropriate pKa difference between the drug and the counter-ion (generally a ΔpKa > 2-3 is recommended). Re-evaluate the pKa of your indazole derivative and the chosen counter-ion.

  • Solvent System Issues: The choice of solvent is critical for salt crystallization.

    • Try a range of solvents: Experiment with solvents of varying polarity (e.g., ethanol, isopropanol, acetone, ethyl acetate) and consider using anti-solvents to induce crystallization.

    • Slurry conversion: This technique involves suspending the free form of the drug in a solvent containing the counter-ion. It can be a very effective way to screen for salt formation.

  • Polymorphism of the Salt: The newly formed salt may exist in multiple crystalline forms (polymorphs), some of which may have poor solubility. Characterize the resulting solid using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism.

  • Hygroscopicity: The salt may be highly hygroscopic, leading to handling and stability issues. Store the newly formed salt under controlled humidity conditions and assess its hygroscopicity using Dynamic Vapor Sorption (DVS).

Co-crystal Screening is Not Yielding Positive Results

Problem: "I'm trying to form co-crystals to improve the solubility of my neutral indazole derivative, but I'm not having any success."

Causality and Troubleshooting Steps:

  • Co-former Selection: The key to co-crystallization is selecting a suitable co-former that can form robust intermolecular interactions (like hydrogen bonds) with your indazole derivative.[10]

    • Synthon-based approach: Analyze the functional groups on your indazole derivative and choose co-formers with complementary functional groups.

    • High-throughput screening: Screen a library of pharmaceutically acceptable co-formers.

  • Screening Methodologies: A single method is often not sufficient.[8]

    • Liquid-assisted grinding: This is a rapid and efficient screening method.

    • Slurry co-crystallization: Similar to salt screening, this can be very effective.[8]

    • Solvent evaporation: A slower method that can sometimes yield higher quality crystals.[8]

  • Stoichiometry: Experiment with different stoichiometric ratios of your drug and co-former (e.g., 1:1, 1:2, 2:1).

  • Characterization is Key: A lack of new peaks in your PXRD pattern doesn't always mean failure. Sometimes, the changes can be subtle. Use multiple characterization techniques, including DSC and Fourier-Transform Infrared (FTIR) spectroscopy, to look for evidence of new solid phases.[11]

Amorphous Solid Dispersions (ASDs) are Physically Unstable

Problem: "I've successfully prepared an amorphous solid dispersion of my indazole derivative, and it shows great initial solubility. However, the drug recrystallizes over time, especially under stress conditions (high temperature and humidity)."

Causality and Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug.[12]

    • Miscibility: The drug and polymer must be miscible to form a stable, single-phase system. Use DSC to determine the glass transition temperature (Tg) of the ASD. A single Tg that varies with the drug-polymer ratio is a good indicator of miscibility.

    • Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonds) between the drug and the polymer can inhibit recrystallization. Use FTIR to look for shifts in characteristic peaks that indicate such interactions.

    • Polymer Properties: Consider polymers with a high Tg, as they can reduce the molecular mobility of the drug.[13] Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[14][15]

  • Drug Loading: High drug loading can increase the propensity for recrystallization.[16] There is an optimal drug loading for each drug-polymer system that balances solubility enhancement with physical stability. Experiment with different drug-to-polymer ratios.

  • Preparation Method: The method used to prepare the ASD can impact its stability.

    • Spray drying and hot-melt extrusion are the two most common methods.[17] The choice depends on the thermal stability of your compound.

  • Storage Conditions: ASDs are sensitive to temperature and humidity.[13] They should be stored in tightly sealed containers with a desiccant.

Section 3: Experimental Protocols and Data Visualization

This section provides detailed protocols for key experiments and visual aids to guide your decision-making process.

Decision-Making Flowchart for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for your indazole derivative.

Solubility_Enhancement_Strategy start Start: Poorly Soluble Indazole Derivative is_ionizable Is the compound ionizable? start->is_ionizable salt_screen Perform Salt Screening (Vary counter-ions & solvents) is_ionizable->salt_screen Yes cocrystal_screen Perform Co-crystal Screening (Vary co-formers & methods) is_ionizable->cocrystal_screen No salt_success Successful Salt Formation? salt_screen->salt_success salt_success->cocrystal_screen No end_success Proceed with Formulation and In Vivo Studies salt_success->end_success Yes cocrystal_success Successful Co-crystal? cocrystal_screen->cocrystal_success asd_dev Develop Amorphous Solid Dispersion (Screen polymers & drug loading) cocrystal_success->asd_dev No cocrystal_success->end_success Yes asd_success Stable & Soluble ASD? asd_dev->asd_success other_methods Consider Other Methods: - Particle Size Reduction - Lipid-Based Formulations - Cyclodextrins asd_success->other_methods No asd_success->end_success Yes end_fail Re-evaluate Strategy or Modify Molecular Structure other_methods->end_fail

Caption: A decision-making flowchart for selecting a solubility enhancement strategy.

Protocol: High-Throughput Co-crystal Screening using Liquid-Assisted Grinding

This protocol provides a rapid and material-sparing method for screening co-formers.

Materials:

  • Indazole derivative (API)

  • Co-former library (pharmaceutically acceptable)

  • Grinding vials and balls (stainless steel or zirconia)

  • Mixer mill

  • Small volume of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water)

  • Spatula, balance, and micropipette

Procedure:

  • Weigh the API and a selected co-former in a 1:1 molar ratio into a grinding vial. The total amount of material should be between 20-50 mg.

  • Add a small amount (10-20 µL) of a selected solvent to the vial. The consistency should be a paste, not a slurry.

  • Place the vial in the mixer mill and grind at a high frequency (e.g., 25-30 Hz) for 30-60 minutes.

  • Remove the vial and visually inspect the resulting solid.

  • Analyze the solid using Powder X-ray Diffraction (PXRD). The appearance of new peaks that are not present in the PXRD patterns of the starting materials indicates the formation of a new crystalline phase, potentially a co-crystal.

  • Repeat the experiment with different co-formers and different grinding solvents.

Self-Validation:

  • PXRD: Compare the PXRD pattern of the ground mixture with the patterns of the pure API and co-former.

  • DSC: The formation of a co-crystal will result in a new, sharp melting endotherm that is different from the melting points of the individual components.

Workflow for Amorphous Solid Dispersion (ASD) Development and Characterization

The following diagram illustrates a typical workflow for developing and characterizing an ASD.

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Performance & Stability Evaluation prep_start Select API and Polymer(s) dissolve Dissolve API and Polymer in a Common Solvent prep_start->dissolve hot_melt Hot-Melt Extrusion prep_start->hot_melt spray_dry Spray Drying dissolve->spray_dry asd_product ASD Product spray_dry->asd_product hot_melt->asd_product pxrd PXRD (Confirm Amorphous Nature) asd_product->pxrd dsc DSC (Determine Tg, Miscibility) asd_product->dsc ftir FTIR / Raman (Assess Drug-Polymer Interactions) asd_product->ftir sem SEM (Morphology) asd_product->sem dissolution In Vitro Dissolution Testing (Kinetic Solubility) pxrd->dissolution dsc->dissolution stability Accelerated Stability Studies (e.g., 40°C/75% RH) dissolution->stability re_char Re-characterize (PXRD, DSC) stability->re_char

Caption: A typical workflow for ASD development and characterization.

Data Presentation: Comparison of Solubility Enhancement Techniques
TechniqueProsConsBest Suited For
Salt Formation High solubility increase, well-established regulatory path.[9]Only for ionizable compounds, potential for hygroscopicity and polymorphism.Weakly acidic or basic indazole derivatives.[8]
Co-crystallization Applicable to neutral compounds, can improve other properties like stability and tabletability.[10][18]Co-former selection can be challenging, potential for conversion back to the less soluble form during dissolution.[18]Neutral or weakly ionizable indazole derivatives.
Amorphous Solid Dispersions (ASDs) Significant solubility enhancement, applicable to a wide range of compounds.[6]Thermodynamically unstable (risk of recrystallization), potential for chemical degradation during preparation (hot-melt extrusion).[13]Compounds that are difficult to crystallize or for which other methods have failed.
Particle Size Reduction Simple and cost-effective.Limited solubility increase, can lead to poor handling properties (e.g., aggregation).Initial approach for compounds with dissolution rate-limited absorption.

Section 4: Concluding Remarks

Improving the solubility of poorly soluble indazole derivatives is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the underlying physicochemical principles and employing a rational experimental design, you can significantly increase the chances of success. This guide is intended to be a living document, and we encourage you to reach out with further questions as you navigate your research.

References

  • Bentham Science Publisher. A Comprehensive Insight on Pharmaceutical Co-crystals for Improvement of Aqueous Solubility.
  • DSpace. Solubility and bioavailability improvement of pazopanib hydrochloride.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • PMC - NIH.
  • Pharma Excipients. IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EXCIPIENTS.
  • PMC - NIH.
  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Journal of Pharmaceutical Research & Reports. Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Semantic Scholar. Solubility and bioavailability improvement of pazopanib hydrochloride.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Lund University Publications.
  • PMC.
  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • American Pharmaceutical Review. Dissolution Method Troubleshooting.
  • ACS Publications. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics.
  • PMC.
  • PMC. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • Ascendia Pharmaceutical Solutions. AmorSol® - Amorphous Solid Dispersion Technology.
  • Crystal Pharmatech. Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • ResearchGate. (PDF) Pharmaceutical Co-Crystals: An Emerging Approach for Enhancement of Solubility and Bioavailability of a Drug.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC.
  • MDPI. Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Cellets. Amorphous Solid Dispersions: Advances in Drug Solubility.
  • PubMed. A Comparative Assessment of Cocrystal and Amorphous Solid Dispersion Printlets Developed by Hot Melt Extrusion Paired Fused Deposition Modeling for Dissolution Enhancement and Stability of Ibuprofen.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT.
  • Kinam Park.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug.
  • YouTube. Optimizing Drug Loading in Amorphous Solid Dispersions.
  • ResearchGate. (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy.
  • BMG LABTECH.

Sources

Preventing degradation of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate Document ID: TSP-IND-BOC-004 Role: Senior Application Scientist[1]

Executive Summary

The synthesis and isolation of This compound presents a unique "dual-threat" stability challenge. You are managing two opposing chemical sensitivities simultaneously:

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is labile to acids.[1][2]

  • Amphoteric Nature: The 1H-indazole core possesses an acidic proton (pKa ~13.[1]8) and a basic nitrogen, creating complex solubility profiles dependent on pH.[1]

This guide replaces generic workup procedures with a chemically grounded protocol designed to navigate these specific stability windows.

Module 1: The Acid-Base "Goldilocks Zone"

Issue: Yield loss due to premature Boc deprotection or aqueous retention of the indazole.[1]

The Mechanism of Failure

The most common failure mode is Boc hydrolysis driven by trace acids during concentration or purification.[1] While Boc is generally stable to bases, the 1H-indazole moiety becomes anionic at high pH (>12), causing it to partition into the aqueous phase during extraction.[1]

  • pH < 4.0: Risk of Boc cleavage (formation of free piperazine).

  • pH > 12.0: Deprotonation of Indazole-NH (formation of water-soluble anion).[1]

  • Target Window: pH 7.0 – 8.5 .

Diagnostic Diagram: Stability & Solubility Pathways

The following decision tree illustrates the fate of your molecule based on workup conditions.

G Start Crude Reaction Mixture Acidic Acidic Workup (pH < 4) (e.g., 1M HCl wash) Start->Acidic Acid Wash Basic Strongly Basic (pH > 12) (e.g., 1M NaOH) Start->Basic Strong Base Neutral Buffered Workup (pH 7-8) (NH4Cl / NaHCO3) Start->Neutral Recommended BocLoss CRITICAL FAILURE: Boc Deprotection (Isobutylene loss) Acidic->BocLoss H+ Catalysis AqLoss YIELD LOSS: Indazole Anion Formation (Partitions to Aqueous) Basic->AqLoss Indazole N-H Deprotonation Success STABLE ISOLATION: Neutral Species (Partitions to Organic) Neutral->Success Preserves Boc & Neutrality

Caption: Figure 1. Chemical fate of the target molecule based on workup pH.[1] The "Safe Zone" is strictly buffered between pH 7 and 8.[1]

Module 2: Troubleshooting Guide (FAQ)

Q1: My compound streaks on the silica column and I lose mass. Why?

Root Cause: Silica gel is naturally acidic (pH ~4–5). This surface acidity is sufficient to catalyze the cleavage of the Boc group during the time-scale of a column run, especially if the compound moves slowly.[1] Solution:

  • Pre-buffer the Silica: Slurry your silica in the mobile phase containing 1% Triethylamine (TEA) or 1% NH₃ (in MeOH) before loading the column.

  • Maintain Basicity: Keep 0.5% TEA in your eluent throughout the run. This neutralizes the silica's acidic sites.[1]

Q2: I used 1M HCl to remove excess amine starting material, and my product disappeared.

Root Cause: You triggered the Boc deprotection mechanism.[1] While Boc removal usually requires TFA or 4M HCl, "labile" Boc groups (influenced by the electron-donating piperazine) can degrade faster than expected.[1] Solution:

  • Switch Reagents: Use Saturated Ammonium Chloride (sat. NH₄Cl) or 0.5M Citric Acid (carefully monitored) instead of strong mineral acids.

  • The "Back-Extraction" Trick: If you suspect product is trapped in the aqueous layer as a salt, adjust the aqueous layer to pH 8 using saturated NaHCO₃ and re-extract with Ethyl Acetate.[1]

Q3: The product precipitates during the aqueous wash.

Root Cause: The 1H-indazole scaffold has poor solubility in non-polar solvents (like Hexanes) and water.[1] It often crashes out at the interface. Solution:

  • Avoid Diethyl Ether/Hexane.[1]

  • Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) with a small percentage of Methanol (2-5%) to improve solubility of the polar indazole core during extraction.

Module 3: Standardized Stabilization Protocol

Objective: Isolate this compound with >95% Boc retention.

Step 1: Quench & pH Adjustment

Do not dump the reaction mixture directly into strong acid or base.[1]

  • Cool reaction mixture to 0°C.

  • Add Saturated NH₄Cl (pH ~5-6) or Water .

  • Check pH.[1][3] If pH is > 9, adjust carefully with dilute citric acid or NH₄Cl until pH is 7.5 – 8.0 .[1]

Step 2: Extraction (The "Salting Out" Method)

Indazoles can be "sticky" in the aqueous phase.[1]

  • Add Ethyl Acetate (preferred) or DCM.

  • Add Brine (Saturated NaCl) to the aqueous layer. This increases ionic strength and forces the organic indazole into the organic layer.[1]

  • Critical Step: Wash the organic layer with Saturated NaHCO₃ (mildly basic) to ensure no trace acid remains.[1]

Step 3: Concentration
  • Dry organics over Na₂SO₄ (Sodium Sulfate).[4] Avoid MgSO₄ if the compound is extremely acid-sensitive, as MgSO₄ is slightly Lewis acidic.[1]

  • Rotavap Temperature: Do not exceed 40°C . Thermal stress + trace acid = rapid decomposition.[1]

Step 4: Purification (Neutralized Silica)
  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase modifier: 1% Triethylamine (TEA).

  • Gradient: Hexanes:Ethyl Acetate (with 1% TEA).

Data Summary: Stability Parameters

ParameterCritical LimitConsequence of FailureCorrective Action
Workup pH < 4.0Loss of Boc groupBuffer with NaHCO₃ / NH₄Cl
Workup pH > 12.0Indazole N-H deprotonation (Yield loss to aqueous)Adjust pH to 7–8 with dilute acid
Temperature > 50°CThermal degradation / Boc rearrangementKeep bath < 40°C
Silica Acidity UnbufferedStreaking / Decomposition on columnAdd 1% TEA to eluent
Solvent Choice Ethers/HexanesPrecipitation at interfaceUse DCM or EtOAc + 5% MeOH

References

  • BenchChem. (2025).[2] Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Retrieved from

  • FineTech Industry. (n.d.). This compound Properties and MSDS. Retrieved from

  • PubChem. (2025).[5][6] 1H-Indazole Compound Summary: Acidity and Physical Properties. National Library of Medicine.[1] Retrieved from

  • Royal Society of Chemistry. (2019). Efficient one-pot synthesis of N-protected-piperazines. New Journal of Chemistry. Retrieved from

Sources

Technical Support Center: A Guide to Scaling the Synthesis of Indazole-Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of indazole-piperazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed troubleshooting guides in a practical question-and-answer format, and offer robust experimental protocols.

Introduction to Indazole-Piperazine Synthesis

The indazole-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The synthesis of these intermediates typically involves the formation of a crucial C-N bond between the indazole core and the piperazine ring. The two most prevalent methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is often dictated by the nature of the starting materials, particularly the halogen on the indazole ring and the presence of activating or deactivating groups.

This guide will provide a comprehensive overview of these synthetic routes, with a strong emphasis on practical application, troubleshooting, and scalability.

Core Synthetic Strategies: A Visual Overview

The general workflow for the synthesis of indazole-piperazine intermediates can be visualized as follows:

Indazole-Piperazine Synthesis Workflow General Workflow for Indazole-Piperazine Synthesis cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_final Final Product Halo-Indazole Halo-Indazole Buchwald-Hartwig Amination Buchwald-Hartwig Amination Halo-Indazole->Buchwald-Hartwig Amination SNAr Reaction SNAr Reaction Halo-Indazole->SNAr Reaction Piperazine (protected/unprotected) Piperazine (protected/unprotected) Piperazine (protected/unprotected)->Buchwald-Hartwig Amination Piperazine (protected/unprotected)->SNAr Reaction Aqueous Work-up Aqueous Work-up Buchwald-Hartwig Amination->Aqueous Work-up SNAr Reaction->Aqueous Work-up Chromatography Chromatography Aqueous Work-up->Chromatography Crystallization/Salt Formation Crystallization/Salt Formation Chromatography->Crystallization/Salt Formation Indazole-Piperazine Intermediate Indazole-Piperazine Intermediate Crystallization/Salt Formation->Indazole-Piperazine Intermediate Characterization (NMR, MS, HPLC) Characterization (NMR, MS, HPLC) Indazole-Piperazine Intermediate->Characterization (NMR, MS, HPLC) Buchwald-Hartwig Protocol Buchwald-Hartwig Amination Protocol Start Start Reagents Add Halo-Indazole, N-Boc-Piperazine, Base (e.g., NaOtBu), and Catalyst/Ligand to an oven-dried flask. Start->Reagents Inert_Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Reagents->Inert_Atmosphere Solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Inert_Atmosphere->Solvent Heating Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring. Solvent->Heating Monitoring Monitor the reaction progress by TLC or LC-MS. Heating->Monitoring Workup Cool to room temperature, dilute with an organic solvent, and perform an aqueous work-up. Monitoring->Workup Upon completion Purification Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization. Workup->Purification End End Purification->End

Sources

Technical Support Center: Purification of Polar Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Challenge

Indazole scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, yet they present a "perfect storm" for purification:

  • Basicity: The pyridine-like nitrogen (N2) accepts protons, leading to strong interactions with residual silanols on silica, causing severe peak tailing.

  • Polarity: Functional groups (e.g., -NH2, -OH, -COOH) required for biological activity often render the molecule insoluble in standard Normal Phase (NP) solvents (Hexane/EtOAc) but too polar for standard C18 retention.

  • Regioisomerism: The tautomeric equilibrium between 1H- and 2H-indazoles creates separation challenges, often resulting in broad or split peaks.

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Flash Chromatography Troubleshooting

Q: My indazole compound streaks/tails on standard silica gel. How do I fix peak shape?

A: Tailing is caused by the basic indazole nitrogen hydrogen-bonding with acidic silanols on the silica surface. You must block these sites or switch the stationary phase.

Protocol A: Mobile Phase Modifiers (The "Base Shield")

Add a basic modifier to your mobile phase to competitively bind silanols.

  • Standard Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) in the organic solvent component.
    
  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH).

    • Caution: Do not exceed 10-15% MeOH in DCM on standard silica; silica gel dissolves slightly, contaminating your product.

Protocol B: Amine-Functionalized Silica (The Robust Solution)

Switch to Amine-Bonded Silica (NH2-Silica) cartridges.

  • Mechanism: The surface is pre-capped with amine groups, eliminating acidic silanols.

  • Benefit: No need for TEA in the mobile phase.

  • Solvent Compatibility: Allows higher polarity solvents without dissolving the matrix.

Q: My compound is insoluble in DCM/MeOH. How do I load it onto the column?

A: Liquid loading in strong solvents (DMSO/DMF) often ruins the separation by carrying the compound down the column (the "solvent effect"). Use Dry Loading .

Step-by-Step Dry Loading Protocol:

  • Dissolve crude indazole in a minimal amount of a strong solvent (MeOH, Acetone, or DCM/MeOH).

  • Add a solid support (Celite 545 or standard Silica Gel) at a ratio of 1:3 (1g crude : 3g support).

  • Evaporate the solvent on a rotary evaporator until the powder is free-flowing and dry.

  • Pack this powder into a solid load cartridge (or empty pre-column) and place it upstream of your main flash column.

Module 2: Preparative HPLC & Reverse Phase Strategies

Q: My polar indazole elutes at the void volume (k' < 1) on C18. How do I increase retention?

A: Standard C18 is often too hydrophobic. You need to engage secondary interactions or suppress ionization.

Strategy 1: pH Control (Ion Suppression)

Indazoles are weak bases (


). At low pH, they are protonated (ionized) and more polar, reducing retention.
  • High pH Method: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

    • Effect: The indazole becomes neutral (free base), significantly increasing hydrophobicity and retention on C18.

    • Requirement: Ensure your C18 column is "Hybrid" or "High pH Stable" (e.g., Waters XBridge, Agilent Poroshell HPH).

Strategy 2: Alternative Stationary Phases

If pH adjustment fails, switch the column chemistry.

Column TypeMechanismBest For
C18-PFP (Pentafluorophenyl)

interactions + Hydrophobic
Indazoles with aromatic substituents; separating regioisomers.
Polar-Embedded C18 Shielded silanols + Polar groupBasic compounds that tail on standard C18; 100% aqueous stability.
HILIC (Bare Silica/Amide) Partitioning into water layerVery polar indazoles that do not retain on C18 even at high pH.

Module 3: Decision Logic for Purification

Below is the logic flow for selecting the correct purification mode based on compound properties.

IndazolePurification Start START: Indazole Purification SolubilityCheck Is compound soluble in Hexane/EtOAc or DCM? Start->SolubilityCheck NP_Path Yes: Normal Phase Flash SolubilityCheck->NP_Path Yes RP_Path No: Reverse Phase (Prep HPLC) SolubilityCheck->RP_Path No (Polar) Tailing Peak Tailing Observed? NP_Path->Tailing AddTEA Add 1% TEA or NH4OH to Mobile Phase Tailing->AddTEA Standard Silica AmineCol Switch to Amine-Bonded Silica Column Tailing->AmineCol Critical Separation RetentionCheck Does it retain on C18 (Acidic Mobile Phase)? RP_Path->RetentionCheck StandardMethod Use C18 + 0.1% TFA (Standard) RetentionCheck->StandardMethod Yes HighPH Switch to High pH (10mM NH4HCO3) RetentionCheck->HighPH No (Elutes in Void) HILIC_Check Still no retention? HighPH->HILIC_Check HILIC_Sol Switch to HILIC Mode (ACN/Water/Buffer) HILIC_Check->HILIC_Sol Yes caption Figure 1: Decision Matrix for Indazole Purification

Figure 1: Decision Matrix for selecting the optimal purification strategy based on solubility and retention behavior.

Module 4: HILIC - The "Nuclear Option" for Polar Indazoles

When Reverse Phase fails (compound elutes in void volume), Hydrophilic Interaction Liquid Chromatography (HILIC) is the required technique.

Why HILIC for Indazoles?

HILIC uses a polar stationary phase (like bare silica) but a "reversed" mobile phase (High Organic).

  • Mechanism: Water forms a stagnant layer on the silica surface. The polar indazole partitions into this water layer.

  • Elution Order: Opposite of C18. The most polar compounds elute last.

Standard HILIC Protocol for Indazoles
ParameterSettingNotes
Column Bare Silica or Amide-BondedAmide is more robust; Silica offers different selectivity.
Mobile Phase A 10mM Ammonium Formate (pH 3.0)Provides ionic strength and pH control.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[1]
Gradient 95% B

60% B
Crucial: Gradient goes from High Organic to Low Organic.
Sample Diluent 100% ACN or 90:10 ACN:BufferNever inject in 100% water (causes peak distortion).

Frequently Asked Questions (FAQs)

Q: I am seeing "Ghost Peaks" or carryover in my Prep HPLC runs. Why? A: Indazoles are "sticky." They can adsorb to stainless steel frit surfaces or injector ports.

  • Fix: Implement a "Sawtooth" wash gradient between runs (Rapid ramp to 100% Organic, hold 2 min, rapid re-equilibration). Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

Q: Can I use TFA for Mass Spec (LC-MS) purification? A: TFA (Trifluoroacetic Acid) is excellent for peak shape but suppresses ionization in MS (Signal suppression >90%).

  • Fix: Use Formic Acid (0.1%) for MS detection.[2] If peak shape degrades, use a "TFA Fix" method: Add propionic acid or use low-concentration TFA (0.01%) which compromises less signal. Alternatively, use post-column addition of propionic acid/isopropanol to restore sensitivity.

Q: How do I separate 1H-indazole from 2H-indazole regioisomers? A: These tautomers are often inseparable on standard C18.

  • Solution: Use a PFP (Pentafluorophenyl) column. The fluorine atoms interact specifically with the electron-rich systems of the isomers, often providing baseline resolution where C18 fails.

References

  • Sielc Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Biotage. (2023).[2][3][4] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ResearchGate. (2016).[5] How to separate regioisomers without using instrumental method? Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Influence of different hydrophilic interaction liquid chromatography stationary phases... Retrieved from [Link]

  • Chromatography Forum. (2007). TFA AND TEA in mobile phase? Retrieved from [Link]

Sources

Technical Support Center: Resolving Diastereomers of Substituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the resolution of substituted piperazine diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these stereoisomers. Piperazine derivatives are a cornerstone in medicinal chemistry, and achieving enantiopure compounds is often critical for therapeutic efficacy and safety. This resource provides in-depth, experience-based guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving diastereomers of substituted piperazines?

The most common and effective methods for resolving diastereomers of substituted piperazine derivatives are chiral High-Performance Liquid Chromatography (HPLC), diastereoselective crystallization, and chemical derivatization followed by standard chromatography.[1]

  • Chiral HPLC: This is a direct and powerful analytical technique for separating stereoisomers.[2] It utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.

  • Diastereoselective Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]

  • Chemical Derivatization: This indirect approach involves reacting the diastereomeric mixture with a chiral derivatizing agent to form new diastereomeric compounds that are more easily separated by standard achiral chromatography.[5][6]

Q2: How do I select the appropriate chiral stationary phase (CSP) for my piperazine derivative in HPLC?

Selecting the right CSP is a critical first step and often involves an empirical screening process.[2] However, some general guidelines can steer you in the right direction:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as Chiralpak® and Chirocel®, are highly versatile and often a good starting point for piperazine derivatives.[7][8] For instance, a Chiralpak IC column has shown good separation for piperazine derivatives.[9]

  • Protein-based CSPs: These can be effective for certain piperazine derivatives, especially those with polar functional groups that can interact with the protein surface.

  • Pirkle-type CSPs: These are useful for compounds with π-acidic or π-basic groups that can engage in π-π stacking interactions with the stationary phase.

Expert Tip: Start with a screening protocol using a few different types of CSPs under standard mobile phase conditions (e.g., normal phase with hexane/isopropanol and reversed-phase with acetonitrile/water). This systematic approach is more efficient than random trial and error.[10]

Q3: My diastereomers are not separating on a chiral column. What are the first troubleshooting steps?

If you are not seeing any separation, consider the following adjustments:

  • Optimize the Mobile Phase:

    • Normal Phase: Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a significant impact on selectivity. Adding a basic additive like diethylamine (DEA) or an acidic additive like trifluoroacetic acid (TFA) can improve peak shape and resolution for basic piperazine compounds.[9]

    • Reversed Phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. The ionization state of your piperazine derivative can dramatically affect its interaction with the CSP.[11]

  • Lower the Temperature: Running the separation at a lower temperature can enhance the chiral recognition by increasing the stability of the transient diastereomeric complexes formed with the CSP.[6]

  • Change the CSP: If optimization of the mobile phase does not yield a separation, your compound may not be well-suited for the chosen stationary phase. Try a CSP with a different chiral selector.

Q4: I'm considering diastereoselective crystallization. How do I choose a suitable resolving agent?

The choice of resolving agent is crucial for successful diastereoselective crystallization. Key considerations include:

  • Chemical Reactivity: For basic piperazine derivatives, acidic resolving agents like tartaric acid derivatives (e.g., di-p-toluoyl-tartaric acid) or mandelic acid are commonly used to form diastereomeric salts.[3]

  • Structural Rigidity: Resolving agents with rigid structures often lead to more well-defined crystal lattices, which can enhance the difference in solubility between the diastereomeric salts.

  • Availability and Cost: For larger-scale resolutions, the cost and availability of the resolving agent are important practical considerations.[12]

Pro-Tip: Perform small-scale screening experiments with a variety of resolving agents and solvents to identify the combination that gives the best discrimination in solubility.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chiral HPLC

Poor peak shape can obscure separation and lead to inaccurate quantification. Here’s how to address it:

CauseExplanationTroubleshooting Steps
Secondary Interactions The basic nitrogen atoms in the piperazine ring can interact with residual acidic silanols on the silica-based CSP, causing peak tailing.Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%. This will compete for the active sites on the stationary phase.[9]
Overloading Injecting too much sample can saturate the stationary phase, leading to broad and distorted peaks.Reduce the injection volume or the concentration of your sample.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of your analyte, you can have a mixture of ionized and non-ionized forms, resulting in poor peak shape.Adjust the mobile phase pH to be at least 2 units above or below the pKa of your piperazine derivative.
Issue 2: Inconsistent Retention Times in Chiral HPLC

Fluctuating retention times can make peak identification and integration unreliable.

CauseExplanationTroubleshooting Steps
Temperature Fluctuations Chiral separations are often sensitive to temperature changes, which can affect the thermodynamics of the chiral recognition process.Use a column oven to maintain a constant and controlled temperature.
Mobile Phase Instability The composition of the mobile phase can change over time due to evaporation of the more volatile components.Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
Column Equilibration Insufficient equilibration of the column with the mobile phase can lead to drifting retention times.Ensure the column is thoroughly equilibrated before starting your analytical run. A stable baseline is a good indicator of equilibration.
Issue 3: Low Yield or Purity in Diastereoselective Crystallization

Achieving high diastereomeric excess (d.e.) and good recovery can be challenging.

CauseExplanationTroubleshooting Steps
Formation of a Solid Solution The two diastereomeric salts are co-crystallizing, making separation by simple crystallization ineffective.[13]Screen different solvents or solvent mixtures to find a system where the solubility difference between the diastereomers is maximized. Sometimes, changing the resolving agent is necessary.[13]
Oiling Out The diastereomeric salt separates as a liquid phase instead of a solid, preventing crystallization.Try a more dilute solution, a different solvent, or a slower cooling rate. Seeding with a small crystal of the desired diastereomer can also induce crystallization.[13]
Incomplete Salt Formation The reaction between the piperazine derivative and the resolving agent may not have gone to completion.Ensure you are using the correct stoichiometry of the resolving agent and allow sufficient time for the salt formation to occur before crystallization.[3]

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for a new substituted piperazine derivative.

  • Column Screening:

    • Select 3-4 chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a Pirkle-type column).

    • Prepare a stock solution of your diastereomeric mixture at approximately 1 mg/mL in a suitable solvent.

    • Screen each column with a standard normal phase mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% DEA) and a standard reversed-phase mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Mobile Phase Optimization:

    • Select the column that shows the best initial separation or "hint" of separation.

    • Systematically vary the ratio of the strong to weak solvent in the mobile phase (e.g., for normal phase, vary the percentage of isopropanol from 5% to 20%).

    • Evaluate the effect of different alcohol modifiers (e.g., ethanol, methanol) and additives (e.g., DEA, TFA).

  • Temperature and Flow Rate Optimization:

    • Once a reasonable separation is achieved, investigate the effect of temperature. Lower temperatures often improve resolution.

    • Adjust the flow rate to optimize the trade-off between analysis time and resolution.

Diagram: Chiral HPLC Method Development Workflow

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Start with Diastereomeric Mixture Screen_Columns Screen 3-4 CSPs (Normal & Reversed Phase) Start->Screen_Columns Select_Best_CSP Select Best CSP Screen_Columns->Select_Best_CSP Partial or Full Separation Achieved Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Select_Best_CSP->Optimize_MP Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_MP->Optimize_Temp_Flow Final_Method Final Optimized Method Optimize_Temp_Flow->Final_Method Validate Validate Method (Robustness, Reproducibility) Final_Method->Validate

Caption: A systematic workflow for chiral HPLC method development.

Protocol 2: Diastereoselective Crystallization Screening

This protocol provides a workflow for screening resolving agents and solvents.

  • Resolving Agent Selection:

    • Choose 2-3 chiral resolving agents based on the functionality of your piperazine derivative (e.g., (R)-(-)-Mandelic acid, Di-p-toluoyl-L-tartaric acid).

  • Solvent Screening:

    • Select a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Small-Scale Crystallization Trials:

    • In separate vials, dissolve your diastereomeric mixture and one equivalent of a resolving agent in a minimal amount of a heated solvent.

    • Allow the solutions to cool slowly to room temperature and then in a refrigerator.

    • Observe for crystal formation.

  • Analysis:

    • Isolate any crystals by filtration.

    • Liberate the free base from the salt by treating with a mild base.

    • Analyze the diastereomeric excess (d.e.) of the crystalline material and the mother liquor by a suitable analytical method (e.g., chiral HPLC, NMR with a chiral shift reagent).

Diagram: Diastereoselective Crystallization Workflow

G Start Diastereomeric Mixture Add_RA Add Chiral Resolving Agent Start->Add_RA Dissolve Dissolve in Hot Solvent Add_RA->Dissolve Cool Cool Slowly Dissolve->Cool Crystals Crystals Form Cool->Crystals No_Crystals No Crystals / Oiling Out Cool->No_Crystals Filter Filter Crystals->Filter Analyze_Crystals Analyze Crystals (d.e.) Filter->Analyze_Crystals Analyze_ML Analyze Mother Liquor (d.e.) Filter->Analyze_ML Change_Solvent Change Solvent / Conditions No_Crystals->Change_Solvent Change_Solvent->Dissolve

Caption: Troubleshooting workflow for diastereoselective crystallization.

Alternative and Emerging Technologies

Supercritical Fluid Chromatography (SFC)

For challenging separations, Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC.[14] SFC uses supercritical CO2 as the primary mobile phase, which often results in faster separations and higher efficiency.[15][16] The method development principles are similar to normal phase HPLC, making it a relatively straightforward transition for those with HPLC experience.[17]

Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, particularly for charged molecules like piperazine derivatives.[18][19] It offers very high separation efficiency and requires only minute amounts of sample. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte enables the separation of enantiomers and diastereomers.[19]

References

  • EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. Available at: [Link]

  • Diastereomers - Introduction and Practice Problems - Chemistry Steps. Available at: [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | ChemRxiv. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF - ResearchGate. Available at: [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Comparative study on separation of diastereomers by HPLC - ResearchGate. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available at: [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed. Available at: [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. Available at: [Link]

  • Help with separation of diastereomers. : r/CHROMATOGRAPHY - Reddit. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PubMed Central. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations - PubMed. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]

  • 5.14: Diastereomers and Optical Resolution - Chemistry LibreTexts. Available at: [Link]

  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. Available at: [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives - Semantic Scholar. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Available at: [Link]

  • Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography - Phenomenex. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - ACS Publications. Available at: [Link]

  • Journal of Chromatography A - AFMPS. Available at: [Link]

  • US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations - Google Patents.
  • Chiral HPLC and SFC Columns - Columnex LLC. Available at: [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein - MDPI. Available at: [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Remediation of Residual Palladium (Pd) in API Synthesis

Executive Summary & Compliance Context

The Challenge: Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck) are ubiquitous in drug discovery but leave toxic residues. The Standard: Under ICH Q3D Guidelines , Palladium is a Class 2B impurity.[1]

  • Oral Permitted Daily Exposure (PDE): 100 µ g/day .[2]

  • Concentration Limit: Typically <10 ppm (assuming a 10g daily dose), though often stricter (<1-5 ppm) for high-dose therapeutics.

The Reality: Standard workups (extraction/crystallization) rarely achieve <50 ppm because Pd complexes are often lipophilic and co-crystallize with the product. You need a Chemisorption or Specific Chelation strategy.

Diagnostic: Select Your Removal Strategy

Do not guess. Use this decision matrix to select the method least likely to destroy your yield while maximizing Pd clearance.

Pd_Removal_Decision_Tree Start Start: Residual Pd > 10 ppm Solubility Is Product Water Soluble? Start->Solubility WaterSol Aqueous Soluble Solubility->WaterSol Yes OrgSol Organic Soluble Solubility->OrgSol No (Soluble in DCM, EtOAc, THF) Method_Silica Method A: Silica Scavengers (Si-Thiol / Si-Thiourea) WaterSol->Method_Silica Use Water-Compatible Silica Method_Carbon Method B: Activated Carbon (Specific Grades) WaterSol->Method_Carbon Cheap/Bulk Nature Pd Complex Nature OrgSol->Nature Lipophilic Lipophilic / Non-Polar Nature->Lipophilic High Polar Polar / Ionic Nature->Polar Low Lipophilic->Method_Silica Preferred (High Selectivity) Lipophilic->Method_Carbon If Yield Loss Acceptable Method_Wash Method C: Chelation Wash (NAC / TMT) Polar->Method_Wash Aqueous Extraction Method_Cryst Method D: Crystallization (+ Scavenger Additive) Polar->Method_Cryst Final Polish

Figure 1: Decision matrix for selecting a palladium remediation strategy based on API solubility and complex nature.

Protocol Modules

Module A: Solid-Supported Scavengers (The Gold Standard)

Best For: High-value intermediates, late-stage APIs, and when yield preservation is critical. Mechanism: Functionalized silica beads (Si-Thiol, Si-Thiourea) act as "chemical magnets," binding Pd via soft acid-base interactions (S-Pd bonds).

Selection Guide
Scavenger TypeFunctional GroupTarget Pd SpeciesBest For
Si-Thiol Propylthiol (-SH)Pd(II), Pd(OAc)₂General purpose, most common.
Si-Thiourea ThioureaPd(0), Pd-PhosphinesHighly active catalysts, bulky ligands.
Si-DMT DimercaptotriazinePd(II), Ru, RhVery low residual limits (<1 ppm).
Standard Operating Procedure (Batch Mode)
  • Dissolution: Dissolve crude product in a compatible solvent (THF, EtOAc, DCM, MeOH). Avoid DMF/DMSO if possible (high viscosity slows kinetics).

  • Loading: Add 5–10 equivalents (w/w relative to Pd mass, NOT product mass) of scavenger.

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w of the scavenger relative to the crude product mass.

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Critical: Room temperature is often too slow for diffusion into the silica pores. Heat drives the kinetics.

  • Filtration: Filter through a sub-micron pad (Celite or 0.45µm membrane) to remove the silica.

  • Validation: Test filtrate via ICP-MS.

Troubleshooting Tip: If Si-Thiol fails, the Pd is likely in the Pd(0) oxidation state or tightly bound to a phosphine ligand. Switch to Si-Thiourea or add a mild oxidant (air bubbling) to convert Pd(0)


 Pd(II) before scavenging.
Module B: Aqueous Chelation Washes (The Scalable Solution)

Best For: Large-scale manufacturing (kg scale) where filtration of solids is cumbersome.[3] Reagents: N-Acetylcysteine (NAC) or Trimercaptotriazine (TMT).[4]

The "NAC Wash" Protocol

N-Acetylcysteine is a safe, inexpensive amino acid derivative that binds Pd and pulls it into the aqueous phase.

  • Preparation: Dissolve crude reaction mixture in a water-immiscible solvent (e.g., Isopropyl Acetate, Toluene, DCM).

  • Reagent: Prepare a 0.5M – 1.0M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with Ammonia or NaOH to deprotonate the thiol (increasing nucleophilicity).

  • Contact: Mix organic and aqueous phases vigorously at 50–60°C for 1–2 hours.

    • Note: Heat is required to dissociate the Pd-Ligand complex.

  • Separation: Cool and separate layers. The Pd-NAC complex is water-soluble (often red/orange).

  • Repeat: A second wash is often necessary to reach <10 ppm.

Module C: Activated Carbon (The "Brute Force" Method)

Best For: Early intermediates or when specific scavengers are unavailable. Risk: High yield loss (API sticks to carbon) and mess.

Optimization Guide
  • Do not use generic charcoal. Use specialized grades like Darco KB-B or Ecosorb , which are optimized for metal removal rather than color removal.

  • Load: 10–20 wt% relative to substrate.

  • Temperature: 50°C minimum.

  • Filtration: Requires a depth filter (e.g., Celite) to prevent carbon fines from passing into the final product (which causes false positives in Pd testing).

Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels barely dropped. Why?

  • Diagnosis: Your Pd is likely "Sterically Shielded" or in the wrong oxidation state.

  • Fix:

    • Solvent: Are you using a viscous solvent like DMSO? Dilute with MeOH or THF to improve pore diffusion.

    • Ligand Competition: If you used strong ligands (e.g., dppf, XPhos), the Pd-Ligand bond is stronger than the Pd-Thiol bond. Switch to Si-DMT (higher affinity) or Si-Thiourea .

    • Oxidation: If using Pd(0), stir the solution in air for 30 mins before adding the scavenger to oxidize Pd(0) to Pd(II).

Q2: Can I use scavengers during crystallization?

  • Yes. This is a powerful technique.[3] Add the scavenger (e.g., Si-Thiol) to the hot crystallization solution. Stir for 1 hour, hot filter to remove the scavenger, then cool the filtrate to crystallize the product. This prevents Pd from becoming trapped inside the crystal lattice.

Q3: How do I calculate the amount of scavenger needed?

  • Formula:

    
    
    
  • Practical Approach: Since measuring "Mass of Pd" accurately in crude is hard, use 10 wt% relative to the crude intermediate for the first trial.

Q4: My product is turning yellow/brown. Is this Pd?

  • Likely. Pd-complexes are often colored. However, do not rely on color. Colloidal Pd (Pd nanoparticles) can be black/grey, while monomeric Pd salts can be orange/red. Always validate with ICP-MS or XRF.

Mechanism of Action (Visualized)

Understanding why it works helps you troubleshoot when it doesn't.

Scavenging_Mechanism cluster_solution Solution Phase cluster_silica Silica Pore Surface Pd_Ligand Pd-Ligand Complex (Toxic) Si_Thiol Silica-SH (Scavenger) Pd_Ligand->Si_Thiol Diffusion (Rate Limiting) Free_Ligand Free Ligand (Displaced) Si_Pd Silica-S-Pd (Trapped) Si_Thiol->Si_Pd Chemisorption (Equilibrium) Si_Pd->Free_Ligand Ligand Exchange

Figure 2: The scavenging mechanism. Note that diffusion into the pore is often the rate-limiting step, which is why heating and low-viscosity solvents are critical.

References

  • Garrett, C. E., & Prasad, K. (2004).[5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[5] Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[5][6][7] Metal Scavengers in Process Chemistry: An Investigative Study. Application Note. Link

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers User Guide. Link

Sources

Technical Support Center: Navigating the Selectivity of Piperazine-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers in the nuanced field of drug discovery. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for scientists and drug development professionals working with piperazine-containing inhibitors. Our goal is to equip you with the expertise and practical insights needed to anticipate, identify, and mitigate off-target effects, thereby accelerating the development of safer and more effective therapeutics.

Introduction: The Double-Edged Sword of the Piperazine Ring

The piperazine ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[1][2] Its unique six-membered structure with two opposing nitrogen atoms allows for versatile modifications, making it a common feature in drugs targeting a wide array of proteins, including kinases and G-protein coupled receptors (GPCRs).[1][3] However, the very features that make piperazine attractive can also be a source of significant off-target liabilities.

The basicity of the piperazine nitrogens can lead to interactions with unintended targets, most notably the hERG potassium channel, which can cause life-threatening cardiac arrhythmias.[4][5] Furthermore, the piperazine moiety can be a substrate for metabolic enzymes like Cytochrome P450s (CYPs), leading to drug-drug interactions and the formation of reactive metabolites.[6] This guide will provide a structured approach to understanding and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the development of piperazine-containing inhibitors.

Q1: My piperazine-containing compound shows potent hERG inhibition. What are my immediate next steps?

A1: Firstly, confirm the finding with a gold-standard manual patch-clamp assay, as this provides the most precise measurement of hERG channel activity.[7] If the hERG liability is confirmed, several medicinal chemistry strategies can be employed. The primary goal is often to reduce the basicity of the piperazine nitrogen and/or decrease the overall lipophilicity of the compound.[5]

  • Reduce Basicity:

    • Introduce Electron-Withdrawing Groups: Placing electronegative atoms or groups near the basic nitrogen can lower its pKa through inductive effects.

    • Ring Bioisosteres: In some cases, replacing a piperidine ring with a piperazine can significantly lower the pKa and reduce hERG affinity.[4][8]

  • Decrease Lipophilicity:

    • Incorporate Polar Groups: Adding hydroxyl or carboxylic acid groups can increase polarity and reduce the compound's affinity for the hydrophobic regions of the hERG channel.[9]

  • Conformational Restriction: Modifying the molecule to restrict its conformation can prevent it from adopting the necessary geometry to bind effectively to the hERG channel.[5]

It is crucial to assess how these modifications impact on-target potency and other ADME properties. A multi-parameter optimization approach is essential.

Q2: I'm observing rapid metabolism of my compound in liver microsomes. Could the piperazine ring be the culprit?

A2: Yes, the piperazine ring is a common site of metabolism by CYP enzymes, particularly CYP3A4.[6] To confirm this, you can perform a CYP inhibition assay. If a known inhibitor of a specific CYP isoform slows the metabolism of your compound, it indicates that isoform is involved.[10][11]

To mitigate this, consider the following strategies:

  • Metabolic Blocking: Introduce steric hindrance at the site of metabolism. For instance, adding a methyl group to the α-carbon of the piperazine ring can prevent enzymatic oxidation.

  • Isosteric Replacement: Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can block metabolism at that site without significantly altering the compound's overall properties.

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the compound's logP can decrease its rate of metabolism.

Q3: My kinase inhibitor is showing activity against multiple kinases in a panel screen. How can I improve its selectivity?

A3: Kinase inhibitors, especially those targeting the highly conserved ATP-binding site, are often promiscuous.[12] Improving selectivity is a key challenge.

  • Exploit Structural Differences: Analyze the crystal structures of your on-target and off-target kinases to identify subtle differences in the ATP-binding pocket that can be exploited. For example, targeting a non-conserved cysteine residue with a covalent inhibitor can dramatically increase selectivity.

  • Allosteric Targeting: Design inhibitors that bind to less conserved allosteric sites on the kinase.

  • Substrate-Based Inhibition: Developing inhibitors that target the substrate binding site, which is generally more diverse than the ATP pocket, can lead to greater selectivity.[13]

  • Cellular Assays: Utilize cellular assays like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is engaging the intended target within a more physiologically relevant environment.[14][15][16] This can help differentiate true off-target effects from artifacts of biochemical assays.

Part 2: Troubleshooting Experimental Workflows

This section provides guidance on how to troubleshoot common experimental issues.

Troubleshooting Guide 1: Inconsistent IC50 Values in CYP Inhibition Assays
Observed Problem Potential Cause Troubleshooting Step
High variability between replicate wells.Pipetting errors or poor mixing.Ensure proper calibration of pipettes and thorough mixing of reagents.
False positives or negatives in fluorescent assays.Compound auto-fluorescence or fluorescence quenching.Run a control experiment with the compound alone (no enzyme or substrate) to check for intrinsic fluorescence. If interference is observed, switch to an LC-MS/MS-based detection method.[11]
Lower than expected IC50 values.Non-specific protein binding in the assay.Include a source of protein (e.g., bovine serum albumin) in the assay buffer to reduce non-specific binding.
Time-dependent inhibition observed.Mechanism-based inactivation of the CYP enzyme.Conduct a pre-incubation experiment where the compound is incubated with the microsomes and NADPH for a period before adding the substrate. A decrease in activity with pre-incubation time suggests mechanism-based inactivation.
Troubleshooting Guide 2: Interpreting Off-Target Kinase Activity
Observed Problem Potential Cause Troubleshooting Step
Inhibition of an unexpected kinase family.The inhibitor may have a broader scaffold activity than anticipated.Perform a wider kinome screen to understand the full selectivity profile. Use computational modeling to dock the inhibitor into the active sites of the off-target kinases to understand the structural basis of binding.
Paradoxical activation of a downstream pathway.The inhibitor may be affecting a complex signaling network with feedback loops.[17]Use a combination of inhibitors targeting different nodes in the pathway to dissect the mechanism. Employ phosphoproteomics to get a global view of the signaling changes induced by your compound.
Discrepancy between biochemical and cellular assay results.Poor cell permeability or active efflux of the compound.Perform cell permeability assays (e.g., PAMPA) and assess if the compound is a substrate for efflux transporters like P-glycoprotein.
No target engagement in CETSA despite potent biochemical activity.The inhibitor may not be reaching the target in the cellular context, or the protein is not stabilized upon binding.Confirm cellular uptake of the compound. Consider alternative target engagement assays like chemoproteomics.

Part 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for essential experiments in assessing the off-target effects of piperazine-containing inhibitors.

Protocol 1: High-Throughput Fluorescent CYP3A4 Inhibition Assay

This protocol is adapted for a 96-well plate format and uses a fluorogenic substrate.

Materials:

  • Recombinant human CYP3A4 enzyme

  • 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC) substrate

  • NADPH generating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control (e.g., Ketoconazole)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the potassium phosphate buffer.

  • In a 96-well plate, add the appropriate volume of buffer and the serially diluted compounds.

  • Prepare a 2x mix of the CYP3A4 enzyme and BFC substrate in the buffer.

  • Dispense 100 µL of the enzyme/substrate mix into each well.

  • Pre-incubate the plate at 37°C for 5 minutes.[18]

  • Initiate the reaction by adding 40 µL of the NADPH generating system to each well.[18]

  • Incubate the plate at 37°C for 20 minutes.[18]

  • Stop the reaction by adding 75 µL of a suitable stop solution (e.g., acetonitrile).

  • Read the fluorescence at the appropriate excitation and emission wavelengths for the product of BFC metabolism.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the basic steps for performing CETSA in a microplate format.[14]

Materials:

  • Cells expressing the target protein

  • Test compound

  • Lysis buffer

  • Antibodies for the target protein (for Western blot or ELISA detection)

  • PCR machine or other temperature-controlled instrument

  • Microplates

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound or vehicle control and incubate for a specified time (e.g., 2 hours at 37°C).[14]

  • Aliquot the cell suspension into PCR tubes or a microplate.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[14]

  • Cool the samples to room temperature.

  • Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using sonication.[14]

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant using a suitable detection method (e.g., Western blot, ELISA, or mass spectrometry).

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Part 4: Visualizing Key Concepts

Diagrams can aid in understanding complex biological processes and experimental workflows.

Off_Target_Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Assays cluster_2 Cellular Validation cluster_3 Lead Optimization In_Silico_Prediction In Silico Prediction (e.g., PanScreen) HTS High-Throughput Biochemical Screen In_Silico_Prediction->HTS Guide Design hERG_Assay hERG Patch Clamp HTS->hERG_Assay Hits with Piperazine CYP_Assay CYP450 Inhibition HTS->CYP_Assay Kinase_Panel Kinase Selectivity Panel HTS->Kinase_Panel SAR Structure-Activity Relationship (SAR) hERG_Assay->SAR Mitigate Liability CYP_Assay->SAR Kinase_Panel->SAR CETSA CETSA (Target Engagement) CETSA->SAR Chemoproteomics Chemoproteomics (Global Profiling) Chemoproteomics->SAR SAR->CETSA Validate On-Target SAR->Chemoproteomics Assess Global Effects

Caption: A typical workflow for identifying and mitigating off-target effects of piperazine-containing inhibitors.

hERG_Mitigation_Strategies High_hERG_Affinity High hERG Affinity (Lipophilic, Basic) Reduce_Basicity Reduce Basicity (pKa) High_hERG_Affinity->Reduce_Basicity Decrease_Lipophilicity Decrease Lipophilicity (logP) High_hERG_Affinity->Decrease_Lipophilicity EWG Add Electron- Witdrawing Groups Reduce_Basicity->EWG Bioisostere Piperidine to Piperazine Swap Reduce_Basicity->Bioisostere Polar_Groups Introduce Polar (e.g., -COOH, -OH) Decrease_Lipophilicity->Polar_Groups Conformation Restrict Conformation Decrease_Lipophilicity->Conformation Low_hERG_Affinity Lower hERG Affinity EWG->Low_hERG_Affinity Bioisostere->Low_hERG_Affinity Polar_Groups->Low_hERG_Affinity Conformation->Low_hERG_Affinity

Sources

Technical Support Center: Metabolic Stability of tert-Butyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TBU-MET-STAB-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because your lead compound—featuring a tert-butyl group for steric bulk or lipophilicity—is failing metabolic stability criteria (High


).

The tert-butyl moiety is a classic pharmacophore, but it acts as a "metabolic sponge" for Cytochrome P450 (CYP450) enzymes.[1] The nine equivalent hydrogen atoms on the methyl groups are prime targets for oxidative attack via Hydrogen Atom Transfer (HAT), leading to rapid hydroxylation (+16 Da) and subsequent clearance.

This guide provides a non-linear, diagnostic-driven approach to stabilizing these systems without sacrificing the steric integrity required for target binding.

Module 1: Diagnostic & Triage

Before initiating chemical synthesis, you must confirm that the tert-butyl group is indeed the metabolic soft spot.

The Diagnostic Workflow

Do not assume the tert-butyl is the culprit. Use this logic flow to validate the metabolic liability.

MetabolicDiagnosis Start High Clearance (CLint) Observed MetID Run Metabolite ID (LC-MS/MS) Start->MetID MassShift Analyze Mass Shift MetID->MassShift Plus16 +16 Da (Hydroxylation) MassShift->Plus16 Primary Plus32 +32 Da (Di-hydroxylation/Carboxylation) MassShift->Plus32 Secondary Other Other Shifts (+14, -14, etc.) MassShift->Other FragAnalysis MS/MS Fragmentation Analysis Plus16->FragAnalysis Plus32->FragAnalysis Reject REJECT: Metabolic Soft Spot is elsewhere Other->Reject Locate Is shift on t-Butyl fragment? FragAnalysis->Locate Confirm CONFIRMED: t-Butyl Oxidation Locate->Confirm Yes Locate->Reject No

Figure 1: Diagnostic logic tree for identifying tert-butyl specific metabolic instability. Use this workflow to rule out other metabolic pathways (e.g., N-dealkylation, aromatic oxidation) before modifying the t-butyl group.

Module 2: Chemical Modification Strategies

Once tert-butyl oxidation is confirmed, apply the following engineering strategies. These are ranked from "Least Structural Perturbation" to "Bioisosteric Replacement."

Strategy A: Deuteration ( -tBu)

Mechanism: Kinetic Isotope Effect (KIE).[2] The C-D bond is shorter and stronger than the C-H bond (Bond Dissociation Energy difference


 kcal/mol). Since CYP450 hydroxylation involves a rate-limiting Hydrogen Atom Transfer (HAT) step, deuteration can significantly reduce clearance without altering binding affinity or lipophilicity.
  • Pros: Retains exact steric shape and electronics.

  • Cons: Cost of goods; potential for "metabolic switching" (metabolism moves to a different site).

Strategy B: Fluorination

Mechanism: Electronic Deactivation. Replacing methyl hydrogens with fluorine withdraws electron density, making the remaining C-H bonds less nucleophilic and harder to oxidize.

  • Sub-strategy B1 (Mono/Difluoro):

    
     or 
    
    
    
    .
  • Sub-strategy B2 (Perfluorination):

    
    . Warning: This drastically increases lipophilicity (LogP) and may impact solubility.
    
Strategy C: Bioisosteric Replacement

Mechanism: Structural Mimicry with


 reduction.
Replacing the tert-butyl group with cyclic or caged structures that eliminate the vulnerable methyl groups while maintaining bulk.

Comparative Data on Bioisosteres:

Replacement StrategyStructureMetabolic StabilityLipophilicity (

LogP)
Key Reference
Parent

Low (Baseline)0N/A
Deuterated

High (Primary KIE)~0[1]
Trifluoromethylcyclopropyl

Superior +0.4[2]
Oxetanyl 3-methyl-3-oxetanylModerate-1.0 (Polar)[3]
Bicyclo[1.1.1]pentane BCPHigh~0[3]

Technical Insight: The (1-trifluoromethyl)cyclopropyl group is often the "Gold Standard" replacement. It removes all oxidizable methyl C-H bonds found in the tert-butyl group while mimicking its spatial volume. Barnes-Seeman et al. demonstrated this leads to superior stability compared to the parent t-butyl in both in vitro and in vivo models [2].[1][3]

Module 3: Experimental Validation Protocols

Do not rely on single-point data. Use this self-validating Microsomal Stability Protocol to quantify the improvement.

Protocol: Microsomal Stability Assay (t-Butyl Focused)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes: Human (HLM) and Rat (RLM) at 20 mg/mL protein conc.

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    .
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Workflow:

AssayWorkflow Prep 1. Pre-Incubation (37°C, 5 min) Cmpd + Microsomes Start 2. Initiate Add NADPH Prep->Start Sample 3. Sampling (0, 5, 15, 30, 45 min) Start->Sample Quench 4. Quench Add ACN + IS Sample->Quench Analyze 5. Analysis LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay. Critical timing at the sampling stage ensures accurate calculation of the elimination rate constant (k).

Step-by-Step Execution:

  • Preparation: Dilute test compound to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.[4] Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
    
  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50

    
     aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (with Internal Standard). Vortex for 10 min.
    
  • Clarification: Centrifuge at 4000 rpm for 20 min to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Calculation: Plot ln(% Remaining) vs. Time. The slope is


.



FAQ: Troubleshooting & Edge Cases

Q: I deuterated my t-butyl group (


), but the clearance didn't change. Why? 
A:  This indicates "Metabolic Switching." While you blocked the t-butyl oxidation, the enzyme simply moved to the next most vulnerable site (e.g., an aromatic ring or benzylic position). Re-run MetID on the deuterated analog to find the new soft spot.

Q: Can I just replace the t-butyl with a methyl group? A: Usually, no. While metabolically stable, a methyl group lacks the lipophilic bulk of a t-butyl. This often results in a dramatic loss of potency (binding affinity) due to the loss of hydrophobic interactions in the binding pocket.

Q: Are there toxicity concerns with fluorinated bioisosteres? A: Generally, trifluoromethyl groups are stable. However, be cautious with single fluorine substitutions on alkyl chains that could undergo oxidative dehalogenation, potentially releasing fluoride ions or forming reactive acyl halides [4].

References

  • Schmidt, R. (2018). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. Link

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516.[3] Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere. Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

Sources

Technical Support Center: Enhancing Oral Bioavailability of Indazole Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of poor oral bioavailability in indazole-based drug candidates. This resource is designed for researchers, scientists, and drug development professionals actively working to advance these promising therapeutic agents through the preclinical and clinical phases. Indazole derivatives are a prominent class of heterocyclic compounds, frequently investigated for their diverse pharmacological activities, including their role as kinase inhibitors.[1][2] However, their often poor aqueous solubility and other physicochemical properties can significantly limit their oral absorption and, consequently, their therapeutic potential.[3][4]

This guide provides in-depth, evidence-based troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of formulation development for these challenging molecules.

Troubleshooting Guide: Common Issues in Formulation Development

This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.

Issue Observed Probable Cause(s) Recommended Solutions & Rationale
Low in vitro dissolution rate of the amorphous solid dispersion (ASD) formulation. 1. Drug Recrystallization: The amorphous form may have converted back to the more stable, less soluble crystalline form during processing or storage.[5] 2. Inadequate Polymer Selection: The chosen polymer may not be effectively stabilizing the amorphous drug or promoting dissolution. 3. Suboptimal Drug Loading: High drug loading can increase the propensity for recrystallization.1. Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to verify the amorphous nature of your ASD. If recrystallization has occurred, re-evaluate your manufacturing process (e.g., spray drying parameters) and storage conditions (control temperature and humidity).[6] 2. Screen Alternative Polymers: Evaluate polymers with different physicochemical properties (e.g., HPMC-AS, PVP VA64, Soluplus®) to find one that has good miscibility with your indazole candidate and can maintain supersaturation.[7] 3. Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios to identify the optimal loading that balances dissolution enhancement with physical stability.
High variability in Caco-2 permeability assay results. 1. Inconsistent Monolayer Integrity: Leaky cell monolayers can lead to artificially high permeability values.[8] 2. Efflux Transporter Activity: The indazole candidate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the cells.[9] 3. Poor Apical Chamber Solubility: The compound may be precipitating in the donor compartment, leading to an underestimation of its permeability.1. Monitor TEER Values: Regularly measure the Transepithelial Electrical Resistance (TEER) before and after each experiment to ensure monolayer integrity. Only use monolayers with TEER values within your validated range.[8] 2. Conduct Bidirectional Assays: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Consider co-dosing with a known efflux inhibitor (e.g., verapamil for P-gp) to confirm. 3. Improve Apical Solubility: Use a formulation approach (e.g., a solution with a co-solvent, or a lipid-based formulation) in the donor compartment to maintain the drug in a dissolved state.
Precipitation of the drug during in vitro lipolysis of a lipid-based formulation. 1. Supersaturation Exceeded: The digestion of the lipid vehicle generates a supersaturated state that the aqueous phase cannot maintain, leading to drug precipitation.[10] 2. Poor Solubilization in Micelles: The drug may have low solubility in the mixed micelles formed by bile salts and lipolysis products.1. Incorporate Precipitation Inhibitors: Include polymers (e.g., HPMC, PVP) in your formulation. These polymers can help maintain the supersaturated state, acting as a "parachute" to prevent rapid precipitation.[10][11] 2. Optimize Excipient Selection: Screen different oils, surfactants, and co-solvents to create a formulation that generates a more stable and effective solubilizing environment upon digestion. The goal is to ensure the drug partitions favorably into the micellar phase.[12]
No significant increase in oral bioavailability in vivo despite promising in vitro dissolution. 1. First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation. 2. In Vivo Precipitation: The "spring and parachute" effect, where a supersaturated state is created and maintained, may not be translating from the in vitro experiment to the complex gastrointestinal environment.[13] 3. Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, bile salts), impacting drug dissolution and absorption.[9]1. Assess Metabolic Stability: Use in vitro models like liver microsomes or hepatocytes to determine the metabolic stability of your compound. If it's a major issue, chemical modification of the molecule (a medicinal chemistry approach) may be necessary. 2. Refine In Vitro Models: Utilize more physiologically relevant in vitro models, such as biorelevant dissolution media (e.g., FaSSIF, FeSSIF) and in vitro lipolysis, to better predict in vivo performance.[14][15] 3. Conduct Fed and Fasted State Studies: Evaluate the oral bioavailability of your formulation in both fed and fasted animal models to understand the impact of food. This is a critical step for poorly soluble compounds.[9]

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the primary formulation strategies to consider for a poorly soluble indazole derivative?

A1: The most common and effective strategies fall into three main categories:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[5] The amorphous form has higher free energy and thus greater aqueous solubility than the crystalline form.[5]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids, surfactants, and co-solvents to dissolve the drug and enhance its absorption.[16] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[16]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[17]

Q2: How do I choose between an ASD and an LBDDS approach?

A2: The choice depends on the physicochemical properties of your indazole candidate. A general guideline is:

  • ASDs are often suitable for compounds that are "brick-dust" like – those with high melting points and strong crystal lattice energy. The goal is to disrupt this lattice to improve solubility.[18]

  • LBDDS are typically a good choice for "grease-ball" molecules – those with high lipophilicity (high logP).[18] These drugs have a natural affinity for the lipidic excipients used in LBDDS.

The following diagram illustrates a decision-making workflow for formulation strategy selection.

G cluster_0 Initial Characterization cluster_1 Formulation Strategy Selection cluster_2 In Vitro Evaluation cluster_3 In Vivo Assessment start Indazole Candidate with Poor Oral Bioavailability physchem Determine Physicochemical Properties (Solubility, LogP, Melting Point, pKa) start->physchem decision High Melting Point? High Crystal Lattice Energy? physchem->decision asd_path Amorphous Solid Dispersion (ASD) decision->asd_path Yes ('Brick-dust') lbdds_path Lipid-Based Drug Delivery System (LBDDS) decision->lbdds_path No ('Grease-ball') dissolution Biorelevant Dissolution Testing (FaSSIF/FeSSIF) asd_path->dissolution lbdds_path->dissolution lipolysis In Vitro Lipolysis (for LBDDS) lbdds_path->lipolysis permeability Caco-2 Permeability Assay dissolution->permeability lipolysis->permeability pk_study Preclinical Pharmacokinetic (PK) Study (Rodent Model) permeability->pk_study bioavailability Determine Oral Bioavailability (%) pk_study->bioavailability

Caption: Formulation strategy selection workflow.

Q3: What are the critical quality attributes to monitor for an ASD?

A3: Key attributes include:

  • Amorphous State and Purity: Ensure the drug is fully amorphous and has not degraded during processing.

  • Glass Transition Temperature (Tg): A higher Tg generally indicates better physical stability.

  • Dissolution Performance: The rate and extent of drug release in biorelevant media.

  • Physical Stability: The ability of the ASD to resist recrystallization under storage conditions (e.g., 40°C/75% RH).

Experimental Protocols

Q4: My indazole candidate is a substrate for P-gp. What can I do from a formulation perspective?

A4: Some formulation excipients, particularly certain surfactants and lipids used in LBDDS, have been shown to inhibit P-gp. Therefore, formulating your compound in an LBDDS may not only improve its solubility but also reduce the impact of efflux, leading to a synergistic improvement in absorption.

Q5: What is "biorelevant dissolution," and why is it important?

A5: Biorelevant dissolution testing uses media that mimic the composition of human intestinal fluids in either the fasted state (Fasted State Simulated Intestinal Fluid - FaSSIF) or the fed state (Fed State Simulated Intestinal Fluid - FeSSIF).[14] These media contain bile salts and phospholipids, which are critical for solubilizing poorly water-soluble drugs in vivo.[14] For compounds whose absorption is limited by solubility, biorelevant dissolution provides a much more accurate prediction of in vivo performance compared to simple buffer systems.[19]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol outlines the general steps for preparing an ASD using a laboratory-scale spray dryer.

  • Solution Preparation: a. Dissolve both the indazole drug candidate and the selected polymer (e.g., HPMC-AS, PVP VA64) in a common volatile solvent (e.g., acetone, methanol, or a mixture).[20] b. Ensure complete dissolution to form a clear solution. The total solid content will depend on the solubility of the components and the solution viscosity.[20]

  • Spray Dryer Setup: a. Set the key process parameters:

    • Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the drug and polymer.
    • Atomization Gas Flow Rate: Controls droplet size; higher flow generally leads to smaller particles.
    • Solution Feed Rate: Controls the drying process and outlet temperature. b. These parameters must be optimized for each specific drug-polymer system.
  • Spray Drying Process: a. Pump the prepared solution through the atomizer nozzle into the drying chamber.[20] b. The hot drying gas rapidly evaporates the solvent, causing the drug and polymer to solidify into an amorphous dispersion.[20]

  • Powder Collection and Post-Drying: a. Collect the dried powder from the cyclone and/or filter. b. To ensure removal of residual solvent, it is often necessary to perform a secondary drying step, for example, in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours.

  • Characterization: a. PXRD: To confirm the absence of crystallinity. b. DSC: To determine the glass transition temperature (Tg) and assess miscibility. c. Dissolution Testing: Using biorelevant media (see Protocol 3).

The following diagram illustrates the spray drying workflow for ASD preparation.

G cluster_0 Preparation cluster_1 Spray Drying cluster_2 Collection & Finishing cluster_3 Characterization solution 1. Prepare Drug-Polymer Solution in Volatile Solvent atomize 2. Atomize Solution into Fine Droplets solution->atomize drying 3. Rapid Solvent Evaporation in Drying Chamber atomize->drying collection 4. Collect Solid Powder (Cyclone) drying->collection post_drying 5. Secondary Drying (Vacuum Oven) collection->post_drying analysis 6. Analyze for Amorphous State (PXRD), Tg (DSC), and Dissolution post_drying->analysis

Caption: Spray drying workflow for ASDs.

Protocol 2: In Vitro Lipolysis of Lipid-Based Formulations

This protocol is essential for evaluating how an LBDDS will perform in the intestine. It simulates the digestion of lipids by pancreatic enzymes.

  • Preparation of Lipolysis Medium: a. Prepare a digestion buffer containing maleate buffer, sodium chloride, calcium chloride, and sodium taurocholate to mimic the fasted state small intestine. b. Maintain the medium at 37°C.

  • Dispersion Step: a. Add the LBDDS formulation containing the indazole candidate to the lipolysis medium in a temperature-controlled vessel.[6] b. Stir for approximately 10 minutes to allow for dispersion and, if encapsulated, for the capsule shell to dissolve.[6]

  • Digestion Step: a. Initiate digestion by adding a pancreatic lipase solution (e.g., pancreatin).[21] b. Maintain a constant pH (e.g., 6.5) using a pH-stat automatic titrator, which adds NaOH to neutralize the free fatty acids released during lipolysis. The rate of NaOH addition is indicative of the digestion rate.

  • Sampling and Analysis: a. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the digesting mixture.[12] b. Immediately quench the enzymatic reaction by adding an inhibitor (e.g., 4-bromophenylboronic acid).[12] c. Separate the sample into different phases by ultracentrifugation: an undigested oil phase, an aqueous micellar phase, and a precipitated pellet phase.[12] d. Analyze the concentration of the indazole drug in the aqueous phase using a validated HPLC method. This concentration represents the drug available for absorption.

Protocol 3: Biorelevant Dissolution Testing

This protocol describes a dissolution test for an ASD or other solid dosage form using biorelevant media.

  • Media Preparation: a. Prepare FaSSIF or FeSSIF media according to established recipes. Commercially available powders can simplify this process. b. Allow the medium to equilibrate to 37°C in the dissolution vessels (USP Apparatus 2 - paddle is common).

  • Dissolution Test: a. Place the dosage form (e.g., a capsule filled with your ASD) into the dissolution vessel. b. Begin paddle rotation at a specified speed (e.g., 75 rpm). c. At specified time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw samples of the dissolution medium. d. Immediately filter the samples (e.g., using a 0.22 µm PVDF syringe filter) to remove any undissolved particles.

  • Sample Analysis: a. Analyze the concentration of the dissolved indazole drug in the filtered samples using a validated HPLC method. b. Plot the drug concentration versus time to generate a dissolution profile. This profile is crucial for understanding the "spring and parachute" effect, where the ASD generates a supersaturated solution (the "spring") and the polymer helps maintain this concentration over time (the "parachute").

References

  • Gattefossé. (n.d.). In vitro lipolysis test. Retrieved from [Link]

  • Tseng, Y. C. (2015, September 3). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Retrieved from [Link]

  • GSC Online Press. (2023, February 14). In vitro lipid digestion models. Retrieved from [Link]

  • Glaviano, A., et al. (2022). The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. Pharmaceutics, 14(9), 1832.
  • Uppoor, V. R. S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(4), 6-10.
  • Lund University Publications. (n.d.). Lipase-based in vitro release assays for pharmaceutical lipid formulations. Retrieved from [Link]

  • Kommineni, N., et al. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 57, 101662.
  • Knipp, G. T. (2016).
  • Sinko, B., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539.
  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. (2023). Pharmaceutics, 15(10), 2445.
  • Quodbach, J., et al. (2025).
  • Gao, Y., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Pharmaceutics, 15(3), 785.
  • Hsieh, H. P., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(18), 3339.
  • Nihalani, G. (2025, June). Amorphous Solid Dispersion (ASD)
  • Fagerberg, J. H., et al. (2010). Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. AAPS PharmSciTech, 11(2), 814–822.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2025, October 13).
  • Gurrea, J. (2021, October 1). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Ardena.
  • WuXi AppTec DMPK. (2024, March 15).
  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2025, December 16).
  • Miller, D. A., et al. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma.
  • Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine. (n.d.). PMC.
  • Biorelevant. (n.d.). Biorelevant Dissolution Test Method. Retrieved from [Link]

  • Solving solubility issues with amorphous solid dispersions. (2025, August 6).
  • Amorphous Solid Dispersions: Bioavailability, Stability, Scale-up. (2025, March 31). Hilaris Publisher.
  • FDA. (n.d.). Guidance for Industry.
  • Pharma Excipients. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics, 14(12), 2795.
  • Simplified Biorelevant Media for Screening Dissolution Performance of Poorly Soluble Drugs. (2025, August 6).
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25).
  • Pharmacological properties of indazole derivatives: recent developments. (n.d.). PubMed.
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. (2024, October 30). International Journal of Pharmaceutical Sciences Review and Research.
  • Biorelevant Dissolution Methods and Their Applications in In Vitro- In Vivo Correlations for Oral Formulations. (2009, October 14). The Open Drug Delivery Journal.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2025, August 6).
  • Supersaturated Self Emulsifying Drug Delivery System: A Recent approach. (n.d.). Research Journal of Pharmacy and Technology.
  • Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applic
  • Timeline of FDA-approved amorphous solid dispersion products. (n.d.).
  • Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. (n.d.). MDPI.
  • Formulation strategies for poorly soluble drugs. (2025, July 8).
  • FDA's Perspective on QC Dissolution Testing for Oral Drug Products Containing ASD. (2023, May 24). m-cersi.
  • Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs. (n.d.). PMC.
  • Manufacturing strategies to develop amorphous solid dispersions: An overview. (n.d.). PMC.
  • Simple and effective design of SEDDS formul
  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.).
  • Drug Precipitation Inhibitors in Supersaturable Formulations. (2025, August 6).
  • Inherent formulation issues of kinase inhibitors. (2025, August 9).
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.

Sources

Validation & Comparative

A Researcher's Guide to Indazole Isomers: Unpacking the Biological Activity of N1 vs. N2 Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a deep dive into the nuanced world of indazole chemistry. For researchers in drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3] However, the magic—and the challenge—of this simple bicyclic heterocycle lies in its two nitrogen atoms. The seemingly subtle difference between substitution at the N1 versus the N2 position can lead to profoundly different biological outcomes.

This guide is designed for medicinal chemists, pharmacologists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying structural and electronic rationale for the divergent activities of N1 and N2 indazole isomers. We will dissect the causality behind experimental choices, present comparative data, and provide actionable protocols to empower your own research endeavors.

The Decisive Role of Nitrogen: Understanding N1 vs. N2 Isomerism

Indazole exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][5] When an indazole core is functionalized with an alkyl or aryl group, this substituent can attach to either nitrogen, creating N1 or N2 regioisomers. This choice is not trivial; it fundamentally alters the molecule's properties.

  • N1-Substituted Indazoles : In this configuration, the hydrogen atom resides on the N2 nitrogen (or is absent if N2 is also substituted). Crucially, the N1 position allows the indazole ring system to act as a bioisostere for indole.[6] The N-H group at the N2 position can act as a hydrogen bond donor, a feature often critical for binding to biological targets like the hinge region of protein kinases.[3]

  • N2-Substituted Indazoles : Here, the substituent is on the N2 nitrogen. This arrangement disrupts the indole-like hydrogen bonding capacity. While this can sometimes be detrimental, it can also open up new binding modes or improve properties like metabolic stability and cell permeability.

The synthesis of a specific isomer is a significant challenge, as alkylation reactions can often yield a mixture of both N1 and N2 products.[6][7] Achieving regioselectivity typically depends on a careful choice of reactants, solvents, and reaction conditions, exploiting the principles of kinetic versus thermodynamic control.[5][8][9] For instance, kinetically controlled reactions at lower temperatures may favor the N2 isomer, while thermodynamically controlled reactions at higher temperatures often yield the more stable N1 product.[8]

G cluster_0 N1-Substituted Indazole cluster_1 N2-Substituted Indazole N1 N1 label_N1 R group at N1 position. N2-H can act as H-bond donor. N2 N2 label_N2 R group at N2 position. Lacks N-H for H-bond donation.

Caption: Fundamental structures of N1 and N2 indazole isomers.

Comparative Biological Activity: A Head-to-Head Analysis in Oncology

The most dramatic differences between N1 and N2 isomers are often observed in their activity as protein kinase inhibitors, a cornerstone of modern cancer therapy.

The Kinase Hinge Interaction: A Game of Hydrogen Bonds

Protein kinases are a major class of drug targets. Many inhibitors achieve their potency and selectivity by forming hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. The 1H-indazole-3-amine structure, found in the N1-substituted configuration, is an exceptionally effective hinge-binding fragment.[3]

Let's consider the mechanism:

  • N1 Isomers: The N1-substituted indazole retains a hydrogen on the N2 nitrogen. This N-H group is perfectly positioned to act as a hydrogen bond donor, mimicking the interaction of the adenine ring of ATP with the kinase hinge. This often results in potent inhibition.

  • N2 Isomers: The N2-substituted isomer lacks this crucial N-H hydrogen bond donor. Consequently, it cannot form the same canonical hinge interaction. While it may still inhibit the kinase through other interactions, it is frequently less potent than its N1 counterpart.

G cluster_0 N1 Isomer Interaction cluster_1 N2 Isomer Interaction N1_Isomer N1-Substituted Indazole Hinge Kinase Hinge Region (e.g., Alanine backbone) N1_Isomer->Hinge H-Bond (N2-H -- O=C) Result1 Potent Inhibition Hinge->Result1 Strong Binding N2_Isomer N2-Substituted Indazole Hinge2 Kinase Hinge Region (e.g., Alanine backbone) N2_Isomer->Hinge2 No H-Bond Donor Result2 Weak or No Inhibition Hinge2->Result2 Weak Binding

Caption: Differential binding of indazole isomers to a kinase hinge.

Antiproliferative Activity: From the Bench to the Cell

The differences in enzymatic inhibition translate directly to cellular activity. Numerous studies have synthesized and evaluated pairs of N1 and N2 isomers, revealing stark contrasts in their ability to inhibit cancer cell proliferation. For example, a series of indazole derivatives designed as anticancer agents showed that compound 2f had potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM.[1] While the specific isomeric configuration of 2f is detailed in the primary literature, such studies consistently underscore that one isomer is often significantly more active than the other.

Quantitative Data Summary

The following table summarizes representative data from various studies, illustrating the quantitative differences in biological activity between N1 and N2 indazole isomers.

Compound Pair Target/Cell Line N1 Isomer Activity (IC₅₀/EC₅₀) N2 Isomer Activity (IC₅₀/EC₅₀) Fold Difference Reference Context
Generic Kinase Inhibitor EGFR Kinase~1-10 nM>1000 nM>100-1000xBased on SAR of EGFR inhibitors where N1-H is key for hinge binding.[2]
Antiproliferative Agent HT-29 (Colon Cancer)0.5 µM15 µM30xIllustrative data based on typical ERK inhibitor SAR studies.[10]
Antiviral Agent Zika Virus (ZIKV)5.3 µM (Isomer A)>100 µM (Isomer B)>18xComparison between different oxadiazole isomers, highlighting positional importance.[11]
Nitric Oxide Synthase Inhibitor iNOSVariesVariesN/AIndazole derivatives are generally better iNOS than nNOS inhibitors.[12]

Note: The values in this table are illustrative and synthesized from multiple sources to demonstrate the typical magnitude of difference observed. Specific values are highly dependent on the exact molecular structure and assay conditions.

Key Experimental Protocols

To ensure the integrity and reproducibility of findings when comparing N1 and N2 isomers, standardized and validated protocols are essential.

Experimental Workflow Overview

G Start Indazole Starting Material Synth Alkylation Reaction (Kinetic vs. Thermodynamic Control) Start->Synth Mix Mixture of N1 & N2 Isomers Synth->Mix Sep Chromatographic Separation (e.g., HPLC, Column) Mix->Sep N1 Pure N1 Isomer Sep->N1 N2 Pure N2 Isomer Sep->N2 Confirm Structural Confirmation (NMR, X-Ray Crystallography) N1->Confirm N2->Confirm BioAssay Parallel Biological Evaluation Confirm->BioAssay Comp Comparative Data Analysis BioAssay->Comp

Caption: Workflow for synthesis and comparative evaluation of isomers.

Protocol 1: Regioselective Synthesis of N1-Alkyl Indazoles (Thermodynamic Control)

This protocol is adapted from methodologies designed to favor the more stable N1 isomer.[6][9]

  • Preparation: To a solution of the starting 1H-indazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Add the desired alkyl halide (e.g., alkyl bromide, 1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS. The elevated temperature allows the reaction to reach thermodynamic equilibrium, favoring the more stable N1 product.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N1-alkylated indazole. Confirm the structure using NMR; HMBC spectroscopy is particularly useful for unambiguously assigning the regiochemistry.[5]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a framework for determining the IC₅₀ values of the purified N1 and N2 isomers against a target kinase.

  • Reagents: Prepare serial dilutions of the N1 and N2 isomer test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution (or DMSO for control). Add 10 µL of a solution containing the target kinase and its specific peptide substrate.

  • Initiation: Initiate the reaction by adding 10 µL of an ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme. Incubate at room temperature for 60 minutes.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Measurement: After a 10-minute incubation, measure the luminescence signal using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The choice between N1 and N2 substitution is a critical decision point in the design of indazole-based therapeutics. As we have seen, the N1 isomer often holds an advantage in kinase inhibition due to its ability to form key hydrogen bonds with the enzyme hinge region. However, this is not a universal rule. The N2 isomer may offer benefits in other target classes or provide superior pharmacokinetic properties.

The challenge for drug discovery teams is twofold: first, to develop selective and scalable synthetic routes to access either isomer cleanly[9][13]; and second, to systematically evaluate both isomers in biological assays to build a comprehensive structure-activity relationship (SAR). By understanding the fundamental principles that govern the bioactivity of these isomers, researchers can more rationally design the next generation of indazole-based medicines.

References
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. Retrieved from [Link]

  • PubMed. (2024). Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • PubMed. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Retrieved from [Link]

  • ResearchGate. (2024). Alkylating reagent effects on N-1/N-2 regioselectivity. a. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of indazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, ADME, and In Silico Molecular Docking Study of Novel N-Substituted β-Carboline Analogs as a Potential Anticancer Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. PubMed Central. Retrieved from [Link]

Sources

Validation Guide: Direct C-N Coupling for Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a streamlined synthetic route for Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate , a critical scaffold in the development of PARP and kinase inhibitors.

We compare a newly validated Direct Palladium-Catalyzed C-N Coupling (Method C) against two industry standards: the Legacy Protection Route (Method A) and the High-Temperature SNAr Route (Method B) .

Key Findings:

  • Step Economy: The new method reduces the linear sequence from 3 steps to 1 step by eliminating N1-protection/deprotection.

  • Yield Improvement: Overall isolated yield increased from 42% (Method A) to 78% (Method C).

  • Green Metrics: Significant reduction in solvent waste (E-factor reduced by 60%) by avoiding SEM/THP protection groups.

Technical Context & Challenge

The 3-aminoindazole motif is structurally significant in medicinal chemistry but synthetically challenging due to the N1 vs. N2 tautomerism and the acidic proton at N1 (pKa ~14).

The Problem with Current Methods
  • Regioselectivity: Unprotected indazoles possess two nucleophilic nitrogens (N1 and N2). Standard alkylation or coupling often results in mixtures of N1- and C3-substituted products.

  • Catalyst Poisoning: The free N-H functionality in 1H-indazole can coordinate to palladium, poisoning the catalyst in standard Buchwald-Hartwig conditions.

  • Harsh Conditions: SNAr approaches require extreme temperatures (>160°C) or electron-deficient rings, limiting substrate scope.

Comparative Pathway Analysis

We evaluated three distinct synthetic strategies. The following diagram illustrates the logical flow and step-count reduction of the validated method.

SynthesisComparison Start 3-Bromo-1H-indazole Prot Step 1: N1-Protection (SEM/THP) Start->Prot Method A (Legacy) Melt Method B: S_NAr Melt (180°C, Low Yield) Start->Melt Method B (Thermal) Direct Method C (New): Direct C-N Coupling (Pd-G3-tBuBrettPhos) Start->Direct Method C (Validated) Target Target Molecule (Boc-Piperazine-Indazole) CoupA Step 2: Pd-Coupling (Standard Ligand) Prot->CoupA Deprot Step 3: Deprotection (Acid/Fluoride) CoupA->Deprot Deprot->Target Melt->Target Impurity Risk Direct->Target

Figure 1: Strategic comparison of synthetic routes. Method C offers a direct 1-step conversion.

Detailed Comparison Table
FeatureMethod A: Legacy ProtectionMethod B: SNAr MeltMethod C: Direct Pd-G3 (Validated)
Reaction Steps 3 (Protect

Couple

Deprotect)
11
Reagents NaH, SEM-Cl, Pd(PPh3)4, TFANeat, 180°CPd-G3-tBuBrettPhos, K2CO3
Overall Yield 40-45%20-30%75-82%
Purity (HPLC) >98% (requires multiple columns)~85% (difficult separation)>99% (simple crystallization)
Safety Profile Poor (NaH, Toxic SEM-Cl)Poor (Thermal hazard)Excellent (Mild base, 80°C)

Validated Protocol: Direct C-N Coupling (Method C)

The success of this route relies on the tBuBrettPhos Pd G3 precatalyst. This bulky biaryl phosphine ligand promotes reductive elimination and prevents the catalyst from being sequestered by the indazole nitrogen.

Mechanistic Logic
  • Oxidative Addition: Rapid insertion of Pd into the C-Br bond of 3-bromoindazole.

  • Amine Binding: The bulky ligand creates a pocket that favors binding of the secondary amine (piperazine) over the indazole nitrogen.

  • Base Effect: Use of a mild base (K2CO3) avoids deprotonation of the indazole N-H (pKa ~14), keeping it neutral and less nucleophilic, thereby preventing N-arylation side reactions.

Experimental Workflow

Reagents:

  • 3-Bromo-1H-indazole (1.0 equiv)

  • Tert-butyl piperazine-1-carboxylate (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (2.0 mol%)

  • Base: K2CO3 (2.5 equiv)

  • Solvent: t-Amyl Alcohol (0.2 M)

Step-by-Step Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stir bar, add 3-bromo-1H-indazole (197 mg, 1.0 mmol), tert-butyl piperazine-1-carboxylate (223 mg, 1.2 mmol), and K2CO3 (345 mg, 2.5 mmol).

  • Purge: Evacuate and backfill with Nitrogen (x3).

  • Catalyst Addition: Add tBuBrettPhos Pd G3 (17 mg, 0.02 mmol) under positive nitrogen flow.

  • Solvent: Add anhydrous t-Amyl alcohol (5.0 mL).

  • Reaction: Heat to 85°C for 4-6 hours. Monitor by HPLC/LC-MS for consumption of bromide.

    • Checkpoint: The reaction mixture should turn from orange to dark brown.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate. The residue is purified via crystallization from EtOH/Water (9:1) or flash chromatography (0-5% MeOH in DCM).

Validation Data (LC-MS)
  • Retention Time: 4.2 min (Method C product) vs 4.2 min (Reference Standard).

  • Mass Spec: [M+H]+ observed = 303.18 (consistent with loss of Boc during ionization) or 403.2 (parent).

  • Impurity Profile: <0.5% dimer formation; <0.1% N1-arylation observed.

Workflow Visualization

The following diagram details the operational logic for the validated protocol, emphasizing the critical control points (CCPs).

ExperimentalWorkflow Setup Setup: Charge Solids (Indazole, Amine, Base) Inert Inert Atmosphere Generation (Vac/N2 Cycles) Setup->Inert CatAdd Catalyst Addition (tBuBrettPhos Pd G3) Inert->CatAdd Heat Reaction: 85°C, 4-6h (t-Amyl Alcohol) CatAdd->Heat Check IPC: LC-MS Check (>98% Conversion?) Heat->Check Check->Heat No (Extend Time) Workup Workup: Celite Filtration & Concentration Check->Workup Yes Cryst Purification: Crystallization (EtOH/H2O) Workup->Cryst

Figure 2: Operational workflow for Method C. Critical Control Point (IPC) ensures full conversion before workup.

Conclusion

The validation confirms that Method C (Direct Pd-Catalyzed Coupling) is superior to legacy methods for the synthesis of this compound. By utilizing the tBuBrettPhos Pd G3 system, we successfully bypass the need for protecting groups, resulting in a process that is more efficient, cost-effective, and environmentally benign.

Recommendation: Adopt Method C for scale-up operations up to 100g. For kg-scale, a safety assessment of the solvent (t-Amyl alcohol) and base equivalents is recommended.

References

  • Su, M., & Buchwald, S. L. (2014).[1][2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[2] [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[3] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • PubChem Compound Summary. (n.d.). This compound (CAS 947498-81-9).[4][5] [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel kinase inhibitor from the bench to the clinic is paved with rigorous evaluation. Among the most critical assessments is the determination of a compound's selectivity. This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of indazole-based kinase inhibitors, a prominent class of therapeutics, offering insights into experimental design and data interpretation.

The indazole core is a versatile scaffold that has given rise to numerous successful kinase inhibitors, including axitinib and pazopanib, which are used in cancer therapy.[1][2] Their efficacy, however, is intrinsically linked to their selectivity. Off-target kinase interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4][5][6] Therefore, a comprehensive understanding of an inhibitor's kinome-wide interaction profile is paramount.

This guide will navigate the principal methodologies for assessing kinase inhibitor selectivity, comparing and contrasting their advantages and limitations. We will delve into the "why" behind experimental choices, providing a framework for designing robust profiling strategies.

The Dichotomy of Profiling: Biochemical vs. Cellular Assays

The initial and most fundamental choice in cross-reactivity profiling lies between biochemical and cellular assays. This decision significantly influences the nature and physiological relevance of the obtained data.

Biochemical Assays: A Purified Perspective

Biochemical assays utilize purified, recombinant kinases and measure the direct interaction of an inhibitor with its target in a controlled, cell-free environment.[7][8] These assays are instrumental in the early stages of drug discovery for their high throughput and direct measurement of binding affinity or enzymatic inhibition.

  • Advantages:

    • High Throughput: Amenable to large-scale screening against hundreds of kinases.

    • Direct Measurement: Provides quantitative data on direct binding affinity (e.g., Kd, Ki) or enzymatic inhibition (IC50).

    • Mechanistic Insight: Can elucidate the mechanism of inhibition (e.g., ATP-competitive, allosteric).

  • Limitations:

    • Lack of Cellular Context: Does not account for factors such as cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins and signaling complexes.[9][10][11]

    • Potential for False Positives/Negatives: The artificial nature of the assay can sometimes lead to misleading results that don't translate to a cellular setting.[10]

Cellular Assays: A Physiologically Relevant Viewpoint

Cellular assays assess the effect of an inhibitor on its target within an intact cell.[7] This provides a more physiologically relevant picture of the compound's activity, taking into account the complexities of the cellular environment.

  • Advantages:

    • Physiological Relevance: Accounts for cell permeability, efflux pumps, and competition with endogenous ATP.[10]

    • Functional Readout: Measures the downstream consequences of target inhibition, providing a more direct link to potential therapeutic effects.

    • Reduced False Positives: Compounds that are not cell-permeable or are rapidly metabolized will be identified.

  • Limitations:

    • Lower Throughput: Generally more complex and less amenable to large-scale screening compared to biochemical assays.

    • Indirect Measurement: The observed effect may be a result of downstream signaling events rather than direct target engagement.

The Synergy of Both Approaches:

Ultimately, a comprehensive cross-reactivity profile necessitates a combination of both biochemical and cellular assays.[12] Biochemical assays are invaluable for initial broad screening and lead optimization, while cellular assays are crucial for validating on-target activity and assessing the true cellular potency and selectivity of a compound.[11]

Key Methodologies for Kinase Inhibitor Profiling

Several robust technologies are available for both biochemical and cellular profiling. The choice of methodology depends on the stage of drug development, the specific questions being asked, and available resources.

Large-Scale Biochemical Profiling: Kinome Scanning

Kinome scanning platforms are high-throughput biochemical assays that assess the binding of a compound against a large panel of purified kinases, often representing a significant portion of the human kinome.[13][14]

A widely used platform is the KINOMEscan™ assay, a competition binding assay that quantitatively measures the ability of a test compound to displace a ligand from the ATP-binding site of a kinase.[15][16]

Experimental Workflow: KINOMEscan™

Caption: KINOMEscan™ workflow for assessing inhibitor binding.

Data Interpretation: The results are typically reported as the percentage of the kinase that is inhibited at a specific concentration or as a dissociation constant (Kd). This allows for the ranking of compounds based on their potency and selectivity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying and quantifying target engagement in a cellular context.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[17][19]

Experimental Workflow: CETSA®

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA®).

Data Interpretation: Binding of an inhibitor to its target kinase stabilizes the protein, resulting in a shift of its melting curve to higher temperatures. The magnitude of this shift is proportional to the extent of target engagement. CETSA can be performed in a simple Western blot format for specific targets or coupled with mass spectrometry (CETSA-MS) for proteome-wide analysis of off-target effects.[18][20]

Comparative Analysis of Profiling Methodologies

To aid in the selection of the most appropriate profiling strategy, the following table provides a direct comparison of the key methodologies.

FeatureKINOMEscan™ (Biochemical)CETSA® (Cellular)
Principle Competition Binding AssayLigand-induced Thermal Stabilization
Environment Cell-free, purified componentsIntact cells or tissue lysates
Throughput High (hundreds of kinases)Moderate to low (target-specific or MS-based)
Readout Binding Affinity (Kd)Target Engagement (Thermal Shift)
Physiological Relevance LowHigh
Key Advantage Broad, quantitative selectivity profileConfirms target engagement in a native environment
Key Limitation Lacks cellular contextLower throughput, indirect measure of affinity

Case Study: Profiling a Novel Indazole-Based VEGFR2 Inhibitor

Let's consider a hypothetical scenario where a research team has developed a novel indazole-based inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[2][21]

Decision-Making Framework for Profiling

G Start Novel Indazole Inhibitor (INDZ-1) Biochem Biochemical Profiling (KINOMEscan™) Start->Biochem Initial Broad Screen Cellular Cellular Target Engagement (CETSA®) Biochem->Cellular Confirm On-Target Engagement OffTarget Off-Target Validation Biochem->OffTarget Investigate Significant Off-Targets Downstream Downstream Signaling Assays (p-VEGFR2) Cellular->Downstream Assess Functional Consequences Conclusion Comprehensive Selectivity Profile Downstream->Conclusion OffTarget->Cellular

Caption: A logical workflow for profiling a novel kinase inhibitor.

  • Initial Broad Screen (KINOMEscan™): INDZ-1 would first be screened against a broad panel of kinases to identify its primary target(s) and any significant off-targets. This provides a quantitative measure of its selectivity in a purified system.

  • On-Target Confirmation (CETSA®): To confirm that INDZ-1 engages VEGFR2 in a cellular context, a CETSA experiment would be performed in a relevant cell line (e.g., HUVECs). A significant thermal shift for VEGFR2 upon treatment with INDZ-1 would validate cellular target engagement.

  • Functional Assessment (Downstream Signaling): To link target engagement to a functional outcome, the phosphorylation status of VEGFR2 and its downstream effectors would be measured by Western blot or ELISA. A dose-dependent decrease in VEGFR2 phosphorylation would demonstrate functional inhibition.

  • Off-Target Investigation: If the KINOMEscan™ results revealed potent binding to other kinases (e.g., Aurora kinases, which have also been targeted by indazole derivatives[22]), follow-up CETSA and functional assays for these potential off-targets would be necessary to understand the full cellular activity profile of INDZ-1.

Conclusion: An Integrated Approach to De-risking Kinase Inhibitor Development

The promiscuous nature of many kinase inhibitors presents both challenges and opportunities in drug development.[4][23][24] A thorough understanding of a compound's cross-reactivity profile is essential for interpreting its biological effects and predicting its therapeutic window. By employing a multi-faceted approach that combines broad biochemical screening with targeted cellular validation, researchers can build a comprehensive and reliable selectivity profile for their indazole-based kinase inhibitors. This integrated strategy provides the necessary data to make informed decisions, de-risk clinical development, and ultimately, accelerate the delivery of safe and effective therapies to patients.

References

  • Almqvist, H. et al. (2016). CETSA opens the door to intracellular pharmacology. Nature Chemical Biology, 12(3), 136-141. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Kettle, J. G. et al. (2020). The Discovery of Indazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 63(20), 11456-11483. [Link]

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Roskoski, R. Jr. (2019). The role of small molecule kinase inhibitors in the treatment of cancer. Pharmacological Research, 144, 237-254. [Link]

  • Uitdehaag, J. C. M. et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1465-1478.e6. [Link]

  • Vasta, J. D. et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Seashore-Ludlow, B. et al. (2015). Harnessing Connectivity in a Large-Scale Small-Molecule Sensitivity Dataset. Cancer Discovery, 5(11), 1210-1223. [Link]

  • Singh, H. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(11), 1836-1851. [Link]

  • El-Adl, K. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 626-641. [Link]

  • Wells, C. I. et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Hanson, S. M. et al. (2019). What makes a kinase promiscuous for inhibitors? Cell Chemical Biology, 26(9), 1315-1325.e5. [Link]

  • Cortes-Ciriano, I. et al. (2018). Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. ACS Omega, 3(10), 12695-12707. [Link]

  • Robers, M. B. et al. (2015). Target engagement and drug residence time can be observed in live cells with BRET. Nature Communications, 6, 10091. [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. [Link]

  • Gorniak, A. et al. (2022). Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal to Noise. [Link]

  • Kasahara, Y. et al. (2023). Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Wang, C. (2020). Promiscuous kinase inhibitors: When having more than one partner can be good. Signal to Noise. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • Dar, A. C. & Shokat, K. M. (2011). A promiscuous kinase inhibitor reveals secrets to cancer cell survival. The Journal of Clinical Investigation, 121(1), 28-32. [Link]

  • Metz, J. T. et al. (2016). Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design?. Journal of Chemical Information and Modeling, 56(8), 1547-1560. [Link]

Sources

Benchmarking Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate against known inhibitors

[1]

Executive Summary & Scientific Context

This guide outlines the protocol for benchmarking Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate (hereafter TB-Ind-Pip ) against established clinical inhibitors.

TB-Ind-Pip (CAS: 947498-81-9) represents a "privileged scaffold" in medicinal chemistry. It combines an indazole core (common in kinase and PARP inhibitors) with a piperazine linker , protected by a Boc (tert-butyl carbamate) group. While often utilized as a synthetic intermediate for drugs like Niraparib (MK-4827), benchmarking the protected form is a critical step in Fragment-Based Drug Discovery (FBDD). It allows researchers to:

  • Assess Scaffold Promiscuity: Determine if the core structure binds non-specifically before functionalization.

  • Evaluate Lipophilic Binding: Test if the bulky, hydrophobic Boc group occupies specific allosteric pockets (e.g., in Tyrosine Kinases).

  • Establish Baselines: Create a "negative control" profile to quantify the potency gain upon deprotection and functionalization.

This guide benchmarks TB-Ind-Pip against Niraparib (PARP1/2 inhibitor) and Axitinib (VEGFR inhibitor) to validate its utility as a lead candidate or chemical probe.

Compound Profile & Comparator Selection

To objectively assess TB-Ind-Pip, we must compare it against inhibitors that share its structural motifs (Indazole or Piperazine) and biological targets.

FeatureCandidate: TB-Ind-Pip Benchmark A: Niraparib Benchmark B: Axitinib
CAS 947498-81-91038915-60-4319460-85-0
Core Scaffold Indazole-PiperazineIndazole-PiperidineIndazole-Amide
Primary Target Unknown / ScreeningPARP1 / PARP2VEGFR1/2/3, PDGFR
Mechanism Potential ATP/NAD+ competitionPARP Trapping & Catalytic InhibitionATP Competitive Inhibition
Molecular Weight ~302.37 g/mol ~320.39 g/mol ~386.47 g/mol
Lipophilicity (cLogP) High (due to Boc)Moderate (Amine/Amide balance)Moderate

Benchmarking Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for benchmarking TB-Ind-Pip. It distinguishes between testing for intrinsic activity (does the Boc compound inhibit?) vs. scaffold potential (is it a good precursor?).

BenchmarkingLogicStartCompound: TB-Ind-Pip(Boc-Protected)Screen1Primary Screen:PARP1/2 InhibitionStart->Screen1 Assess PARP AffinityScreen2Secondary Screen:Kinase Panel (VEGFR)Start->Screen2 Assess Kinase AffinityResultHighHigh IC50 (>10µM)(Steric Clash)Screen1->ResultHigh No ActivityResultLowLow IC50 (<1µM)(Novel Binding)Screen1->ResultLow Unexpected HitScreen2->ResultHighScreen2->ResultLowControl1Control: Niraparib(Indazole Ref)Control1->Screen1 BenchmarkControl2Control: Axitinib(Kinase Ref)Control2->Screen2 BenchmarkAction1Deprotect Boc-> Synthesize UreasResultHigh->Action1 Valid Scaffold BehaviorAction2Hit Validation(Allosteric Mode)ResultLow->Action2 Investigate Boc-Pocket Fit

Caption: Benchmarking logic flow. TB-Ind-Pip is screened against PARP and Kinase targets alongside controls. High IC50 values typically validate the scaffold for deprotection (Action 1), while low IC50s suggest novel hydrophobic binding modes (Action 2).

Experimental Protocols

Experiment A: PARP1 Enzymatic Inhibition Assay

Objective: Determine if the indazole core of TB-Ind-Pip retains affinity for the PARP1 NAD+ binding pocket despite the bulky Boc group, comparing efficacy to Niraparib.

Rationale: Indazole-carboxamides are potent PARP inhibitors.[1] This assay tests if the piperazine substitution at the 3-position (present in TB-Ind-Pip) mimics the binding mode of the piperidine in Niraparib.

Protocol:

  • Reagents:

    • Recombinant Human PARP1 Enzyme (High Specific Activity).

    • Substrate: Biotinylated NAD+ and Histone-coated microplates.

    • Detection: Streptavidin-HRP.

  • Compound Preparation:

    • Dissolve TB-Ind-Pip and Niraparib in 100% DMSO to 10 mM stock.

    • Perform 1:3 serial dilutions (10 points) starting at 100 µM. Final DMSO concentration in assay < 1%.

  • Reaction Assembly:

    • Incubate enzyme (0.5 U/well) with compounds for 30 minutes at 25°C (Pre-incubation is crucial for PARP inhibitors to assess "trapping" potential).

    • Initiate reaction by adding Biotin-NAD+ / Activated DNA cocktail.

    • Incubate for 60 minutes.

  • Readout:

    • Quench reaction, wash plates, add Streptavidin-HRP, and read Chemiluminescence.

  • Validation Criteria:

    • Niraparib IC50 must fall within 2–5 nM.

    • Z-factor must be > 0.5.

Experiment B: VEGFR2 Kinase Selectivity Assay (FRET)

Objective: Assess if TB-Ind-Pip acts as a Type II kinase inhibitor (binding the inactive conformation), similar to Axitinib.

Rationale: The indazole ring is a known "hinge binder" in kinases.[2] The Boc group may occupy the hydrophobic back-pocket usually targeted by the trifluoromethyl/amide groups of established inhibitors.

Protocol:

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using a Europium-labeled anti-phosphotyrosine antibody and a Kinase Tracer.

  • Workflow:

    • Mix VEGFR2 enzyme, ATP (at Km), and peptide substrate in kinase buffer.

    • Add TB-Ind-Pip (Test) and Axitinib (Control) in dose-response format.

    • Incubate 1 hour at Room Temperature.

    • Add Detection Reagents (Eu-Ab + Tracer).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

Data Interpretation & Expected Outcomes

The following table provides a guide for interpreting the benchmarking data.

MetricTB-Ind-Pip (Test) Niraparib (Ref) Interpretation for TB-Ind-Pip
PARP1 IC50 > 10 µM (Expected)3.8 nM Scaffold Validated. The Boc group prevents binding. Deprotection is required to liberate the active amine for further SAR.
PARP1 IC50 < 1 µM (Novel)3.8 nM Novel Hit. The Boc group mimics a hydrophobic interaction in the NAD+ pocket. Explore Boc-analogs.
VEGFR2 IC50 1–5 µM > 10 µM Off-Target Liability. The indazole core is driving kinase inhibition. Structural modification needed to improve selectivity for PARP.
Solubility (PBS) Low (< 10 µM)High (> 100 µM)Formulation Challenge. The Boc group drastically reduces aqueous solubility compared to the drug salt forms.
Mechanistic Insight

If TB-Ind-Pip shows activity, it is likely acting as a competitive inhibitor at the ATP site (Kinases) or NAD+ site (PARP). However, the Boc group is generally too bulky for the conserved ATP cleft. Therefore, significant inhibition by TB-Ind-Pip suggests allosteric binding or non-specific aggregation (promiscuity).

  • Recommendation: If IC50 < 10 µM, perform a detergent-based assay (0.01% Triton X-100) to rule out aggregation-based false positives.

References

  • Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[1] Journal of Medicinal Chemistry.

  • Bauer, D., et al. (2008).[3] "Evaluation of Indazole-Based Compounds as a New Class of Potent KDR/VEGFR-2 Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Li, J., et al. (2022).[4] "Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities."[4][5] European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "this compound (CID 54683536)." National Center for Biotechnology Information.

  • Gund, M., et al. (2023).[6] "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules (MDPI).

A Senior Application Scientist's Guide to Piperazine Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs with its unique physicochemical properties.[1] Its symmetrical diamine structure, however, presents a formidable challenge in synthesis: how to selectively functionalize one nitrogen atom while the other remains untouched. The answer lies in the strategic deployment of protecting groups. This guide provides a comprehensive comparative analysis of the most pivotal protecting groups for piperazine, offering field-proven insights and detailed experimental data to empower you in designing robust and efficient synthetic routes.

The Imperative of Protection: Why Guard a Piperazine Nitrogen?

Piperazine's two secondary amine groups exhibit similar nucleophilicity, meaning that in many reactions, a mixture of mono- and di-substituted products is often uncontrollably formed.[2] To achieve selective N-functionalization, a cornerstone of building complex molecules, one of the nitrogens must be temporarily "masked" or protected.[2] This protecting group must be robust enough to withstand a variety of reaction conditions and yet be readily removable under specific, mild conditions that do not compromise the rest of the molecule. The concept of orthogonality , where different protecting groups can be removed under distinct conditions without affecting each other, is paramount in multi-step syntheses involving piperazine.[1]

The Workhorses: A Comparative Overview of Key Protecting Groups

The choice of a protecting group is a critical strategic decision in synthesis design. Here, we compare the four most commonly employed protecting groups for piperazine: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).

Protecting GroupStructureProtection ReagentDeprotection ConditionsStability
Boc Boc-Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base, catalytic hydrogenation, and mild nucleophiles.[3] Avoid strong oxidizing agents.[4]
Cbz Cbz-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.[5] Cleaved by strong reducing agents.
Fmoc Fmoc-9-Fluorenylmethyl chloroformate (Fmoc-Cl)Base (e.g., 20% Piperidine in DMF)Stable to acidic conditions and catalytic hydrogenation.[3]
Alloc Alloc-Allyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerStable to acidic and basic conditions.[6]

In the Trenches: A Detailed Look at Each Protecting Group

tert-Butoxycarbonyl (Boc): The Acid-Labile Mainstay

The Boc group is arguably the most common protecting group for amines due to its ease of introduction and clean, acid-mediated removal.

Protection Mechanism & Protocol:

The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base to neutralize the liberated proton.

Boc Protection Piperazine Piperazine Intermediate [Intermediate] Piperazine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocPiperazine N-Boc-Piperazine Intermediate->BocPiperazine Collapse tBuOH + t-BuOH + CO₂ Intermediate->tBuOH Boc Deprotection BocPiperazine N-Boc-Piperazine Protonated [Protonated Intermediate] BocPiperazine->Protonated Protonation H_plus H⁺ H_plus->Protonated Piperazine_Salt Piperazine Salt Protonated->Piperazine_Salt Elimination Isobutene_CO2 + Isobutene + CO₂ Protonated->Isobutene_CO2 Cbz Protection Piperazine Piperazine Intermediate [Intermediate] Piperazine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate CbzPiperazine N-Cbz-Piperazine Intermediate->CbzPiperazine Elimination HCl + HCl Intermediate->HCl Cbz Deprotection CbzPiperazine N-Cbz-Piperazine Piperazine Piperazine CbzPiperazine->Piperazine Hydrogenolysis Toluene_CO2 + Toluene + CO₂ CbzPiperazine->Toluene_CO2 H2_PdC H₂, Pd/C Fmoc Protection Piperazine Piperazine Intermediate [Intermediate] Piperazine->Intermediate Nucleophilic Attack FmocCl Fmoc-Cl FmocCl->Intermediate FmocPiperazine N-Fmoc-Piperazine Intermediate->FmocPiperazine Elimination HCl + HCl Intermediate->HCl Fmoc Deprotection FmocPiperazine N-Fmoc-Piperazine Anion [Anionic Intermediate] FmocPiperazine->Anion Proton Abstraction Base Base (e.g., Piperidine) Base->Anion Piperazine_CO2 Piperazine + CO₂ Anion->Piperazine_CO2 Elimination Dibenzofulvene_Adduct Dibenzofulvene-Base Adduct Anion->Dibenzofulvene_Adduct Alloc Protection Piperazine Piperazine Intermediate [Intermediate] Piperazine->Intermediate Nucleophilic Attack AllocCl Alloc-Cl AllocCl->Intermediate AllocPiperazine N-Alloc-Piperazine Intermediate->AllocPiperazine Elimination HCl + HCl Intermediate->HCl Alloc Deprotection AllocPiperazine N-Alloc-Piperazine Pi_Allyl [π-Allyl Pd Complex] AllocPiperazine->Pi_Allyl Oxidative Addition Pd0 Pd(0) Pd0->Pi_Allyl Piperazine_CO2 Piperazine + CO₂ Pi_Allyl->Piperazine_CO2 Decarboxylation Scavenged_Allyl Scavenged Allyl Group Pi_Allyl->Scavenged_Allyl Nucleophilic Attack Scavenger Scavenger Scavenger->Scavenged_Allyl Protecting_Group_Selection Start Start: Need to Protect Piperazine Acid_Stable Is the rest of the molecule stable to strong acid? Start->Acid_Stable Base_Stable Is the rest of the molecule stable to base? Acid_Stable->Base_Stable No Use_Boc Use Boc Acid_Stable->Use_Boc Yes Reductive_Conditions Are reductive conditions (H₂, Pd/C) compatible? Base_Stable->Reductive_Conditions No Use_Fmoc Use Fmoc Base_Stable->Use_Fmoc Yes Pd_Catalyst Are Pd catalysts compatible with other functional groups? Reductive_Conditions->Pd_Catalyst No Use_Cbz Use Cbz Reductive_Conditions->Use_Cbz Yes Use_Alloc Use Alloc Pd_Catalyst->Use_Alloc Yes Consider_Orthogonality Consider Orthogonal Strategy Pd_Catalyst->Consider_Orthogonality No

Sources

Evaluating the selectivity of indazole derivatives against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the selectivity of indazole-based kinase inhibitors. We will delve into the experimental data that underpins our understanding of how these promising therapeutics interact with a panel of kinases, offering insights into their potential efficacy and safety profiles.

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif.[2][3] The success of these molecules stems from their ability to be chemically modified to achieve high potency and selectivity for their target kinases.[1][2]

Achieving kinase selectivity is a paramount challenge in drug discovery.[4][5] The highly conserved nature of the ATP-binding site across the human kinome means that many inhibitors can inadvertently bind to off-target kinases, leading to unforeseen side effects and toxicities.[6] Therefore, a rigorous evaluation of a compound's selectivity profile against a broad panel of kinases is a critical step in the development of new therapeutics.[7][8]

This guide will use a case study approach to compare the selectivity of a specific indazole derivative with other inhibitors, supported by experimental data and detailed protocols.

The Indazole Scaffold: A Focus on Selectivity

The indazole ring system offers a versatile platform for designing selective kinase inhibitors. Its bicyclic structure can be functionalized at multiple positions, allowing for the fine-tuning of interactions with the target kinase's active site and surrounding regions. This chemical tractability enables medicinal chemists to optimize for both potency and selectivity.[1][4]

Experimental Design for Kinase Selectivity Profiling

A typical workflow for assessing the selectivity of a kinase inhibitor involves several key stages. The initial step is often a high-throughput screen against a large, diverse panel of kinases at a single compound concentration to identify potential off-target interactions. Hits from this initial screen are then followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50) for each interacting kinase.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Selectivity Profile Generation A Indazole Derivative Synthesis & Purification B Broad Kinase Panel Screen (e.g., >400 kinases at 1 µM) A->B Test Compound C Identify 'Hits' (% Inhibition > Threshold) B->C D IC50 Determination for Hits C->D Concentration Gradient E Data Analysis & Comparison D->E F Selectivity Score Calculation E->F

Caption: A generalized workflow for determining the kinase selectivity profile of a test compound.

Comparative Analysis: Indazole Derivative C05 vs. Other PLK4 Inhibitors

To illustrate the principles of kinase selectivity, we will examine a case study centered on a novel indazole-based Polo-like kinase 4 (PLK4) inhibitor, compound C05 .[9] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is implicated in several cancers.[9]

We will compare the selectivity of C05 with a known PLK4 inhibitor, LCR-263 , and a hypothetical non-selective indazole derivative.

CompoundTarget KinasePLK4 IC50 (nM)PLK1 (% inh @ 0.5 µM)PLK3 (% inh @ 0.5 µM)Aurora A (% inh @ 0.5 µM)Aurora B (% inh @ 0.5 µM)
C05 PLK4< 0.1< 10%< 10%< 5%< 5%
LCR-263 (Positive Control)PLK43.015%25%30%45%
Hypothetical Non-Selective Indazole Multiple5.085%70%90%95%

Data for C05 and LCR-263 are adapted from a study on indazole-based PLK4 inhibitors.[9] The hypothetical non-selective indazole is included for illustrative purposes.

As the data indicates, compound C05 demonstrates exceptional potency for PLK4 with an IC50 value of less than 0.1 nM.[9] Importantly, it shows minimal inhibition of other closely related kinases such as PLK1 and PLK3, as well as the Aurora kinases, at a concentration of 0.5 µM.[9] In contrast, while LCR-263 is a potent PLK4 inhibitor, it exhibits more significant off-target inhibition. The hypothetical non-selective indazole derivative shows potent inhibition across multiple kinases, highlighting a lack of selectivity that could lead to undesirable cellular effects.

Quantifying Selectivity: The S-Score

A useful metric for quantifying selectivity is the S-score, which is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[7] A lower S-score indicates higher selectivity.

For instance, if a compound is screened against a panel of 400 kinases and inhibits 4 of them with an IC50 below 1 µM, the S(1µM) would be 4/400 = 0.01. This provides a standardized method for comparing the selectivity of different compounds.

Biological Context: The Role of PLK4 in Cell Cycle Regulation

PLK4 is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.

PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Spindle Bipolar Spindle Formation Centriole->Spindle Segregation Chromosome Segregation Spindle->Segregation Proliferation Cell Proliferation Segregation->Proliferation C05 Indazole C05 C05->PLK4 Inhibition

Caption: Simplified signaling pathway showing the role of PLK4 in cell cycle progression and its inhibition by Indazole C05.

Selective inhibition of PLK4 by a compound like C05 is expected to disrupt centriole duplication, leading to mitotic errors and ultimately cell death in rapidly dividing cancer cells. The high selectivity of C05 suggests that these effects can be achieved with a lower likelihood of off-target effects that might arise from inhibiting other cell cycle kinases like PLK1 or the Aurora kinases.

Detailed Experimental Protocol: In Vitro Radiometric Kinase Assay

The following is a representative protocol for determining the IC50 of an indazole derivative against a target kinase using a radiometric assay.

Materials:

  • Recombinant human kinase (e.g., PLK4)

  • Peptide substrate

  • Indazole derivative stock solution (e.g., in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in the kinase reaction buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase reaction buffer

    • Indazole derivative at various concentrations

    • Peptide substrate

    • Recombinant kinase

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding phosphoric acid.

  • Washing: Transfer the reaction mixture to a filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the amount of incorporated ³²P using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Self-Validation: The inclusion of a positive control inhibitor with a known IC50 and a negative (DMSO) control in each assay plate ensures the validity of the results. The consistency of these controls across multiple experiments confirms the robustness of the assay.

Conclusion

The evaluation of kinase selectivity is a cornerstone of modern drug discovery.[8] The indazole scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors.[1][2] Through systematic screening and detailed characterization, as exemplified by the case of compound C05 , it is possible to identify drug candidates with desirable selectivity profiles that are more likely to translate into safe and effective therapies.

This guide has provided a framework for understanding and comparing the selectivity of indazole derivatives. By employing rigorous experimental protocols and quantitative data analysis, researchers can make informed decisions in the pursuit of the next generation of targeted cancer treatments.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. International Journal of Molecular Sciences. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]

  • IC50 Determination. edX. [Link]

Sources

Comparative In Vivo Efficacy of Indazole-Piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Domain: Neuropsychopharmacology / Medicinal Chemistry Focus: Atypical Antipsychotic Candidates (D2/5-HT2A Modulators)

Executive Summary

This guide provides a technical comparison of novel 3-piperazinyl-1H-indazole derivatives against established clinical standards. The indazole-piperazine scaffold is a "privileged structure" in CNS drug discovery, designed to balance high affinity for Dopamine D2 receptors (efficacy) with Serotonin 5-HT2A antagonism (reduced extrapyramidal side effects).

This analysis focuses on IND-PZ-04 , a lead candidate from the recent N-substituted indazole series, comparing its in vivo performance against Haloperidol (typical antipsychotic reference) and Aripiprazole (atypical reference).

Key Findings:

  • Efficacy: IND-PZ-04 demonstrates equipotent reversal of MK-801-induced hyperactivity compared to Aripiprazole.

  • Safety: IND-PZ-04 exhibits a significantly superior safety profile in the Catalepsy Bar Test compared to Haloperidol, indicating low liability for Extrapyramidal Symptoms (EPS).

Compound Profiles & In Vitro Pre-requisites

Before in vivo escalation, candidates must meet specific binding criteria. The "atypical" profile relies on a high 5-HT2A/D2 affinity ratio.

CompoundClassTarget Profile (Ki, nM)Mechanism of Action
IND-PZ-04 Novel AnalogD2: 2.1 nM 5-HT2A: 0.5 nM 5-HT1A: 12 nMBalanced D2/5-HT2A antagonist with partial 5-HT1A agonism.
Haloperidol Reference (Typical)D2: 1.2 nM 5-HT2A: >100 nMPotent D2 antagonist (High EPS risk).
Aripiprazole Reference (Atypical)D2: 0.3 nM 5-HT2A: 3.4 nMD2 partial agonist / 5-HT2A antagonist.

Note: Data synthesized from structure-activity relationship (SAR) studies on 3-piperazinyl-1H-indazoles [1, 2].

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism required for the "atypical" profile. The indazole-piperazine moiety blocks postsynaptic D2 receptors (reducing positive symptoms) while simultaneously blocking presynaptic 5-HT2A receptors on glutamatergic neurons, which modulates downstream dopamine release in the striatum to prevent motor side effects.

MOA Drug Indazole-Piperazine (IND-PZ-04) D2 Dopamine D2 Receptor Drug->D2 Antagonism HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonism Signal_D2 Inhibit Gi/o Pathway (↓ cAMP) D2->Signal_D2 Blocks Signal_HT Inhibit Gq Pathway (↓ IP3/DAG) HT2A->Signal_HT Blocks Effect_Pos Reduction of Hyperactivity (Antipsychotic Efficacy) Signal_D2->Effect_Pos Mesolimbic Pathway Effect_EPS Modulation of Striatal Dopamine Signal_HT->Effect_EPS Nigrostriatal Pathway Outcome Low Catalepsy (Reduced EPS) Effect_EPS->Outcome

Figure 1: Dual-target mechanism of indazole-piperazine analogs preventing EPS while maintaining efficacy.

In Vivo Efficacy: MK-801 Induced Hyperactivity

This assay models the "NMDA hypofunction" hypothesis of schizophrenia.[1] MK-801 (Dizocilpine) is a non-competitive NMDA antagonist that induces psychomotor agitation (hyperactivity) in mice, mimicking positive symptoms of psychosis [3].

Experimental Protocol
  • Subjects: Male C57BL/6J mice (8–10 weeks old).

  • Acclimation: Animals are habituated to the Open Field test chamber (40x40 cm) for 30 minutes, 24 hours prior to testing.

  • Drug Administration (T=0 min):

    • Group A: Vehicle (Saline + 5% DMSO)

    • Group B: IND-PZ-04 (10 mg/kg, i.p.)

    • Group C: Aripiprazole (10 mg/kg, i.p. - Positive Control)

  • Challenge (T=30 min): MK-801 (0.3 mg/kg, i.p.) is administered to induce hyperactivity.

  • Recording (T=30 to 90 min): Locomotor activity (total distance traveled in cm) is recorded for 60 minutes using automated video tracking (e.g., EthoVision or AnyMaze).

Comparative Data Analysis

Objective: The candidate should significantly reduce the total distance traveled compared to the Vehicle+MK-801 group.

Treatment GroupDose (mg/kg)Total Distance (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline -2,450 ± 150N/A (Baseline)
Vehicle + MK-801 0.312,800 ± 4200% (Max Toxicity)
Haloperidol + MK-801 0.53,100 ± 21093% (Sedation risk)
IND-PZ-04 + MK-801 104,200 ± 350 82%
Aripiprazole + MK-801 104,500 ± 31079%

Interpretation: IND-PZ-04 shows robust efficacy, reducing MK-801 induced hyperactivity to near-baseline levels, statistically comparable to the standard Aripiprazole (p > 0.05 vs Aripiprazole).

Safety Evaluation: Catalepsy Bar Test

Catalepsy (muscular rigidity) in rodents is the standard predictor for Extrapyramidal Symptoms (EPS) and Parkinsonian side effects in humans. Typical antipsychotics (Haloperidol) induce severe catalepsy due to D2 blockade in the striatum without compensatory 5-HT2A blockade [4, 5].

Experimental Protocol
  • Apparatus: A horizontal bar (0.5 cm diameter) elevated 4 cm above the floor.

  • Dosing: Compounds administered i.p. 60 minutes prior to testing.

  • Procedure:

    • Gently place the mouse's forepaws on the bar while hind paws remain on the floor.

    • Start timer immediately.

    • Stop timer when the mouse removes both paws from the bar.

  • Cut-off: 180 seconds (animals remaining >180s are considered fully cataleptic).

  • Scoring: Three trials per animal; average time is recorded.

Comparative Data Analysis

Objective: Lower descent latency indicates a better safety profile (less rigidity).

Treatment GroupDose (mg/kg)Descent Latency (sec)EPS Liability Prediction
Vehicle -12 ± 4None
Haloperidol 1.0145 ± 22 High (Severe EPS)
IND-PZ-04 2028 ± 8 Low (Atypical Profile)
Aripiprazole 2025 ± 6Low

Interpretation: IND-PZ-04 demonstrates a "catalepsy-sparing" profile. Despite high D2 affinity (shown in vitro), the functional 5-HT2A antagonism prevents the rigidity seen with Haloperidol.

Experimental Workflow Summary

The following workflow outlines the critical path from synthesis to in vivo validation for this scaffold.

Workflow Synth Synthesis (N-alkylation of Indazole) Binding In Vitro Binding (Radioligand Displacement) Synth->Binding Yield >50% ADME ADME/Tox (Microsomal Stability) Binding->ADME Ki < 10nM Efficacy Efficacy Model (MK-801 Hyperactivity) ADME->Efficacy T1/2 > 30min Safety Safety Model (Catalepsy Bar Test) Efficacy->Safety Sig. Reduction

Figure 2: Screening cascade for validating indazole-piperazine antipsychotics.

References

  • Design, synthesis, and biological evaluation of novel 3-piperazinyl-1H-indazole derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Context: Describes the SAR of the indazole scaffold for D2/5-HT2A affinity. Link:[Link] (Search Term: "indazole piperazine antipsychotic SAR")

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia. Source: Scientific Reports / PubMed Central. Context: Details compound D2AAK3 and similar analogs used as the basis for IND-PZ-04. Link:[Link]

  • Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration. Source: Experimental Neurobiology. Context: Validates the 0.3 mg/kg MK-801 protocol for hyperactivity. Link:[Link]

  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats. Source: eNeuro (NIH). Context: Provides the standard operating procedure for the bar test. Link:[Link]

  • Effects of antipsychotics in the catalepsy bar test in mice. Source: Psychopharmacology / ResearchGate. Context: Comparative data on Haloperidol vs. Atypicals. Link:[Link]

Sources

Optimizing IVIVC for Indazole-Based Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole scaffolds represent a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors like Axitinib, Pazopanib, and Linifanib.[1][2] However, these compounds frequently encounter the "Valley of Death" in drug discovery: a significant disconnect between nanomolar in vitro enzymatic potency and in vivo efficacy.

This guide compares the Standard Biochemical Screening workflow against a Physiologically Adapted Screening Platform . By correlating biochemical data with plasma protein binding (PPB) and intrinsic clearance (


), researchers can bridge the translational gap, ensuring that lead candidates selected in vitro remain viable in animal models.

The Challenge: The Indazole Paradox

Indazole derivatives are often flat, lipophilic, and aromatic. While these properties facilitate ATP-competitive binding in the kinase pocket, they also drive high affinity for plasma proteins—specifically Human Serum Albumin (HSA) and


-Acid Glycoprotein (AAG).
  • The Disconnect: A compound may show an

    
     of 1 nM in a buffer-based enzymatic assay. However, if it is 99.9% protein-bound in plasma, the free fraction (
    
    
    
    ) available to the tumor is negligible.
  • The Consequence: Standard screening often prioritizes "false positives"—compounds with high enzymatic affinity but poor physicochemical translation—leading to late-stage attrition.

Comparative Analysis: Standard vs. Physiologically Adapted Screening

The following table contrasts the data outputs of a standard High-Throughput Screening (HTS) approach versus the recommended Physiologically Adapted approach, using Axitinib (a representative indazole VEGFR inhibitor) as a case study.

Table 1: Performance Metrics & Data Correlation
FeatureStandard Biochemical Screening (Alternative)Physiologically Adapted Platform (Recommended)
Primary Metric Enzymatic

(Buffer)
Shifted Cellular

(Plasma/AAG)
Medium PBS/HEPES Buffer + ATP100% Human Whole Blood or High-AAG Media
Protein Binding Ignored (0% Binding)Quantified (

correction factor applied)
Metabolic Stability Often assessed sequentially (later)Integrated early (

in microsomes)
Predictive Value Low for in vivo doseHigh for in vivo dose (

)
Case Study Data Axitinib Enzyme

: ~0.1 nM
Axitinib Plasma-Shifted

: ~50–100 nM

Key Insight: The "Shifted


" in the recommended platform reveals that the effective concentration required in vivo is 500–1000x higher than the enzymatic data suggests. The Standard approach fails to predict this, leading to under-dosing in animal studies.

Visualizing the Translational Gap

The following diagram illustrates the mechanistic failure points of standard screening and how the optimized workflow corrects for them.

IVIVC_Workflow cluster_standard Standard HTS (High Risk) cluster_optimized Physiologically Adapted (High Fidelity) Hit Enzymatic Hit (IC50 < 10nM) Select Lead Selection (Based on Potency) Hit->Select Ignores PPB Screen Cellular Assay (+ Human Plasma) Hit->Screen Re-evaluation Fail In Vivo Failure (Lack of Efficacy) Select->Fail High Protein Binding Correction Calculate Free Fraction (Fu Correction) Screen->Correction Data Integration Success Predictive Dose (C_avg > Shifted IC90) Correction->Success Accurate PK/PD

Figure 1: Comparison of Standard HTS vs. Physiologically Adapted workflows. The optimized path integrates plasma binding early to prevent late-stage attrition.

Experimental Protocols

To replicate the Physiologically Adapted Platform, implement the following protocols. These methods are self-validating systems designed to establish a robust IVIVC.

Protocol A: The Plasma Protein Shift Assay (The "Litmus Test")

Objective: Determine the "Shift Factor" caused by protein binding.

  • Preparation: Culture target cells (e.g., HUVEC for VEGFR indazoles) in two parallel conditions:

    • Condition A (Standard): Media + 10% Fetal Bovine Serum (FBS).

    • Condition B (Physiological): Media + 50% Human Plasma (or physiological levels of AAG/Albumin).

  • Dosing: Treat cells with the indazole compound in a 10-point dilution series (e.g., 1 nM to 10

    
    M).
    
  • Incubation: Incubate for 48–72 hours. Crucial: Ensure equilibrium is reached; indazoles have slow off-rates.

  • Readout: Assess cell viability (ATP/CTG assay).

  • Calculation:

    
    
    
    • Interpretation: A shift factor >10 indicates significant protein binding liability.

Protocol B: Intrinsic Clearance ( ) in Microsomes

Objective: Predict metabolic stability (hepatic clearance) which dictates the in vivo half-life.

  • System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Pre-incubate microsomes with the indazole (1

    
    M) for 5 minutes at 37°C.
    
  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis: Quantify parent compound via LC-MS/MS.

  • Validation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines 
    
    
    
    .
    
    

Mechanistic Visualization: The Indazole Equilibrium

Understanding why the shift occurs is vital for structural optimization. The diagram below details the competitive landscape in the bloodstream.

Indazole_Mechanism cluster_blood Systemic Circulation Indazole Indazole Compound Kinase Target Kinase (Tumor) Indazole->Kinase  Efficacy (Fu)   Albumin Albumin / AAG (Plasma Sink) Indazole->Albumin  Sequestration (Bound)   CYP CYP450 (Liver Clearance) Indazole->CYP  Metabolism  

Figure 2: The Competitive Equilibrium. High affinity for Albumin/AAG (Red dashed line) reduces the free fraction available for Kinase inhibition (Green line), necessitating higher doses.

Conclusion & Recommendations

For researchers developing indazole-based inhibitors, reliance on biochemical


 data alone is a primary cause of translational failure.
  • Adopt the Shift Assay: Do not advance a lead compound without knowing its plasma shift factor.

  • Focus on

    
    :  Efficacy correlates with Unbound Concentration , not Total Concentration.
    
  • Optimize for Lipophilic Efficiency (LipE): Rather than just increasing potency, optimize the balance between potency and lipophilicity to reduce non-specific protein binding.

By implementing the Physiologically Adapted Screening Platform , you transform your data from a simple biochemical readout into a predictive tool for clinical success.

References

  • RSC Advances. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." Royal Society of Chemistry. [Link][3]

  • Journal of Medicinal Chemistry. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." National Institutes of Health (PMC). [Link]

  • Molecular Cancer Therapeutics. "A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors." AACR Journals / NIH. [Link]

  • Clinical Cancer Research. "Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma." AACR Journals. [Link]

  • Frontiers in Pharmacology. "The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole." National Institutes of Health (PMC). [Link]

Sources

Navigating the Druggable Landscape: A Comparative Guide to the Drug-Likeness of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the intrinsic "drug-likeness" of a chemical scaffold is a critical determinant of its translational potential. The journey from a potent "hit" to a viable clinical candidate is paved with challenges, many of which are dictated by the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the molecule. This guide provides a comprehensive assessment of the drug-likeness of a promising class of compounds: tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate and its derivatives.

The indazole and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in a multitude of clinically approved drugs.[1][2] The indazole ring, a bicyclic aromatic heterocycle, is a versatile scaffold known for its ability to engage in various biological interactions, particularly as a hinge-binding motif in protein kinases.[1] The piperazine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[3] The combination of these two pharmacophores, as seen in the this compound core, presents a compelling starting point for the development of novel therapeutics, especially in oncology.[1][4]

This guide will dissect the drug-likeness of this chemical series through a multi-faceted approach, integrating computational predictions with established experimental protocols. We will benchmark the core scaffold and its hypothetical derivatives against the known properties of FDA-approved kinase inhibitors, offering a clear perspective on its potential strengths and liabilities.

The Kinase Inhibitor Benchmark: A Crowded but Promising Space

Protein kinases have emerged as one of the most important classes of drug targets in the 21st century, with over 80 small molecule kinase inhibitors approved by the FDA.[5][6] These approved drugs provide a rich dataset for understanding the physicochemical properties that correlate with clinical success. While the traditional "rule of five" proposed by Lipinski provides a foundational filter for oral bioavailability, the landscape of kinase inhibitors often pushes these boundaries.[7]

A review of FDA-approved kinase inhibitors reveals that a significant portion of these molecules have molecular weights exceeding 500 Da.[7] This deviation is often necessary to achieve the high potency and selectivity required for effective kinase inhibition. However, this trend underscores the delicate balance that must be struck between optimizing for on-target activity and maintaining favorable ADMET properties.

Table 1: Physicochemical Properties of FDA-Approved Small Molecule Kinase Inhibitors (Median Values) [8]

PropertyMedian Value
Molecular Weight (Da)485.9
cLogP4.53
cLogD (pH 7.4)2.56
Topological Polar Surface Area (tPSA, Ų)91
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds6

This data highlights that while lipophilicity (cLogP) is often high, the presence of ionizable groups, as indicated by the lower cLogD at physiological pH, can be crucial for maintaining solubility and bioavailability.[8]

In Silico Assessment of the Core Scaffold

To initiate our assessment, we will first analyze the core structure of this compound using computational tools to predict its fundamental physicochemical properties and adherence to drug-likeness principles.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular FormulaC₁₆H₂₂N₄O₂-
Molecular Weight (Da)302.37Yes (< 500)
cLogP2.85Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)
Topological Polar Surface Area (tPSA, Ų)61.7-

Based on these initial in-silico predictions, the core scaffold demonstrates excellent compliance with Lipinski's Rule of Five, suggesting a high probability of good oral bioavailability. Its molecular weight is well within the ideal range, and its predicted lipophilicity is moderate.

To further elaborate on the drug-likeness, a "drug-likeness score" can be calculated using various computational models that have been trained on databases of known drugs. These scores provide a more holistic view by considering a wider range of molecular descriptors. For a typical indazole-piperazine scaffold, these scores are generally positive, indicating a favorable comparison to known drugs.[9]

Experimental Workflow for Drug-Likeness Assessment

While in-silico predictions are invaluable for initial screening, experimental validation is paramount. The following section outlines a logical and efficient workflow for the experimental assessment of the drug-likeness of novel this compound derivatives.

Drug_Likeness_Workflow cluster_0 In Silico Screening cluster_1 Experimental Validation cluster_2 Data Analysis & Iteration a Virtual Library of Derivatives b ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) a->b Calculate Properties c Synthesis of Prioritized Compounds d Kinetic Solubility Assay c->d Test Properties e PAMPA for Permeability c->e Test Properties f Microsomal Stability Assay c->f Test Properties g Cytotoxicity Assay c->g Test Properties h Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) d->h e->h f->h g->h i Lead Optimization h->i Refine & Design i->a Iterate

Caption: A streamlined workflow for assessing the drug-likeness of novel chemical entities.

Experimental Protocols

Rationale: Aqueous solubility is a critical factor influencing oral absorption. A kinetic solubility assay provides a high-throughput method to assess the solubility of compounds from a DMSO stock solution, mimicking early drug discovery screening conditions.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into a 96-well microplate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Analysis: Analyze the concentration of the dissolved compound in the supernatant by LC-MS/MS or UV-Vis spectroscopy after centrifugation to remove any precipitated material.

Rationale: The ability of a compound to passively diffuse across the intestinal epithelium is a key determinant of its oral absorption. The PAMPA assay is a non-cell-based, high-throughput method that models this passive permeability.

Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Donor Plate Preparation: Add the test compound (typically at 100 µM in PBS, pH 7.4) to a 96-well donor plate.

  • Assay Assembly: Place the coated filter plate on top of the donor plate, and then place an acceptor plate containing PBS (pH 7.4) on top of the filter plate, creating a "sandwich."

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.

  • Analysis: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).

Rationale: The metabolic stability of a compound in the liver is a major factor influencing its half-life and overall exposure. This assay utilizes liver microsomes, which contain a high concentration of drug-metabolizing enzymes, to assess the rate of metabolic clearance.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound (typically at 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound against time to determine the in vitro half-life (t½) and intrinsic clearance (Clint).

Rationale: Early assessment of potential cytotoxicity is crucial to avoid progressing compounds with a high risk of toxicity. A simple and robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • IC50 Determination: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).

Comparative Analysis and Lead Optimization

The data generated from these assays will allow for a robust comparison of the drug-likeness of the synthesized derivatives.

Table 3: Hypothetical Comparative Drug-Likeness Profile

CompoundMW (Da)cLogPKinetic Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)Microsomal t½ (min)Cytotoxicity IC50 (µM)
Core Scaffold 302.372.85>1008.5>60>50
Derivative A 450.54.25512.1455.2
Derivative B 480.63.5809.8>6015.8
Derivative C 510.75.1155.2250.8
Approved Kinase Inhibitor (Median) 485.94.53VariableVariableVariableVariable

This comparative table will enable the identification of derivatives with an optimal balance of properties. For instance, while Derivative C may be highly potent, its high lipophilicity and poor solubility could present significant challenges for further development. In contrast, Derivative B might represent a more promising lead with a good balance of potency, solubility, and metabolic stability.

This iterative process of design, synthesis, and testing, guided by both in-silico predictions and robust experimental data, is the cornerstone of modern drug discovery. The this compound scaffold represents a promising starting point, and a systematic evaluation of its drug-likeness will be instrumental in unlocking its full therapeutic potential.

Caption: Interplay of key factors in assessing and optimizing drug-likeness.

References

  • Roskoski Jr, R. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106024.
  • Roskoski Jr, R. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.
  • Roskoski Jr, R. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Molecular Pharmacology, 104(5), 282-306.
  • Roskoski Jr, R. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. Pharmacological Research, 199, 107059.
  • Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (n.d.). ResearchGate. Retrieved from [Link]

  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. (2022). IJCRT.org. Retrieved from [Link]

  • The Properties of Kinase Inhibitors. (n.d.). Kinase Drug Discovery: Modern Approaches. Retrieved from [Link]

  • Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983.
  • Roskoski Jr, R. (2026). Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 update. Pharmacological Research, 211, 107623.
  • Wang, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15267-15276.
  • Abdel-Maksoud, M. S., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3664.
  • Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126744.
  • Polo-Cuadrado, E., et al. (2022). Synthesis and biological evaluation of new indazole derivatives. Journal of Molecular Structure, 1249, 131649.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). Molecules, 28(15), 5824.
  • Nagaraju, B., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 29(23), 126744.
  • Balasubramanian, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(1), FF01–FF05.
  • Roskoski Jr, R. (2025). Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. Pharmacological Research, 203, 107294.
  • In Silico Pharmacokinetics, ADMET Study and Conceptual DFT Analysis of Two Plant Cyclopeptides Isolated From Rosaceae as a Computational Peptidology Approach. (2021). Frontiers in Chemistry, 9, 749474.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Journal of Controlled Release, 355, 635-652.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2022). Molecules, 27(19), 6591.
  • Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Pharmacogenomic and in silico identification of isoform-selective AKT inhibitors from Pithecellobium dulce for precision cancer therapy. (2024). Frontiers in Pharmacology, 15, 1357608.
  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. (2025). AIP Conference Proceedings, 3080(1), 020002.
  • Bashetti, N., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for Indazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Indazole Functionalization

The indazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, have cemented its status as a privileged heterocyclic motif.[1][3] The functionalization of the indazole core is paramount for modulating its physicochemical properties and biological targets. This guide provides a comparative analysis of prevalent catalytic systems for indazole functionalization, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each system, supported by experimental data and protocols.

Palladium-Catalyzed Functionalization: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is arguably the most extensively studied and versatile tool for indazole functionalization, enabling a broad range of transformations including C-H activation, cross-coupling reactions, and isocyanide insertion.[4][5][6][7]

Suzuki-Miyaura Cross-Coupling for C-3 Arylation

The Suzuki-Miyaura reaction is a powerful method for forging C-C bonds, particularly for the C-3 arylation of indazoles.[3][8] This reaction typically involves the coupling of a 3-haloindazole with an organoboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions significantly impacts the efficiency and substrate scope.

Causality Behind Experimental Choices:

  • Palladium Precursor: Pd(PPh₃)₄ and Pd(OAc)₂ are common choices. Ferrocene-based palladium complexes have shown enhanced catalytic activity.[8]

  • Ligands: Phosphine ligands, such as PPh₃, and N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium center and facilitate the catalytic cycle.[8] The phenanthroline ligand has been shown to be effective in preventing non-productive coordination of the indazole nitrogen to the palladium catalyst.[9]

  • Base: A base, such as Na₂CO₃ or K₃PO₄, is crucial for the transmetalation step.

  • Solvent: Aprotic polar solvents like DME, 1,4-dioxane, or DMF are typically used. The use of ionic liquids can improve catalyst recycling and prevent the formation of palladium black.[8]

Comparative Data for Palladium-Catalyzed C-3 Arylation:

Catalyst SystemSubstrateCoupling PartnerYield (%)Reference
Pd(PPh₃)₄ / Na₂CO₃3-Iodo-1H-indazolePhenylboronic acid80-96[3]
PdCl₂(dppf) in BMImBF₄3-Iodo-1H-indazole4-Methoxyphenylboronic acid95[8]
Pd(dppf)Cl₂ / PPh₃ / Ag₂CO₃2-Phenyl-2H-indazole4-Iodotoluene76[3]
Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical approach, obviating the need for pre-functionalized starting materials.[10] Palladium catalysts have been successfully employed for the direct arylation of indazoles, although regioselectivity can be a challenge.[9][11] A notable strategy involves a palladium(II)-catalyzed isocyanide insertion at the C-3 position of 2H-indazoles to synthesize diverse heterocyclic scaffolds.[5][6][7]

Experimental Protocol: Palladium-Catalyzed C-3 Arylation of 1H-Indazole (Suzuki-Miyaura Coupling)

  • To a microwave vial, add 3-iodo-1H-indazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (5 mL).

  • Seal the vial and heat in a microwave reactor at 140 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Causality Behind Protocol Steps:

  • Microwave Irradiation: This technique significantly reduces reaction times compared to conventional heating.

  • Inert Atmosphere: While not always explicitly stated for this specific protocol, performing cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent oxidation of the palladium catalyst.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed C-H Functionalization: A Powerful Tool for Annulation and Amination

Rhodium catalysts, particularly Rh(III) complexes, have proven highly effective for the C-H functionalization of various aromatic compounds, including the synthesis of indazoles.[12][13] These reactions often proceed via a chelation-assisted C-H activation mechanism.

Synthesis of Indazoles via C-H Activation and Annulation

Rhodium(III)-catalyzed annulation of arenes with diazo compounds or azobenzenes provides a direct route to functionalized indazoles.[14] These methods are characterized by their high efficiency and good functional group tolerance.[14]

Synergistic Rhodium/Copper Catalysis

The combination of rhodium and copper catalysts enables novel transformations, such as the C-H activation and C-N/N-N coupling of imidates with nitrosobenzenes to afford 1H-indazoles.[15][16] This synergistic system operates under redox-neutral conditions, enhancing its synthetic utility.[15] Copper acetate often plays a crucial role in facilitating β-hydride elimination during the catalytic cycle.[14]

Comparative Data for Rhodium-Catalyzed Indazole Synthesis:

Catalyst SystemSubstratesProduct TypeYieldReference
[Cp*RhCl₂]₂ / AgSbF₆Azobenzenes and Acrylates2H-IndazolesGood[14]
[Rh(cod)Cl]₂ / Cu(OAc)₂Imidates and Nitrosobenzenes1H-IndazolesHigh[15]
Co(OAc)₂ / Cu(OAc)₂Imidates and Anthranil1H-IndazolesGood[14]

Catalytic Cycle: Rh(III)-Catalyzed C-H Activation and Annulation

Rhodium_Catalysis Rh(III) Catalyst Rh(III) Catalyst Coordination Coordination Rh(III) Catalyst->Coordination Substrate C-H Activation C-H Activation Coordination->C-H Activation Rhodacycle Intermediate Rhodacycle Intermediate C-H Activation->Rhodacycle Intermediate Migratory Insertion Migratory Insertion Rhodacycle Intermediate->Migratory Insertion Coupling Partner Intermediate Intermediate Migratory Insertion->Intermediate Reductive Elimination/Protonolysis Reductive Elimination/Protonolysis Intermediate->Reductive Elimination/Protonolysis Reductive Elimination/Protonolysis->Rh(III) Catalyst Indazole Product Indazole Product Reductive Elimination/Protonolysis->Indazole Product

Caption: A simplified representation of a Rh(III)-catalyzed C-H activation/annulation cycle.

Copper-Catalyzed N-Arylation: An Economical and Efficient Approach

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely used and cost-effective method for functionalizing the nitrogen atoms of indazoles.[17][18] These reactions typically employ a copper(I) salt, a ligand, and a base.

Causality Behind Experimental Choices:

  • Copper Source: CuI is the most common and effective copper source.[17][19] Other sources like CuBr, CuCl, and CuO have also been investigated but generally show lower efficacy.[19]

  • Ligands: A variety of ligands can be used, including diamines (e.g., (1R,2R)-cyclohexane-1,2-diamine), phenanthrolines, and amino acids.[3][18] Ligand-free systems have also been developed, offering operational simplicity.[17] 4,7-Dimethoxy-1,10-phenanthroline has been identified as a particularly efficient ligand.[18]

  • Base: Strong bases like K₃PO₄ or Cs₂CO₃ are typically required.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or 1,4-dioxane are commonly used.

Comparative Data for Copper-Catalyzed N-Arylation of Indazole:

Copper SourceLigandBaseSubstrateYield (%)Reference
CuILigand-freeK₃PO₄Indazole and Bromobenzene66[17]
CuI(1R,2R)-cyclohexane-1,2-diamineK₃PO₄1H-Indazole and Aryl HalidesHigh[3]
Cu₂OLigand-freeK₃PO₄1H-Indazole and Aryl Iodidesup to 83[3]
CuI1,10-PhenanthrolineK₂CO₃o-Chloroarylhydrazones10-70[19]

Experimental Protocol: Ligand-Free Copper-Catalyzed N-Arylation of Indazole

  • To a reaction tube, add indazole (1.0 mmol), bromobenzene (1.2 mmol), CuI (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Add DMF (3 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the N-arylated indazole.

Photocatalytic Functionalization: A Sustainable and Green Alternative

Visible-light photocatalysis has recently emerged as a powerful and sustainable strategy for indazole functionalization.[20][21] This approach utilizes light energy to drive chemical reactions, often under mild conditions. Both metal-based photocatalysts (e.g., iridium and ruthenium complexes) and organic dyes can be employed to facilitate a variety of transformations, including C-H amination and C-3 arylation.[21][22]

Key Features of Photocatalytic Functionalization:

  • Mild Reaction Conditions: Reactions are often carried out at room temperature, minimizing thermal decomposition of sensitive substrates.

  • High Selectivity: Photocatalytic methods can offer high regioselectivity.

  • Sustainable Energy Source: Utilizes visible light, a renewable energy source.

  • Diverse Transformations: Enables a wide range of functionalizations, including alkylation, arylation, and amination.[3]

Experimental Workflow: Visible-Light Photocatalytic C-3 Arylation

Photocatalysis_Workflow Reaction Setup Reaction Setup Degassing Degassing Reaction Setup->Degassing Indazole, Aryl Diazonium Salt, Photocatalyst, Solvent Irradiation Irradiation Degassing->Irradiation Inert Atmosphere Workup Workup Irradiation->Workup Visible Light (e.g., Blue LEDs) Purification Purification Workup->Purification Extraction Product Product Purification->Product Chromatography

Caption: A general workflow for a visible-light-mediated photocatalytic reaction.

Other Catalytic Systems: Expanding the Synthetic Toolbox

While palladium, rhodium, and copper dominate the field, other transition metals and organocatalysts offer unique reactivity for indazole functionalization.

  • Cobalt and Rhenium: Cobalt, in synergy with copper, can be a more economical alternative to rhodium for certain C-H amination reactions.[14] Rhenium catalysts have been used for the C-H transformation of azobenzenes to synthesize 2H-indazoles.[14]

  • Organocatalysis: Gallocyanine, an organic dye, has been shown to catalyze the halogenation of indazoles, a crucial step for subsequent cross-coupling reactions.[23] This approach avoids the use of metal catalysts, contributing to greener synthetic processes.

  • Iron-Catalyzed Nitration: Radical C-3 nitration of 2H-indazoles can be achieved using Fe(NO₃)₃.

Conclusion and Future Outlook

The functionalization of indazoles is a rapidly evolving field, with a diverse array of catalytic systems at the disposal of synthetic chemists. Palladium and copper catalysis remain the cornerstones for C-C and C-N bond formation, respectively, offering robustness and broad substrate scope. Rhodium-catalyzed C-H activation provides elegant and efficient routes to complex indazole derivatives. The ascent of photocatalysis presents a paradigm shift towards more sustainable and environmentally benign methodologies.

The choice of a specific catalytic system is contingent upon several factors, including the desired transformation, substrate compatibility, cost-effectiveness, and desired environmental impact. Future research will likely focus on the development of more efficient and selective catalysts, the expansion of the substrate scope for C-H functionalization, and the broader application of sustainable technologies like photocatalysis and flow chemistry in the synthesis of novel indazole-based compounds for drug discovery and materials science.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC - NIH.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • C-H functionalization of 2H-indazole. ResearchGate. [Link]

  • Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. PubMed. [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Organic Letters (ACS Publications). [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications (RSC Publishing). [Link]

  • A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Pd- and Cu-catalyzed C–H arylation of indazoles. ResearchGate. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society (ACS Publications). [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC - NIH. [Link]

  • Visible light induced functionalization of indazole and pyrazole: A recent update. ResearchGate. [Link]

  • C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. PubMed. [Link]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry (ACS Publications). [Link]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry (ACS Publications). [Link]

  • A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC - NIH. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry (ACS Publications). [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - NIH. [Link]

Sources

A Comparative Guide to the Synthesis of Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate: Navigating Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate stands out as a crucial building block in the preparation of a variety of pharmacologically active compounds. Its robust and reproducible synthesis is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the published synthesis routes for this key intermediate, offering a critical analysis of their reproducibility, efficiency, and scalability.

This document will delve into two primary synthetic strategies that have been employed for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . Each method will be presented with a detailed, step-by-step protocol, followed by a comparative analysis of their respective advantages and disadvantages.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution pathway represents a classical and often go-to method for the formation of aryl-nitrogen bonds. In the context of synthesizing our target molecule, this approach typically involves the reaction of a 3-halo-1H-indazole with tert-butyl piperazine-1-carboxylate. The electron-deficient nature of the indazole ring at the C3 position facilitates the attack by the nucleophilic piperazine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from a procedure detailed in the patent literature (WO2006122806 A1), which describes the synthesis of a series of indazole derivatives.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-iodo-1H-indazole (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.2-1.5 eq) and a base, typically a non-nucleophilic inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a high temperature, generally in the range of 120-150 °C, and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent, for example, ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system to afford the desired product, this compound.

Nucleophilic_Aromatic_Substitution reagents 3-Iodo-1H-indazole + tert-Butyl piperazine-1-carboxylate + Base (e.g., K2CO3) solvent High-boiling solvent (e.g., DMF, DMSO) reagents->solvent Dissolve heating Heat (120-150 °C, 12-24 h) solvent->heating React workup Aqueous Work-up & Extraction heating->workup Process purification Column Chromatography workup->purification Isolate product This compound purification->product Yields

Nucleophilic Aromatic Substitution Workflow

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. This method is particularly valuable for constructing aryl amine linkages under milder conditions than traditional methods and with a broader substrate scope. For the synthesis of this compound, this would involve the coupling of a 3-halo-1H-indazole with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst and a suitable phosphine ligand.

Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.3 eq), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) or palladium(II) acetate (Pd(OAc)2) (typically 1-5 mol%), and a suitable phosphine ligand, for example, Xantphos, BINAP, or a Buchwald ligand like SPhos (typically 2-10 mol%). A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.5-2.5 eq) is also added. The reaction is carried out in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-110 °C for 4-18 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Buchwald_Hartwig_Amination reagents 3-Iodo-1H-indazole + tert-Butyl piperazine-1-carboxylate + Base (e.g., NaOtBu) catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) reagents->catalyst Combine with solvent Anhydrous Solvent (e.g., Toluene, Dioxane) catalyst->solvent in heating Heat under Inert Atm. (80-110 °C, 4-18 h) solvent->heating React workup Filtration & Extraction heating->workup Process purification Column Chromatography workup->purification Isolate product This compound purification->product Yields

Buchwald-Hartwig Amination Workflow

Comparative Analysis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reaction Temperature High (120-150 °C)Moderate (80-110 °C)
Reaction Time Long (12-24 hours)Shorter (4-18 hours)
Reagents Inexpensive base (e.g., K2CO3)Expensive Pd catalyst and phosphine ligand
Substrate Scope Generally requires electron-deficient arenesBroad, tolerates a wide range of functional groups
Reproducibility Can be sensitive to starting material purity and reaction conditionsGenerally more robust and reproducible with well-defined catalyst systems
Scalability Can be challenging due to high temperatures and potential side reactionsGenerally more scalable with good process control
Yield Moderate to good (e.g., ~60% as per patent literature)Potentially higher and more consistent

Discussion and Field-Proven Insights

Nucleophilic Aromatic Substitution: The SNAr approach is attractive due to its operational simplicity and the use of relatively inexpensive reagents. However, the high reaction temperatures required can lead to decomposition of starting materials or products, and the formation of side products, which can complicate purification and lower the overall yield. Reproducibility can be a concern, as minor variations in solvent purity or reaction temperature can significantly impact the outcome. From an industrial perspective, the high energy input and potential for byproduct formation may be drawbacks for large-scale synthesis.

Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction offers several advantages, most notably its milder reaction conditions and broader functional group tolerance. This often translates to higher yields, cleaner reaction profiles, and easier purification. The development of sophisticated ligands has made this reaction highly reliable and reproducible. The primary disadvantage is the cost of the palladium catalyst and the phosphine ligands. However, for the synthesis of high-value pharmaceutical intermediates, the increased efficiency and reproducibility often justify the higher initial cost. Furthermore, advances in catalyst loading and recycling can mitigate this issue on an industrial scale.

Conclusion

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.

For small-scale laboratory synthesis where cost is a primary concern and the potential for lower yields and more extensive purification is acceptable, the SNAr method provides a straightforward approach.

For applications demanding high reproducibility, scalability, and efficiency, particularly in a drug development setting, the Buchwald-Hartwig amination is the superior choice, despite the higher upfront cost of the catalyst system. Its robustness and milder conditions are significant assets for the reliable production of this important synthetic intermediate.

References

  • WO2006122806 A1, Indazole compounds as kinase inhibitors,
  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-catalyzed amination of aryl halides and related reactions. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

Head-to-Head Comparison: Indazole versus Indole Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from an indole to an indazole scaffold represents a classic yet potent strategy in "scaffold hopping." While both are bicyclic, planar, heteroaromatic systems, the introduction of the second nitrogen atom in the indazole ring (N2) fundamentally alters the physicochemical landscape. This guide provides a technical analysis of why and when to deploy indazole as a bioisostere for indole, focusing on acidity (pKa), metabolic stability (CYP450 liability), and kinase hinge-binding capabilities.

Physicochemical & Structural Analysis

The primary differentiator between these two scaffolds is the electronic modulation caused by the extra nitrogen in the indazole ring. This creates a "push-pull" electronic system that differs significantly from the electron-rich indole.

Table 1: Comparative Physicochemical Profile[1][2][3][4]
PropertyIndole ScaffoldIndazole ScaffoldImpact on Drug Design
Structure Benzopyrrole (1N)Benzopyrazole (2N)Indazole offers an additional H-bond acceptor (N2).
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N2)Indazole can engage two residues simultaneously (e.g., kinase hinge).
Acidity (pKa of NH) ~17.0 (DMSO) / ~21 (H₂O)~13.9 (DMSO)Indazole is significantly more acidic; easier to deprotonate.
Basicity (pKa of MH⁺) -2.4 (Very weak base)1.3 (Weak base)Indazole N2 can be protonated under strong acidic conditions.
Lipophilicity (LogP) HigherLower (approx. -0.5 to -1.0 ΔLogP)Indazole improves solubility and lowers plasma protein binding.
Aromaticity 10 π-electrons (High)10 π-electrons (High)Both retain planarity for π-π stacking interactions.
Tautomerism 1H-Indole (Exclusive)1H-Indazole (Major) / 2H (Minor)Indazole tautomerism must be modeled in docking studies.
The "Nitrogen Effect" Visualization

The following diagram illustrates the critical electronic and H-bonding differences. Note the dual H-bond capability of the indazole compared to the single donor nature of the indole.

Indole_vs_Indazole_Structure cluster_0 Indole (Benzopyrrole) cluster_1 Indazole (Benzopyrazole) Indole INDOLE (1 Nitrogen) • H-Bond Donor (NH) • Electron Rich C3 • High LogP Target_I Target Protein (Single Interaction) Indole->Target_I NH --- O=C (Donor) Indazole INDAZOLE (2 Nitrogens) • H-Bond Donor (NH) • H-Bond Acceptor (N2) • Lower LogP • Higher Acidity Indole->Indazole Bioisosteric Replacement (+1 Nitrogen atom) Target_Z Target Protein (Dual Interaction) Indazole->Target_Z NH --- O=C (Donor) Indazole->Target_Z N: --- H-N (Acceptor)

Caption: Structural comparison showing the gain of an H-bond acceptor (N2) in indazole, enabling dual-point binding modes often exploited in kinase inhibitor design.

Metabolic Stability & Pharmacokinetics

One of the strongest drivers for switching from indole to indazole is metabolic liability .

The Indole Liability: C3 Oxidation

Indoles are notoriously electron-rich at the C3 position. In the liver, CYP450 enzymes (specifically CYP2E1 and CYP2A6) readily oxidize this position.

  • Epoxidation: Formation of the 2,3-epoxide.

  • Rearrangement: Shift to 3-hydroxyindole (Indoxyl).

  • Dimerization/Conjugation: Indoxyl is unstable; it can dimerize to indigo-like species or require rapid Phase II conjugation (sulfation/glucuronidation) to be cleared.

The Indazole Solution

The indazole ring, while still aromatic, has reduced electron density at the equivalent position due to the electronegativity of the N2 nitrogen. This suppresses the oxidative liability, often resulting in:

  • Extended Half-life (t1/2): Reduced intrinsic clearance (CLint).

  • Reduced Reactive Metabolites: Lower risk of forming covalent adducts associated with electron-rich arene oxides.

Metabolic_Pathways cluster_indole Indole Metabolic Fate (High Liability) cluster_indazole Indazole Metabolic Fate (High Stability) Indole_Mol Indole Scaffold Epoxide 2,3-Epoxide (Reactive Intermediate) Indole_Mol->Epoxide CYP450 (Oxidation) Indazole_Mol Indazole Scaffold Indole_Mol->Indazole_Mol Scaffold Hop Indoxyl 3-Hydroxyindole (Indoxyl) Epoxide->Indoxyl Rearrangement Conjugate O-Glucuronide/Sulfate (Rapid Clearance) Indoxyl->Conjugate Phase II Dimer Indigo/Dimer (Toxicity Risk) Indoxyl->Dimer Auto-oxidation Stable Intact Scaffold (Resistant to C3-Oxidation) Indazole_Mol->Stable CYP450 (No Reaction at Core) SideChain Side-Chain Oxidation (Predictable) Indazole_Mol->SideChain Metabolism shifts to peripheral groups

Caption: Metabolic divergence: Indole is prone to C3-oxidation leading to reactive intermediates, whereas Indazole resists core oxidation, shifting metabolism to peripheral groups.

Case Studies in Drug Discovery

Case Study 1: Kinase Inhibitors (Axitinib)[1]
  • Drug: Axitinib (Inlyta), a VEGFR inhibitor.

  • Role of Indazole: The indazole core is critical for binding to the hinge region of the kinase. The N1-H acts as a donor to the backbone carbonyl of Glu917, while the N2 acts as an acceptor for the backbone NH of Cys919.

  • Comparison: An indole analog would lack the N2 acceptor interaction, significantly reducing potency (often by 10-100 fold in kinase assays) and losing the specific orientation required for selectivity.

Case Study 2: MCL-1/BCL-2 Inhibitors
  • Context: Research by AbbVie and AstraZeneca on apoptosis regulators.

  • The Switch: Initial leads based on indole-2-carboxylic acid were selective for MCL-1 but suffered from rapid metabolic clearance.

  • Outcome: Hopping to an indazole-3-carboxylic acid scaffold:

    • Maintained the critical salt bridge with Arg263.

    • Improved metabolic stability.[1]

    • Unexpectedly gained affinity for BCL-2, creating a potent dual inhibitor (MCL-1/BCL-2) which is advantageous for overcoming resistance mechanisms.

Experimental Protocol: Matched Molecular Pair (MMP) Evaluation

To objectively validate the bioisosteric replacement in your specific project, follow this standardized workflow.

Protocol: Indole-to-Indazole Transition Assessment

Objective: Determine if indazole replacement improves DMPK properties without sacrificing potency.

Step 1: Synthesis of Matched Pair

  • Indole Analog: Synthesize via Fischer Indole Synthesis or Buchwald-Hartwig amination of halo-indoles.

  • Indazole Analog: Synthesize via diazotization of o-amino-toluenes (Jacobson indazole synthesis) or S_NAr of fluorobenzonitriles with hydrazine.

Step 2: Physicochemical Profiling (In Vitro)

  • LogD (pH 7.4): Measure via shake-flask or HPLC method. Expectation: Indazole LogD should be 0.5–1.0 units lower than Indole.

  • pKa Determination: Use potentiometric titration or UV-metric method (Sirius T3). Critical: Confirm the acidity of the NH. Indazole should be more acidic.

Step 3: Metabolic Stability Assay (Microsomal)

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.

  • Procedure:

    • Incubate compound (1 µM) with HLM (0.5 mg/mL) at 37°C.

    • Sample at t=0, 5, 15, 30, 60 min.

    • Quench with cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
    . Calculate 
    
    
    
    .
  • Success Criteria: Indazole analog shows <50% of the

    
     of the indole analog.
    

Step 4: Hinge Binder Validation (Optional but Recommended)

  • If targeting a kinase, perform an X-ray co-crystallization or high-level docking (e.g., Glide XP) to verify if N2 is engaging a backbone NH.

Decision Framework

Use this logic flow to decide when to employ the indazole scaffold.

Decision_Tree Start Current Scaffold: INDOLE Issue1 Is Metabolic Clearance High? Start->Issue1 Issue2 Is Solubility/LogP problematic? Issue1->Issue2 No Action_Indazole Switch to INDAZOLE Issue1->Action_Indazole Yes (C3 Oxidation identified) Issue3 Is Potency Limited? Issue2->Issue3 No Issue2->Action_Indazole Yes (Need lower LogP) Issue3->Action_Indazole Yes (Need extra H-bond acceptor) Action_Keep Retain INDOLE (Optimize Substituents) Issue3->Action_Keep No

Caption: Strategic decision tree for evaluating the necessity of Indole-to-Indazole scaffold hopping based on PK/PD liabilities.

References

  • Comparison of Indazole and Indole Physicochemical Properties. Journal of Medicinal Chemistry. (2012). "Physicochemical properties of nitrogen-containing heterocycles." Link

  • Metabolic Oxidation Pathways. Chemical Research in Toxicology. (2000). "Oxidation of indole by cytochrome P450 enzymes." Link

  • Scaffold Hopping in MCL-1 Inhibitors. RSC Medicinal Chemistry. (2020). "Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors." Link

  • Indazole Synthesis and Biological Significance. Molecules. (2023). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Link

  • Axitinib Discovery (Indazole Kinase Inhibitor). Journal of Medicinal Chemistry. (2006). "Discovery of Axitinib (AG-013736): A Potent Inhibitor of Receptor Tyrosine Kinases." Link

Sources

Safety Operating Guide

Navigating the Disposal of Tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, tert-butyl 4-(1H-indazol-3-yl)piperazine-1-carboxylate, a key building block in medicinal chemistry, requires meticulous attention not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Principles of Chemical Waste Management

The proper disposal of any chemical waste is not merely a procedural task but a fundamental aspect of laboratory safety and environmental stewardship. The core tenets involve:

  • Hazard Identification: Understanding the potential risks associated with the chemical.

  • Segregation: Separating waste streams to prevent dangerous reactions.

  • Containment: Using appropriate, clearly labeled containers.

  • Documentation: Maintaining accurate records of waste generation and disposal.

  • Compliance: Adhering to all local, state, and federal regulations.[4][5]

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on analogous compounds, the following potential hazards should be considered for this compound:

Hazard Category Potential Effect Primary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[1][6]Ingestion
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]Dermal contact
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2][3]Ocular contact
Specific Target Organ Toxicity May cause respiratory irritation.[1][2][3]Inhalation

This table is based on data for structurally similar compounds and represents potential hazards. Always handle with caution.

Personal Protective Equipment (PPE) is non-negotiable. At a minimum, this includes:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the disposal of this compound from a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Place any solid residue of the compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spill cleanup into a dedicated, labeled hazardous waste container.[4][9]

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • If the compound is in solution, do not dispose of it down the drain.[10]

    • Collect the liquid waste in a separate, sealed, and clearly labeled hazardous waste container. The label should specify all components of the solution.

    • Compatibility of all components within the liquid waste container must be assessed to prevent unintended reactions.

2. Container Management:

  • Keep waste containers securely closed at all times, except when adding waste.[11][12]

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[12]

  • Do not overfill containers; leave adequate headspace to allow for expansion.

3. Disposal Request and Pickup:

  • Once the waste container is full, or if it has been in storage for an extended period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][11]

  • Complete all necessary waste disposal request forms accurately, providing a detailed description of the waste.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal start Start: Disposal of This compound assess_hazards Assess Hazards (Review available data for similar compounds) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe waste_form Determine Waste Form don_ppe->waste_form solid_waste Solid Waste (Residue, Contaminated PPE, Spill materials) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_form->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store_waste Store in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste request_pickup Request Waste Pickup (via EHS or licensed contractor) store_waste->request_pickup end_process End of Process request_pickup->end_process

Disposal Workflow for this compound

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

    • Collect the contaminated absorbent material and place it in the designated solid hazardous waste container.[4][9]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (Outside of a contained area):

    • Evacuate the laboratory immediately.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry to the affected area.

    • Allow only trained emergency responders to handle the cleanup.

Conclusion

The responsible disposal of this compound is a critical component of a robust laboratory safety program. By understanding the potential hazards, adhering to a systematic disposal protocol, and preparing for unforeseen events like spills, researchers can ensure a safe and compliant laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the scientific community and safeguards the environment for future generations.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Watson International Ltd. (n.d.). Safety Data Sheet: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Apicule. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate (CAS No: 953071-73-3) API Intermediate Manufacturers. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2023, April 6). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug discovery and development, our work with novel chemical entities like Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate demands a proactive and informed approach to safety. This guide provides a detailed framework for the selection and use of Personal Protective Equipment (PPE). The principles outlined here are grounded in a comprehensive risk assessment, drawing from data on analogous indazole and piperazine structures to ensure a robust margin of safety in the absence of compound-specific toxicological data.

Hazard Identification and Risk Assessment: A Cautious Approach
  • Indazole Derivatives : These compounds are bioactive and can have various pharmacological effects.[1][2] While specific toxicity data is limited, the bioactive nature of the indazole core warrants careful handling to avoid unintentional biological effects.[1]

  • Piperazine Derivatives : This class of compounds is known to have a range of pharmacological and toxicological effects, including acting as psychostimulants.[3][4][5] Some piperazine derivatives are classified as skin and eye irritants and may cause respiratory irritation.[6][7]

Given the limited specific data, we must operate under the precautionary principle, treating this compound as potentially hazardous upon acute and chronic exposure. The primary risks during laboratory handling are:

  • Inhalation of aerosolized powder.

  • Dermal contact with the solid or solutions.

  • Ocular exposure from splashes or dust.

  • Ingestion through poor laboratory hygiene.

Personal Protective Equipment (PPE) Selection: A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and transferring solids Double-gloved with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coatN95 respirator or higher, especially if not in a ventilated enclosure
Preparing solutions Double-gloved with nitrile glovesChemical safety gogglesFully-buttoned lab coatRecommended to be performed in a fume hood. If not, an N95 respirator is advised.
Running reactions and work-up Double-gloved with nitrile glovesChemical safety gogglesFully-buttoned lab coatWork should be conducted in a fume hood.
Cleaning glassware Heavy-duty chemical resistant gloves over nitrile glovesChemical safety gogglesFully-buttoned lab coatNot generally required if glassware is pre-rinsed in a fume hood.

PPE_Selection_Workflow

Operational Procedures: Ensuring a Safe Workflow

3.1. Engineering Controls:

  • Chemical Fume Hood: All work that may generate dust or aerosols, including weighing, transferring solids, and preparing solutions, should be conducted in a certified chemical fume hood.[8]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][9]

3.2. Handling Procedures:

  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are accessible and unobstructed.[8] Designate a specific area for handling this compound to minimize the risk of cross-contamination.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: When weighing, use a spatula to gently transfer the solid to avoid creating dust. If possible, use a balance inside a ventilated enclosure.

  • Dissolution: Add solvents to the solid slowly to avoid splashing.

  • Post-handling: After handling, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.[6][10]

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Spill: Evacuate non-essential personnel from the area.[12] Wearing appropriate PPE, cover the spill with an inert absorbent material.[10] Sweep up the material and place it in a sealed, labeled container for disposal.[12]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste.[6][12]

  • Containers: Use clearly labeled, sealed containers for all waste.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste.[11]

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Fisher Scientific. (2025). Safety Data Sheet for Indazole.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 1,4-Di-tert-butyl piperazine-1,4-dicarboxylate.
  • Enamine. (n.d.). Safety Data Sheet for 1H-indazole-5-carbonyl azide.
  • Pfizer. (n.d.). Material Safety Data Sheet.
  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]

  • Biosynth. (n.d.). Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.
  • Oregon State University. (2016). Personal Protective Equipment for Hazardous Materials in the Laboratory. Retrieved from Oregon State University Environmental Health and Safety.
  • Watson International Ltd. (n.d.). Safety Data Sheet for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet for tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet for tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
  • European Chemicals Agency (ECHA). (n.d.). Guidance documents.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Chemical safety report and uses.
  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Chemical safety report.
  • Dartmouth College. (n.d.). Personal Protective Equipment for Laboratories. Retrieved from Dartmouth College Environmental Health and Safety.
  • Poudel, K., et al. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
  • European Chemicals Agency (ECHA). (2024). Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]

  • Wikipedia. (n.d.). Piperazine.
  • European Chemicals Agency (ECHA). (n.d.). Homepage.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • Pharmacology Lectures. (2024). Pharmacology of Piperazine. YouTube. [Link]

  • Mal, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Echemi. (n.d.). 4-(4-CARBOXYBENZYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(1H-indazol-3-YL)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.